molecular formula C12H18N2O5 B1667699 Bacilysin CAS No. 29393-20-2

Bacilysin

Cat. No.: B1667699
CAS No.: 29393-20-2
M. Wt: 270.28 g/mol
InChI Key: XFOUAXMJRHNTOP-PFQXTLEHSA-N
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Description

Bacilysin is a non-ribosomally synthesized dipeptide antibiotic produced by various Bacillus species, including B. subtilis and B. amyloliquefaciens . With the molecular formula C 12 H 18 N 2 O 5 , its structure consists of L-alanine at the N-terminus linked to the non-proteinogenic amino acid L-anticapsin at the C-terminus, which is the moiety responsible for its antimicrobial activity . This compound exhibits a unique "Trojan horse" mechanism of action, functioning as a prodrug . The intact this compound dipeptide is transported into target microbial cells via peptide transport systems, where it is subsequently hydrolyzed by intracellular peptidases. This cleavage releases the active component, L-anticapsin, which potently inhibits the essential enzyme glucosamine-6-phosphate (GlcN6P) synthase . GlcN6P synthase catalyzes the first committed step in the biosynthesis of UDP-N-acetylglucosamine, a fundamental building block for bacterial peptidoglycan and fungal chitin cell walls. Inhibition of this enzyme disrupts cell wall formation, leading to cell lysis and death . This compound demonstrates a broad spectrum of antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including foodborne pathogens like Escherichia coli and Salmonella enterica , as well as fungi such as Candida albicans . Its value in agricultural research is highlighted by its role as a biocontrol agent; for example, Bacillus strains producing this compound can suppress plant pathogens like Erwinia amylovora , the causative agent of fire blight . Furthermore, it has shown efficacy against harmful algal species like Microcystis aeruginosa . Biosynthesis of this compound in producer strains is directed by the bacABCDEF operon, and the crystal structure of key biosynthetic enzymes like BacB has been resolved, providing insight into its synthesis . This compound is characterized by its notable stability, remaining active after exposure to high temperatures (15 minutes at 100°C) and across a wide pH range (1.4 to 12.0) . This combination of a simple structure, a unique mode of action targeting a fundamental pathway, and significant stability makes this compound an excellent candidate for advanced research in developing novel antimicrobials and biocontrol strategies . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

29393-20-2

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid

InChI

InChI=1S/C12H18N2O5/c1-5(13)11(16)14-7(12(17)18)4-6-2-3-8(15)10-9(6)19-10/h5-7,9-10H,2-4,13H2,1H3,(H,14,16)(H,17,18)/t5-,6-,7-,9+,10-/m0/s1

InChI Key

XFOUAXMJRHNTOP-PFQXTLEHSA-N

SMILES

CC(C(=O)NC(CC1CCC(=O)C2C1O2)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C[C@@H]1CCC(=O)[C@H]2[C@@H]1O2)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1CCC(=O)C2C1O2)C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ala-(2,3-epoxycyclohexanone-4)-Ala
bacillin
bacilysin
KM 208
KM-208
tetaine

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Bacilysin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Bacilysin, a dipeptide antibiotic produced by various Bacillus species, has garnered significant attention from the scientific community for its broad-spectrum antimicrobial activity.[1][] Its simple yet effective chemical structure, coupled with a unique mode of action, makes it a compelling subject for researchers in microbiology, biochemistry, and drug development. This guide provides an in-depth exploration of the chemical structure of this compound, its physicochemical properties, biosynthesis, and mechanism of action, supported by experimental methodologies and visual diagrams.

Core Chemical Structure

This compound is a dipeptide with the molecular formula C12H18N2O5.[1][3][4] It is comprised of an L-alanine residue at the N-terminus linked via a peptide bond to the non-proteinogenic amino acid L-anticapsin at the C-terminus.[1][4][5] The antimicrobial efficacy of this compound is primarily attributed to the L-anticapsin moiety.[1] First identified in 1946, it was initially named bacillin.[1][4]

The systematic IUPAC name for this compound is (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid.[3][4]

Physicochemical and Quantitative Data

A summary of the key quantitative and physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C12H18N2O5[1][3][4][6]
Molecular Weight 270.28 g/mol [1][3][4]
Exact Mass 270.12157168 Da[3][6]
Elemental Analysis C: 53.33%, H: 6.71%, N: 10.36%, O: 29.60%[6][7][8]
Appearance White amorphous powder[8]
Solubility Freely soluble in water; soluble in 80% alcohol; sparingly soluble in absolute alcohol. Soluble in DMSO.[4][8]
Stability Stable in aqueous solution at 100°C for 5 minutes at pH 7; becomes inactive at pH 2 or pH 9.[8]
CAS Number 29393-20-2[3][4][6]

Biosynthesis of this compound

This compound is synthesized non-ribosomally by a pathway that branches from the aromatic amino acid pathway at the intermediate prephenate.[1][5][9][10] The biosynthesis is governed by the bac operon (also referred to as bacABCDEywfG).[1][11]

The key steps in the biosynthesis of the L-anticapsin moiety from prephenate are catalyzed by enzymes encoded by the bac operon. For instance, BacA, a decarboxylase, acts on prephenate.[12] BacB, an oxidase, is involved in the synthesis of a precursor to L-anticapsin.[12] The final step in this compound synthesis is the ATP-dependent ligation of L-alanine and L-anticapsin, catalyzed by the BacD amino acid ligase.[4]

G cluster_operon bac Operon Prephenate Prephenate Intermediates Series of Intermediates Prephenate->Intermediates bacA, bacB, bacC, etc. L_Anticapsin L-Anticapsin Intermediates->L_Anticapsin This compound This compound L_Anticapsin->this compound BacD (Ligase) L_Alanine L-Alanine L_Alanine->this compound bacA bacA bacB bacB bacC bacC bacD bacD G Bacilysin_ext This compound (extracellular) Transport Peptide Transport System Bacilysin_ext->Transport Bacilysin_int This compound (intracellular) Hydrolysis Intracellular Peptidase Bacilysin_int->Hydrolysis Transport->Bacilysin_int L_Alanine L-Alanine Hydrolysis->L_Alanine L_Anticapsin L-Anticapsin Hydrolysis->L_Anticapsin Inhibition Inhibition L_Anticapsin->Inhibition GlcN6P_Synthase Glucosamine-6-Phosphate Synthase (GlmS) Cell_Wall_Synthesis Cell Wall Synthesis GlcN6P_Synthase->Cell_Wall_Synthesis Inhibition->GlcN6P_Synthase Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis G Start Bacillus Culture Filtrate Step1 Ethanol Extraction Start->Step1 Step2 Ion-Exchange Chromatography (Dowex 50WX8-200) Step1->Step2 Step3 Elution with Aqueous NH4OH Step2->Step3 Step4 Lyophilization Step3->Step4 Step5 HPLC-MS Analysis Step4->Step5 End Pure this compound Step5->End

References

Bacilysin: A Technical Guide to its Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacilysin, a dipeptide antibiotic produced by various Bacillus species, has garnered significant interest since its discovery due to its broad-spectrum antimicrobial activity. This technical guide provides an in-depth overview of this compound, from its initial isolation to its molecular mechanism of action and biosynthetic pathway. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data on its antimicrobial efficacy, and visualizations of its biochemical pathways.

Discovery and History

The journey of this compound began in 1946 when it was first discovered in Bacillus subtilis and initially named bacillin.[1] This early research revealed its potent activity against both Gram-positive and Gram-negative bacteria, including notable pathogens like Staphylococcus aureus and Escherichia coli.[1][2] A significant breakthrough occurred in 1965 with the successful isolation of this compound from the culture filtrate of B. subtilis A14, albeit at a very low yield.[1][2] Subsequent research in the 1970s led to the elucidation of its structure as a dipeptide composed of L-alanine at the N-terminus and a non-proteinogenic amino acid, L-anticapsin, at the C-terminus.[1] It was also discovered that other antibiotics identified around the same time, such as tetaine, were identical to this compound.[1][2]

Physicochemical Properties

This compound is a hydrophilic molecule with the chemical formula C₁₂H₁₈N₂O₅ and a molecular mass of 270.28 g/mol .[1][3] It is known for its remarkable stability, remaining active over a wide pH range of 1.4 to 12.0 for four hours at 20°C.[1] This heat-tolerant compound is notably insoluble in organic solvents.[1][2]

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against a variety of bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound against several microorganisms.

Target OrganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive Bacteria1 - 10MedKoo Biosciences
Escherichia coliGram-negative Bacteria0.001 (in minimal medium)Kenig & Abraham, 1976
Candida albicansFungus10 - 50MedKoo Biosciences
Aspergillus speciesFungus10 - 50MedKoo Biosciences
Microcystis aeruginosaCyanobacteriumEC₅₀ = 4.13Wu et al., 2014
Phytophthora sojaeOomycete-Islam et al., 2022
Xanthomonas oryzaeGram-negative Bacteria-Islam et al., 2022

Mechanism of Action

The antimicrobial activity of this compound is a fascinating multi-step process that ultimately targets cell wall synthesis in susceptible microorganisms.

  • Uptake: this compound is transported into the target cell via peptide transport systems.[4]

  • Activation: Once inside the cytoplasm, intracellular peptidases cleave the dipeptide bond, releasing L-alanine and the active component, L-anticapsin.[1][4]

  • Enzyme Inhibition: L-anticapsin acts as a potent and irreversible inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase).[1][5]

  • Cell Wall Disruption: GlcN-6-P synthase is a crucial enzyme in the biosynthesis of UDP-N-acetylglucosamine, an essential precursor for the synthesis of peptidoglycan in bacteria and chitin (B13524) in fungi.[4] By inhibiting this enzyme, this compound effectively blocks cell wall formation, leading to cell lysis and death.[1][4]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Target Cell This compound This compound (L-Ala-L-Anticapsin) Transport Peptide Transport System This compound->Transport Uptake Bacilysin_in This compound Transport->Bacilysin_in Peptidase Intracellular Peptidase Bacilysin_in->Peptidase Hydrolysis Anticapsin (B1208871) L-Anticapsin (Active Warhead) Peptidase->Anticapsin GlcN6P_Synthase Glucosamine-6-Phosphate Synthase (GlmS) Anticapsin->GlcN6P_Synthase Inhibition CellWall_Precursor UDP-N-acetylglucosamine (Cell Wall Precursor) GlcN6P_Synthase->CellWall_Precursor Catalysis CellLysis Cell Lysis CellWall Cell Wall Synthesis CellWall_Precursor->CellWall CellWall->CellLysis

This compound's mechanism of action targeting cell wall synthesis.

Biosynthesis

This compound is synthesized non-ribosomally by a set of enzymes encoded by the bac operon.[1][3] The biosynthetic pathway branches from the aromatic amino acid pathway at the intermediate prephenate.[6][7]

The key enzymes and their roles in the synthesis of the L-anticapsin moiety are:

  • BacA: A prephenate decarboxylase that initiates the pathway.

  • BacB: An isomerase.

  • BacG: An oxidoreductase.

  • BacC: An oxidase.[3]

  • BacD: An amino acid ligase that joins L-alanine to the synthesized L-anticapsin to form the final this compound dipeptide.[3]

This compound Biosynthesis Pathway Prephenate Prephenate BacA BacA (Decarboxylase) Prephenate->BacA Intermediate1 Intermediate 1 BacB BacB (Isomerase) Intermediate1->BacB Intermediate2 Intermediate 2 BacG BacG (Oxidoreductase) Intermediate2->BacG Intermediate3 Intermediate 3 BacC BacC (Oxidase) Intermediate3->BacC Anticapsin_Precursor Anticapsin Precursor Anticapsin L-Anticapsin Anticapsin_Precursor->Anticapsin BacD BacD (Ligase) Anticapsin->BacD L_Alanine L-Alanine L_Alanine->BacD This compound This compound BacA->Intermediate1 BacB->Intermediate2 BacG->Intermediate3 BacC->Anticapsin_Precursor BacD->this compound

Simplified biosynthesis pathway of this compound.

Experimental Protocols

Production of this compound

This protocol is based on methods described for Bacillus subtilis.[8][9][10][11]

6.1.1. Media and Culture Conditions

  • Production Medium (Chemically Defined):

    • Glucose

    • Czapek-Dox salts

    • Ferric iron

  • Inoculation: Inoculate the production medium with an overnight culture of B. subtilis.

  • Incubation: Incubate with aeration at a controlled temperature (e.g., 25°C for optimal production) and pH (around 6.8).[10][12] Production typically occurs during the late logarithmic growth phase.

Purification of this compound

The following is a general workflow for the purification of this compound from culture supernatant.[8][9][13][14][15]

This compound Purification Workflow Start Culture Supernatant Step1 Cation-Exchange Chromatography (e.g., Zeo-Karb 225 or Dowex 50) Start->Step1 Step2 Elution (e.g., aqueous pyridine (B92270) or trimethylamine) Step1->Step2 Step3 Anion-Exchange Chromatography (e.g., DEAE-Sephadex at pH 8.7) Step2->Step3 Step4 Size-Exclusion Chromatography (e.g., Sephadex G-25 in aq. propan-2-ol) Step3->Step4 End Purified this compound Step4->End

General workflow for the purification of this compound.

6.2.1. Step-by-Step Protocol

  • Cell Removal: Centrifuge the B. subtilis culture to pellet the cells. Collect the supernatant.

  • Cation-Exchange Chromatography:

    • Load the supernatant onto a cation-exchange column (e.g., Zeo-Karb 225 or Dowex 50).[8][9]

    • Wash the column to remove unbound impurities.

    • Elute the bound this compound using a suitable buffer, such as aqueous pyridine or trimethylamine.[8][9][14][15]

  • Anion-Exchange Chromatography:

    • Further purify the eluate from the previous step by passing it through an anion-exchange column (e.g., DEAE-Sephadex at pH 8.7) to remove neutral amino acids and glutamic acid.[14][15]

  • Size-Exclusion Chromatography:

    • Perform a final purification step using a size-exclusion column (e.g., Sephadex G-25) with a mobile phase of aqueous propan-2-ol to separate this compound from other peptides.[8][9][14][15]

  • Purity Assessment: Analyze the purity of the final product using techniques such as paper chromatography or electrophoresis.[8][9]

Antimicrobial Activity Assay (Disc Diffusion Method)

This protocol is a standard method for assessing the antimicrobial activity of purified this compound or culture supernatants.[16][17][18]

6.3.1. Materials

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Overnight culture of the test organism (e.g., S. aureus) adjusted to a 0.5 McFarland standard

  • Sterile 6 mm paper discs

  • Purified this compound solution or culture supernatant

  • Sterile forceps

  • Incubator

6.3.2. Procedure

  • Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the test organism suspension.

  • Disc Application:

    • Aseptically impregnate sterile paper discs with a known concentration of the this compound solution.

    • Using sterile forceps, place the impregnated discs onto the surface of the inoculated MHA plate.

  • Incubation: Invert the plates and incubate at the optimal temperature for the test organism (e.g., 35-37°C) for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where no microbial growth is observed). A larger zone of inhibition indicates greater susceptibility of the organism to this compound.

Glucosamine-6-Phosphate Synthase Inhibition Assay

This assay determines the inhibitory effect of this compound (specifically, its active form, anticapsin) on the target enzyme.[19]

6.4.1. Principle

The activity of GlcN-6-P synthase is measured by quantifying the amount of glucosamine-6-phosphate produced from its substrates, fructose-6-phosphate (B1210287) and glutamine. The assay is performed in the presence and absence of the inhibitor to determine the extent of inhibition.

6.4.2. Reagents and Enzyme Preparation

  • GlcN-6-P synthase (can be a crude cell extract or purified enzyme)

  • Fructose-6-phosphate

  • L-glutamine

  • Buffer (e.g., phosphate (B84403) buffer)

  • This compound or anticapsin solution

  • Reagents for the colorimetric detection of glucosamine-6-phosphate

6.4.3. Procedure

  • Reaction Setup: Prepare reaction mixtures containing the buffer, fructose-6-phosphate, L-glutamine, and the enzyme.

  • Inhibitor Addition: To the test samples, add varying concentrations of this compound or anticapsin. A control reaction without any inhibitor should be included.

  • Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the enzymatic reaction, typically by heat inactivation.

  • Quantification: Determine the amount of glucosamine-6-phosphate produced in each reaction mixture using a suitable colorimetric assay.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor by comparing the amount of product formed in the presence of the inhibitor to the control.

Conclusion

This compound continues to be a subject of significant scientific interest due to its potent and broad-spectrum antimicrobial properties. Its unique mechanism of action, targeting a fundamental process in microbial cell wall synthesis, makes it a promising candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance. This technical guide provides a foundational understanding of this compound's discovery, mechanism, and the experimental approaches to study it, aiming to facilitate further research and development in this field.

References

In-Depth Technical Guide: The Mechanism of Action of Bacilysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacilysin, a dipeptide antibiotic produced by various Bacillus species, represents a compelling case study in antimicrobial drug action. It functions as a pro-drug, requiring cellular uptake and enzymatic activation to exert its potent inhibitory effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, from its transport into target cells to the molecular basis of its inhibitory activity. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a thorough resource for researchers in microbiology, biochemistry, and drug development.

Introduction

This compound (L-alanyl-L-anticapsin) is a non-ribosomally synthesized dipeptide with a broad spectrum of antimicrobial activity against bacteria and fungi.[1][2] Its simple structure belies a sophisticated mechanism of action that involves a targeted disruption of a fundamental biosynthetic pathway. Understanding this mechanism in detail is crucial for the potential development of novel antimicrobial agents that could leverage similar strategies to combat infectious diseases. This guide will dissect the multi-step process through which this compound exerts its antimicrobial effects.

The Multi-Step Mechanism of Action

The action of this compound can be conceptualized as a four-stage process: cellular uptake, intracellular activation, target inhibition, and downstream physiological consequences.

Cellular Uptake: A Trojan Horse Strategy

This compound itself is biologically inactive and must first be transported into the target microbial cell.[1] This uptake is mediated by peptide transport systems, such as di- and tri-peptide permeases, which recognize and internalize small peptides as a nutrient source.[3] This reliance on endogenous transport systems is a key feature of this compound's "Trojan horse" strategy, allowing it to bypass the outer cellular defenses of microorganisms. The efficiency of this transport is a critical determinant of this compound's potency against different species. Resistance to this compound has been linked to defects in these transport systems.[3]

Intracellular Activation: Unmasking the Warhead

Once inside the cytoplasm, this compound is hydrolyzed by intracellular peptidases.[1][4] This enzymatic cleavage breaks the peptide bond between the L-alanine and L-anticapsin residues, releasing the active component: L-anticapsin.[1][5] L-alanine is a common amino acid and is typically recycled by the cell. L-anticapsin, a non-proteinogenic amino acid, is the "warhead" responsible for the antimicrobial activity.[1]

Target Inhibition: Covalent Modification of Glucosamine-6-Phosphate Synthase

The primary molecular target of L-anticapsin is Glucosamine-6-Phosphate Synthase (GlcN6P synthase; EC 2.6.1.16).[1][6] This enzyme catalyzes the first committed step in the hexosamine biosynthetic pathway, converting fructose-6-phosphate (B1210287) and glutamine into glucosamine-6-phosphate and glutamate.[7]

Anticapsin (B1208871) acts as a glutamine analogue and an irreversible inhibitor of GlcN6P synthase.[1][6] It specifically targets the glutamine-binding site of the enzyme. The epoxy group of anticapsin forms a covalent bond with a conserved cysteine residue (Cys1) in the active site, leading to the irreversible inactivation of the enzyme.[1][7] Kinetic studies have shown that this inhibition is non-competitive with respect to fructose-6-phosphate and partially competitive with respect to glutamine.[6]

Downstream Effects: Disruption of Cell Wall Synthesis and Cell Lysis

The inhibition of GlcN6P synthase has profound consequences for the microbial cell. Glucosamine-6-phosphate is an essential precursor for the synthesis of key cell wall components, including peptidoglycan in bacteria and chitin (B13524) and mannoproteins in fungi.[1][4] By blocking the production of this vital building block, this compound effectively halts cell wall synthesis.[1]

In a growing cell, the continued activity of autolytic enzymes in the absence of new cell wall synthesis leads to a weakening of the cell envelope, ultimately resulting in cell lysis and death.[1] This mechanism of action, which targets a fundamental and highly conserved metabolic pathway, contributes to the broad antimicrobial spectrum of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound and its active component, anticapsin.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Target OrganismMediumMIC (µg/mL)Reference
Escherichia coli BMinimal Medium0.001[2]
Staphylococcus aureusNot SpecifiedNot Specified[3][8]
Candida albicansNot SpecifiedNot Specified[2][4][5]

Table 2: Kinetic Parameters of Glucosamine-6-Phosphate Synthase Inhibition by Anticapsin

Enzyme SourceParameterValueReference
Escherichia coliK_inact_2.5 µM[6]
Inactivation half-time1.15 min[6]
Candida albicansK_inact_9.5 µM[1]
Salmonella typhimuriumK_i_85 µM (for a derivative)[7]
Bacterial and YeastIC_50_15-21 µM (for a derivative)[7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution of known concentration, filter-sterilized

  • Sterile diluent (e.g., saline or culture medium)

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: a. In a sterile 96-well plate, add 100 µL of sterile culture medium to wells 2 through 12 of a designated row. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no this compound), and well 12 serves as a sterility control (no inoculum).

  • Prepare Inoculum: a. Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). b. Dilute the standardized suspension in culture medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: a. Add 100 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: a. Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for S. aureus and E. coli, 35°C for C. albicans) for 16-20 hours (bacteria) or 24-48 hours (fungi).

  • Data Analysis: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Glucosamine-6-Phosphate Synthase Inhibition Assay

This assay measures the activity of GlcN6P synthase and its inhibition by anticapsin. The formation of glucosamine-6-phosphate is monitored.

Materials:

  • Purified GlcN6P synthase

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM EDTA)

  • Substrates: Fructose-6-phosphate and L-glutamine

  • Anticapsin solution

  • Reagents for detecting glucosamine-6-phosphate (e.g., Ehrlich's reagent after acetylation)

  • Spectrophotometer

Procedure:

  • Enzyme Reaction: a. Prepare a reaction mixture containing assay buffer, fructose-6-phosphate, and L-glutamine. b. To test for inhibition, pre-incubate the purified GlcN6P synthase with varying concentrations of anticapsin for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C). A control reaction without inhibitor should be run in parallel. c. Initiate the enzymatic reaction by adding the enzyme (or enzyme-inhibitor mixture) to the reaction mixture.

  • Termination and Detection: a. After a specific incubation time (e.g., 15-30 minutes), terminate the reaction by boiling or adding a strong acid. b. The amount of glucosamine-6-phosphate produced can be determined using a colorimetric method, such as the Elson-Morgan assay, which involves acetylation followed by reaction with Ehrlich's reagent, with absorbance read at approximately 585 nm.

  • Data Analysis: a. Calculate the percentage of enzyme inhibition for each concentration of anticapsin compared to the control. b. Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. c. For kinetic analysis (K_inact_, k_inact_), measure the rate of enzyme inactivation at different concentrations of the irreversible inhibitor over time.

Radiolabeled Peptide Uptake Assay in Staphylococcus aureus

This assay measures the transport of this compound into bacterial cells using a radiolabeled analogue.

Materials:

  • Radiolabeled this compound (e.g., [^14C]-bacilysin or a tritiated analogue)

  • Staphylococcus aureus culture in mid-logarithmic growth phase

  • Uptake buffer (e.g., phosphate-buffered saline with glucose)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus with appropriate filters (e.g., 0.45 µm pore size)

Procedure:

  • Cell Preparation: a. Harvest mid-log phase S. aureus cells by centrifugation. b. Wash the cells twice with ice-cold uptake buffer. c. Resuspend the cells in uptake buffer to a specific cell density (e.g., OD600 of 1.0).

  • Uptake Measurement: a. Equilibrate the cell suspension at the desired temperature (e.g., 37°C). b. Initiate the uptake by adding the radiolabeled this compound to the cell suspension at a known final concentration. c. At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw aliquots of the cell suspension. d. Immediately filter the aliquots through a membrane filter to separate the cells from the extracellular medium. e. Wash the filters rapidly with ice-cold uptake buffer to remove any non-specifically bound radiolabel.

  • Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity associated with the cells using a liquid scintillation counter.

  • Data Analysis: a. Plot the amount of radiolabeled this compound taken up by the cells (in nmol/mg of cell protein) against time. b. The initial rate of uptake can be calculated from the linear portion of the curve. c. To determine kinetic parameters like K_m_ and V_max_ for transport, the experiment can be repeated with varying concentrations of radiolabeled this compound.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

MIC_Workflow start Start prep_this compound Prepare this compound Serial Dilutions start->prep_this compound prep_inoculum Prepare and Standardize Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end GlcN6P_Inhibition_Assay start Start pre_incubate Pre-incubate Enzyme with Anticapsin start->pre_incubate add_substrates Add Substrates (Fructose-6-P, Glutamine) pre_incubate->add_substrates run_reaction Incubate at 37°C add_substrates->run_reaction stop_reaction Stop Reaction run_reaction->stop_reaction detect_product Detect Glucosamine-6-P stop_reaction->detect_product analyze_data Calculate % Inhibition and IC50 detect_product->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to the Inhibition of Glucosamine-6-Phosphate Synthase by Bacilysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacilysin, a dipeptide antibiotic produced by Bacillus species, represents a compelling natural product with significant antimicrobial activity. Its mechanism of action, involving the targeted inhibition of glucosamine-6-phosphate synthase (GlmS), a crucial enzyme in bacterial and fungal cell wall biosynthesis, has garnered considerable interest in the scientific community. This technical guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and experimental methodologies associated with the inhibition of GlmS by this compound. Detailed protocols for key experiments are provided to facilitate further research and drug development efforts targeting this essential pathway.

Introduction

Glucosamine-6-phosphate synthase (GlmS), also known as L-glutamine:D-fructose-6-phosphate amidotransferase (EC 2.6.1.16), is a ubiquitous enzyme that catalyzes the first committed step in the hexosamine biosynthesis pathway. This pathway is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), an essential precursor for the synthesis of vital cell wall components in bacteria (peptidoglycan) and fungi (chitin). The absence of a peptidoglycan cell wall in eukaryotes makes GlmS an attractive target for the development of selective antimicrobial agents.

This compound is a dipeptide composed of L-alanine and a non-proteinogenic amino acid, L-anticapsin.[1] It functions as a prodrug, being actively transported into microbial cells via peptide transport systems.[2] Intracellularly, peptidases cleave the L-alanine residue, releasing the active inhibitor, L-anticapsin.[1] Anticapsin (B1208871) is a potent irreversible inhibitor of the glutaminase (B10826351) domain of GlmS.[3]

Mechanism of Action

The inhibitory action of this compound is a multi-step process that culminates in the irreversible inactivation of GlmS.

  • Transport and Activation: this compound is transported into the target cell through peptide permeases. Once inside the cytoplasm, cellular peptidases hydrolyze the peptide bond, releasing L-alanine and the active inhibitor, L-anticapsin.[1]

  • Irreversible Inhibition of GlmS: L-anticapsin acts as a glutamine analog and specifically targets the glutaminase domain of GlmS. The epoxy group of anticapsin forms a covalent bond with the sulfhydryl group of the catalytic cysteine residue (Cys1) in the active site of the glutaminase domain. This alkylation reaction is irreversible and leads to the complete inactivation of the enzyme.[3]

The overall mechanism can be visualized as a signaling pathway leading to the disruption of cell wall synthesis.

Bacilysin_ext This compound (extracellular) Bacilysin_int This compound (intracellular) Bacilysin_ext->Bacilysin_int Anticapsin L-Anticapsin Bacilysin_int->Anticapsin Peptidase Cleavage GlmS Glucosamine-6-Phosphate Synthase (GlmS) Anticapsin->GlmS CellWall_precursors Cell Wall Precursors (UDP-GlcNAc) GlmS->CellWall_precursors Catalysis CellWall Cell Wall Synthesis CellWall_precursors->CellWall CellLysis Cell Lysis CellWall->CellLysis

Figure 1: Mechanism of this compound Action.

The inhibition of GlmS disrupts the synthesis of UDP-N-acetylglucosamine, a critical building block for the bacterial cell wall.

F6P Fructose-6-Phosphate GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P Gln Glutamine Gln->GlcN6P GlmS Glucosamine-6-Phosphate Synthase (GlmS) GlmS->GlcN6P Catalyzes GlcN1P Glucosamine-1-Phosphate GlcN6P->GlcN1P GlmM AcCoA Acetyl-CoA UDPGlcNAc UDP-N-Acetylglucosamine AcCoA->UDPGlcNAc GlmU GlmM Phosphoglucosamine Mutase (GlmM) GlcN1P->UDPGlcNAc GlmU GlmU Bifunctional GlmU (Uridyltransferase/Acetyltransferase) Peptidoglycan Peptidoglycan Synthesis UDPGlcNAc->Peptidoglycan Anticapsin Anticapsin Anticapsin->GlmS Inhibits

Figure 2: Hexosamine Biosynthesis Pathway and Point of Inhibition.

Quantitative Data on GlmS Inhibition

The inhibitory potency of this compound's active form, anticapsin, has been quantified against GlmS from various organisms. The following table summarizes key kinetic parameters. It is important to note that this compound itself is a poor inhibitor of the isolated enzyme, as it requires intracellular activation.

OrganismInhibitorIC50Kik_inactt_1/2 (min)Reference(s)
Escherichia coli K-12L-Anticapsin--2.5 µM1.15[3]
Staphylococcus aureusL-Anticapsin-Competitive vs. Glutamine--[1]

Note: IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), k_inact (inactivation rate constant), t_1/2 (half-life of inactivation). More comprehensive comparative studies are needed to fill the gaps in this table.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its interaction with GlmS.

Heterologous Expression and Purification of His-tagged GlmS

This protocol describes the expression of GlmS in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Clone Clone glmS gene into a His-tag expression vector Transform Transform E. coli with the expression vector Clone->Transform Induce Induce protein expression (e.g., with IPTG) Transform->Induce Lyse Cell Lysis (e.g., sonication) Induce->Lyse Centrifuge Centrifugation to clarify lysate Lyse->Centrifuge IMAC Ni-NTA Affinity Chromatography Centrifuge->IMAC Elute Elute His-tagged GlmS with imidazole IMAC->Elute Analyze Analyze purity (SDS-PAGE) Elute->Analyze

References

The Role of L-Anticapsin in Bacilysin Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacilysin, a dipeptide antibiotic produced by various Bacillus species, represents a fascinating example of a prodrug strategy in microbial antagonism. While seemingly simple in structure, its potent antimicrobial activity is entirely dependent on its C-terminal non-proteinogenic amino acid, L-anticapsin. This guide delves into the core mechanisms of this compound's action, focusing on the indispensable role of L-anticapsin as the ultimate bioactive compound. We will explore the journey of this compound from an inert dipeptide to a potent enzyme inhibitor, present key quantitative data on its efficacy, detail relevant experimental protocols, and provide visual diagrams to elucidate the complex biochemical pathways involved.

The Prodrug Mechanism: From this compound to L-Anticapsin

This compound itself exhibits no intrinsic antimicrobial activity.[1][2] It is a dipeptide composed of an L-alanine residue at the N-terminus and L-anticapsin at the C-terminus.[1][2][3] Its efficacy lies in its ability to be transported into target bacterial or fungal cells, where it is then processed to release its active component.[1][4][5]

The accepted mechanism of action follows a clear sequence:

  • Uptake: this compound is transported into the target microbial cell via dipeptide and tripeptide transport systems.[1][4] Molecular simulations have suggested that this compound is more easily transported into the cell than L-anticapsin alone.[1]

  • Intracellular Hydrolysis: Once inside the cytoplasm, intracellular peptidases cleave the peptide bond between L-alanine and L-anticapsin.[1][2][4][5]

  • Activation: This hydrolysis releases the free L-anticapsin, which is the true antimicrobial agent, and L-alanine.[1][2][4]

This prodrug approach is a clever evolutionary strategy, masking the toxic warhead until it has successfully reached its intracellular target.

L-Anticapsin: The Active Warhead

The antimicrobial power of the this compound system is wholly attributable to the L-anticapsin moiety.[2][6][7] L-anticapsin is a non-proteinogenic amino acid featuring a reactive 2,3-epoxycyclohexanone ring structure.[8][9][10]

Target Inhibition: Glucosamine-6-Phosphate Synthase

The primary molecular target of L-anticapsin is Glucosamine-6-Phosphate Synthase (GlcN6P synthase, EC 5.3.1.19).[1][2][8][10] This enzyme catalyzes the first committed step in the hexosamine biosynthesis pathway, converting fructose-6-phosphate (B1210287) and L-glutamine into glucosamine-6-phosphate (GlcN6P).[1][10][11] GlcN6P is an essential precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical building block for:

  • Bacterial Peptidoglycan: The primary structural component of the bacterial cell wall.[1][12]

  • Fungal Chitin and Mannoproteins: Key components of the fungal cell wall.[1][13]

Mechanism of Inhibition

L-anticapsin acts as an active-site-directed, irreversible inhibitor of GlcN6P synthase.[8][9][10][14] It functions as a structural analog of L-glutamine, one of the enzyme's natural substrates.[8][10][14] The inhibition process involves:

  • Competitive Binding: L-anticapsin competitively binds to the glutamine-binding site of the enzyme.[8][14]

  • Irreversible Alkylation: The epoxy ring of L-anticapsin is highly reactive. It forms a covalent C-S bond with a critical cysteine residue (Cys1) in the enzyme's active site, leading to irreversible inactivation.[1][10][11]

By blocking GlcN6P synthase, L-anticapsin effectively shuts down the supply of essential cell wall precursors. This disruption leads to impaired cell wall formation, resulting in osmotic lysis and cell death.[1][2][13]

Biosynthesis of L-Anticapsin

L-anticapsin biosynthesis is a fascinating diversion from the primary aromatic amino acid pathway. The process is governed by the bac operon (bacA-G).[1][15][16] The pathway begins with prephenate, a key intermediate in the synthesis of tyrosine and phenylalanine.[1][17][18] A sequence of enzymatic reactions catalyzed by BacA, BacB, YwfH, and YwfG converts prephenate into tetrahydrotyrosine, a precursor to L-anticapsin.[16][19][20] The final step of this compound synthesis involves the ligation of L-alanine to L-anticapsin by the L-amino acid ligase BacD.[15][21]

Quantitative Data on L-Anticapsin Activity

The inhibitory potency of L-anticapsin against GlcN6P synthase has been quantified in several studies. The data highlights its effectiveness as an enzyme inhibitor.

ParameterOrganism Source of EnzymeValueReference(s)
Kinact Candida albicans9.5 x 10-6 M (9.5 µM)[8][10]
Kinact Escherichia coli2.5 x 10-6 M (2.5 µM)[9]
Kinact Pseudomonas aeruginosa~10-6 M[14]
Kinact Arthrobacter aurescens~10-6 M[14]
Kinact Bacillus thuringiensis~10-5 M[14]
Ki Candida albicans9.5 µM[11]
Ki Bacterial (various)10-6 to 10-7 M[14]
MIC (this compound)E. coli b (minimal medium)10-3 µg/mL[22]
MIC (this compound)Gram-positive bacteria1–10 µg/mL[13]
MIC (this compound)Fungi10–50 µg/mL[13]
EC50 (this compound)Microcystis aeruginosa4.13 mg/L[12]
  • Kinact : The concentration of the inhibitor that gives half the maximal rate of inactivation.

  • Ki : The inhibition constant, indicating the affinity of the inhibitor for the enzyme.

  • MIC : Minimum Inhibitory Concentration.

  • EC50 : Half maximal effective concentration.

Visualizing the Pathways and Processes

Mechanism of this compound Action

Bacilysin_Mechanism Overall Mechanism of this compound Activity cluster_outside Extracellular Space cluster_inside Target Cell Cytoplasm Bacilysin_out This compound (L-Ala-L-Anticapsin) Transport Dipeptide Transport System Bacilysin_out->Transport 1. Uptake Bacilysin_in This compound Peptidase Intracellular Peptidase Bacilysin_in->Peptidase 2. Hydrolysis Anticapsin (B1208871) L-Anticapsin (Active Inhibitor) Peptidase->Anticapsin Alanine L-Alanine Peptidase->Alanine GlcN6P_Synthase GlcN6P Synthase (Active) Anticapsin->GlcN6P_Synthase 3. Inhibition Inhibited_Enzyme Inhibited GlcN6P Synthase (Covalently Modified) GlcN6P_Synthase->Inhibited_Enzyme Irreversible Alkylation CellWall_Synth Cell Wall Precursor Synthesis GlcN6P_Synthase->CellWall_Synth Catalyzes Inhibited_Enzyme->CellWall_Synth Blocks Lysis Cell Lysis CellWall_Synth->Lysis Leads to Transport->Bacilysin_in

Caption: Workflow of this compound from inactive prodrug to active inhibitor.

L-Anticapsin Biosynthesis Pathway

Anticapsin_Biosynthesis Simplified L-Anticapsin Biosynthesis Pathway Prephenate Prephenate H2HPP_isomer1 H2HPP (Isomer 1) Prephenate->H2HPP_isomer1 BacA H2HPP_isomer2 H2HPP (Isomer 2) H2HPP_isomer1->H2HPP_isomer2 BacB H4HPP H4HPP H2HPP_isomer2->H4HPP YwfH (NADH) H4Tyr Tetrahydrotyrosine (H4Tyr) H4HPP->H4Tyr YwfG (Transamination) Post_Modification ... H4Tyr->Post_Modification Anticapsin L-Anticapsin Post_Modification->Anticapsin BacC, etc. Ligation Ligation (BacD) Anticapsin->Ligation This compound This compound Ligation->this compound Alanine L-Alanine Alanine->Ligation

Caption: Enzymatic conversion of prephenate to L-anticapsin.

Experimental Protocols

Protocol: this compound Activity Bioassay (Paper Disc-Agar Diffusion)

This method provides a qualitative or semi-quantitative measure of this compound production and activity against a susceptible test organism.

1. Materials:

  • Test organism: Staphylococcus aureus ATCC 9144 or Escherichia coli B.[6][23]

  • Culture medium for test organism (e.g., Luria Broth or minimal agar).[6][22]

  • Production medium for Bacillus strain (e.g., Perry and Abraham (PA) medium).[6][23]

  • Sterile 6.0 mm paper discs.[6]

  • Sterile petri dishes.

  • Culture supernatant from Bacillus strain to be tested.

  • Incubator at 37°C.

2. Methodology:

  • Prepare Bioassay Plates: Inoculate molten agar (B569324) medium with the test organism (e.g., to a final concentration of ~3 x 105 cells/mL) and pour into sterile petri dishes. Allow the agar to solidify.[5]

  • Prepare Samples: Grow the Bacillus strain of interest in production medium for 16-24 hours at 37°C with shaking.[6][7] Centrifuge the culture to pellet the cells and collect the supernatant.

  • Apply Samples: Aseptically apply a known volume (e.g., 20 µL) of the culture supernatant onto a sterile paper disc.[6][7]

  • Incubate: Place the saturated paper disc onto the surface of the prepared bioassay plate.

  • Control (Optional): To confirm the activity is from this compound, run a parallel assay where the supernatant is supplemented with N-acetylglucosamine (e.g., 10 mM), a known antagonist of this compound activity.[12]

  • Measure Results: Incubate the plates for 16-18 hours at 37°C.[6] Measure the diameter of the zone of inhibition (clear area) around the paper disc. The size of the zone is proportional to the this compound activity in the supernatant.

Protocol: Glucosamine-6-Phosphate Synthase Inhibition Assay

This spectrophotometric assay measures the activity of GlcN6P synthase by quantifying the amount of glucosamine-6-phosphate produced. It can be adapted to measure the inhibitory effect of L-anticapsin. This protocol is based on the modified method of Ghosh et al. (1960).[5]

1. Materials:

  • Partially purified or purified GlcN6P synthase.

  • Reaction Buffer: (e.g., 16.7 mM Sørensen's phosphate (B84403) buffer, pH 6.64).[5]

  • Substrates: D-fructose-6-phosphate (e.g., 8.56 mM) and L-glutamine (e.g., 12 mM).[5]

  • Inhibitor: L-anticapsin solution of known concentration.

  • Stopping Reagent: Boiling water bath.

  • Detection Reagents: Acetic anhydride (B1165640) in acetone, 0.8 M potassium borate (B1201080) (pH 9.0), Ehrlich's reagent.[5]

  • Spectrophotometer.

2. Methodology:

  • Prepare Reaction Mixtures: In a final volume (e.g., 2.0 mL), combine the reaction buffer, substrates, and varying concentrations of L-anticapsin. Include control reactions with no inhibitor.

  • Pre-incubation (for irreversible inhibition): To test for time-dependent inactivation, pre-incubate the enzyme with L-anticapsin for various time points before adding the substrates.

  • Initiate Reaction: Add the enzyme preparation to the reaction mixtures to start the reaction.

  • Incubate: Incubate the mixtures at 37°C for a defined period (e.g., 30 minutes).[5]

  • Stop Reaction: Terminate the reaction by heating the tubes in a boiling water bath for 2 minutes.[5]

  • Quantify Product:

    • Take an aliquot (e.g., 0.4 mL) from each reaction tube.

    • Follow a standard colorimetric procedure for determining glucosamine-6-phosphate (e.g., the Elson-Morgan reaction). This typically involves acetylation with acetic anhydride followed by the addition of Ehrlich's reagent to produce a colored product.

    • Measure the absorbance at the appropriate wavelength (e.g., 585 nm).

  • Calculate Inhibition: Compare the rate of product formation in the presence of L-anticapsin to the control reactions without the inhibitor. This data can be used to calculate kinetic parameters such as Ki and Kinact using Michaelis-Menten and inactivation kinetics plots.

Assay_Workflow Workflow for GlcN6P Synthase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix 1. Prepare Reaction Mix (Buffer, Substrates, Inhibitor) Add_Enzyme 2. Add Enzyme (Start Reaction) Mix->Add_Enzyme Incubate 3. Incubate (e.g., 30 min @ 37°C) Add_Enzyme->Incubate Stop 4. Stop Reaction (Boiling Water Bath) Incubate->Stop Color_Dev 5. Colorimetric Development (Elson-Morgan Reaction) Stop->Color_Dev Spectro 6. Measure Absorbance Color_Dev->Spectro Calculate 7. Calculate Inhibition & Kinetics Spectro->Calculate

Caption: Key steps in the GlcN6P synthase spectrophotometric assay.

Conclusion

The activity of this compound is a classic example of targeted antimicrobial action achieved through a prodrug delivery system. The dipeptide this compound serves as a carrier, ensuring the safe passage of the L-anticapsin warhead into the target cell. Once released, L-anticapsin acts as a highly potent and specific irreversible inhibitor of GlcN6P synthase, a chokepoint in the biosynthesis of essential cell wall polymers. This targeted disruption of cell wall integrity underscores the critical and singular role of L-anticapsin in the overall antimicrobial efficacy of the this compound system. For drug development professionals, this natural strategy offers a valuable blueprint for designing novel antimicrobials that are activated only upon reaching their intended site of action, potentially minimizing off-target effects.

References

Bacilysin: A Pleiotropic Signaling Molecule in Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bacilysin, a simple dipeptide antibiotic produced by various Bacillus species, has garnered significant attention not only for its broad-spectrum antimicrobial activity but also for its emerging role as a pleiotropic signaling molecule. Composed of L-alanine and the non-proteinogenic amino acid L-anticapsin, this compound's primary mechanism of action involves the inhibition of glucosamine-6-phosphate synthase, a crucial enzyme in bacterial and fungal cell wall biosynthesis. Beyond its direct antimicrobial effects, this compound influences a range of cellular processes in its producer and target organisms, including sporulation, gene expression, and quorum sensing. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, and its multifaceted role as a signaling molecule. It includes a compilation of quantitative data on its antimicrobial efficacy, detailed experimental protocols for its study, and visual representations of its biosynthetic and regulatory pathways to serve as a valuable resource for researchers in microbiology, drug discovery, and biotechnology.

Introduction

Originally discovered in Bacillus subtilis, this compound (L-alanyl-L-anticapsin) is a non-ribosomally synthesized peptide antibiotic.[1][2] Its simple structure belies a potent biological activity, primarily attributed to its C-terminal L-anticapsin moiety.[2][3] Upon transport into a susceptible cell, this compound is hydrolyzed by intracellular peptidases, releasing anticapsin (B1208871).[2][4] Anticapsin then acts as a competitive inhibitor of glucosamine-6-phosphate synthase (GlmS), a key enzyme in the biosynthesis of peptidoglycan in bacteria and chitin (B13524) in fungi.[2][3][4] This targeted inhibition leads to cell wall defects and eventual lysis.[3]

Recent research has unveiled a more complex role for this compound, extending beyond that of a simple antibiotic. It is now recognized as a pleiotropic signaling molecule that can influence various cellular functions in both the producing organism and surrounding microbial communities.[2][5] Evidence suggests its involvement in regulating sporulation, modulating gene expression profiles, and participating in quorum sensing networks.[2][5][6] This dual function as both a weapon and a signaling molecule highlights the intricate chemical communication that governs microbial interactions.

This guide aims to provide a detailed technical resource for professionals engaged in the study and application of this compound. It consolidates current knowledge on its biochemical properties, genetic underpinnings, and diverse biological roles, with a focus on quantitative data and practical experimental methodologies.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process encoded by the bac operon (also known as ywfBCDEFG).[3][7] The pathway branches off from the aromatic amino acid biosynthesis pathway at the intermediate prephenate.[8]

This compound Biosynthesis Pathway prephenate Prephenate h2hpp 3-(3-carboxy-4-hydroxy-cyclohexa-1,5-dienyl)-2-oxo-propionic acid prephenate->h2hpp BacA h4hpp L-3-(4-hydroxy-3-oxo-cyclohex-1-enyl)-alanine h2hpp->h4hpp BacB epoxy_h4hpp L-3-(4,5-epoxy-3-oxo-cyclohex-1-enyl)-alanine h4hpp->epoxy_h4hpp BacC anticapsin L-Anticapsin epoxy_h4hpp->anticapsin BacD, BacE, BacF, BacG This compound This compound anticapsin->this compound This compound Synthetase L_alanine L-Alanine L_alanine->this compound This compound Synthetase

Figure 1: this compound Biosynthesis Pathway.

The key enzymes and their functions in this pathway are summarized below:

  • BacA: A prephenate dehydratase that initiates the pathway.

  • BacB: An aminotransferase.

  • BacC, BacD, BacE, BacF, BacG: A series of enzymes responsible for the subsequent modifications leading to the formation of L-anticapsin.[3][7]

  • This compound Synthetase: A ligase that joins L-alanine to L-anticapsin to form the final dipeptide, this compound.

Mechanism of Action

The antimicrobial activity of this compound is a targeted process that ultimately disrupts the integrity of the microbial cell wall.

This compound Mechanism of Action bacilysin_ext This compound (extracellular) bacilysin_int This compound (intracellular) bacilysin_ext->bacilysin_int Transport into cell anticapsin L-Anticapsin bacilysin_int->anticapsin Hydrolysis peptidases Intracellular Peptidases inhibition anticapsin->inhibition Inhibits glms Glucosamine-6-Phosphate Synthase (GlmS) cell_wall_synthesis Cell Wall Biosynthesis glms->cell_wall_synthesis Catalyzes cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis Disruption leads to

Figure 2: Mechanism of Action of this compound.

The process unfolds as follows:

  • Uptake: this compound is transported into the target bacterial or fungal cell.[4]

  • Activation: Inside the cell, peptidases cleave the L-alanine residue, releasing the active component, L-anticapsin.[2][4]

  • Enzyme Inhibition: L-anticapsin acts as a potent and irreversible inhibitor of glucosamine-6-phosphate synthase (GlmS).[9] It functions as a glutamine analog, binding to the glutamine-binding site of the enzyme.[9]

  • Disruption of Cell Wall Synthesis: The inhibition of GlmS blocks the production of glucosamine-6-phosphate, a vital precursor for the synthesis of peptidoglycan in bacteria and chitin in fungi.[2][3][4]

  • Cell Lysis: The compromised cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and death.[3]

This compound as a Pleiotropic Signaling Molecule

Beyond its role as an antimicrobial agent, this compound exhibits pleiotropic effects, acting as a signaling molecule that influences various cellular processes.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by a complex network of signaling pathways, including quorum sensing (QS) systems and global transcriptional regulators. This intricate control ensures that this compound is produced under appropriate environmental conditions and cell densities.

Regulation of this compound Biosynthesis cluster_qs Quorum Sensing cluster_regulators Transcriptional Regulators ComX ComX Pheromone ComP ComP ComX->ComP Activates ComA ComA ComP->ComA Phosphorylates bac_operon bac Operon ComA->bac_operon Activates Spo0A Spo0A AbrB AbrB Spo0A->AbrB Represses Spo0A->bac_operon Activates AbrB->bac_operon Represses DegU DegU DegU->bac_operon Activates ScoC ScoC ScoC->bac_operon Represses This compound This compound Production bac_operon->this compound

Figure 3: Regulatory Network of this compound Biosynthesis.

Key regulatory elements include:

  • Quorum Sensing: The ComQXPA quorum-sensing system plays a positive regulatory role. At high cell densities, the ComX pheromone accumulates and activates the ComP sensor kinase, which in turn phosphorylates the ComA response regulator.[3] Activated ComA then directly binds to the promoter of the bac operon, initiating transcription. Phr peptides also contribute to this regulatory circuit.[3]

  • Transcriptional Regulators:

    • Spo0A: A master regulator of sporulation, Spo0A positively regulates this compound production, in part by repressing the transition state regulator AbrB.[10]

    • AbrB: This transition state regulator acts as a repressor of the bac operon.[10]

    • DegU: A response regulator that positively influences the expression of the bac operon.

    • ScoC: Another transition state regulator that negatively controls bac operon expression.

Influence on Sporulation

This compound has been shown to impact the sporulation process in Bacillus subtilis. A this compound-negative mutant of B. subtilis was found to be oligosporogenous, producing spores with reduced resistance to heat, chloroform, and lysozyme, as well as lower dipicolinate content.[6] The external addition of this compound to cultures of this mutant strain was able to significantly improve spore quality.[6] This suggests that this compound, either directly or indirectly, plays a role in the proper development and maturation of spores.

Modulation of Gene Expression

The pleiotropic nature of this compound is further evidenced by its ability to modulate global gene expression. Comparative proteomic studies between wild-type and this compound-deficient strains of B. subtilis have revealed significant differences in the expression of proteins involved in various cellular processes, including metabolism, stress response, and sporulation.[5] This indicates that this compound can act as a signaling molecule that triggers widespread changes in cellular physiology.

Quantitative Data

The following tables summarize the available quantitative data on the antimicrobial activity of this compound and the inhibitory potency of its active form, anticapsin.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Target OrganismMIC (µg/mL)Reference
Staphylococcus aureus0.001[3]
Escherichia coli0.001[3]
Candida albicansNot specified
Aspergillus species10 - 50
Gram-positive bacteria (general)1 - 10
Pythium ultimum>16[11]
Aphanomyces cochlioides>16[11]
Phytophthora cinnamomi>16[11]
Cryptococcus neoformans0.065[11]

Table 2: Inhibitory Concentration (IC50) and Inhibition Constant (Ki) of Anticapsin

EnzymeSource OrganismIC50 / KiReference
Glucosamine-6-Phosphate SynthaseEscherichia coliKi = 9.5 µM[9]
Glucosamine-6-Phosphate SynthaseCandida albicansNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted for testing the antimicrobial activity of peptide antibiotics like this compound.[1][12][13]

Broth Microdilution Workflow prep_inoculum Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) inoculate Inoculate 96-well Plate (100 µL bacteria + 100 µL this compound) prep_inoculum->inoculate prep_peptide Prepare Serial Dilutions of this compound prep_peptide->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Figure 4: Workflow for Broth Microdilution Assay.

Materials:

  • Test antimicrobial peptide (this compound)

  • Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard). c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Peptide Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to create a range of concentrations.

  • Assay Procedure: a. Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate. b. Add 100 µL of each this compound dilution to the corresponding wells. Include a positive control (bacteria with no this compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Glucosamine-6-Phosphate Synthase Inhibition Assay

This is an enzyme-coupled assay to determine the inhibitory activity of anticapsin on GlmS.[14]

Materials:

  • Purified Glucosamine-6-Phosphate Synthase (GlmS)

  • Yeast Glucosamine-6-Phosphate N-acetyltransferase 1 (GNA1)

  • L-glutamine

  • D-fructose-6-phosphate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Anticapsin (or this compound for in-situ hydrolysis)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, L-glutamine, D-fructose-6-phosphate, Acetyl-CoA, and GNA1.

  • Inhibitor Addition: Add varying concentrations of anticapsin to the reaction mixture. A control reaction without the inhibitor should also be prepared.

  • Enzyme Addition and Incubation: Initiate the reaction by adding GlmS to the mixture. Incubate at the optimal temperature for the enzyme.

  • Measurement of CoA Production:

    • Continuous Spectrophotometric Method: Monitor the decrease in absorbance at 230 nm, which corresponds to the consumption of Acetyl-CoA.

    • Discontinuous Colorimetric Method: At specific time points, stop the reaction and add DTNB. Measure the absorbance at 412 nm to quantify the amount of free thiol from the released Coenzyme A.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on a mammalian cell line, such as Vero cells.

Materials:

  • Vero cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Conclusion

This compound stands out as a fascinating microbial secondary metabolite with a dual identity. It is a potent antimicrobial agent with a well-defined mechanism of action, making it a promising candidate for the development of new antibacterial and antifungal therapies. Simultaneously, its role as a pleiotropic signaling molecule that modulates key cellular processes like sporulation and gene expression in Bacillus species underscores the complexity of microbial chemical communication. The intricate regulation of its own biosynthesis through quorum sensing and a network of transcriptional regulators further highlights its importance in the ecological fitness of its producer.

The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted nature of this compound. Future research directions could focus on elucidating the precise molecular mechanisms underlying its signaling functions, expanding the knowledge of its antimicrobial spectrum, and harnessing its biosynthetic pathway for the production of novel analogs with enhanced therapeutic properties. A deeper understanding of this compound's pleiotropic roles will undoubtedly open new avenues for its application in medicine, agriculture, and biotechnology.

References

Biosynthesis of Bacilysin via the bac operon

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Bacilysin via the bac Operon

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a non-ribosomally synthesized dipeptide antibiotic produced by various Bacillus species, including Bacillus subtilis. It is composed of an N-terminal L-alanine and a C-terminal non-proteinogenic amino acid, L-anticapsin.[1][2] this compound exhibits broad-spectrum antimicrobial activity against bacteria and some fungi. Its mode of action involves the inhibition of glucosamine (B1671600) 6-phosphate (GlcN6P) synthase, a critical enzyme in the biosynthesis of the bacterial cell wall.[1] this compound itself is a pro-drug; it is transported into target cells where intracellular peptidases hydrolyze it, releasing the active L-anticapsin warhead.[1] The biosynthesis of this potent antibiotic is orchestrated by a set of enzymes encoded by the bac operon. This guide provides a detailed overview of the genetic organization, biochemical pathway, regulation, and experimental methodologies associated with this compound production.

The bac Operon: Genetic Organization and Function

The biosynthesis of this compound is primarily governed by the bac operon, also referred to as bacABCDEywfG.[1] This gene cluster directs the conversion of prephenate, an intermediate from the aromatic amino acid biosynthesis pathway, into this compound.[1] The transcription of the operon is initiated from a promoter recognized by the vegetative sigma factor σA in Bacillus subtilis.

Functions of the Bac Enzymes

The enzymes encoded by the bac operon catalyze the stepwise synthesis of L-anticapsin and its subsequent ligation to L-alanine. The functions of the key enzymes are summarized below.

GeneEnzymeFunction in Biosynthesis Pathway
bacAPrephenate DehydrataseCatalyzes the decarboxylation of prephenate, diverting it from the aromatic amino acid pathway.[1]
bacBIsomeraseActs on the product of BacA, performing an allylic isomerization to generate a conjugated dienone.[1]
bacGEpoxidaseBelieved to be responsible for the introduction of an epoxy group early in the pathway.[1]
bacFTransaminaseA PLP-dependent transaminase that converts an intermediate keto-acid to an amino acid (L-dihydroanticapsin).[3]
bacCOxidaseAn NAD+-dependent oxidoreductase that performs a key oxidation of the C7-hydroxyl group, a penultimate step.[1]
bacDLigaseAn ATP-dependent L-amino acid ligase that catalyzes the final step: the formation of a peptide bond between L-alanine and L-anticapsin.[1]

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step enzymatic cascade that begins with the chorismate pathway intermediate, prephenate.

G cluster_0 Aromatic Amino Acid Pathway cluster_1 This compound Biosynthesis Prephenate Prephenate H2HPP 3Z-ex-H2HPP Prephenate->H2HPP BacA Intermediate2 Conjugated Dienone H2HPP->Intermediate2 BacB Intermediate3 Epoxy Intermediate Intermediate2->Intermediate3 BacG (putative) Intermediate4 L-Dihydroanticapsin Intermediate3->Intermediate4 BacF Anticapsin L-Anticapsin Intermediate4->Anticapsin BacC This compound This compound Anticapsin->this compound BacD (ATP-dependent ligation) Alanine Alanine Alanine->this compound

Figure 1. The biosynthetic pathway of this compound from prephenate.

Regulation of the bac Operon

The expression of the bac operon is tightly controlled by a complex regulatory network that integrates signals related to nutrient availability, cell density, and developmental state. This ensures that the production of the antibiotic is timed appropriately, typically during the transition from exponential growth to the stationary phase.

Key Transcriptional Regulators
RegulatorTypeEffect on bac OperonMechanism of Action
DegU Positive RegulatorActivationThe phosphorylated form (DegU~P) binds directly to the bacA promoter, enhancing transcription. Part of the DegS/DegU two-component system.[4]
Spo0A Indirect PositiveActivationThe master regulator of sporulation, Spo0A, represses the gene for the negative regulator AbrB, thereby indirectly activating bac expression.[1]
CodY Negative RegulatorRepressionSenses high intracellular GTP levels (nutrient-rich conditions) and binds to the bac promoter to repress transcription. Repression is lifted upon GTP depletion.[5][6][7]
AbrB Negative RegulatorRepressionA transition state regulator that directly binds to the bac promoter to repress expression during exponential growth. Its effect is relieved by Spo0A.[1][8]
ScoC Negative RegulatorRepressionA transition state regulator that binds to the bacA promoter region and negatively controls expression, possibly acting antagonistically with DegU.[1]
Signaling Pathways Controlling this compound Synthesis

The regulatory inputs are integrated at the promoter of the bac operon. Low nutrient levels trigger a drop in intracellular GTP, leading to the inactivation of the CodY repressor. Simultaneously, the activation of the master sporulation regulator Spo0A leads to the repression of the abrB gene, further de-repressing the bac operon. Positive regulation is primarily mediated by the DegS/DegU two-component system, which can be activated by signals such as inhibited flagellar rotation, indicating surface contact.[9]

G cluster_0 Nutrient Status & Cell State Signals cluster_1 Regulatory Proteins Nutrient_Limitation Nutrient Limitation CodY CodY-GTP Nutrient_Limitation->CodY ↓ GTP High_Cell_Density High Cell Density Spo0A Spo0A~P High_Cell_Density->Spo0A Phosphorelay Surface_Contact Surface Contact DegS DegS Surface_Contact->DegS Inhibited Flagellar Rotation bac_operon bac Operon CodY->bac_operon Repression AbrB AbrB Spo0A->AbrB Repression AbrB->bac_operon Repression DegU DegU DegS->DegU Phosphorylation DegU->bac_operon Activation ScoC ScoC ScoC->bac_operon Repression This compound This compound bac_operon->this compound Biosynthesis

Figure 2. Regulatory network of the bac operon.

Quantitative Data in this compound Biosynthesis

Enzyme Kinetic Parameters (Conceptual)

Enzyme efficiency is typically described by Michaelis-Menten kinetics, defined by the following parameters.[10][11][12]

ParameterDefinitionSignificance
KM Michaelis Constant: The substrate concentration at which the reaction rate is half of Vmax.An inverse measure of the enzyme's affinity for its substrate. A low KM indicates high affinity.[13]
Vmax Maximum Velocity: The maximum rate of reaction when the enzyme is saturated with substrate.Proportional to the enzyme concentration and its catalytic speed.
kcat Turnover Number: The number of substrate molecules converted to product per enzyme molecule per second.A measure of the intrinsic catalytic efficiency of a single enzyme molecule.[3]
Enhancement of this compound Production
ModificationStrain BackgroundFold Increase in ProductionReference
Introduction of a strong ribosome binding site (RBS) upstream of the bac operonB. subtilis PY792.87-foldImprovement of this compound Production in Bacillus subtilis by CRISPR/Cas9-Mediated Editing of the 5'-Untranslated Region of the bac Operon
Addition of decoyinine (B1666037) (GMP synthetase inhibitor) to decrease intracellular GTP levelsB. subtilis (wild-type)2.5-foldBiosynthesis, Molecular Regulation, and Application of this compound Produced by Bacillus Species[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Protocol for Markerless Gene Deletion in B. subtilis using pMiniMAD

This protocol describes the creation of a markerless in-frame deletion of a target gene (e.g., bacB) using the temperature-sensitive pMiniMAD plasmid for allelic exchange.[14][15][16]

G cluster_0 Step 1: Construct Assembly cluster_1 Step 2: Integration cluster_2 Step 3: Excision & Curing cluster_3 Step 4: Verification A PCR Amplify ~600bp Upstream Flank (UP) C Fusion PCR (UP + DN) A->C B PCR Amplify ~600bp Downstream Flank (DN) B->C D Clone Fused Fragment into pMiniMAD C->D E Transform B. subtilis with pMiniMAD construct D->E F Incubate at Non-Permissive Temp (37°C) with Erythromycin (B1671065) E->F G Select for Single-Crossover Integrants (ErmR) F->G H Passage Integrant at Permissive Temp (25°C) without selection G->H I Plasmid Replication Induces Second Crossover H->I J Plate on non-selective media and screen for Erythromycin Sensitivity (ErmS) I->J K Colony PCR on ErmS colonies to confirm deletion J->K L Sanger Sequence PCR product to verify K->L

Figure 3. Workflow for pMiniMAD-based gene deletion.

Materials:

  • B. subtilis strain to be modified

  • pMiniMAD plasmid

  • High-fidelity DNA polymerase, dNTPs, restriction enzymes, T4 DNA ligase

  • Primers for amplifying upstream and downstream flanking regions of the target gene

  • E. coli for cloning (e.g., DH5α)

  • LB medium, Spizizen minimal medium

  • Erythromycin (1 µg/mL), Ampicillin (100 µg/mL)

Procedure:

  • Construct Preparation (Day 1): a. Design primers to amplify ~600 bp regions immediately upstream ("UP flank") and downstream ("DN flank") of the gene to be deleted. Add restriction sites to the outer primers for cloning into pMiniMAD. Design the inner primers with overlapping sequences to facilitate fusion PCR. b. Perform PCR to amplify the UP and DN flanks from B. subtilis genomic DNA. c. Use fusion PCR with the outer primers to stitch the UP and DN flanks together into a single fragment. d. Digest the fused PCR product and the pMiniMAD plasmid with the chosen restriction enzymes. e. Ligate the fused fragment into pMiniMAD and transform into E. coli. Select transformants on LB agar (B569324) with ampicillin. f. Verify the construct by plasmid purification and sequencing.

  • Transformation and Integration (Day 2): a. Prepare competent B. subtilis cells using a standard protocol (e.g., the two-step Spizizen method). b. Transform the competent cells with the verified pMiniMAD construct. c. Plate the transformation mixture on LB agar containing erythromycin. d. Incubate overnight at the non-permissive temperature (37°C). This selects for cells where the plasmid has integrated into the chromosome via a single crossover event.

  • Plasmid Excision and Curing (Days 3-5): a. Pick several erythromycin-resistant colonies and inoculate into 3 mL of LB broth. b. Incubate for ~10 hours at the permissive temperature (25°C) with shaking. This allows the integrated plasmid to replicate. c. Perform serial passages: Inoculate 30 µL of the culture into 3 mL of fresh LB and incubate at 25°C overnight. Repeat this for 2-3 days to allow for the second crossover event and plasmid excision to occur. d. On the final day, perform serial dilutions of the culture and plate onto non-selective LB agar plates. Incubate overnight at 37°C.

  • Screening and Verification (Day 6): a. Replica-plate isolated colonies from the non-selective plate onto both LB agar and LB agar with erythromycin. b. Identify colonies that grow on the plain LB plate but not on the erythromycin plate. These are potential markerless deletion mutants. c. Perform colony PCR on the erythromycin-sensitive colonies using primers that flank the deleted region. The PCR product from a successful deletion mutant will be smaller than the wild-type product. d. Purify the PCR product from a confirmed mutant and verify the deletion by Sanger sequencing.

Protocol for Purification of His-tagged Bac Enzymes

This protocol describes the expression of a His-tagged Bac enzyme (e.g., BacD) in E. coli and its subsequent purification using Immobilized Metal Affinity Chromatography (IMAC).[17][18][19]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring an expression plasmid for the N- or C-terminally His-tagged Bac protein.

  • LB medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (Native): 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0.

  • Wash Buffer (Native): 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer (Native): 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA Agarose resin.

  • Lysozyme (B549824), DNase I, Protease inhibitor cocktail.

Procedure:

  • Protein Expression: a. Inoculate 50 mL of LB medium (with antibiotic) with a single colony of the expression strain. Grow overnight at 37°C with shaking. b. Inoculate 1 L of LB medium with the overnight culture to an OD₆₀₀ of ~0.1. c. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. e. Incubate for another 4-6 hours at 30°C or overnight at 18°C to enhance soluble protein expression. f. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

  • Cell Lysis: a. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. b. Add lysozyme (~1 mg/mL), DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes. c. Lyse the cells completely by sonication on ice. d. Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris.

  • Protein Purification (IMAC): a. Equilibrate the Ni-NTA resin in a chromatography column with 5-10 column volumes of Lysis Buffer. b. Load the clarified cell lysate onto the column. Allow it to flow through by gravity or at a slow, controlled flow rate. c. Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. d. Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions. e. Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

  • Buffer Exchange and Storage: a. Pool the fractions containing the pure protein. b. If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting column into a suitable storage buffer (e.g., Tris-HCl with glycerol). c. Determine the protein concentration, aliquot, and store at -80°C.

Protocol for this compound Bioassay

This protocol uses the paper disc-agar diffusion method to determine the antimicrobial activity of this compound against a sensitive indicator strain.

Materials:

  • Staphylococcus aureus (e.g., ATCC 9144) as the indicator organism.

  • B. subtilis culture supernatants to be tested.

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).

  • Sterile 6.0-mm paper discs.

  • Sterile PBS or saline.

Procedure:

  • Prepare Indicator Plates: a. Grow an overnight culture of S. aureus in TSB at 37°C. b. Create a lawn of S. aureus on TSA plates by spreading 100-200 µL of the overnight culture evenly over the surface. Allow the plates to dry.

  • Apply Samples: a. Prepare cell-free supernatants from B. subtilis cultures by centrifugation and filtration. b. Aseptically apply 20 µL of each supernatant sample onto a sterile paper disc. c. Place the saturated paper discs onto the surface of the S. aureus lawn plates. Include a negative control (sterile medium) and a positive control (purified this compound or another antibiotic) if available.

  • Incubation and Analysis: a. Incubate the plates at 37°C for 16-24 hours. b. Measure the diameter of the clear zones of inhibition around each disc. The size of the zone is proportional to the concentration and activity of this compound in the sample.

Conclusion

The biosynthesis of this compound via the bac operon is a sophisticated process, tightly regulated to coincide with the onset of stationary phase and nutrient limitation in Bacillus subtilis. The pathway represents an efficient diversion of a primary metabolite, prephenate, into the production of a potent secondary metabolite. Understanding the intricate regulatory network, involving global regulators like CodY, Spo0A, AbrB, and DegU, provides valuable insights into how bacteria control the production of antimicrobial compounds. The experimental protocols detailed herein offer a robust framework for researchers to further investigate, manipulate, and potentially engineer this pathway for enhanced production of this compound for applications in drug development and biotechnology.

References

A Technical Guide to Bacilysin: Molecular Properties, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Bacilysin is a dipeptide antibiotic produced by various Bacillus species, including B. subtilis and B. amyloliquefaciens.[1] First identified in 1946 and initially named bacillin, it is one of the simplest peptide antibiotics known.[1][2] Structurally, it consists of an L-alanine residue at the N-terminus and a non-proteinogenic amino acid, L-anticapsin, at the C-terminus.[1][2] this compound exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi, making it a subject of significant interest in the fields of microbiology and drug development.[1][3] This document provides a comprehensive technical overview of its molecular characteristics, mechanism of action, biosynthesis, and the experimental protocols used for its study.

Molecular Profile and Quantitative Data

The fundamental properties of this compound are summarized below. These values are critical for its detection, quantification, and the design of biochemical assays.

Table 2.1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₂H₁₈N₂O₅[1][2][4][5]
Molecular Weight 270.29 g/mol [4][6]
Exact Mass 270.1216 Da[4]
Synonyms L-Alanyl-L-anticapsin, Bacillin, KM-208[1][2][4]
Structure Dipeptide (L-alanine + L-anticapsin)[1][2]
Solubility Soluble in DMSO and water[2]
Table 2.2: Antimicrobial Activity of this compound

Minimum Inhibitory Concentration (MIC) values demonstrate the potency of this compound against various microorganisms.

Organism TypeMIC Range (µg/mL)Reference(s)
Gram-positive bacteria 1–10[4]
Fungi 10–50[4]
Table 2.3: Reported Production Titers of this compound

The yield of this compound is highly dependent on the producer strain and fermentation conditions.

Producer StrainTiter / YieldReference(s)
B. amyloliquefaciens FZB421.81 g/L[7]
B. subtilis PY79 (Wild-Type)27.9 ± 4.5 U/mL[8]
B. subtilis HWA (Engineered)80.3 ± 9.1 U/mL (2.87-fold increase)[8]

Mechanism of Action and Biosynthesis

Mechanism of Action

This compound itself is an inactive prodrug. Its antimicrobial activity is dependent on its transport into the target microbial cell, followed by enzymatic hydrolysis.[9][10][11]

  • Uptake: this compound is transported into the cytoplasm of a susceptible bacterium or fungus.

  • Activation: Intracellular peptidases cleave the dipeptide bond, releasing L-alanine and the active component, L-anticapsin.[3][9]

  • Inhibition: L-anticapsin acts as a potent and irreversible inhibitor of glucosamine-6-phosphate (GlcN6P) synthase.[3][4][9]

  • Cell Wall Disruption: This enzyme is critical for the biosynthesis of UDP-N-acetylglucosamine, an essential precursor for peptidoglycan in bacterial cell walls and chitin (B13524) in fungal cell walls.[3][4]

  • Lysis: The inhibition of cell wall synthesis leads to structural instability, osmotic lysis, and ultimately, cell death.[3][4]

cluster_extracellular Extracellular Space cluster_cell Target Cell Cytoplasm This compound This compound (L-Alanyl-L-anticapsin) Transport Peptide Transport System This compound->Transport Uptake Bacilysin_in This compound Transport->Bacilysin_in Peptidase Intracellular Peptidase Bacilysin_in->Peptidase Hydrolysis Anticapsin L-Anticapsin (Active Inhibitor) Peptidase->Anticapsin Alanine L-Alanine Peptidase->Alanine GlmS GlcN6P Synthase (GlmS) Anticapsin->GlmS Inhibition Pathway Peptidoglycan / Chitin Biosynthesis Pathway GlmS->Pathway Essential for Lysis Cell Lysis Pathway->Lysis cluster_ligation Prephenate Prephenate H2HPP 3Z-ex-H2HPP Prephenate->H2HPP bacA (Decarboxylase) Intermediate2 Intermediate Dienone H2HPP->Intermediate2 bacB (Isomerase) Anticapsin L-Anticapsin Intermediate2->Anticapsin bacC, bacD, etc. (Further modifications) L_Alanine L-Alanine This compound This compound Anticapsin->this compound L_Alanine->this compound This compound Synthetase cluster_prod Production cluster_extract Extraction & Clarification cluster_purify Purification cluster_analysis Analysis Fermentation 1. Fermentation (e.g., B. subtilis in PA Medium, 37°C, 24h) Centrifugation 2. Centrifugation (12,000 x g, 20 min, 4°C) Fermentation->Centrifugation Remove cells Filtration 3. Sterile Filtration (0.22 µm membrane) Centrifugation->Filtration Clarify supernatant IEX 4. Ion Exchange Chromatography (e.g., Dowex 50WX8) Filtration->IEX Capture this compound SEC 5. Size Exclusion Chromatography (e.g., Sephadex G-25) IEX->SEC Further purification Lyophilization 6. Lyophilization SEC->Lyophilization Obtain pure powder Bioassay Activity Test (Disk Diffusion) Lyophilization->Bioassay UPLCMS Purity & Identity (UPLC-MS) Lyophilization->UPLCMS

References

Broad-Spectrum Antimicrobial Activity of Bacilysin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacilysin, a simple dipeptide antibiotic produced by various Bacillus species, exhibits potent, broad-spectrum antimicrobial activity against a wide range of bacteria and fungi. Its unique mechanism of action, involving the targeted inhibition of a key enzyme in microbial cell wall synthesis, makes it a compelling candidate for further investigation in an era of rising antimicrobial resistance. This technical guide provides an in-depth overview of this compound's antimicrobial properties, mechanism of action, and the regulatory pathways governing its production. Detailed experimental protocols for assessing its activity are also presented to facilitate further research and development.

Introduction

This compound is a dipeptide composed of an L-alanine residue at the N-terminus and a non-proteinogenic amino acid, L-anticapsin, at the C-terminus.[1][2] First discovered in Bacillus subtilis, it has since been identified in other Bacillus species, including Bacillus amyloliquefaciens.[1] While this compound itself is a pro-drug with no intrinsic antimicrobial activity, it is actively transported into microbial cells where it is hydrolyzed by intracellular peptidases. This releases the C-terminal L-anticapsin, the active form of the molecule.[2][3] L-anticapsin then irreversibly inhibits glucosamine-6-phosphate synthase (GlmS), a crucial enzyme in the biosynthesis of peptidoglycan in bacteria and chitin (B13524) in fungi.[3][4] This targeted inhibition ultimately leads to cell wall disruption and lysis.[4] Beyond its direct antimicrobial effects, this compound also functions as a pleiotropic signaling molecule, influencing various cellular processes in its producer organism.[2]

Antimicrobial Spectrum and Potency

This compound demonstrates a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][5] The potency of this compound, as measured by the Minimum Inhibitory Concentration (MIC), varies depending on the target microorganism and the culture conditions.[5]

Quantitative Antimicrobial Activity

The following table summarizes the reported MIC values of this compound against a range of microorganisms. It is important to note that the activity of this compound can be significantly influenced by the composition of the growth medium.[5]

Category Microorganism MIC (µg/mL) Reference
Gram-Positive Bacteria Staphylococcus aureus1 - 10[3]
Bacillus cereus1 - 10[4]
Gram-Negative Bacteria Escherichia coli (minimal medium)0.001[5]
Salmonella entericaActive, specific MIC not provided[1][4]
Fungi Candida albicans10 - 50[3][5]
Aspergillus species10 - 50[3]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.

Mechanism of Action

The antimicrobial activity of this compound is a multi-step process that culminates in the disruption of microbial cell wall synthesis.

  • Uptake: this compound is transported into the target microbial cell via peptide transport systems.[2]

  • Activation: Inside the cell, intracellular peptidases cleave the dipeptide bond of this compound, releasing L-alanine and the active component, L-anticapsin.[2][3]

  • Enzyme Inhibition: L-anticapsin acts as a potent and irreversible inhibitor of glucosamine-6-phosphate synthase (GlmS).[3][6]

  • Cell Wall Synthesis Disruption: GlmS catalyzes the formation of glucosamine-6-phosphate, a crucial precursor for the biosynthesis of peptidoglycan in bacteria and chitin in fungi. By inhibiting this enzyme, this compound effectively blocks the synthesis of these essential cell wall components.[3][4]

  • Cell Lysis: The compromised cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and death.[4]

The following diagram illustrates the mechanism of action of this compound.

Bacilysin_Mechanism cluster_cell This compound This compound Transport Peptide Transport This compound->Transport Uptake Cell Microbial Cell Hydrolysis Intracellular Peptidases Transport->Hydrolysis Activation Anticapsin (B1208871) L-Anticapsin (Active Form) Hydrolysis->Anticapsin GlmS Glucosamine-6-Phosphate Synthase (GlmS) Anticapsin->GlmS Inhibition CellWall Cell Wall Synthesis (Peptidoglycan/Chitin) GlmS->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Regulatory Signaling Pathways

The biosynthesis of this compound in Bacillus species is a tightly regulated process controlled by a complex network of signaling pathways, including quorum sensing. The bac operon, which encodes the enzymes responsible for this compound synthesis, is influenced by several global regulators.

Key regulatory elements include:

  • ComQXPA Quorum-Sensing System: This system allows the bacterial population to coordinate gene expression, including antibiotic production, in a cell-density-dependent manner.

  • Global Regulators:

    • Spo0A: A master regulator of sporulation and other stationary phase phenomena, which positively influences bac operon expression.

    • AbrB: A transition state regulator that generally represses the expression of stationary phase genes, including the bac operon. Spo0A can relieve this repression.

    • CodY: A global regulator that senses the nutritional status of the cell and can repress the bac operon under nutrient-rich conditions.

    • ComA: A response regulator that is activated by the ComQXPA quorum-sensing system and directly promotes the transcription of the bac operon.

The interplay of these regulators ensures that this compound production is initiated at the appropriate time and under suitable environmental conditions.

The following diagram depicts the regulatory network controlling this compound biosynthesis.

Bacilysin_Regulation cluster_QS Quorum Sensing cluster_Regulators Global Regulators ComQXPA ComQXPA System ComA ComA ComQXPA->ComA Activates Spo0A Spo0A AbrB AbrB Spo0A->AbrB Inhibits bac_operon bac Operon Spo0A->bac_operon Promotes AbrB->bac_operon Represses CodY CodY CodY->bac_operon Represses ComA->bac_operon Promotes This compound This compound Biosynthesis bac_operon->this compound

Caption: Regulatory network of this compound biosynthesis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a target microorganism using the broth microdilution method.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Culture of the target microorganism in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (no this compound).

    • Well 12 will serve as the negative control (no microorganism).

  • Inoculation:

    • Dilute the standardized microbial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the target microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This is observed as the first well in the dilution series that remains clear.

The following diagram illustrates the workflow for the broth microdilution assay.

MIC_Workflow start Start prep_plate Prepare Serial Dilutions of this compound in 96-well Plate start->prep_plate prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells prep_plate->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC incubate->read_results end End read_results->end

Caption: Broth microdilution MIC assay workflow.

Glucosamine-6-Phosphate Synthase (GlmS) Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of this compound (specifically, its active form, anticapsin) on GlmS. This is a coupled enzyme assay where the product of the GlmS reaction is a substrate for a second enzyme, allowing for spectrophotometric measurement.

Materials:

  • Purified Glucosamine-6-Phosphate Synthase (GlmS)

  • This compound or purified L-anticapsin

  • Fructose-6-phosphate (Fru-6-P)

  • L-glutamine

  • N-acetyltransferase (e.g., from Saccharomyces cerevisiae)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading at 412 nm

  • 96-well microtiter plates suitable for spectrophotometry

Procedure:

  • Prepare Reagents: Prepare stock solutions of all substrates, inhibitors, and enzymes in the reaction buffer.

  • Assay Setup:

    • In a microtiter plate well, combine the following in the reaction buffer:

      • Fructose-6-phosphate

      • L-glutamine

      • N-acetyltransferase

      • Acetyl-CoA

      • DTNB

    • Add varying concentrations of the inhibitor (this compound or anticapsin). For control wells, add buffer instead of the inhibitor.

  • Initiate Reaction: Add purified GlmS to each well to start the reaction.

  • Measurement:

    • The GlmS reaction produces glucosamine-6-phosphate (GlcN-6-P).

    • The N-acetyltransferase then acetylates GlcN-6-P using Acetyl-CoA, releasing Coenzyme A (CoA-SH).

    • The free thiol group of CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a yellow color and absorbs light at 412 nm.

    • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Determine the percentage of inhibition for each inhibitor concentration compared to the control.

    • Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). Further kinetic analysis can be performed to determine the type of inhibition and the inhibition constant (Ki).[6]

Conclusion

This compound's broad-spectrum antimicrobial activity, coupled with its unique and specific mechanism of action, underscores its potential as a valuable lead compound in the development of new anti-infective agents. Its efficacy against both bacteria and fungi, including clinically relevant species, warrants further investigation. The detailed protocols provided in this guide are intended to facilitate standardized and reproducible research into the promising therapeutic applications of this natural antibiotic. A deeper understanding of its regulatory pathways may also open avenues for enhancing its production through metabolic engineering.

References

The Silent Scourge of the Cell Wall: A Technical Guide to Bacilysin's Inhibition of Bacterial Peptidoglycan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Onslaught of a Dipeptide Antibiotic

This technical guide provides an in-depth analysis of the mechanism, quantitative impact, and experimental investigation of bacilysin, a dipeptide antibiotic with potent activity against a broad spectrum of bacteria and fungi. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel antimicrobial agents.

This compound, a product of various Bacillus species, exerts its antimicrobial effect by targeting a critical step in the biosynthesis of the bacterial cell wall. This guide will dissect the elegant yet lethal strategy employed by this small molecule to disrupt microbial integrity, leading to cell death.

Mechanism of Action: A Trojan Horse Strategy

This compound itself is a prodrug, a dipeptide composed of L-alanine and a non-proteinogenic amino acid, L-anticapsin.[1] Its journey to becoming a bacterial cell wall synthesis inhibitor is a multi-step process, beginning with its transport into the unsuspecting bacterial cell.

Once inside the cytoplasm, intracellular peptidases cleave the peptide bond, liberating L-alanine and the active component, L-anticapsin.[2][3] It is L-anticapsin that acts as the molecular warhead, targeting a key enzyme in the peptidoglycan synthesis pathway: glucosamine-6-phosphate synthase (GlcN-6-P synthase) .[2][3][4]

GlcN-6-P synthase catalyzes the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate, an essential precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is a fundamental building block of peptidoglycan, the rigid macromolecular layer that encases bacteria and provides structural integrity.

L-anticapsin is a potent and irreversible inhibitor of GlcN-6-P synthase.[5] It acts as a glutamine analog, binding to the active site of the enzyme.[5] The epoxy group of anticapsin (B1208871) is thought to react with a cysteine residue in the enzyme's active site, forming a covalent bond and leading to irreversible inactivation.[2] This inhibition is partly competitive with respect to L-glutamine.[6]

The blockade of GlcN-6-P synthase halts the production of peptidoglycan precursors, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure. This ultimately results in cell lysis and bacterial death.[1][7][8]

Bacilysin_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell This compound This compound (L-Ala-L-Anticapsin) Transport Peptide Transport System This compound->Transport Uptake Bacilysin_in This compound Transport->Bacilysin_in Peptidase Intracellular Peptidase Bacilysin_in->Peptidase Hydrolysis Alanine L-Alanine Peptidase->Alanine Anticapsin L-Anticapsin (Active Inhibitor) Peptidase->Anticapsin GlcN6P_Synthase Glucosamine-6-Phosphate Synthase (GlmS) Anticapsin->GlcN6P_Synthase Irreversible Inhibition GlcN6P Glucosamine-6-P GlcN6P_Synthase->GlcN6P Blocked Fructose6P Fructose-6-P Fructose6P->GlcN6P_Synthase Glutamine Glutamine Glutamine->GlcN6P_Synthase Peptidoglycan_pathway Peptidoglycan Synthesis GlcN6P->Peptidoglycan_pathway Cell_Lysis Cell Lysis Peptidoglycan_pathway->Cell_Lysis Leads to

Caption: Mechanism of this compound Action

Quantitative Data on this compound's Efficacy

The inhibitory activity of this compound has been quantified against a range of microorganisms. The following tables summarize the available data on its minimum inhibitory concentrations (MICs) and its enzymatic inhibition kinetics.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Target OrganismTypeMIC Range (µg/mL)Reference(s)
Gram-positive bacteriaBacteria1 - 10[7]
Staphylococcus aureusBacteria1 - 10[7]
Escherichia coliBacteria1 - 10[7]
FungiFungi10 - 50[7]
Candida albicansFungi10 - 50[7]

Table 2: Kinetic Data for Glucosamine-6-Phosphate Synthase Inhibition by Anticapsin

ParameterValueOrganismReference(s)
Kinact2.5 µMEscherichia coli[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard broth microdilution methods and can be used to determine the MIC of this compound against susceptible bacterial strains.

Materials:

  • This compound (stock solution of known concentration, filter-sterilized)

  • Sterile 96-well microtiter plates (round-bottom)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strain of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well containing the antibiotic.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum density of approximately 2.5 x 10⁵ CFU/mL.

    • Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

MIC_Workflow start Start inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum dilution Serial Dilution of this compound in 96-well plate start->dilution inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results incubate->read end Determine MIC read->end

Caption: Broth Microdilution MIC Assay Workflow
Glucosamine-6-Phosphate Synthase Inhibition Assay

This protocol outlines a general method for measuring the inhibition of GlcN-6-P synthase by anticapsin. The activity of the enzyme can be determined by measuring the formation of glucosamine-6-phosphate.

Materials:

  • Purified GlcN-6-P synthase from a suitable source (e.g., E. coli)

  • Anticapsin (or this compound and a peptidase)

  • Fructose-6-phosphate (substrate)

  • L-glutamine (substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Reagents for detecting glucosamine-6-phosphate (e.g., using a coupled enzyme assay with glucosamine-6-phosphate N-acetyltransferase)

  • Spectrophotometer or plate reader

Procedure:

  • Enzyme Preparation:

    • Dilute the purified GlcN-6-P synthase to a suitable working concentration in the assay buffer.

  • Inhibition Reaction:

    • In a microcentrifuge tube or a well of a microplate, pre-incubate the enzyme with varying concentrations of anticapsin for a defined period to allow for inhibitor binding.

    • Include a control reaction with no inhibitor.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the substrates, fructose-6-phosphate and L-glutamine, to the pre-incubated enzyme-inhibitor mixture.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection of Product:

    • Stop the reaction (e.g., by heat inactivation or addition of a stop solution).

    • Measure the amount of glucosamine-6-phosphate produced using a suitable detection method. A common method involves a coupled assay where glucosamine-6-phosphate N-acetyltransferase is used to convert the product to N-acetyl-glucosamine-6-phosphate, and the consumption of acetyl-CoA is monitored spectrophotometrically.[9]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of anticapsin.

    • Determine kinetic parameters such as the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI) by plotting the data according to appropriate kinetic models.

Conclusion and Future Perspectives

This compound's targeted inhibition of glucosamine-6-phosphate synthase represents a highly effective and specific mechanism for disrupting bacterial cell wall synthesis. Its broad-spectrum activity and unique mode of action make it an attractive candidate for further investigation and development as a therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to explore the full potential of this promising antibiotic. Future research should focus on detailed structure-activity relationship studies to design even more potent and selective analogs, as well as on strategies to overcome potential resistance mechanisms. The continued exploration of natural products like this compound is crucial in the ongoing battle against antimicrobial resistance.

References

Initial Studies on the Biological Properties of Bacilysin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological studies of Bacilysin, a dipeptide antibiotic produced by various Bacillus species. The document focuses on its antimicrobial properties, mechanism of action, and the experimental methodologies used in its early characterization.

Antimicrobial Spectrum and Potency

This compound exhibits a broad spectrum of antimicrobial activity, inhibiting the growth of a wide range of bacteria, fungi, and even algae.[1][2] Its potency is notably influenced by the composition of the culture medium, with minimal media often yielding lower Minimum Inhibitory Concentrations (MICs).[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
MicroorganismStrainMediumMIC (µg/mL)Reference
Escherichia coliBMinimal Medium0.001[1]
Staphylococcus aureusATCC 9144-Active[2][3]
Candida albicans--Active[1][4][5]

Note: Specific MIC values for S. aureus and C. albicans in early studies are not consistently reported in µg/mL but are confirmed to be susceptible.

Mechanism of Action: Inhibition of Glucosamine-6-Phosphate Synthase

This compound itself is a pro-drug. Upon transport into a susceptible microbial cell, it is hydrolyzed by intracellular peptidases into its constituent amino acids: L-alanine and the non-proteinogenic amino acid, L-anticapsin.[2][4] L-anticapsin is the active component, a potent and irreversible inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase; EC 2.6.1.16).[6][7]

This enzyme catalyzes the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate, a crucial precursor for the biosynthesis of peptidoglycan in bacteria and chitin (B13524) in fungi.[2][7] By blocking this essential step in cell wall synthesis, anticapsin (B1208871) leads to cell lysis.[2][4]

Diagram 1: this compound's Mechanism of Action

Bacilysin_Mechanism Mechanism of this compound Action This compound This compound (L-Ala-L-Anticapsin) Transport Peptide Transport This compound->Transport Cell Microbial Cell Hydrolysis Intracellular Peptidase Transport->Hydrolysis Inside Cell L_Alanine L-Alanine Hydrolysis->L_Alanine Anticapsin L-Anticapsin (Active Inhibitor) Hydrolysis->Anticapsin GlcN6P_Synthase Glucosamine-6-Phosphate Synthase (GlmS) Anticapsin->GlcN6P_Synthase Inhibits GlcN6P Glucosamine-6-P GlcN6P_Synthase->GlcN6P Fructose6P Fructose-6-P Fructose6P->GlcN6P_Synthase Glutamine Glutamine Glutamine->GlcN6P_Synthase CellWall Cell Wall Biosynthesis (Peptidoglycan/Chitin) GlcN6P->CellWall Lysis Cell Lysis CellWall->Lysis

Caption: this compound enters the microbial cell, is cleaved to release the active inhibitor L-anticapsin, which then blocks cell wall synthesis leading to lysis.

Table 2: Kinetic Parameters of Anticapsin Inhibition of Glucosamine-6-Phosphate Synthase
Enzyme SourceInhibitorInhibition TypeKi / Kinact (µM)Reference
Escherichia coli K-12L-AnticapsinIrreversible2.5[7]
Candida albicansL-AnticapsinCompetitive (vs. Glutamine)9.5[6]

Regulatory Network of this compound Biosynthesis in Bacillus subtilis

The production of this compound in Bacillus subtilis is tightly regulated by a complex network of signaling pathways, including quorum sensing and two-component systems. This intricate control ensures that the antibiotic is produced under appropriate conditions, such as high cell density.

Diagram 2: Regulatory Pathway of this compound Biosynthesis

Bacilysin_Regulation Regulation of this compound Biosynthesis in B. subtilis cluster_QS Quorum Sensing cluster_TCS Two-Component System cluster_Regulators Transcriptional Regulators ComX ComX Pheromone ComP ComP (Histidine Kinase) ComX->ComP Activates ComA ComA (Response Regulator) ComP->ComA Phosphorylates bac_operon bac Operon (bacA-G) ComA->bac_operon Activates DegS DegS (Histidine Kinase) DegU DegU (Response Regulator) DegS->DegU Phosphorylates DegU->bac_operon Activates Spo0A Spo0A AbrB AbrB Spo0A->AbrB Represses Spo0A->bac_operon Activates AbrB->bac_operon Represses CodY CodY CodY->bac_operon Represses Bacilysin_prod This compound Production bac_operon->Bacilysin_prod

Caption: A simplified overview of the key regulatory elements controlling the expression of the bac operon and subsequent this compound production in B. subtilis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution of known concentration

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Prepare this compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well.

  • Inoculum Preparation: a. Grow the test microorganism in appropriate broth to the logarithmic phase. b. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). c. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: a. Add 100 µL of the diluted inoculum to each well containing the this compound dilutions. b. Include a positive control well (inoculum without this compound) and a negative control well (broth only).

  • Incubation: a. Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria and fungi) for 16-24 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Diagram 3: Experimental Workflow for MIC Determination

MIC_Workflow Workflow for Broth Microdilution MIC Assay start Start prep_this compound Prepare this compound Serial Dilutions in 96-well Plate start->prep_this compound prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Microbial Suspension prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Visually Inspect Wells and Determine MIC incubate->read_mic end End read_mic->end

Caption: A flowchart illustrating the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Glucosamine-6-Phosphate Synthase Inhibition Assay

This assay measures the inhibitory effect of anticapsin (the active form of this compound) on the activity of GlcN-6-P synthase.

Materials:

  • Purified GlcN-6-P synthase

  • L-glutamine solution

  • D-fructose-6-phosphate solution

  • Anticapsin solution of known concentration

  • Assay buffer (e.g., phosphate (B84403) or Tris-HCl buffer at optimal pH for the enzyme)

  • Reagents for detecting glucosamine-6-phosphate or glutamate (B1630785) (e.g., Ehrlich's reagent after acetylation, or a coupled enzyme assay)

  • Spectrophotometer or plate reader

Protocol:

  • Enzyme Reaction Setup: a. In a microcentrifuge tube or well of a microplate, combine the assay buffer, D-fructose-6-phosphate, and the anticapsin solution at various concentrations. b. Include a control reaction without any inhibitor.

  • Pre-incubation: a. Add the purified GlcN-6-P synthase to the mixture and pre-incubate for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: a. Start the enzymatic reaction by adding L-glutamine.

  • Incubation: a. Incubate the reaction mixture at the optimal temperature for the enzyme for a specific time, ensuring the reaction is in the linear range.

  • Termination of Reaction: a. Stop the reaction, for example, by heat inactivation or the addition of a strong acid.

  • Detection of Product: a. Measure the amount of product formed (glucosamine-6-phosphate or glutamate) using a suitable detection method.

  • Data Analysis: a. Calculate the percentage of enzyme inhibition for each anticapsin concentration. b. Determine kinetic parameters such as IC₅₀ and Ki by plotting the inhibition data and fitting it to appropriate enzyme kinetic models.

Diagram 4: Workflow for GlcN-6-P Synthase Inhibition Assay

Enzyme_Assay_Workflow Workflow for GlcN-6-P Synthase Inhibition Assay start Start prepare_reagents Prepare Assay Buffer, Substrates (Fru-6-P, Gln), and Anticapsin Dilutions start->prepare_reagents setup_reaction Set up Reaction Mixtures (with and without Anticapsin) prepare_reagents->setup_reaction add_enzyme Add Purified GlcN-6-P Synthase setup_reaction->add_enzyme pre_incubate Pre-incubate for Inhibitor Binding add_enzyme->pre_incubate start_reaction Initiate Reaction by Adding L-Glutamine pre_incubate->start_reaction incubate_reaction Incubate at Optimal Temperature start_reaction->incubate_reaction stop_reaction Terminate Reaction incubate_reaction->stop_reaction detect_product Measure Product Formation (e.g., Spectrophotometry) stop_reaction->detect_product analyze_data Calculate % Inhibition and Kinetic Parameters detect_product->analyze_data end End analyze_data->end

Caption: A step-by-step workflow for assessing the inhibitory activity of anticapsin on glucosamine-6-phosphate synthase.

References

Bacilysin's Role in Interspecies Competition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of bacilysin, a simple dipeptide antibiotic with a significant role in mediating interspecies competition among microorganisms. Produced by various Bacillus species, this compound's potent, broad-spectrum activity and unique mechanism of action make it a subject of considerable interest for both ecological studies and therapeutic development.

Core Mechanism of Action: A Trojan Horse Strategy

This compound is a dipeptide composed of an L-alanine at the N-terminus and the non-proteinogenic amino acid L-anticapsin at the C-terminus.[1] It functions as a prodrug, meaning the molecule itself has no antimicrobial activity until it is transported into a target cell and enzymatically activated.[1][2] This "Trojan Horse" strategy allows it to bypass external defenses and strike a critical internal pathway.

The mechanism unfolds in three key steps:

  • Cellular Uptake: this compound is transported into susceptible bacterial cells, such as Staphylococcus aureus and Escherichia coli, through di- and oligopeptide transport systems (permeases).[1][3] This transport can be competitively inhibited by other dipeptides in the environment, which explains why this compound's potency is significantly higher in minimal media compared to nutrient-rich media.[3][4]

  • Intracellular Hydrolysis: Once inside the cytoplasm, intracellular peptidases cleave the peptide bond, releasing L-alanine and the active warhead, L-anticapsin.[1][5]

  • Enzyme Inhibition: L-anticapsin is a powerful and specific inhibitor of glucosamine-6-phosphate synthase (GlcN6P synthase).[1][3] This enzyme catalyzes the formation of glucosamine-6-phosphate from fructose-6-phosphate (B1210287) and glutamine, a crucial step in the biosynthetic pathway for peptidoglycan in bacteria and mannoproteins in fungi.[1]

  • Cell Lysis: By blocking this essential pathway, this compound effectively halts cell wall synthesis. This leads to the formation of fragile protoplasts and eventual cell lysis, particularly in growing cells.[1][2]

Bacilysin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cell Cytoplasm Bacilysin_ext This compound (L-Ala-L-Anticapsin) Bacilysin_int This compound Bacilysin_ext->Bacilysin_int Peptide Permease p1 Bacilysin_int->p1 L_Ala L-Alanine Anticapsin (B1208871) L-Anticapsin GlcN6P_Synthase GlcN6P Synthase Anticapsin->GlcN6P_Synthase Inhibition Pathway_products Peptidoglycan Precursors GlcN6P_Synthase->Pathway_products Catalysis p2 Pathway_products->p2 Cell_Lysis Cell Lysis p1->L_Ala p1->Anticapsin Peptidase Hydrolysis p2->Cell_Lysis Disruption of Cell Wall Synthesis

This compound's "Trojan Horse" mechanism of action.

Biosynthesis and Genetic Regulation

This compound is synthesized via a non-ribosomal pathway that is independent of the Sfp-type phosphopantetheinyl transferase typically required for the synthesis of other non-ribosomal peptides and polyketides.[1][6] The biosynthetic machinery is encoded by the bac operon (also cited as bacABCDEywfG).[1]

The pathway branches from the primary aromatic amino acid pathway at the intermediate prephenate.[7] The genes of the bac operon then catalyze the conversion of prephenate into L-anticapsin, which is subsequently ligated to L-alanine to form the final dipeptide.[1]

Production of this compound is tightly regulated and integrated with cellular processes like sporulation. Key global regulators in B. subtilis include:

  • Spo0A: A master regulator of sporulation that indirectly and positively regulates the bac operon by suppressing the repressor AbrB.[1]

  • AbrB: A transition state regulator that negatively regulates many stationary-phase genes, including the bac operon.[1]

Bacilysin_Biosynthesis_Pathway Prephenate Prephenate (from Shikimate Pathway) Intermediates Intermediate Metabolites Prephenate->Intermediates bacA, bacB, etc. Anticapsin L-Anticapsin Intermediates->Anticapsin This compound This compound Anticapsin->this compound L_Alanine L-Alanine L_Alanine->this compound L-amino acid ligase (e.g., ywfE/bacD) Spo0A Spo0A AbrB AbrB Spo0A->AbrB Represses bac_operon bac Operon Expression AbrB->bac_operon Represses bac_operon->Prephenate Encodes Enzymes

Simplified overview of this compound biosynthesis and regulation.

This compound in Interspecies Warfare: Spectrum of Activity

This compound provides a significant competitive advantage to its producers by antagonizing a wide array of surrounding microbes.[8] This includes Gram-positive bacteria, Gram-negative bacteria, fungi, and even cyanobacteria.[1][9][10] Its efficacy is a key factor in the ability of Bacillus species to control plant diseases, prevent harmful algal blooms, and outcompete foodborne pathogens.[1][6][11]

Quantitative Data on Antimicrobial Activity

Comprehensive quantitative data for this compound is limited, and its activity is highly dependent on the composition of the assay medium.[4] The presence of competing peptides in rich media can significantly increase the observed Minimum Inhibitory Concentration (MIC) by antagonizing this compound uptake.[4] The following table summarizes available data.

Target OrganismMinimum Inhibitory Concentration (MIC)Culture MediumReference
Escherichia coli B0.001 µg/mLMinimal Medium[4]
Harmful Algae (Microcystis aeruginosa)Killing efficiency of 98.78%Not specified[1]
Candida albicansActive (MIC not specified)Not specified[4][12]
Staphylococcus aureusActive (MIC not specified)Not specified[4][]
Examples of Interspecies Competition
  • Against Plant Pathogens: Bacillus amyloliquefaciens produces both this compound and difficidin (B1232683) to effectively control Erwinia amylovora, the causative agent of fire blight disease in fruit trees.[6] Mutants unable to produce this compound show a reduced ability to suppress the pathogen.[1]

  • Against Harmful Algae: B. amyloliquefaciens FZB42 uses this compound to kill the cyanobacterium Microcystis aeruginosa, which is responsible for toxic algal blooms.[6] this compound causes cell lysis and disrupts the membranes of cellular organelles in the algae.[1][14]

  • Against Foodborne Pathogens: Bacillus velezensis strains have been shown to inhibit Gram-negative foodborne pathogens like Escherichia coli and Salmonella enterica, with this compound confirmed as a major contributing factor to this antagonistic activity.[11][15]

Experimental Protocols

Investigating the role of this compound in microbial interactions typically involves comparing the antagonistic activity of a wild-type producer strain against a genetically engineered mutant that cannot synthesize this compound.

Protocol: Paper Disc-Agar Diffusion Assay for this compound Activity

This method provides a qualitative or semi-quantitative measure of this compound production by observing the inhibition of a susceptible indicator strain.

Materials:

  • This compound-producing strain (e.g., B. subtilis PY79) and a non-producing mutant (e.g., Δbac).

  • Susceptible indicator organism (e.g., Staphylococcus aureus ATCC 9144).

  • Production medium (PA medium) and assay medium (e.g., Luria Bertani agar).

  • Sterile 6.0-mm paper discs.

  • Centrifuge and sterile microcentrifuge tubes.

  • Incubator.

Methodology:

  • Culture Preparation: Inoculate the wild-type and mutant Bacillus strains into 10 mL of PA medium and cultivate overnight at 37°C with shaking (200 rpm).[15]

  • Production Phase: Use the overnight cultures to inoculate 100 mL of fresh PA medium to an initial OD₆₀₀ of 0.1. Incubate at 37°C for 16-24 hours with shaking.[15]

  • Supernatant Collection: Centrifuge the cultures to pellet the cells. Carefully collect the cell-free supernatant.

  • Indicator Plate Preparation: Prepare a lawn of the indicator organism (S. aureus) on an agar (B569324) plate by evenly spreading a liquid culture.

  • Assay: Aseptically place sterile paper discs onto the indicator lawn. Pipette 20 µL of the cell-free supernatant from the wild-type and mutant cultures onto separate discs.[15] Include a disc with sterile PA medium as a negative control.

  • Incubation: Incubate the plates for 16-18 hours at 37°C.[15]

  • Interpretation: Measure the diameter of the clear zone of inhibition around each disc. A larger zone for the wild-type supernatant compared to the mutant (which should have little to no zone) indicates that this compound is responsible for the antagonistic activity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a substance that prevents visible microbial growth.

Materials:

  • Purified this compound or a culture supernatant with known activity.

  • Target microorganism in logarithmic growth phase.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth (minimal medium is recommended for this compound testing).[4]

  • Sterile diluent (broth or saline).

  • Incubator.

Methodology:

  • Prepare Antimicrobial Dilutions: Create a series of twofold dilutions of the this compound sample in the wells of the microtiter plate using the sterile broth. A typical final volume per well is 100 µL.[4]

  • Prepare Inoculum: Dilute the log-phase culture of the target organism in broth to achieve a standardized final concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the total volume to 200 µL.

  • Controls: Include a positive control well (inoculum in broth, no this compound) and a negative control well (broth only, no inoculum).[4]

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.[4]

  • Interpretation: After incubation, the MIC is determined as the lowest concentration of this compound in a well that shows no visible turbidity (growth).[4]

Experimental_Workflow cluster_strains Strain Preparation cluster_culture Cultivation & Supernatant Collection cluster_assay Antagonism Assay (Disc Diffusion) cluster_conclusion Conclusion WT Wild-Type Bacillus (Producer) Culture_WT Culture in Production Medium WT->Culture_WT Mutant Δbac Mutant (Non-producer) Culture_Mutant Culture in Production Medium Mutant->Culture_Mutant CFS_WT Collect Cell-Free Supernatant (CFS) Culture_WT->CFS_WT CFS_Mutant Collect Cell-Free Supernatant (CFS) Culture_Mutant->CFS_Mutant Assay Apply CFS to discs on indicator lawn (e.g., S. aureus) CFS_WT->Assay CFS_Mutant->Assay Result Measure Zones of Inhibition Assay->Result Conclusion Compare Zones: WT Zone > Mutant Zone => this compound is responsible for inhibition Result->Conclusion

Workflow to confirm this compound-mediated antagonism.

References

The Evolutionary Significance of Bacilysin Production: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary:

The production of secondary metabolites is a key evolutionary strategy employed by microorganisms to thrive in competitive environments. Among these, the dipeptide antibiotic bacilysin, produced by various Bacillus species, stands out for its simple structure and broad-spectrum antimicrobial activity.[1][2] Its evolutionary significance, however, extends far beyond its role as a chemical weapon. This compound acts as a pleiotropic signaling molecule, influencing the producer's own cellular activities, including biofilm formation and sporulation.[1][3] Its biosynthesis is governed by a tightly regulated genetic system, reflecting a sophisticated evolutionary balance between the metabolic cost of production and the profound survival benefits it confers. This document provides an in-depth analysis of this compound's mechanism of action, the genetic and regulatory networks controlling its synthesis, its multifaceted ecological roles, and its modern applications in drug development and biotechnology.

The Primary Competitive Advantage: Antimicrobial Activity

The most direct evolutionary advantage of this compound production is its ability to inhibit or eliminate competing microorganisms.[1][4] This allows the producing Bacillus strain to secure its ecological niche and access to limited resources.

Mechanism of Action

This compound itself is a pro-drug with no intrinsic antimicrobial activity.[1][5] Its potency is realized only after it is transported into a target cell and hydrolyzed by intracellular peptidases. This process releases L-alanine and the active component, L-anticapsin.[1][6][7]

L-anticapsin is a powerful and specific inhibitor of glucosamine-6-phosphate (GlcN6P) synthase.[1][5] This enzyme is crucial for the biosynthesis of UDP-N-acetylglucosamine, an essential precursor for both bacterial peptidoglycan and fungal chitin.[8] By blocking this fundamental pathway, anticapsin (B1208871) effectively halts cell wall synthesis, leading to cell lysis and death.[8][9] This targeted mechanism is highly effective and provides a significant competitive edge.

This compound This compound (L-Alanyl-L-Anticapsin) Transport Uptake by Target Cell This compound->Transport Hydrolysis Intracellular Hydrolysis Transport->Hydrolysis Anticapsin L-Anticapsin (Active Moiety) Hydrolysis->Anticapsin releases GlcN6P_Synthase GlcN6P Synthase Anticapsin->GlcN6P_Synthase Inhibits Pathway Peptidoglycan / Chitin Biosynthesis GlcN6P_Synthase->Pathway required for Lysis Cell Wall Disruption & Cell Lysis Pathway->Lysis leads to

This compound's mechanism of action pathway.
Spectrum of Antimicrobial Activity

This compound exhibits a broad spectrum of activity, a trait that maximizes its utility in diverse microbial communities. It is effective against a wide range of Gram-positive and Gram-negative bacteria, fungi, and even harmful cyanobacteria responsible for algal blooms.[1][5][10] This versatility underscores its importance as a generalist antimicrobial agent for its producer.

Target Organism TypeRepresentative SpeciesPotency (MIC / EC₅₀)Reference
Gram-Positive Bacteria Staphylococcus aureus1–10 µg/mL[8]
Gram-Negative Bacteria Escherichia coliMIC = 0.001 µg/mL[11]
Fungi Candida albicans, Aspergillus spp.10–50 µg/mL[8]
Cyanobacteria Microcystis aeruginosaEC₅₀ = 4.13 mg/L[10]
Cyanobacteria Aphanizomenon flos-aquae, Nostoc sp.Potent Growth Inhibition[10]

Table 1: Summary of this compound's Antimicrobial Potency. MIC (Minimum Inhibitory Concentration), EC₅₀ (Half maximal effective concentration).

Genetic Blueprint and Regulation: An Evolutionary Cost-Benefit Analysis

The production of a potent metabolite like this compound is metabolically expensive. Consequently, Bacillus species have evolved sophisticated regulatory networks to ensure its synthesis occurs only when the benefits outweigh the costs, typically at high cell densities or under nutrient limitation.

The bac Operon

The biosynthesis of this compound is primarily encoded by the bac gene cluster (also known as ywfBCDEF).[12][13] This operon contains the core enzymatic machinery required to convert the precursor, prephenate, into L-anticapsin and subsequently ligate it to L-alanine to form the final dipeptide.[1] The co-localization of these genes into an operon ensures their coordinated expression, an efficient evolutionary strategy for producing complex metabolites.

Complex Regulatory Networks

This compound synthesis is not constitutive; it is integrated into the global regulatory circuits of the cell, linking its production to environmental cues and cell-cell communication.

  • Quorum Sensing (QS): Production is often controlled by the ComQXPA quorum-sensing system.[1] This allows Bacillus to initiate this compound synthesis only when the population density is high enough for the antibiotic to be effective, a behavior known as "cell-density dependent" regulation.

  • Two-Component Systems: The DegS-DegU two-component system, a master regulator of multicellular behaviors in Bacillus, positively regulates the bac operon.[1][14] This links antibiotic production directly to other fitness-enhancing strategies like motility and biofilm formation.

  • Transcriptional Regulators: Several other global regulators act as switches. For example, ScoC and AbrB act as negative regulators, repressing production, while LutR is essential for biosynthesis.[1][3][12] This multi-layered control allows the cell to fine-tune production in response to a wide array of signals.

QS Quorum Sensing (ComA) bacOperon bac Operon (bacA-G) QS->bacOperon + DegU DegS/DegU DegU->bacOperon + LutR LutR LutR->bacOperon + ScoC ScoC / AbrB ScoC->bacOperon - CodY CodY CodY->bacOperon - This compound This compound Production bacOperon->this compound

Regulatory network controlling this compound biosynthesis.

Beyond an Antibiotic: A Pleiotropic Signaling Molecule

Recent research has unveiled a more nuanced role for this compound, demonstrating that it functions as a signaling molecule that modulates the physiology of the producing organism itself.[1][3] This dual function represents a sophisticated evolutionary adaptation, where a single molecule serves roles in both offense and internal coordination.

  • Biofilm Formation and Motility: The production of this compound is intricately linked with the regulation of swarming motility and biofilm formation.[15][16] For instance, the sprT gene in B. velezensis FZB42 is involved in regulating both biofilm architecture and this compound production.[15] This suggests this compound may be part of the chemical signaling milieu that governs the transition between motile and sessile lifestyles.

  • Global Gene Regulation: Transcriptomic studies have shown that this compound can directly or indirectly affect the expression of numerous genes in the producer, influencing metabolic pathways and stress responses.[3][17] It appears to interfere with nutrient-dependent regulatory circuits, including those controlled by CodY and CcpA, acting as an internal metabolic or environmental signal.[17]

Experimental Methodologies

The study of this compound relies on a combination of microbiological, biochemical, and genetic techniques.

This compound Extraction and Quantification

A common protocol for isolating this compound from culture supernatants for analysis.

  • Cell Removal: Centrifuge the bacterial culture to pellet the cells. The supernatant contains the secreted this compound.

  • Adsorption Chromatography: Pass the cell-free supernatant through a cation-exchange resin column (e.g., Dowex 50W).[18][19]

  • Elution: After washing, elute the bound this compound using a basic solution, such as aqueous trimethylamine (B31210) or ammonium (B1175870) hydroxide.[10][18]

  • Purification: Further purify the eluate using High-Performance Liquid Chromatography (HPLC) with a C18 column.[10]

  • Quantification: Quantify the purified this compound based on the peak area in the HPLC chromatogram, comparing it to a known standard. A final yield of 1.81 g/L from culture has been reported using this method.[10]

Antimicrobial Activity Assay (Paper-Disc Diffusion)

This standard method is used to determine the antimicrobial activity of a this compound-containing sample.[20]

  • Prepare Lawn: Aseptically spread a uniform layer (lawn) of a sensitive indicator organism (e.g., Staphylococcus aureus) onto an agar (B569324) plate.

  • Apply Sample: Place sterile paper discs onto the agar surface. Pipette a known volume of the this compound-containing culture supernatant or purified solution onto the discs.

  • Incubation: Incubate the plates under conditions suitable for the growth of the indicator organism (e.g., 16 hours at 37°C).

  • Measure Inhibition: Measure the diameter of the clear zone (zone of inhibition) around the discs where bacterial growth has been prevented. The size of the zone correlates with the concentration and potency of the antibiotic.

Start Start Lawn Prepare a lawn of indicator bacteria on agar Start->Lawn Disc Place sterile paper discs on the agar surface Lawn->Disc Apply Apply culture supernatant or purified this compound to discs Disc->Apply Incubate Incubate plate (e.g., 37°C for 16h) Apply->Incubate Measure Measure diameter of the zone of inhibition Incubate->Measure End End Measure->End

Workflow for the paper-disc diffusion assay.

Implications for Drug Development and Biotechnology

The unique properties of this compound make it a molecule of significant interest for modern applications.

  • Novel Antibiotics: this compound's mechanism of action—targeting GlcN6P synthase—is different from that of many conventional antibiotics. This makes it a valuable lead compound for developing new drugs against resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[]

  • Agricultural Biocontrol: Bacillus strains that produce this compound are effective biocontrol agents against a wide range of plant pathogens.[] this compound is a key factor in suppressing diseases like fire blight and soybean root rot, offering an environmentally friendly alternative to chemical pesticides.[1][]

  • Production Enhancement: The low native yield of this compound has been a barrier to its commercialization. However, genetic and metabolic engineering approaches, such as CRISPR/Cas9-mediated editing of the ribosome binding site (RBS) of the bac operon, have successfully increased production by nearly 3-fold, paving the way for industrial-scale applications.[22][23]

Conclusion

The evolutionary significance of this compound production is multifaceted. It is not merely an antibiotic but a highly evolved molecular tool that provides a decisive advantage in microbial warfare, secures ecological niches, and serves as an internal signaling molecule to coordinate complex, fitness-enhancing behaviors like biofilm formation. The intricate genetic regulation of its synthesis highlights a finely tuned evolutionary balance, ensuring that this powerful weapon is deployed judiciously. For researchers and drug developers, understanding the evolutionary success of this compound provides a compelling blueprint for designing next-generation antimicrobial agents and sustainable biocontrol strategies.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Bacilysin from Bacillus subtilis Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cultivation of Bacillus subtilis, and the subsequent isolation and purification of the dipeptide antibiotic, bacilysin.

Introduction

This compound is a dipeptide antibiotic produced by various strains of Bacillus subtilis. It is composed of L-alanine and a non-proteinogenic amino acid, L-anticapsin.[1][2] this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi, by inhibiting glucosamine (B1671600) 6-phosphate synthase, an essential enzyme in cell wall biosynthesis.[3][4] This document outlines the necessary steps for the production, isolation, and purification of this compound for research and drug development purposes.

This compound Production and Yield

The production of this compound is influenced by culture conditions and the specific Bacillus subtilis strain used. The following table summarizes key quantitative data related to this compound production and purification from various studies.

StrainMediumCulture ConditionsThis compound Titer (U/mL)Purification MethodPurityFinal YieldReference
B. subtilis PY79 (Wild Type)PA Medium37°C, 200 rpm, 18h27.9 ± 4.5---[5]
B. subtilis HWA (Engineered)PA Medium37°C, 200 rpm, 18h80.3 ± 9.1---[5]
B. subtilisFermentation Broth--Adsorption Chromatography (XAD1600 and SP207 resins)99%89%[6]
B. amyloliquefaciens FZB42PA Medium--Ethanol (B145695) Extraction, Dowex 50WX8-200, HPLC-1.81 g/L[7]

Experimental Protocols

Protocol 1: Cultivation of Bacillus subtilis for this compound Production

This protocol details the steps for growing Bacillus subtilis under conditions optimized for this compound production.

Materials:

  • Bacillus subtilis strain (e.g., PY79)[5]

  • Luria Bertani (LB) medium[5]

  • PA medium[5]

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Starter Culture: Inoculate a single colony of B. subtilis from an LB agar (B569324) plate into 10 mL of LB broth. Incubate overnight at 37°C with shaking at 200 rpm.[5]

  • Production Culture: Inoculate 100 mL of fresh PA medium with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.[5]

  • Incubation: Incubate the production culture at 37°C for 18-24 hours with vigorous shaking (200 rpm). This compound production typically peaks in the late stationary phase of growth.[5]

  • Harvesting: After incubation, centrifuge the culture at 12,000 x g for 20 minutes at 4°C to pellet the bacterial cells.[7]

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound. The supernatant can be stored at -20°C or processed immediately for this compound isolation.

Protocol 2: Bioassay for this compound Activity

This protocol describes a paper disc-agar diffusion assay to determine the presence and relative quantity of this compound in culture supernatants.

Materials:

  • Staphylococcus aureus (e.g., ATCC 9144) as the indicator organism[5]

  • LB agar plates

  • Sterile paper discs (6.0 mm diameter)[5]

  • Culture supernatant containing this compound

  • N-acetylglucosamine (optional, for verification)[5]

  • Incubator

Procedure:

  • Prepare Indicator Plates: Prepare a lawn of S. aureus on LB agar plates.

  • Sample Application: Aseptically place sterile paper discs onto the agar surface. Pipette 20 µL of the B. subtilis culture supernatant onto each disc.[5]

  • Incubation: Incubate the plates for 16 hours at 37°C.[5]

  • Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each disc. The size of the zone is proportional to the concentration of this compound.

  • (Optional) Verification: To confirm that the antibacterial activity is due to this compound, supplement a bioassay plate with N-acetylglucosamine, a known antagonist of this compound activity. The inhibition zone should be suppressed in the presence of N-acetylglucosamine.[5][7]

Protocol 3: Purification of this compound using Adsorption Chromatography

This protocol provides a method for purifying this compound from the culture supernatant using a two-step adsorption chromatography process, which can yield high purity and recovery.[6]

Materials:

  • B. subtilis culture supernatant

  • XAD1600 resin[6]

  • SP207 resin[6]

  • Chromatography columns

  • Water (as mobile phase)

  • Ethanol solutions (>5% v/v)[6]

  • Lyophilizer

Procedure:

  • First Adsorption Chromatography (XAD1600 resin):

    • Pack a chromatography column with XAD1600 resin.

    • Load the cell-free culture supernatant onto the column.

    • Wash the column with water as the mobile phase.

    • Collect the flow-through and the initial water eluent, which will contain this compound.[6]

  • Second Adsorption Chromatography (SP207 resin):

    • Pack a second chromatography column with SP207 resin.

    • Load the this compound-containing fraction from the first step onto this column.

    • Elute the column with an ethanol solution (volumetric concentration greater than 5%). Collect the eluent containing the purified this compound.[6]

  • Concentration and Lyophilization:

    • Concentrate the purified eluent to reduce the volume.

    • Freeze-dry the concentrated solution to obtain purified this compound powder.[6] This method can reportedly achieve a final yield of up to 89% with a purity of 99%.[6]

Protocol 4: Purification of this compound using Ion-Exchange and Size-Exclusion Chromatography

This protocol describes a classic method for this compound purification involving multiple chromatography steps.[8][9][10][11]

Materials:

Procedure:

  • Cation-Exchange Chromatography:

    • Adsorb this compound from the culture fluid onto a cation-exchange resin.[8][9]

    • Elute the bound this compound with aqueous trimethylamine or aqueous pyridine.[8][10][11]

  • Anion-Exchange Chromatography:

    • Further purify the eluate by chromatography on DEAE-Sephadex at pH 8.7 to separate this compound from neutral amino acids and glutamic acid.[8][9]

  • Size-Exclusion Chromatography:

    • Perform a final purification step using chromatography on Sephadex G-25 with aqueous propan-2-ol as the mobile phase to separate this compound from other neutral peptides.[8][9]

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound in Bacillus subtilis branches off from the aromatic amino acid pathway at the intermediate prephenate.[12][13][14][15] The bac operon is responsible for the enzymatic conversions leading to the final dipeptide.[2]

Bacilysin_Biosynthesis_Pathway Prephenate Prephenate BacF BacF Prephenate->BacF bacF Intermediate1 Intermediate BacF->Intermediate1 BacG BacG Intermediate1->BacG bacG Intermediate2 Intermediate BacG->Intermediate2 BacE BacE Intermediate2->BacE bacE L_Anticapsin L-Anticapsin BacE->L_Anticapsin BacD BacD (this compound Synthetase) L_Anticapsin->BacD L_Alanine L-Alanine L_Alanine->BacD This compound This compound BacD->this compound bacD Bacilysin_Isolation_Workflow Culture B. subtilis Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Chromatography Chromatography Supernatant->Chromatography Bioassay Bioassay for Activity Supernatant->Bioassay IonExchange Ion-Exchange (Cation and/or Anion) Chromatography->IonExchange Adsorption Adsorption (e.g., XAD1600, SP207) Chromatography->Adsorption SizeExclusion Size-Exclusion (e.g., Sephadex G-25) Chromatography->SizeExclusion PurifiedFraction Purified this compound Fraction IonExchange->PurifiedFraction Adsorption->PurifiedFraction SizeExclusion->PurifiedFraction Concentration Concentration & Lyophilization PurifiedFraction->Concentration PurifiedFraction->Bioassay FinalProduct Pure this compound Concentration->FinalProduct

References

Application Notes and Protocols for the Purification of Bacilysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacilysin is a dipeptide antibiotic produced by various species of Bacillus, most notably Bacillus subtilis and Bacillus amyloliquefaciens. Comprised of L-alanine and the non-proteinogenic amino acid L-anticapsin, it exhibits broad-spectrum antimicrobial activity against bacteria and fungi. Its mechanism of action involves the inhibition of glucosamine (B1671600) 6-phosphate synthase, a key enzyme in the biosynthesis of microbial cell walls. This unique mode of action makes this compound a molecule of significant interest for pharmaceutical and agricultural applications.

These application notes provide a comprehensive overview of established protocols for the purification of this compound, from laboratory-scale to potential industrial applications. The following sections detail the necessary steps for production, extraction, and purification, supplemented with quantitative data and workflow diagrams to facilitate experimental design and execution.

Production of this compound

The production of this compound is typically achieved through submerged fermentation of a producing Bacillus strain. Several strains have been reported to produce this compound, including Bacillus subtilis A14 and PY79, and Bacillus amyloliquefaciens FZB42.[1][2][3]

Culture Media and Conditions

Optimal production of this compound is dependent on the culture medium and fermentation parameters. A chemically defined medium is often employed to ensure reproducibility.

Table 1: Composition of Culture Media for this compound Production

ComponentConcentration (per liter)Reference
Chemically Defined Medium [1][4]
Glucose10 g[1][4]
Czapek-Dox SaltsAs per standard formulation[1][4]
Ferric IronTrace amounts[1][4]
Perry and Abraham (PA) Medium Used for B. amyloliquefaciens FZB42[2][5]

Fermentation is typically carried out in aerated cultures at a controlled temperature, often around 37°C, with shaking to ensure adequate oxygen supply.[5] Production of this compound generally commences after a lag phase and proceeds during the rapid growth phase of the culture.[1][4] Genetically engineered strains, such as those with a modified 5'-untranslated region of the bac operon, have shown a significant increase in this compound production, with one study reporting a 2.87-fold increase.[6]

Purification Protocols

The purification of this compound from the culture supernatant is a multi-step process designed to isolate the dipeptide from other metabolites, proteins, and media components. The hydrophilic nature of this compound dictates the use of specific chromatographic techniques.[1][4]

General Purification Workflow

The overall workflow for this compound purification can be visualized as a series of sequential steps, each aimed at enriching the target molecule.

Bacilysin_Purification_Workflow cluster_production Production cluster_extraction Initial Extraction cluster_purification Chromatographic Purification cluster_final Final Product Fermentation Fermentation of Bacillus sp. Centrifugation Removal of Bacterial Cells (Centrifugation/Filtration) Fermentation->Centrifugation Adsorption Adsorption to Resin Centrifugation->Adsorption Elution Elution from Resin Adsorption->Elution IonExchange Ion-Exchange Chromatography Elution->IonExchange SizeExclusion Size-Exclusion Chromatography IonExchange->SizeExclusion Lyophilization Lyophilization SizeExclusion->Lyophilization Purethis compound Pure this compound Lyophilization->Purethis compound

Caption: General workflow for the purification of this compound.

Protocol 1: Cation-Exchange and Size-Exclusion Chromatography

This classic method has been successfully used for the purification of this compound from Bacillus subtilis culture supernatants.[1][4]

Experimental Protocol:

  • Cell Removal: Centrifuge the fermentation broth to pellet the bacterial cells. Collect the supernatant containing this compound.

  • Cation-Exchange Chromatography (Capture Step):

    • Resin: Zeo-Karb 225 (H+ form) or Dowex 50WX8-200.[1][2]

    • Adsorption: Pass the clarified supernatant through a column packed with the cation-exchange resin. This compound will bind to the resin.

    • Wash: Wash the column with deionized water to remove unbound impurities.

    • Elution: Elute the bound this compound using an aqueous solution of pyridine (B92270) or 4% aqueous ammonium (B1175870) hydroxide.[1][2]

  • Ion-Exchange Chromatography (Polishing Step):

    • Resin: Dowex 50 (X2 and X8) or DEAE-Sephadex.[1][7]

    • Buffer: Pyridine-acetate buffers are used for Dowex 50 chromatography.[1] For DEAE-Sephadex, a pH of 8.7 is used to separate this compound from neutral amino acids and glutamic acid.[7][8]

    • Procedure: Apply the eluate from the previous step to the column and elute with a suitable gradient of the buffer.

  • Size-Exclusion Chromatography (Final Polishing):

    • Resin: Sephadex G-25.[1][7]

    • Mobile Phase: 70% (v/v) propan-2-ol in water.[1]

    • Procedure: Apply the purified fraction from the ion-exchange step to the Sephadex G-25 column to separate this compound from other small molecules and peptides.

  • Final Steps:

    • Lyophilize the purified fractions to obtain this compound as a dry powder.[2]

Protocol 2: Adsorption Chromatography for Industrial Application

A patented method describes a scalable process for this compound purification with high yield and purity.[9]

Experimental Protocol:

  • Cell Removal: Remove the bacterial cells from the fermentation broth by filtration.[9]

  • First Adsorption Chromatography:

    • Resin: XAD1600 resin.[9]

    • Mobile Phase: Water.[9]

    • Procedure: Pass the cell-free fermentation broth through the XAD1600 column. This compound flows through while impurities bind to the resin. Collect the flow-through and the initial water wash.[9]

  • Second Adsorption Chromatography:

    • Resin: SP207 resin.[9]

    • Mobile Phase: Ethanol (B145695) solution (>5% v/v).[9]

    • Procedure: Apply the collected flow-through from the previous step to the SP207 column. Wash the column and then elute this compound with the ethanol solution.[9]

  • Concentration and Final Product:

    • Concentrate the eluate containing this compound.[9]

    • Lyophilize the concentrated solution to obtain the final product.[9]

Quantitative Data and Purity

The efficiency of a purification protocol is assessed by the final yield and purity of the target molecule. The following table summarizes reported quantitative data for this compound purification.

Table 2: Summary of Quantitative Data for this compound Purification

Purification ProtocolProducing StrainYieldPurityReference
Adsorption Chromatography (Patented)Bacillus subtilis89%99%[9]
Cation-Exchange and HPLCB. amyloliquefaciens FZB421.81 g/LNot specified[2]
Genetically Engineered StrainB. subtilis PY79 (HWA)80.3 ± 9.1 U/ml (2.87-fold increase)Not specified[6]

Quality Control and Characterization

The purity and identity of the final this compound product can be confirmed by several analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound (270.28 g/mol ).[10]

  • Bioassay: The biological activity of the purified this compound can be determined using a paper-disc agar (B569324) diffusion assay with a susceptible indicator organism such as Staphylococcus aureus.[5]

Signaling Pathway and Mechanism of Action

This compound exerts its antimicrobial effect by targeting a crucial step in the biosynthesis of the bacterial cell wall.

Bacilysin_Mechanism This compound This compound Cell Bacterial Cell This compound->Cell Uptake Peptidase Intracellular Peptidase This compound->Peptidase Hydrolysis Cell->Peptidase Anticapsin L-Anticapsin Peptidase->Anticapsin Alanine L-Alanine Peptidase->Alanine GlcN6P_Synthase GlcN6P Synthase Anticapsin->GlcN6P_Synthase Inhibition CellWall_Synth Cell Wall Biosynthesis GlcN6P_Synthase->CellWall_Synth Blocks Cell_Lysis Cell Lysis CellWall_Synth->Cell_Lysis

Caption: Mechanism of action of this compound.

Upon entering the bacterial cell, this compound is hydrolyzed by intracellular peptidases into its constituent amino acids, L-alanine and L-anticapsin.[10] L-anticapsin then inhibits glucosamine 6-phosphate (GlcN6P) synthase, which is essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[10] This inhibition leads to cell lysis.[10]

Conclusion

The purification of this compound can be achieved through various chromatographic methods, with the choice of protocol depending on the desired scale and purity. The methods outlined in these application notes provide a solid foundation for researchers and drug development professionals to isolate and study this promising antibiotic. The high yield and purity reported in recent protocols, particularly those designed for scalability, highlight the potential for this compound in various applications.

References

Application Notes and Protocols for Bacilysin Quantification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bacilysin, a dipeptide antibiotic with the molecular formula C₁₂H₁₈N₂O₅ and a molecular mass of 270.28 g/mol , is produced by various Bacillus species, including B. subtilis and B. amyloliquefaciens.[1] It consists of an L-alanine residue at the N-terminus and the non-proteinogenic amino acid L-anticapsin at the C-terminus.[1] this compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi by inhibiting glucosamine (B1671600) 6-phosphate synthase, a key enzyme in cell wall biosynthesis.[1] Due to its therapeutic potential, accurate and robust quantification methods are essential for research, development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle of the Method

This method utilizes Reverse-Phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix, typically a bacterial culture supernatant. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous solution with an organic modifier (acetonitrile). This compound is then detected by its absorbance in the UV range (210-230 nm) and quantified by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Sample Preparation: Extraction of this compound from Bacterial Culture

The following protocols describe methods for extracting this compound from bacterial fermentation broths. The choice of method may depend on the culture medium and the desired purity of the extract.

Protocol 1: Ethanol (B145695) Extraction and Ion Exchange Chromatography [2]

  • Cell Removal: Centrifuge the bacterial culture at 12,000 x g for 20 minutes at 4°C to pellet the cells.

  • Supernatant Filtration: Filter the resulting supernatant through a 0.22 µm pore-size membrane to remove any remaining cells and debris.

  • Ethanol Extraction: Extract the filtered supernatant twice with ice-cold ethanol.

  • Ion Exchange Chromatography:

    • Equilibrate a Dowex 50WX8-200 resin column with a 50:50 (v/v) ethanol-water solution.

    • Load the ethanol extract onto the column.

    • Wash the column with water to remove unbound impurities.

    • Elute this compound with 4% aqueous ammonium (B1175870) hydroxide.

  • Lyophilization: Immediately freeze-dry the eluate to obtain a powdered sample.

  • Reconstitution: Reconstitute the lyophilized powder in a suitable volume of water or the initial mobile phase for HPLC analysis.

Protocol 2: Butanol Extraction [3]

  • Cell Removal: Centrifuge the bacterial culture and filter the supernatant as described in Protocol 1.

  • Butanol Extraction: Extract 200 µl of the culture supernatant with one-fourth volume of butanol.

  • Lyophilization: Lyophilize the butanol extract to dryness.

  • Reconstitution: Dissolve the dried extract in 10 µl of a solvent mixture (e.g., H₂O with 5% CH₃CN and 1% HCOOH) for UPLC-MS analysis or a suitable solvent for HPLC-UV analysis.

Protocol 3: Solid-Phase Extraction (SPE)

For industrial-scale purification, a two-step adsorption chromatography process can be employed.[4]

  • Initial Adsorption:

    • Pass the cell-free fermentation broth through a column packed with XAD1600 resin.

    • Collect the flow-through and elute with water. This compound does not bind to this resin under these conditions, while some impurities are retained.

  • Secondary Adsorption and Elution:

    • Load the collected fractions containing this compound onto a column packed with SP207 resin.

    • Wash the column with water.

    • Elute this compound using an ethanol solution with a volumetric concentration greater than 5%.

  • Concentration and Lyophilization: Concentrate the eluate and then freeze-dry to obtain purified this compound.

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC setup for this compound quantification.

ParameterRecommended Conditions
HPLC System A system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Column ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm or Waters Acquity Peptide BEH C18, 2.1 x 100 mm.[2][3]
Mobile Phase A 0.1% (v/v) Formic Acid in Water.[2]
Mobile Phase B Acetonitrile.[2]
Gradient Program A linear gradient from 0% to 100% Mobile Phase B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.[2]
Flow Rate 1.0 mL/min for a 4.6 mm ID column or 0.2 mL/min for a 2.1 mm ID column.[2][3]
Column Temperature 30°C
Injection Volume 10 - 20 µL
Detection Wavelength 210 nm or 230 nm.[2][5]
Run Time Approximately 17 minutes.
Preparation of Standards and Calibration Curve
  • Stock Standard Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in the initial mobile phase to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).

  • Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Plot a graph of the mean peak area against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.

Data Presentation and Quantitative Summary

The following table represents typical performance characteristics for a validated HPLC method for this compound quantification. Note: These values are illustrative and should be determined for each specific method and laboratory.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9950.999
Range -1 - 100 µg/mL
Precision (Repeatability, %RSD) ≤ 2%< 1.5%
Intermediate Precision (%RSD) ≤ 3%< 2.0%
Accuracy (% Recovery) 98 - 102%99.5%
Limit of Detection (LOD) S/N ratio ≥ 30.3 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 101.0 µg/mL
Specificity No interfering peaks at the retention time of this compound.Peak purity > 99%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a bacterial culture.

Bacilysin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis culture Bacterial Culture centrifugation Centrifugation (12,000 x g, 20 min, 4°C) culture->centrifugation filtration Supernatant Filtration (0.22 µm filter) centrifugation->filtration extraction Extraction (Ethanol/Butanol or SPE) filtration->extraction lyophilization Lyophilization extraction->lyophilization reconstitution Reconstitution in Mobile Phase lyophilization->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (210 or 230 nm) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve Calibration Curve (Standard Solutions) calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

This compound Biosynthesis Pathway Overview

This compound is synthesized non-ribosomally by a set of enzymes encoded by the bacABCDEFG gene cluster. The synthesis branches from the aromatic amino acid pathway at the intermediate prephenate.

Bacilysin_Biosynthesis_Pathway prephenate Prephenate (from Aromatic Amino Acid Pathway) bac_cluster bacABCDEFG Gene Cluster Products prephenate->bac_cluster l_anticapsin L-Anticapsin (Non-proteinogenic Amino Acid) bac_cluster->l_anticapsin This compound This compound (L-Alanyl-L-anticapsin) l_anticapsin->this compound l_alanine L-Alanine l_alanine->this compound

Caption: Simplified this compound biosynthesis pathway.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound in various samples, particularly from bacterial cultures. Proper sample preparation is crucial to minimize matrix effects and ensure accurate results. Method validation should be performed according to established guidelines to demonstrate its suitability for the intended application. The provided protocols and application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this promising antibiotic.

References

Application Notes and Protocols for Determining Bacilysin Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacilysin is a dipeptide antibiotic produced by various Bacillus species, exhibiting broad-spectrum antimicrobial activity against bacteria and fungi.[1][2][3] Its unique mode of action, which involves the inhibition of glucosamine-6-phosphate synthase, a key enzyme in the biosynthesis of the bacterial cell wall, makes it a person of interest for novel drug development.[1][2][3][4] Accurate and reproducible methods for quantifying this compound activity are crucial for research, strain improvement, and process optimization. These application notes provide detailed protocols for the most common bioassays used to determine this compound activity.

Mechanism of Action

This compound itself is a pro-drug with no intrinsic antimicrobial activity.[2] Its activity is dependent on its transport into the target microbial cell, where it is hydrolyzed by intracellular peptidases into its constituent amino acids: L-alanine and L-anticapsin.[2][4][5][6] L-anticapsin is the active component, a potent and specific inhibitor of glucosamine-6-phosphate synthase (GlmS).[2][4][5][6] This enzyme catalyzes the formation of glucosamine-6-phosphate from fructose-6-phosphate (B1210287) and glutamine, an essential precursor for peptidoglycan synthesis in bacteria and chitin (B13524) synthesis in fungi.[2][3] The inhibition of this pathway leads to the disruption of cell wall integrity and ultimately cell lysis.[2][3]

Bacilysin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_pathway Peptidoglycan Synthesis Pathway This compound This compound Transport Peptide Transport System This compound->Transport Uptake Bacilysin_in This compound Transport->Bacilysin_in Peptidase Intracellular Peptidase Bacilysin_in->Peptidase Hydrolysis L_Alanine L-Alanine Peptidase->L_Alanine Anticapsin (B1208871) L-Anticapsin (Active Inhibitor) Peptidase->Anticapsin GlmS Glucosamine-6-P Synthase (GlmS) Anticapsin->GlmS Inhibition Fructose6P Fructose-6-P Fructose6P->GlmS Glutamine Glutamine Glutamine->GlmS Glucosamine6P Glucosamine-6-P GlmS->Glucosamine6P Peptidoglycan Peptidoglycan Synthesis CellLysis Cell Lysis Glucosamine6P->Peptidoglycan Glucosamine6P->Peptidoglycan CellWall Cell Wall Integrity Peptidoglycan->CellWall Peptidoglycan->CellWall CellWall->CellLysis Disruption leads to

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound activity from various studies.

Table 1: Antibacterial Activity of this compound

Indicator OrganismAssay MethodResultReference
Staphylococcus aureus ATCC 9144Paper Disc Diffusion80.3 ± 9.1 U/ml (engineered strain)[7]
Staphylococcus aureus ATCC 9144Paper Disc Diffusion27.9 ± 4.5 U/ml (parental strain)[7]
Staphylococcus aureusAgar (B569324) Well Diffusion23.0 ± 0.8 mm zone of inhibition (B. licheniformis)[1]
Staphylococcus aureusAgar Well Diffusion19.0 ± 1.0 mm zone of inhibition (B. subtilis)[1]
Pseudomonas aeruginosaAgar Well Diffusion21.0 ± 0.7 mm zone of inhibition (B. subtilis)[1]
Pseudomonas aeruginosaAgar Well Diffusion14.0 ± 0.6 mm zone of inhibition (B. licheniformis)[1]

Table 2: Algicidal Activity of this compound against Harmful Algal Species

Algal SpeciesInitial Chlorophyll a (µg/L)Chlorophyll a after 7 days (µg/L)Inhibition Rate (%)Reference
Aphanizomenon flos-aquae103.52.5897.51[8]
Nostoc sp.591.313.9797.64[8]
Anabaena sp.237.66.1297.42[8]

Experimental Protocols

Agar Diffusion Assay (Paper Disc Method)

This is a widely used and relatively simple method for the qualitative and semi-quantitative assessment of this compound activity.

  • Indicator organism: Staphylococcus aureus ATCC 9144[7][8]

  • Luria Bertani (LB) broth and agar[7][8][9]

  • Perry and Abraham (PA) medium for this compound production (optional, if testing culture supernatants)[7][8]

  • Sterile paper discs (6.0 mm diameter)[7]

  • Sterile Petri dishes (90 mm)

  • Micropipettes and sterile tips

  • Incubator (37°C)[7]

  • Culture of this compound-producing Bacillus strain or purified/semi-purified this compound solution.

  • Preparation of Indicator Lawn: a. Inoculate a single colony of S. aureus ATCC 9144 into 5 mL of LB broth and incubate overnight at 37°C with shaking. b. Dilute the overnight culture in sterile saline or fresh LB broth to an optical density at 600 nm (OD600) of 0.1. c. Aseptically spread 100 µL of the diluted culture onto the surface of an LB agar plate to create a uniform bacterial lawn. Allow the plate to dry for 10-15 minutes in a laminar flow hood.

  • Sample Application: a. Aseptically place sterile paper discs onto the surface of the inoculated agar plate. b. Apply a known volume (e.g., 20 µL) of the this compound-containing sample (culture supernatant, purified solution, or dilutions thereof) onto each paper disc.[7] c. As a negative control, apply the same volume of sterile growth medium or buffer onto a separate disc.

  • Incubation: a. Incubate the plates at 37°C for 16-24 hours.[7]

  • Data Analysis: a. Measure the diameter of the clear zone of inhibition around each disc in millimeters (mm). b. The diameter of the zone is proportional to the concentration of this compound. A standard curve can be generated using known concentrations of purified this compound to quantify the activity in unknown samples.

Agar_Disc_Diffusion_Workflow A Prepare Indicator Lawn (S. aureus on LB agar) B Place Sterile Paper Discs on Agar Surface A->B C Apply this compound Sample to Discs B->C D Incubate at 37°C for 16-24 hours C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for the Agar Disc Diffusion Assay.

Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

  • Indicator organism: Staphylococcus aureus ATCC 43223 or other susceptible strain.[10]

  • Mueller-Hinton Broth (MHB) or other suitable broth medium.[11]

  • Sterile 96-well microtiter plates.[10]

  • Multichannel micropipettes and sterile tips.

  • Plate reader for measuring OD600 (optional, for quantitative analysis).

  • Incubator (37°C).[11]

  • This compound solution of known concentration.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in the appropriate solvent (e.g., sterile water or buffer). b. In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB. For example, add 100 µL of MHB to wells 2-12. Add 200 µL of the this compound stock to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain this compound.

  • Inoculum Preparation: a. Prepare an overnight culture of the indicator organism in MHB. b. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Inoculation: a. Add 100 µL of the standardized inoculum to wells 1-11 of the microtiter plate. b. Add 100 µL of sterile MHB to well 12 to serve as a sterility control.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the indicator organism.[10] b. For a more quantitative assessment, the optical density at 600 nm (OD600) of each well can be read using a microplate reader. The MIC is the concentration that shows a significant reduction in OD600 compared to the growth control.

MIC_Assay_Workflow A Prepare Serial Dilutions of this compound in 96-well plate C Inoculate Wells with Indicator Strain A->C B Prepare Standardized Inoculum of Indicator Strain B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for the Broth Microdilution (MIC) Assay.

Concluding Remarks

The choice of bioassay for determining this compound activity will depend on the specific research question, available resources, and the required level of sensitivity and throughput. The agar diffusion assay is a simple and effective method for screening and semi-quantitative analysis, while the broth microdilution assay provides a more quantitative measure of the minimum inhibitory concentration. For all assays, it is crucial to use appropriate controls and standardized procedures to ensure the reliability and reproducibility of the results. Further characterization and quantification of this compound can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[8][12]

References

Application of Bacilysin as a Biocontrol Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacilysin, a simple dipeptide antibiotic produced by various Bacillus species, is emerging as a potent biocontrol agent with a broad spectrum of activity against bacteria, fungi, and algae.[1][2][3] Its straightforward structure, comprised of L-alanine and the non-proteinogenic amino acid L-anticapsin, belies its significant antimicrobial efficacy.[1][4] This document provides detailed application notes, quantitative data summaries, and experimental protocols to guide researchers in harnessing the potential of this compound for biocontrol applications.

Mechanism of Action

This compound itself is a pro-drug and does not exhibit direct antimicrobial activity. Upon transport into a susceptible cell, it is hydrolyzed by intracellular peptidases, releasing L-anticapsin.[1][5] L-anticapsin then acts as a competitive inhibitor of glucosamine-6-phosphate synthase (GlcN6P synthase).[1][2][6] This enzyme is crucial for the biosynthesis of N-acetylglucosamine, a fundamental component of peptidoglycan in bacterial cell walls and mannoproteins in fungal cell walls.[1][7] The inhibition of this pathway leads to the disruption of cell wall synthesis, ultimately resulting in cell lysis and death.[2][7]

Bacilysin_Mechanism_of_Action cluster_cell Target Cell Bacilysin_Internal This compound Peptidase Intracellular Peptidase Bacilysin_Internal->Peptidase Hydrolysis Anticapsin L-Anticapsin Peptidase->Anticapsin Releases GlcN6P_Synthase Glucosamine-6-Phosphate Synthase (GFA) Anticapsin->GlcN6P_Synthase Inhibits GlcN6P Glucosamine-6-Phosphate GlcN6P_Synthase->GlcN6P Cell_Wall Cell Wall Synthesis (Peptidoglycan/Mannoprotein) GlcN6P->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Bacilysin_External This compound Bacilysin_External->Bacilysin_Internal Transport into cell Bacilysin_Production_Workflow Start Start Inoculation Inoculate B. amyloliquefaciens FZB42 in Landy or PA medium Start->Inoculation Overnight_Culture Overnight incubation (37°C, 200 rpm) Inoculation->Overnight_Culture Scale_Up Inoculate 1L of fresh medium Overnight_Culture->Scale_Up Incubation Incubate for 24-48 hours (37°C, 200 rpm) Scale_Up->Incubation Centrifugation Centrifuge at 12,000 x g, 4°C Incubation->Centrifugation Filtration Sterile filter supernatant (0.22 µm filter) Centrifugation->Filtration End Cell-free culture filtrate (contains this compound) Filtration->End Antimicrobial_Assay_Workflow Start Start Prepare_Lawn Prepare a lawn of the indicator organism on agar (B569324) Start->Prepare_Lawn Impregnate_Discs Impregnate sterile paper discs with this compound solution Prepare_Lawn->Impregnate_Discs Place_Discs Place discs on the agar plate Impregnate_Discs->Place_Discs Incubate Incubate under suitable conditions Place_Discs->Incubate Measure_Zone Measure the diameter of the zone of inhibition Incubate->Measure_Zone End Determine antimicrobial activity Measure_Zone->End

References

Bacilysin: Application Notes and Protocols for the Control of Phytopathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bacilysin, a potent dipeptide antibiotic produced by various Bacillus species, and its application in the control of phytopathogenic fungi. This document includes detailed protocols for in vitro and in vivo antifungal assays, a summary of its antifungal activity, and a description of its mechanism of action.

Introduction

This compound is a dipeptide antibiotic composed of L-alanine and L-anticapsin.[1] Its antimicrobial activity is attributed to the L-anticapsin moiety, which acts as a potent inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase), a key enzyme in the biosynthesis of fungal cell walls.[2][3] This mode of action leads to cell lysis and makes this compound an attractive candidate for the development of novel antifungal agents for agricultural applications.[4][5] this compound exhibits a broad spectrum of activity against various phytopathogenic fungi.[6]

Antifungal Spectrum of this compound

This compound, and the Bacillus strains that produce it, have demonstrated significant inhibitory activity against a wide range of phytopathogenic fungi. The following table summarizes the observed antifungal spectrum.

Fungal PathogenHost Plant(s)Reference(s)
Alternaria alternataVarious[7]
Alternaria solaniPotato, Tomato[7]
Aspergillus spp.Various (post-harvest)[8]
Botrytis cinereaGrape, Strawberry, various[6]
Colletotrichum coccodesPotato, Tomato[7]
Colletotrichum gloeosporioidesVarious fruits[6]
Fusarium avenaceumCereals[7]
Fusarium oxysporumVarious[6][7]
Fusarium solaniVarious[7]
Monilinia fructigenaApple, stone fruits[8]
Monilinia laxaStone fruits[8]
Monilinia polystromaPome fruits[8]
Phytophthora capsiciPepper, squash[6]
Phytophthora sojaeSoybean[4]
Pythium ultimumVarious seedlings[6]
Sclerotinia sclerotiorumVarious vegetables[6]

Quantitative Antifungal Activity of this compound

While extensive quantitative data for purified this compound against a wide array of phytopathogenic fungi is still emerging, some studies have reported Minimum Inhibitory Concentration (MIC) values. It is important to note that many studies report the antagonistic activity of this compound-producing Bacillus strains rather than the purified compound.

Fungal SpeciesMIC (µg/mL)Reference(s)
Candida albicans10–50[3]
Various Aspergillus species10–50[3]

Note: The MIC values can vary depending on the specific fungal isolate, the purity of the this compound preparation, and the assay conditions.

Mechanism of Action: Inhibition of Glucosamine-6-Phosphate Synthase

This compound's primary mode of action is the inhibition of glucosamine-6-phosphate synthase (GlcN-6-P synthase), a crucial enzyme in the hexosamine biosynthesis pathway. This pathway is essential for the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for chitin (B13524) and other essential components of the fungal cell wall.

This compound itself is a pro-drug. It is transported into the fungal cell, where it is hydrolyzed by intracellular peptidases to release its active component, L-anticapsin.[2] L-anticapsin then irreversibly inhibits GlcN-6-P synthase, leading to the depletion of cell wall precursors, compromised cell wall integrity, and ultimately, cell lysis.[2][3]

Bacilysin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_pathway Hexosamine Biosynthesis Pathway This compound This compound Transport Peptide Transporter This compound->Transport Uptake Bacilysin_in This compound Transport->Bacilysin_in Peptidase Intracellular Peptidase Bacilysin_in->Peptidase Hydrolysis Anticapsin L-Anticapsin (Active form) Peptidase->Anticapsin GlcN6P_Synthase Glucosamine-6-P Synthase (GlmS) Anticapsin->GlcN6P_Synthase Inhibition F6P Fructose-6-P F6P->GlcN6P_Synthase Glutamine Glutamine Glutamine->GlcN6P_Synthase GlcN6P Glucosamine-6-P GlcN6P_Synthase->GlcN6P Lysis Cell Lysis UDP_GlcNAc UDP-N-acetylglucosamine GlcN6P->UDP_GlcNAc ... CellWall Fungal Cell Wall (Chitin, Mannoproteins) UDP_GlcNAc->CellWall Biosynthesis CellWall->Lysis Disruption

Caption: Mechanism of action of this compound against phytopathogenic fungi.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the antifungal activity of this compound.

In Vitro Antifungal Activity Assay (Agar Well Diffusion Method)

This method is used to qualitatively assess the antifungal activity of this compound against mycelial fungi.

Materials:

  • Purified this compound or cell-free supernatant of a this compound-producing Bacillus strain

  • Phytopathogenic fungal culture

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Sterile cork borer (5-8 mm diameter)

  • Sterile micropipette and tips

  • Incubator

Protocol:

  • Prepare PDA plates and allow them to solidify.

  • From a fresh culture of the target phytopathogenic fungus, cut a mycelial plug (5 mm diameter) using a sterile cork borer.

  • Place the mycelial plug in the center of a fresh PDA plate.

  • Using a sterile cork borer, create wells (5-8 mm diameter) in the agar at a fixed distance (e.g., 2-3 cm) from the fungal plug.

  • Pipette a known concentration of purified this compound solution or the cell-free supernatant into each well. Use a suitable solvent or sterile medium as a negative control.

  • Seal the plates and incubate at the optimal temperature for the specific fungus (e.g., 25-28°C) for 3-7 days, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Measure the diameter of the inhibition zone (the clear area around the well where fungal growth is inhibited).

Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method)

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • Purified this compound

  • Phytopathogenic fungal culture

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Sterile micropipette and tips

  • Spectrophotometer (optional, for quantitative measurement)

  • Incubator

Protocol:

  • Prepare a stock solution of purified this compound in a suitable solvent.

  • Prepare a fungal spore suspension or mycelial fragment suspension in sterile PDB. Adjust the concentration to a standardized level (e.g., 1 x 10^4 to 5 x 10^4 spores/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with PDB to obtain a range of concentrations.

  • Add the fungal inoculum to each well, ensuring the final volume is consistent (e.g., 200 µL).

  • Include a positive control (fungal inoculum in PDB without this compound) and a negative control (PDB only).

  • Seal the plate and incubate at the optimal temperature for the fungus with shaking (if required) for 48-72 hours.

  • Determine the MIC visually as the lowest concentration of this compound at which no fungal growth is observed. Alternatively, measure the optical density at 600 nm to quantify growth inhibition.

In Vivo Plant Protection Assay (Detached Leaf Assay)

This assay evaluates the efficacy of this compound in protecting plant tissues from fungal infection.

Materials:

  • Healthy, young, and fully expanded leaves from the host plant

  • Purified this compound solution

  • Fungal spore suspension of the phytopathogenic fungus

  • Sterile water

  • Sterile filter paper

  • Petri dishes or moist chambers

  • Sterile needle or scalpel for wounding (optional, depending on the pathogen)

Protocol:

  • Wash the detached leaves with sterile water and gently pat them dry.

  • If the pathogen requires a wound for entry, create a small, uniform wound on the adaxial surface of each leaf with a sterile needle.

  • Apply a known concentration of the this compound solution to the leaf surface, ensuring even coverage. Use sterile water or the solvent as a control.

  • Allow the leaves to air-dry in a sterile environment.

  • Inoculate the treated and control leaves with a droplet of the fungal spore suspension over the wound site or on the leaf surface.

  • Place the leaves in a moist chamber (e.g., a Petri dish with moist filter paper) to maintain high humidity.

  • Incubate at an appropriate temperature and light cycle for the specific plant-pathogen system.

  • Observe the leaves daily for the development of disease symptoms (e.g., lesion size, sporulation).

  • Measure the lesion diameter or calculate the disease severity index at the end of the incubation period to quantify the protective effect of this compound.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the evaluation of this compound's antifungal properties.

Caption: A generalized workflow for evaluating the antifungal potential of this compound.

References

Application Notes and Protocols: Efficacy of Bacilysin against Harmful Algal Blooms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bacilysin, a dipeptide antibiotic produced by various Bacillus species, notably Bacillus amyloliquefaciens FZB42, has demonstrated significant potential as a biocontrol agent against harmful algal blooms (HABs).[1][2][3] This document provides a detailed overview of its efficacy, mechanism of action, and experimental protocols for its application and study. This compound's mode of action involves the disruption of algal cell walls and organelle membranes, ultimately leading to cell lysis.[1][3][4][5][6] Furthermore, it downregulates the expression of key genes involved in essential cellular processes in algae, such as peptidoglycan synthesis, photosynthesis, and cell division.[1][3][4][5][6]

Data Presentation

The algicidal activity of this compound has been quantified against several harmful algal species. The following tables summarize the key efficacy data.

Table 1: Bactericidal Activity of this compound against Microcystis aeruginosa

ParameterValueSource
Kill Rate98.78%[1][2][3][7]
EC₅₀4.13 mg/L[1][8]

Table 2: Inhibitory Effects of this compound on Chlorophyll (B73375) a Content of Various Harmful Algal Species at 7 Days

Algal SpeciesChlorophyll a Content in Treated Culture (µg/L)Chlorophyll a Content as % of ControlSource
Aphanizomenon flos-aquae103.52.58%[1]
Nostoc sp.591.313.97%[1]
Anabaena sp.Not specifiedNot specified[1]

Mechanism of Action

This compound exerts its algicidal effects through a multi-faceted approach targeting key physiological and genetic processes in harmful algae.

  • Cellular Disruption: this compound induces significant damage to the algal cell wall and organelle membranes, leading to cell lysis.[1][3][4][5][6]

  • Genetic Downregulation: It significantly downregulates the expression of genes crucial for algal survival and proliferation[1][3][4][5][6]:

    • glmS : Involved in the synthesis of peptidoglycan, a vital component of the cell wall.

    • psbA1 : Plays a key role in photosynthesis.

    • mcyB : Associated with the synthesis of microcystin, a common toxin produced during harmful algal blooms.

    • ftsZ : Essential for cell division.

The biosynthesis of this compound in B. amyloliquefaciens FZB42 is linked to the aro gene cluster and occurs independently of the Sfp enzyme, which is typically involved in the synthesis of other nonribosomal lipopeptides and polyketides.[1][2][3][5][7]

Experimental Protocols

The following protocols are based on methodologies cited in the referenced literature and provide a framework for studying the efficacy of this compound.

1. Preparation and Assay of this compound Activity

This protocol outlines the extraction of this compound from B. amyloliquefaciens FZB42 culture and the subsequent assay of its algicidal activity.

  • This compound Extraction:

    • Culture B. amyloliquefaciens FZB42 in a suitable medium (e.g., PA medium).[1]

    • Centrifuge the fermentation broth at 12,000 × g for 20 minutes at 4°C to pellet the bacterial cells.[1]

    • Filter the resulting supernatant through a 0.22-µm-pore-size membrane to obtain a cell-free culture filtrate.[1]

    • Extract the culture filtrate twice with ice-cold ethanol (B145695).[1]

    • Subject the ethanol extracts to Dowex 50WX8-200 separation on a column equilibrated with 50/50 ethanol-water.[1]

    • After washing with water, elute the bound compounds with 4% aqueous ammonium (B1175870) hydroxide.[1]

    • Immediately lyophilize the eluate to dryness.[1]

    • Resuspend the dried extract in water for further purification and analysis by high-performance liquid chromatography-mass spectrometry (HPLC-MS).[1]

  • Algicidal Activity Assay:

    • Cultivate the target harmful algal species (e.g., M. aeruginosa) to the exponential growth phase.

    • Inoculate 30-ml algal cultures with the prepared this compound extract at desired concentrations.[1]

    • Incubate the cultures under appropriate conditions of light and temperature.

    • Determine the chlorophyll a content at specified time points (e.g., 7 days) to assess the inhibition of algal growth.[1]

2. Real-Time PCR Analysis of Gene Expression

This protocol details the methodology for quantifying the effect of this compound on gene expression in harmful algae.

  • Expose the algal culture (e.g., M. aeruginosa) to a specific concentration of this compound (e.g., 4 mg/L) for various durations (e.g., 1, 2, and 3 days).[1]

  • Harvest the algal cells by centrifuging 10 ml of the culture at 10,000 × g for 10 minutes at 4°C.[1]

  • Extract total RNA from the collected algal cells using a suitable reagent like TRIzol, following the manufacturer's instructions.[1]

  • Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase with an oligo(dT) primer.[1]

  • Perform real-time PCR using a SYBR Green-based master mix and a compatible real-time PCR detection system.[1]

  • Use appropriate primers for the target genes (glmS, psbA1, mcyB, ftsZ) and a suitable housekeeping gene for normalization.

3. Observation of Algal Cell Morphology

This protocol describes how to observe the morphological changes in algal cells upon treatment with this compound.

  • Treat algal cultures with a specific concentration of this compound (e.g., 0.5% v/v bacterial culture).[9]

  • Take samples at different time points (e.g., 0, 3, 6, 9, and 12 hours) for observation under an optical microscope.[9]

  • For more detailed analysis using scanning electron microscopy (SEM):

    • Centrifuge 10 ml of each sample at 8000 r/min for 10 minutes to collect the algal cells.[9]

    • Fix the cells with 2.5% glutaraldehyde (B144438) solution for 12 hours.[9]

    • Wash the fixed cells three times with phosphate-buffered saline (pH 7.2–7.4).[9]

    • Dehydrate the cells through a graded series of ethanol concentrations (30%, 50%, 70%, 85%, 95%, and 100%) for 15 minutes each.[9]

    • Finally, treat with isoamyl acetate (B1210297) for 4 hours before critical point drying and sputter coating for SEM observation.[9]

Visualizations

Diagram 1: this compound's Mechanism of Action against Harmful Algal Blooms

Bacilysin_Mechanism cluster_this compound This compound cluster_Algal_Cell Harmful Algal Cell This compound This compound Cell_Wall Cell Wall/ Membrane This compound->Cell_Wall Disruption Photosynthesis Photosynthesis (psbA1) This compound->Photosynthesis Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis (glmS) This compound->Peptidoglycan_Synthesis Inhibition Toxin_Synthesis Toxin Synthesis (mcyB) This compound->Toxin_Synthesis Inhibition Cell_Division Cell Division (ftsZ) This compound->Cell_Division Inhibition Lysis Cell Lysis Cell_Wall->Lysis Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Culture_Bacillus Culture B. amyloliquefaciens Extract_this compound Extract and Purify this compound Culture_Bacillus->Extract_this compound Treat_Algae Treat Algae with this compound Extract_this compound->Treat_Algae Culture_Algae Culture Harmful Algae Culture_Algae->Treat_Algae Measure_Growth Measure Algal Growth (Chlorophyll a) Treat_Algae->Measure_Growth Analyze_Gene_Expression Analyze Gene Expression (Real-Time PCR) Treat_Algae->Analyze_Gene_Expression Observe_Morphology Observe Cell Morphology (Microscopy) Treat_Algae->Observe_Morphology

References

Bacilysin: Application Notes and Protocols for Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential clinical applications of bacilysin, a dipeptide antibiotic produced by various Bacillus species. This document details its mechanism of action, summarizes its antimicrobial and potential anticancer activities with available quantitative data, and provides detailed protocols for key experimental procedures.

Introduction to this compound

This compound (L-alanyl-L-anticapsin) is a water-soluble dipeptide antibiotic with a molecular formula of C₁₂H₁₈N₂O₅ and a molecular weight of 270.28 g/mol .[1] It exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi.[1] Its simple structure and unique mode of action make it an attractive candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Mechanism of Action

This compound itself is a prodrug and exhibits no intrinsic antimicrobial activity.[1] Its therapeutic effect is realized upon its transport into the target microbial cell via peptide permeases. Inside the cell, peptidases cleave this compound into its constituent amino acids: L-alanine and the non-proteinogenic amino acid L-anticapsin.[1]

L-anticapsin is the active component and acts as a potent and irreversible inhibitor of glucosamine-6-phosphate synthase (GlmS).[1][2] This enzyme is crucial for the biosynthesis of UDP-N-acetylglucosamine, an essential precursor for the synthesis of peptidoglycan in bacterial cell walls and chitin (B13524) in fungal cell walls. By blocking this pathway, anticapsin (B1208871) disrupts cell wall synthesis, leading to osmotic lysis and cell death.[1]

Bacilysin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cell (Bacterium/Fungus) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Transport Peptide Transport System This compound->Transport Uptake Bacilysin_int This compound Transport->Bacilysin_int Peptidase Peptidase Bacilysin_int->Peptidase Hydrolysis L_Alanine L-Alanine Peptidase->L_Alanine Anticapsin L-Anticapsin (Active Moiety) Peptidase->Anticapsin GlmS Glucosamine-6-Phosphate Synthase (GlmS) Anticapsin->GlmS Inhibition Pathway Peptidoglycan/Chitin Biosynthesis GlmS->Pathway CellLysis Cell Lysis Pathway->CellLysis

This compound's mechanism of action.

Potential Clinical Applications

Antibacterial Activity

This compound has demonstrated significant activity against a variety of Gram-positive and Gram-negative bacteria. Its efficacy against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), makes it a promising candidate for further investigation.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 9144Not specified (used as indicator)[2]
Escherichia coliB0.001 (in minimal medium)[3]
Antifungal Activity

This compound also exhibits potent antifungal activity, primarily against yeasts and filamentous fungi. This suggests its potential use in treating fungal infections.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Fungi

Fungal SpeciesMIC (µg/mL)Reference
Candida albicansActive[3]
Anticancer Potential

The anticancer activity of this compound itself is not yet well-documented with specific IC50 values. However, other peptides produced by Bacillus species, such as iturin, fengycin (B216660), and bacillomycin, have shown promising cytotoxic effects against various cancer cell lines. This suggests that this compound or its derivatives could be explored for similar properties. Further research is required to determine the direct anticancer potential of purified this compound.

Table 3: IC50 Values of Other Bacillus sp. Metabolites against Cancer Cell Lines (for reference)

CompoundCancer Cell LineIC50 (µM)Reference
Iturin AK562 (chronic myelogenous leukemia)65.76[4]
FengycinHT29 (colon cancer)20 µg/mL (significant inhibition)[5]
Bacillomycin DHepG2 (liver cancer)2.9 ± 0.1 - 8.2 ± 0.2[6]
Bacillomycin DMCF7 (breast cancer)2.9 ± 0.1 - 8.2 ± 0.2[6]

Experimental Protocols

Production and Purification of this compound

This protocol is a general guideline for the production and purification of this compound from Bacillus subtilis.

1. Culture and Fermentation:

  • Inoculate a suitable Bacillus subtilis strain (e.g., A14) into a chemically defined medium containing glucose, Czapek-Dox salts, and ferric iron.[4]

  • Incubate with aeration at an appropriate temperature (e.g., 37°C) for a duration determined by growth phase; this compound production often occurs during the second phase of slower growth.[4]

2. Initial Extraction:

  • Remove bacterial cells from the culture medium by centrifugation.

  • Adsorb this compound from the supernatant onto a cation-exchange resin (e.g., Zeo-Karb 225).[4]

  • Elute the crude this compound from the resin using aqueous pyridine.[4]

3. Chromatographic Purification:

  • Further purify the crude eluate using a series of chromatographic steps:

    • Ion-exchange chromatography on Dowex 50 (X2 and X8) with pyridine-acetate buffers.[4]

    • Size-exclusion chromatography on Sephadex G-25 with 70% (v/v) propan-2-ol.[4]

  • An alternative modern approach involves using XAD1600 and SP207 resins for adsorption chromatography.[7]

4. Purity Assessment:

  • Assess the purity of the final product using techniques such as paper chromatography, electrophoresis, or high-performance liquid chromatography (HPLC).[4]

Bacilysin_Purification_Workflow Start Bacillus subtilis Culture Fermentation Fermentation in Defined Medium Start->Fermentation Centrifugation Centrifugation to Remove Cells Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Adsorption Cation-Exchange Chromatography (e.g., Zeo-Karb 225) Supernatant->Adsorption Elution Elution with Aqueous Pyridine Adsorption->Elution Crude Crude this compound Elution->Crude IonExchange Ion-Exchange Chromatography (Dowex 50) Crude->IonExchange SizeExclusion Size-Exclusion Chromatography (Sephadex G-25) IonExchange->SizeExclusion Pure Purified this compound SizeExclusion->Pure

This compound purification workflow.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

1. Preparation of Materials:

  • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or a suitable broth medium (e.g., RPMI-1640) for fungi.

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., sterile water or DMSO) at a known concentration.

  • Culture the test microorganism overnight to obtain a fresh culture.

2. Inoculum Preparation:

  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

  • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

3. Serial Dilution of this compound:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the broth medium to obtain a range of concentrations.

  • Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

4. Inoculation and Incubation:

  • Add the prepared inoculum to each well containing the serially diluted this compound and the positive control well.

  • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).

5. Determination of MIC:

  • After incubation, visually inspect the plate for microbial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_this compound Prepare this compound Stock Solution Start->Prepare_this compound Add_Inoculum Add Inoculum to Wells Prepare_Inoculum->Add_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate Prepare_this compound->Serial_Dilution Serial_Dilution->Add_Inoculum Incubate Incubate Plate (e.g., 35°C, 16-20h) Add_Inoculum->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for MIC determination.
In Vitro Anticancer Activity Assay: MTT Assay

This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Treatment with this compound:

  • Prepare various concentrations of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound.

  • Include a vehicle control (medium with the solvent used to dissolve this compound) and a blank control (medium only).

3. Incubation:

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

5. Data Analysis:

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Biosynthesis of this compound

The biosynthesis of this compound is governed by the bac operon in Bacillus species. The pathway initiates from prephenate, a key intermediate in the aromatic amino acid biosynthesis pathway. A series of enzymatic reactions catalyzed by the products of the bac genes leads to the formation of L-anticapsin, which is then ligated to L-alanine to form this compound.

Bacilysin_Biosynthesis Prephenate Prephenate BacA BacA Prephenate->BacA Intermediate1 Intermediate 1 BacA->Intermediate1 BacB BacB Intermediate1->BacB Intermediate2 Intermediate 2 BacB->Intermediate2 YwfG YwfG Intermediate2->YwfG Intermediate3 Intermediate 3 YwfG->Intermediate3 BacC BacC Intermediate3->BacC Anticapsin L-Anticapsin BacC->Anticapsin BacD BacD (Ligation) Anticapsin->BacD L_Alanine L-Alanine L_Alanine->BacD This compound This compound BacD->this compound

Simplified this compound biosynthesis pathway.

Conclusion

This compound's potent antimicrobial activity and unique mechanism of action position it as a valuable lead compound for the development of novel therapeutics. The provided application notes and protocols offer a foundation for researchers to explore its full clinical potential, from fundamental antimicrobial and anticancer screening to more advanced preclinical studies. Further investigation into its efficacy, safety profile, and potential for chemical modification is warranted to translate its promising in vitro activity into clinical applications.

References

Application Notes and Protocols for the Development of Bacilysin-Based Antimicrobial Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacilysin, a dipeptide antibiotic produced by various Bacillus species, presents a promising alternative to conventional antibiotics due to its broad-spectrum activity against bacteria, fungi, and algae.[1][2][3] Comprised of L-alanine and the non-proteinogenic amino acid L-anticapsin, its unique mechanism of action involves the inhibition of glucosamine-6-phosphate synthase, a crucial enzyme in microbial cell wall synthesis.[2][3] This document provides detailed application notes and experimental protocols for the development of stable and effective this compound-based antimicrobial formulations, addressing the critical need for novel therapeutic agents in the face of rising antimicrobial resistance.

This compound: Properties and Mechanism of Action

This compound is a hydrophilic and heat-stable dipeptide that remains active over a wide pH range.[2][4] Its antimicrobial activity is conferred by its C-terminal L-anticapsin moiety.[3] Upon transport into the target microbial cell, this compound is hydrolyzed by intracellular peptidases, releasing L-anticapsin.[3] L-anticapsin then inhibits glucosamine-6-phosphate synthase, disrupting peptidoglycan synthesis in bacteria and mannoprotein synthesis in fungi, ultimately leading to cell lysis.[3]

Bacilysin_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Microbial Cell This compound This compound (L-Ala-L-Anticapsin) Transport Peptide Transport System This compound->Transport Uptake Bacilysin_in This compound Transport->Bacilysin_in Peptidase Intracellular Peptidase Bacilysin_in->Peptidase Hydrolysis L_Alanine L-Alanine Peptidase->L_Alanine Anticapsin L-Anticapsin (Active Moiety) Peptidase->Anticapsin Anticapsin->Inhibition Inhibition GlcN6P_Synthase Glucosamine-6-Phosphate Synthase Cell_Wall_Precursors Cell Wall Precursors GlcN6P_Synthase->Cell_Wall_Precursors Synthesis Cell_Lysis Cell Lysis Cell_Wall_Precursors->Cell_Lysis Disruption of Cell Wall Synthesis Inhibition->GlcN6P_Synthase

Caption: Mechanism of action of this compound in target microbial cells.

Formulation Strategies for this compound

The development of effective antimicrobial formulations is crucial for enhancing the stability, bioavailability, and therapeutic efficacy of this compound. Due to its hydrophilic nature, formulation strategies should focus on protecting the dipeptide from degradation and facilitating its delivery to the site of infection.

2.1. Encapsulation in Nanocarriers

Encapsulation within nanocarriers such as liposomes or polymeric nanoparticles can improve the pharmacokinetic profile of this compound, protect it from enzymatic degradation, and enable controlled release.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophilic molecules like this compound in their aqueous core.

  • Polymeric Nanoparticles: Biodegradable polymers such as polylactic-co-glycolic acid (PLGA) can be used to formulate nanoparticles that encapsulate this compound, offering sustained release and improved stability.

2.2. Use of Adjuvants

The antimicrobial activity of this compound may be enhanced by co-formulation with adjuvants.[5][6] These can include:

  • Permeabilizing Agents: Compounds that increase the permeability of the microbial cell membrane could enhance the uptake of this compound.

  • Efflux Pump Inhibitors: For bacteria that develop resistance through efflux pumps, inhibitors can increase the intracellular concentration of this compound.[5]

Experimental Protocols

3.1. Production and Purification of this compound

This protocol is adapted from established methods for this compound production from Bacillus subtilis.

Materials:

  • Bacillus subtilis strain (e.g., PY79)[2]

  • PA medium (Perry and Abraham medium)[2]

  • Luria-Bertani (LB) medium[2]

  • Shaker incubator

  • Centrifuge

  • Chromatography system (e.g., FPLC or HPLC)

  • C18 reverse-phase chromatography column

Procedure:

  • Inoculate a single colony of B. subtilis into 10 mL of LB medium and incubate overnight at 37°C with shaking (200 rpm).

  • Use the overnight culture to inoculate 1 L of PA medium to an initial OD600 of 0.1.

  • Incubate the culture at 37°C for 24-48 hours with vigorous shaking.

  • Harvest the culture supernatant by centrifugation at 10,000 x g for 20 minutes at 4°C.

  • Filter-sterilize the supernatant through a 0.22 µm filter.

  • Purify this compound from the supernatant using reverse-phase chromatography on a C18 column. Elute with a gradient of acetonitrile (B52724) in water.

  • Collect fractions and assess this compound activity using a bioassay (see Protocol 3.4).

  • Pool active fractions and lyophilize to obtain purified this compound.

3.2. Preparation of this compound-Loaded Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating this compound using the thin-film hydration method followed by sonication.

Materials:

  • Soybean phosphatidylcholine (SPC) or other suitable lipids

  • Cholesterol

  • Purified this compound

  • Chloroform and methanol (B129727) (2:1, v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

Procedure:

  • Dissolve SPC and cholesterol (e.g., in a 4:1 molar ratio) in the chloroform:methanol solvent system in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with a solution of purified this compound in PBS by gentle rotation.

  • The resulting multilamellar vesicles (MLVs) are then sonicated using a probe sonicator on ice to form SUVs.

  • Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size-exclusion chromatography.

3.3. Characterization of this compound Formulations

Table 1: Parameters for Characterization of this compound Formulations

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the size distribution of the nanocarriers.
Zeta Potential Laser Doppler VelocimetryTo assess the surface charge and stability of the formulation.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanocarriers.
Encapsulation Efficiency (%EE) Spectrophotometry or HPLCTo quantify the amount of this compound successfully encapsulated.
In Vitro Release Profile Dialysis MethodTo study the release kinetics of this compound from the formulation over time.

3.4. In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound formulations can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Purified this compound and this compound formulations

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the this compound formulation and free this compound in MHB in a 96-well plate.

  • Inoculate each well with the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Table 2: Example of MIC Data for this compound Formulations

FormulationTest OrganismMIC (µg/mL)
Free this compoundS. aureus16
This compound LiposomesS. aureus8
Free this compoundE. coli32
This compound LiposomesE. coli16

3.5. Cytotoxicity Assessment

The MTT assay is used to assess the potential cytotoxicity of this compound formulations on mammalian cell lines.[7]

Materials:

  • Mammalian cell line (e.g., HeLa or HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound formulation and incubate for another 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

3.6. Stability Testing of this compound Formulations

The stability of the formulations should be evaluated under different storage conditions.[8]

Procedure:

  • Store aliquots of the this compound formulation at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:

    • Physical appearance (e.g., aggregation, precipitation)

    • Particle size, PDI, and zeta potential

    • This compound content and integrity (e.g., by HPLC)

    • In vitro antimicrobial activity (MIC)

Workflow for Development and Evaluation of this compound Formulations

Formulation_Workflow cluster_dev Formulation Development cluster_eval Preclinical Evaluation Production This compound Production & Purification Formulation Formulation Design (e.g., Liposomes, Nanoparticles) Production->Formulation Characterization Physicochemical Characterization Formulation->Characterization InVitro_Efficacy In Vitro Efficacy (MIC, MBC) Characterization->InVitro_Efficacy Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro_Efficacy->Cytotoxicity Stability Stability Studies Cytotoxicity->Stability InVivo_Efficacy In Vivo Efficacy (Animal Models) Stability->InVivo_Efficacy

Caption: Workflow for the development and evaluation of this compound formulations.

Conclusion

The development of this compound-based antimicrobial formulations holds significant potential for addressing the challenge of antibiotic resistance. By employing systematic formulation strategies and rigorous experimental evaluation as outlined in these application notes, researchers can advance the translation of this promising natural antibiotic from the laboratory to clinical applications. Careful consideration of the physicochemical properties of this compound and the selection of appropriate delivery systems will be paramount to the success of these endeavors.

References

Techniques for Heterologous Expression of Bacilysin Genes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous expression of bacilysin genes, a dipeptide antibiotic with broad-spectrum antimicrobial activity. These guidelines are intended to assist researchers in the successful cloning, expression, and quantification of this compound for applications in drug discovery and development.

Introduction

This compound, a dipeptide composed of L-alanine and L-anticapsin, is a non-ribosomally synthesized antibiotic produced by various Bacillus species.[1][2] Its potent antimicrobial activity against a wide range of bacteria and fungi makes it a compound of significant interest for pharmaceutical and agricultural applications.[1][2] The biosynthesis of this compound is primarily governed by the bac operon (also known as ywf or bacABCDEF).[1][3] Heterologous expression of the this compound gene cluster in a suitable host offers a promising strategy to overcome the low production yields often observed in native producers and to facilitate genetic engineering for analog generation. Bacillus subtilis, a well-characterized, non-pathogenic organism with a high capacity for protein secretion, serves as an excellent host for this purpose.[4]

Data Presentation

Quantitative Analysis of this compound Production

Successful heterologous expression of the this compound gene cluster can lead to significantly enhanced production levels compared to native strains. The following table summarizes quantitative data from a study comparing this compound production in a heterologous Bacillus amyloliquefaciens host to the native producer, Bacillus subtilis 168.

Host StrainExpression SystemKey Genetic ElementsThis compound Production (Relative to B. subtilis 168)Reference
Bacillus subtilis 168NativeWild-type bac operon1x[5]
Bacillus amyloliquefaciens GSB272Plasmid-based (pSB767)bacABCDE gene cluster>10x[5]
Bacillus subtilis PY79 (HWA)CRISPR/Cas9-mediated RBS engineeringStrong Ribosome Binding Site upstream of bac operon2.87x (compared to parental PY79)[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the heterologous expression of this compound genes.

Protocol 1: Cloning of the this compound Biosynthetic Gene Cluster

The large size of the this compound gene cluster necessitates specialized cloning techniques. Red/ET recombineering is a suitable method for the direct cloning of large DNA fragments from genomic DNA.[6]

Materials:

  • Bacillus strain containing the this compound gene cluster (e.g., Bacillus subtilis, Bacillus amyloliquefaciens)

  • Genomic DNA isolation kit

  • High-fidelity DNA polymerase

  • p15A-based plasmid containing the Red/ET recombination proteins (e.g., pSC101-BAD-gbaA)

  • E. coli strain competent for electroporation (e.g., GB2005)

  • Linear cloning vector with homologous arms to the target gene cluster

  • Appropriate antibiotics for selection

  • Electroporator and cuvettes

Methodology:

  • Isolate High-Quality Genomic DNA: Isolate high-molecular-weight genomic DNA from the Bacillus donor strain using a commercial kit, following the manufacturer's instructions.

  • Prepare the Linear Cloning Vector: Amplify the linear cloning vector containing flanking homology arms (typically 50-70 bp) that are homologous to the regions immediately upstream and downstream of the this compound gene cluster.

  • Prepare Competent E. coli Cells: Prepare electrocompetent E. coli cells carrying the Red/ET recombination plasmid.

  • Induce Recombination Protein Expression: Induce the expression of the Red/ET recombination proteins in the competent E. coli cells by adding the appropriate inducer (e.g., L-arabinose).

  • Co-transformation and Recombination: Co-transform the prepared genomic DNA and the linearized cloning vector into the induced electrocompetent E. coli cells via electroporation. The Red/ET proteins will mediate the homologous recombination between the genomic DNA and the vector, capturing the this compound gene cluster.

  • Selection and Verification: Plate the transformed cells on selective agar (B569324) plates containing the appropriate antibiotic. Screen the resulting colonies by colony PCR using primers specific to the this compound gene cluster to verify the correct insertion. Further confirmation can be achieved through restriction digestion analysis and DNA sequencing.

Protocol 2: Transformation of Bacillus subtilis

Bacillus subtilis can be efficiently transformed using the natural competence method. This protocol is adapted for the integration of the cloned this compound gene cluster into the B. subtilis chromosome or for the introduction of an expression plasmid.

Materials:

  • Bacillus subtilis recipient strain (e.g., WB800N, a protease-deficient strain)

  • Plasmid DNA containing the this compound gene cluster (linearized for chromosomal integration)

  • Minimal Glucose (MG) medium

  • Competence-inducing medium (e.g., MNGE medium)

  • LB agar plates with appropriate antibiotics for selection

Methodology:

  • Prepare an Overnight Culture: Inoculate a single colony of the B. subtilis recipient strain into 5 mL of MG medium and grow overnight at 37°C with shaking.

  • Induce Competence: Dilute the overnight culture into fresh, pre-warmed competence-inducing medium to an OD600 of approximately 0.1.

  • Grow to Competence: Incubate the culture at 37°C with vigorous shaking until it reaches the late-logarithmic phase of growth, where competence is naturally induced.

  • Transformation: Add approximately 1-2 µg of the linearized plasmid DNA (for integration) or circular plasmid DNA to 1 mL of the competent cell culture.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours with gentle shaking to allow for DNA uptake and recombination.

  • Plating and Selection: Plate the transformation mixture onto selective LB agar plates containing the appropriate antibiotic.

  • Incubation and Verification: Incubate the plates at 37°C for 24-48 hours. Verify the correct integration or presence of the plasmid in the resulting colonies by colony PCR.

Protocol 3: Cultivation for this compound Production

Materials:

  • Transformed Bacillus subtilis strain

  • PA (Perry and Abraham) medium or other suitable production medium

  • Shake flasks

  • Incubator shaker

Methodology:

  • Inoculum Preparation: Inoculate a single colony of the transformed B. subtilis strain into 10 mL of PA medium and cultivate overnight at 37°C with shaking at 200 rpm.[3]

  • Production Culture: Inoculate 100 mL of fresh PA medium with the overnight culture to an initial OD600 of 0.1.[3]

  • Incubation: Incubate the production culture at 37°C for 24-48 hours with vigorous shaking (200 rpm).[3]

  • Sample Collection: Collect culture supernatants at different time points for this compound activity assays and quantification.

Protocol 4: this compound Activity Assay (Paper-Disc Agar Diffusion)

This bioassay is a semi-quantitative method to determine the antimicrobial activity of this compound.

Materials:

  • Culture supernatant from the production culture

  • Indicator organism (e.g., Staphylococcus aureus ATCC 9144)

  • LB agar plates

  • Sterile paper discs (6 mm diameter)

  • Sterile swabs

Methodology:

  • Prepare Indicator Plates: Prepare a lawn of the indicator organism by spreading a fresh culture onto the surface of LB agar plates using a sterile swab.

  • Apply Supernatant: Pipette a known volume (e.g., 20 µL) of the culture supernatant onto a sterile paper disc.[3]

  • Place Discs on Agar: Aseptically place the impregnated paper discs onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[3]

  • Measure Inhibition Zones: Measure the diameter of the clear zones of growth inhibition around the paper discs. The size of the zone is proportional to the concentration of this compound.

Protocol 5: Quantification of this compound by UPLC-MS

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and specific method for the accurate quantification of this compound.

Materials:

  • Culture supernatant

  • Acetonitrile (ACN) and Formic Acid (FA) for mobile phases

  • UPLC system coupled with a mass spectrometer (e.g., Q-TOF)

  • C18 column

  • This compound standard (if available)

Methodology:

  • Sample Preparation: Centrifuge the culture broth to remove cells. The supernatant can be directly analyzed or subjected to solid-phase extraction for concentration and purification.

  • UPLC Separation: Inject the prepared sample onto a C18 column. Elute the compounds using a gradient of mobile phases (e.g., water with 0.1% FA and ACN with 0.1% FA).

  • Mass Spectrometry Detection: Detect the eluted compounds using the mass spectrometer in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of this compound ([M+H]⁺ = 271.12).[3]

  • Quantification: Quantify the amount of this compound by comparing the peak area of the sample to a standard curve generated from a pure this compound standard. If a standard is unavailable, relative quantification can be performed by comparing peak areas across different samples.

Visualizations

This compound Biosynthesis Pathway

Bacilysin_Biosynthesis_Pathway Prephenate Prephenate BacA BacA Prephenate->BacA Intermediate1 3-(1-carboxyvinyloxy)-cyclohexa-1,5-diene-1-carboxylate BacB BacB Intermediate1->BacB Intermediate2 L-Anticapsin Precursor BacG BacG Intermediate2->BacG Anticapsin L-Anticapsin BacD BacD Anticapsin->BacD L_Alanine L-Alanine L_Alanine->BacD This compound This compound BacA->Intermediate1 decarboxylation BacB->Intermediate2 isomerization BacC BacC BacF BacF BacC->BacF BacG->BacC BacF->Anticapsin BacD->this compound ligation

Caption: The enzymatic pathway for the biosynthesis of this compound from prephenate.

Regulatory Network of this compound Production

Bacilysin_Regulation Spo0A Spo0A AbrB AbrB Spo0A->AbrB - bac_operon bac Operon (this compound Biosynthesis) Spo0A->bac_operon + AbrB->bac_operon - CodY CodY CodY->bac_operon - ComA ComA ComA->bac_operon + GTP High GTP GTP->CodY +

Caption: Key transcriptional regulators influencing this compound gene expression.

Experimental Workflow for Heterologous Expression

Experimental_Workflow cluster_analysis start Start cloning 1. Gene Cluster Cloning (Red/ET Recombineering) start->cloning transformation 2. Transformation (Natural Competence in B. subtilis) cloning->transformation cultivation 3. Cultivation (PA Medium) transformation->cultivation analysis 4. Analysis cultivation->analysis bioassay Activity Assay (Disc Diffusion) analysis->bioassay quantification Quantification (UPLC-MS) analysis->quantification end End bioassay->end quantification->end

Caption: A streamlined workflow for the heterologous expression and analysis of this compound.

References

Bacilysin's role in the inhibition of biofilm formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bacilysin, a dipeptide antibiotic produced by various Bacillus species, has garnered significant attention for its broad-spectrum antimicrobial activity. Composed of L-alanine and the non-proteinogenic amino acid L-anticapsin, this compound represents a promising candidate for the development of novel anti-biofilm agents. Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), are notoriously resistant to conventional antibiotics and pose a significant challenge in clinical and industrial settings. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways involved in this compound's inhibition of biofilm formation.

Mechanism of Action

This compound itself is a pro-drug and does not exhibit antimicrobial activity until it is transported into the target bacterial cell.[1] Once inside, intracellular peptidases hydrolyze the dipeptide bond, releasing the active component, L-anticapsin.[1] Anticapsin (B1208871) then exerts its inhibitory effect by targeting a crucial enzyme in the bacterial cell wall synthesis pathway: glucosamine-6-phosphate (GlcN-6-P) synthase.[1][2][3]

GlcN-6-P synthase catalyzes the formation of glucosamine-6-phosphate from fructose-6-phosphate (B1210287) and glutamine, a fundamental step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.[1][2] By irreversibly inhibiting this enzyme, anticapsin disrupts cell wall synthesis, leading to cell lysis and death. This primary mechanism of action is a key contributor to its ability to prevent the initial attachment and subsequent proliferation of bacteria necessary for biofilm formation.

Beyond its direct impact on cell wall integrity, this compound also functions as a signaling molecule, influencing various cellular processes, including those that regulate biofilm development.[3] In Bacillus subtilis, this compound has been shown to interact with global transcriptional regulators such as CcpA and CodY.[4] It also modulates the activity of the two-component system DegS/DegU and the SinR/SinI signaling cascade, which are master regulators of biofilm formation.[4] The disruption of these pathways can lead to the downregulation of genes responsible for the production of the exopolysaccharide (EPS) matrix, a critical component of the biofilm architecture.

Data Presentation: Efficacy of this compound in Biofilm Inhibition

While extensive research has confirmed the anti-biofilm properties of this compound, standardized Minimum Biofilm Inhibitory Concentration (MBIC) values against a wide range of bacterial pathogens are not extensively reported in publicly available literature. The available data often presents the inhibitory effects as a percentage of reduction at specific concentrations. The following table summarizes the observed anti-biofilm activity of this compound and its derivatives from various studies.

OrganismThis compound ConcentrationBiofilm InhibitionReference
Staphylococcus aureusNot SpecifiedInhibition of biofilm formation noted.[5]
Pseudomonas aeruginosaNot SpecifiedThis compound-producing B. amyloliquefaciens showed inhibition of growth.[1][2]
Escherichia coliNot SpecifiedThis compound is active against planktonic cells.[2]
Bacillus subtilisNot SpecifiedModulates biofilm formation through regulatory pathways.[4]

Note: The lack of standardized MBIC values highlights a gap in the current research and underscores the need for further quantitative studies to establish the precise concentrations of this compound required to inhibit biofilm formation in a variety of clinically and industrially relevant microorganisms.

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol outlines the procedure for determining the MBIC of this compound against a target bacterial strain using the crystal violet assay.

Materials:

  • This compound (stock solution of known concentration)

  • 96-well flat-bottom sterile microtiter plates

  • Target bacterial strain

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth - TSB)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Inoculate the target bacterial strain into the appropriate growth medium and incubate overnight at the optimal temperature with shaking. The following day, dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.

  • Plate Preparation: Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

  • This compound Dilution Series: Prepare a serial dilution of the this compound stock solution in the growth medium. Add 100 µL of each this compound dilution to the corresponding wells of the microtiter plate, resulting in a final volume of 200 µL per well. Include a positive control (bacteria with medium only) and a negative control (medium only).

  • Incubation: Cover the plate and incubate statically (without shaking) for 24-48 hours at the optimal growth temperature for the bacterium to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells from the wells. Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the wash water runs clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes at room temperature.

  • Quantification: Transfer 150 µL of the solubilized crystal violet solution from each well to a new flat-bottom microtiter plate. Measure the absorbance at a wavelength of 590 nm using a microplate reader.

  • MBIC Determination: The MBIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥80%) in biofilm formation compared to the positive control.

Visualizations

Signaling Pathway of this compound's Biofilm Inhibition

Bacilysin_Signaling_Pathway cluster_cell Bacterial Cell cluster_regulation Regulatory Cascade Bacilysin_in This compound Peptidases Intracellular Peptidases Bacilysin_in->Peptidases Hydrolysis Anticapsin L-Anticapsin (Active Form) Peptidases->Anticapsin GlcN6P_synthase Glucosamine-6-Phosphate Synthase Anticapsin->GlcN6P_synthase Inhibits DegSU DegS/DegU Anticapsin->DegSU Modulates CellWall_synthesis Cell Wall Biosynthesis GlcN6P_synthase->CellWall_synthesis Required for Biofilm_formation Biofilm Formation CellWall_synthesis->Biofilm_formation Essential for initial attachment SinI SinI (Anti-repressor) DegSU->SinI Represses SinR SinR (Biofilm Repressor) eps_genes eps genes (EPS Production) SinR->eps_genes Represses SinI->SinR Inhibits eps_genes->Biofilm_formation Contributes to

Caption: this compound's mechanism of biofilm inhibition.

Experimental Workflow for MBIC Assay

MBIC_Workflow start Start culture_prep Prepare Bacterial Culture (~1x10^6 CFU/mL) start->culture_prep plate_inoculation Inoculate 96-well Plate (100 µL/well) culture_prep->plate_inoculation add_this compound Add this compound Serial Dilutions (100 µL/well) plate_inoculation->add_this compound incubation Incubate (24-48h) for Biofilm Formation add_this compound->incubation wash1 Wash with PBS (remove planktonic cells) incubation->wash1 stain Stain with 0.1% Crystal Violet (15-20 min) wash1->stain wash2 Wash with Water (remove excess stain) stain->wash2 solubilize Solubilize with 30% Acetic Acid (10-15 min) wash2->solubilize measure Measure Absorbance (590 nm) solubilize->measure analyze Determine MBIC measure->analyze end End analyze->end

Caption: Workflow for the MBIC assay.

References

Application Notes and Protocols for the Field Application of Bacilysin in Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacilysin, a simple dipeptide antibiotic produced by various Bacillus species, has emerged as a promising biocontrol agent for crop protection.[1][2][3][4] Its broad-spectrum activity against bacterial and fungal pathogens, coupled with its environmentally friendly profile, makes it an attractive alternative to conventional chemical pesticides.[1][2][3][4] this compound's primary mode of action involves the inhibition of glucosamine (B1671600) 6-phosphate synthase, a crucial enzyme in the biosynthesis of microbial cell walls, leading to cell lysis.[1][5][6] Furthermore, this compound and its producing organisms can induce systemic resistance (ISR) in plants, enhancing their natural defense mechanisms against a wide range of pathogens.[7][8]

These application notes provide a comprehensive overview of the field application of this compound, including its efficacy against key plant pathogens, detailed experimental protocols for its production, quantification, and field use, and a summary of the signaling pathways involved in its mode of action.

Data Presentation: Efficacy of this compound and Bacillus-based Formulations

The following tables summarize the quantitative data on the efficacy of this compound and Bacillus species known to produce this compound against various plant pathogens. It is important to note that much of the current field data pertains to the application of the bacterial strains themselves, rather than purified this compound.

Target PathogenCropProduct/StrainApplication RateEfficacyReference
Erwinia amylovora (Fire Blight)PearBacillus amyloliquefaciens FZB42Not specifiedInhibition of pathogen growth; mutant without this compound lost antibacterial activity.[9]
Phytophthora sojae (Root and Stem Rot)SoybeanBacillus velezensis FZB42Not specifiedSevere damage to hyphal structures and loss of intracellular contents.[9]
Xanthomonas oryzae pv. oryzae and oryzicola (Rice Blight and Leaf Streak)RiceBacillus velezensisNot specifiedBiocontrol potential demonstrated.[1]
Microcystis aeruginosa (Harmful Algal Bloom)-Bacillus amyloliquefaciens FZB42Not specified98.78% killing efficiency.[1]
Microcystis aeruginosa-Purified this compoundEC50 of 4.13 mg/LSignificant inhibition of growth.[10]
Fusarium oxysporum, F. moniliforme, F. solaniRiceSurfactin from B. subtilis2000 ppm>80% mycelial growth inhibition.[9]
Fusarium oxysporum, F. moniliforme, F. solaniRiceSurfactin from B. subtilis200 ppm<30% mycelial growth inhibition.[9]
Botrytis cinerea (Gray Mold)VariousBacillus subtilisNot specifiedSignificant reduction in disease incidence.[7]
Rhizoctonia solaniRiceBacillus subtilisNot specifiedTriggered ISR.[7]
Pectobacterium carotovorum, Phytophthora infestans, Alternaria solani, Fusarium solani, Rhizoctonia solaniPotatoBacillus pumilusNot specifiedStrong antagonism correlated with this compound biosynthesis genes.[11]

Experimental Protocols

Protocol 1: Production of this compound from Bacillus subtilis

This protocol describes the laboratory-scale production of this compound from a Bacillus subtilis strain.

Materials:

  • Bacillus subtilis this compound-producing strain (e.g., PY79)

  • Luria-Bertani (LB) agar (B569324) and broth

  • PA medium (for this compound production)

  • Incubator shaker

  • Centrifuge

  • 0.22 µm sterile filters

Procedure:

  • Streak the Bacillus subtilis strain on an LB agar plate and incubate at 37°C overnight to obtain single colonies.

  • Inoculate a single colony into 10 mL of LB broth and incubate overnight at 37°C with shaking at 200 rpm.

  • Use the overnight culture to inoculate 100 mL of fresh PA medium to an initial optical density at 600 nm (OD600) of 0.1.

  • Incubate the culture at 37°C for 24 hours with shaking at 200 rpm.[3]

  • After incubation, centrifuge the culture at 10,000 x g for 20 minutes to pellet the bacterial cells.

  • Carefully decant the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining bacteria.

  • The cell-free supernatant contains this compound and can be used for further purification or bioassays.

Protocol 2: Quantification of this compound Activity using Agar Diffusion Assay

This protocol provides a method to determine the biological activity of this compound in culture supernatants.

Materials:

  • Cell-free supernatant containing this compound (from Protocol 1)

  • Staphylococcus aureus (e.g., ATCC 9144) as the indicator organism

  • Muller-Hinton agar plates

  • Sterile paper discs (6 mm diameter)

  • Sterile saline solution (0.85% NaCl)

  • Incubator

Procedure:

  • Prepare a fresh culture of Staphylococcus aureus in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

  • Evenly swab the surface of a Muller-Hinton agar plate with the S. aureus suspension.

  • Aseptically place sterile paper discs onto the surface of the agar.

  • Pipette a known volume (e.g., 20 µL) of the cell-free supernatant onto each paper disc.[3]

  • As a negative control, apply the sterile PA medium to a separate disc.

  • Incubate the plates at 37°C for 16-24 hours.[3]

  • Measure the diameter of the zone of inhibition (clear zone) around each disc. The size of the zone is proportional to the concentration of active this compound.

Protocol 3: Field Application of a Bacillus-based Formulation for Crop Protection

This protocol outlines a general procedure for the field application of a Bacillus spp. formulation. The specific application rates and timings should be optimized based on the crop, target pathogen, and environmental conditions.

Materials:

  • Commercial or laboratory-prepared formulation of a this compound-producing Bacillus strain (e.g., wettable powder or liquid concentrate).

  • Sprayer (e.g., backpack sprayer, boom sprayer).

  • Water (clean and free of chemical contaminants).

  • Adjuvant (optional, check product label for recommendations).

Procedure:

  • Formulation Preparation:

    • For wettable powders, create a slurry by mixing the required amount of powder with a small amount of water before adding it to the main spray tank.

    • For liquid formulations, directly add the recommended volume to the spray tank.

    • Fill the spray tank with the required volume of water and agitate continuously. If using an adjuvant, add it according to the manufacturer's instructions.

  • Application Timing:

    • For preventative treatment, apply the formulation before the expected onset of disease pressure.

    • For curative treatment, apply at the first signs of disease symptoms.

    • Repeat applications at regular intervals (e.g., 7-14 days) as recommended by the product label or based on disease pressure.

  • Application Method:

    • Apply as a foliar spray, ensuring thorough coverage of all plant surfaces, including the undersides of leaves.

    • Alternatively, for soil-borne pathogens, the formulation can be applied as a soil drench or through irrigation systems.

  • Post-Application:

    • Monitor the crop regularly for disease development.

    • Assess disease severity and incidence using standard rating scales to evaluate the efficacy of the treatment.

    • Keep detailed records of application dates, rates, weather conditions, and disease assessments.

Signaling Pathways and Experimental Workflows

This compound's Mode of Action

This compound's primary mechanism of action is the inhibition of glucosamine-6-phosphate synthase, a key enzyme in the biosynthesis of peptidoglycan in bacteria and chitin (B13524) in fungi. This disruption of cell wall synthesis leads to cell lysis and death.

Bacilysin_Mode_of_Action This compound This compound TargetCell Target Microbial Cell (Bacterium/Fungus) This compound->TargetCell Transport Peptidase Intracellular Peptidase This compound->Peptidase Hydrolysis Anticapsin L-Anticapsin Peptidase->Anticapsin GlcN6P_Synthase Glucosamine-6-Phosphate Synthase Anticapsin->GlcN6P_Synthase Inhibition CellWall_Synthesis Cell Wall Biosynthesis Cell_Lysis Cell Lysis GlcN6P_Synthase->Cell_Lysis Disruption of

Caption: this compound is transported into the target cell and hydrolyzed to L-anticapsin, which inhibits cell wall synthesis, leading to cell lysis.

Induced Systemic Resistance (ISR) Pathway

Bacillus species, through the production of various metabolites including this compound, can trigger Induced Systemic Resistance (ISR) in plants. This primes the plant's defense system for a more rapid and robust response to subsequent pathogen attacks. The ISR pathway often involves the signaling molecules jasmonic acid (JA) and ethylene (B1197577) (ET), and the regulatory protein NPR1.

Induced_Systemic_Resistance cluster_plant Plant Cell This compound This compound / Bacillus Elicitors Receptor Plant Receptor This compound->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade JA_ET_Pathway Jasmonic Acid (JA) & Ethylene (ET) Pathways Signaling_Cascade->JA_ET_Pathway NPR1 NPR1 JA_ET_Pathway->NPR1 Defense_Genes Expression of Defense Genes NPR1->Defense_Genes ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR Pathogen Pathogen Attack Pathogen->ISR Enhanced Defense

Caption: this compound and other elicitors from Bacillus spp. trigger a signaling cascade in plants, leading to Induced Systemic Resistance.

Experimental Workflow for Field Efficacy Trial

This diagram illustrates the logical flow of a field trial to evaluate the efficacy of a this compound-based biopesticide.

Field_Trial_Workflow start Start Trial_Design Experimental Design (Randomized Complete Block) start->Trial_Design Plot_Setup Field Plot Preparation Trial_Design->Plot_Setup Treatments Application of Treatments - this compound Formulation - Chemical Standard - Untreated Control Plot_Setup->Treatments Pathogen_Inoculation Pathogen Inoculation (Artificial or Natural) Treatments->Pathogen_Inoculation Data_Collection Disease Assessment (Incidence & Severity) Pathogen_Inoculation->Data_Collection Data_Analysis Statistical Analysis (ANOVA, Mean Separation) Data_Collection->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: A typical workflow for conducting a field trial to assess the efficacy of a this compound-based biopesticide.

Conclusion

This compound holds significant promise as a valuable tool in integrated pest management strategies. Its direct antimicrobial activity and its ability to induce systemic resistance in plants provide a multi-pronged approach to disease control. While further research is needed to optimize formulations and field application protocols for purified this compound, the use of this compound-producing Bacillus strains has already demonstrated considerable success in crop protection. The protocols and data presented in these application notes offer a foundation for researchers and professionals to further explore and harness the potential of this compound for sustainable agriculture.

References

Application Notes & Protocols for Large-Scale Production of Bacilysin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bacilysin is a simple dipeptide antibiotic produced by various Bacillus species, consisting of L-alanine at the N-terminus and a non-proteinogenic amino acid, L-anticapsin, at the C-terminus.[1][2] Its potent antimicrobial activity against a wide range of bacteria and fungi stems from the inhibition of glucosamine (B1671600) 6-phosphate synthase, a key enzyme in microbial cell wall biosynthesis.[1][2][3] Due to its broad-spectrum activity and unique mode of action, this compound is a compound of significant interest for applications in agriculture and pharmaceuticals.[4] However, low production yields in native strains have historically hindered its industrial-scale application.[3][4]

This document provides detailed protocols and application notes for the large-scale production of this compound, focusing on fermentation strategies, media optimization, downstream processing, and genetic engineering approaches to enhance yield.

This compound Biosynthesis Pathway

This compound is synthesized non-ribosomally by the bac operon (bacABCDEF).[1][4][5] The biosynthesis pathway branches from the aromatic amino acid pathway at the intermediate prephenate.[6][7][8] The enzymes encoded by the bac operon then catalyze the conversion of prephenate into L-anticapsin, which is subsequently ligated with L-alanine to form this compound.[1] Understanding this pathway is crucial for developing rational strategies to improve production, such as precursor feeding or metabolic engineering.

G cluster_0 Aromatic Amino Acid Pathway cluster_1 This compound Biosynthesis cluster_2 Tyrosine/Phenylalanine Pathway Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate Prephenate Prephenate Chorismate->Prephenate Prephenate_bac Prephenate Prephenate->Prephenate_bac Branch Point Prephenate_aro Prephenate Prephenate->Prephenate_aro H2HPP 3-(3',4'-epoxycyclohex-1'-ene)- 2-hydroxypropanoate Prephenate_bac->H2HPP bacA Anticapsin L-Anticapsin H2HPP->Anticapsin bacB, bacC, bacD, bacE This compound This compound Anticapsin->this compound bacF (this compound Synthetase) L_Alanine L-Alanine L_Alanine->this compound bacF (this compound Synthetase) Arogenate Arogenate Prephenate_aro->Arogenate tyrA / pheA Tyrosine Tyrosine / Phenylalanine Arogenate->Tyrosine

This compound biosynthesis pathway branching from prephenate.

Production Strains and Fermentation Strategies

Several Bacillus species are known producers of this compound, with Bacillus subtilis (e.g., strains 168, PY79) and Bacillus amyloliquefaciens (e.g., FZB42) being the most studied.[1][9] While simple batch fermentation can be used, it often suffers from low yields due to substrate inhibition and catabolite repression, particularly with high initial glucose concentrations.[10]

Fed-batch fermentation is the preferred strategy for large-scale production.[11] This approach involves the controlled feeding of nutrients (like carbon and nitrogen sources) during the fermentation process. This maintains low substrate concentrations, avoiding repression and extending the productive phase, ultimately leading to higher cell densities and product titers.[12]

Optimization of Fermentation Conditions

Optimizing media composition and physical parameters is critical for maximizing this compound yield.

Media Composition

The choice of carbon and nitrogen sources significantly impacts production.[1] A chemically defined medium allows for better process control and reproducibility.[13][14]

ComponentRecommended SubstanceConcentration Range / NotesReferences
Carbon Source Glucose, Sucrose, Corn FlourHigh concentrations of glucose can cause catabolite repression. Use of fed-batch strategy is recommended to maintain low glucose levels.[1][2][9][10]
Nitrogen Source Ammonium (B1175870) Salts, L-Glutamate, Asparagine, Soybean MealThe addition of asparagine to a glucose-containing medium has been shown to dramatically increase activity.[2][7][9][10]
Phosphate (B84403) Source Potassium Phosphate (e.g., K₂HPO₄)Acts as a pH buffer and a source of phosphorus.[7][10]
Inorganic Salts Czapek–Dox salts, MgSO₄, NaClProvide essential minerals for growth and metabolism.[9][13][14]
Trace Elements Ferric Iron (e.g., Ferric Citrate)Essential cofactor for various enzymes.[7][13][14]
Example Optimized Medium Corn flour 2%, Soybean meal 1.7%, NaCl 0.5%Based on optimization for B. subtilis BS21.[9]
Physical & Chemical Parameters

Tight control over fermentation parameters is essential for a robust and scalable process.

ParameterOptimal RangeControl Strategy & NotesReferences
pH 6.8 - 7.0Maintain using automated addition of sterile acid (e.g., 1M HCl) and base (e.g., 1M NaOH). Potassium phosphate in the medium provides initial buffering.[9][10][15]
Temperature 25 - 30 °CProduction is significantly inhibited at temperatures above 30°C. Use a temperature-controlled bioreactor.[1][9][15]
Dissolved Oxygen (DO) 20 - 40% air saturationCrucial for aerobic fermentation. Maintain through controlled agitation and aeration rates. Insufficient oxygen limits growth, while excessive levels can cause oxidative stress.[10]
Agitation 200 - 300 rpmDependent on bioreactor geometry. Optimized to ensure proper mixing and oxygen transfer without causing excessive shear stress.[9][12]

Experimental Protocols

Protocol 1: Standardized Inoculum Preparation

A consistent and high-quality inoculum is fundamental for reproducible fermentations.

G A 1. Revitalization Streak Master Cell Bank (-80°C) onto Nutrient Agar (B569324) plate. B 2. Incubation Incubate plate at 30-37°C for 18-24 hours. A->B C 3. Primary Pre-culture Inoculate a single colony into 50 mL Nutrient Broth. B->C D 4. Incubation (Shaking) Incubate at 30-37°C, 200 rpm until mid-log phase (OD₆₀₀ ≈ 0.8-1.0). C->D E 5. Secondary Pre-culture (Seed) Inoculate 100 mL of production medium with the primary pre-culture (1-5% v/v). D->E F 6. Incubation (Shaking) Incubate under same conditions for 10-12 hours to reach late-log phase. E->F G 7. Inoculation Use the secondary pre-culture to inoculate the production bioreactor (5-10% v/v). F->G

Workflow for inoculum preparation.

Methodology:

  • Master Cell Bank: Prepare a master cell bank of the Bacillus production strain by growing a culture to the mid-logarithmic phase, resuspending the cells in a cryoprotective solution (e.g., 20% glycerol (B35011) in Nutrient Broth), and storing aliquots at -80°C.[10]

  • Plate Culture: Streak a frozen aliquot onto a Nutrient Agar plate and incubate at 30°C until single colonies are visible (18-24 hours).

  • Primary Pre-culture: Inoculate a single, well-isolated colony into a flask containing a suitable broth medium (e.g., Landy or Nutrient Broth).[5] Incubate at 30°C with shaking (e.g., 220 rpm) until the culture reaches the mid-logarithmic growth phase.

  • Secondary Pre-culture (Seed Culture): Inoculate a larger volume of the production medium with the primary pre-culture. The volume should be sufficient to provide a 5-10% (v/v) inoculum for the main bioreactor. Incubate under the same conditions until the culture is in the late-log phase. This ensures a healthy and active cell population is introduced into the production vessel.

Protocol 2: Fed-Batch Fermentation

Methodology:

  • Bioreactor Setup: Prepare and sterilize the bioreactor containing the initial batch medium. Calibrate pH and DO probes.

  • Inoculation: Aseptically transfer the seed culture (Protocol 1) into the bioreactor.

  • Batch Phase: Run the fermentation in batch mode initially. Monitor cell growth (OD₆₀₀), pH, DO, and substrate concentration. Typically, the batch phase lasts until the initial primary carbon source is nearly depleted.

  • Feeding Phase: Once the substrate concentration drops to a predetermined level, initiate the feeding strategy. A concentrated sterile feed solution (containing the primary carbon source and potentially a nitrogen source) is added continuously or intermittently to the bioreactor. The feed rate can be constant or exponential to match cell growth.[11]

  • Process Control: Throughout the fermentation, maintain the pH, temperature, and DO at their optimal setpoints as detailed in Table 2.

  • Sampling: Collect samples aseptically at regular intervals to monitor cell density, substrate consumption, and this compound concentration.

  • Harvesting: Production of this compound typically occurs during the late-log and early stationary phases.[7][16] Harvest the culture broth when the this compound titer reaches its maximum, typically after 24-48 hours.

Protocol 3: Downstream Processing and Purification

This compound is a hydrophilic peptide, which dictates the purification strategy.[13][14] The following protocol is a multi-step process designed to achieve high purity.

G A 1. Cell Removal Centrifuge fermentation broth (e.g., 12,000 x g, 20 min) or use microfiltration to obtain cell-free supernatant. B 2. Cation Exchange Chromatography Load supernatant onto a Dowex 50 or Zeo-Karb 225 resin column. Wash with water. A->B Optional Polishing Step C 3. Elution Elute this compound with a basic solution (e.g., 4% aqueous ammonium hydroxide (B78521) or aqueous pyridine). B->C Optional Polishing Step D 4. Macroporous Resin Chromatography (Optional) For further polishing, use XAD1600 or SP207 resin. Elute with an ethanol (B145695) gradient. C->D Optional Polishing Step E 5. Size Exclusion Chromatography Run the active fractions through a Sephadex G-25 column using an appropriate buffer (e.g., 70% propan-2-ol). C->E D->E F 6. Concentration & Lyophilization Pool the pure, active fractions. Concentrate and freeze-dry to obtain purified this compound powder. E->F

Workflow for this compound purification.

Methodology:

  • Harvest and Clarification: Centrifuge the fermentation broth at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the bacterial cells.[5] Collect the supernatant. Further clarification can be achieved by filtering the supernatant through a 0.22 µm membrane.[5]

  • Primary Capture (Cation Exchange): this compound can be effectively captured from the clarified supernatant using a strong cation exchange resin like Dowex 50 or Zeo-Karb 225.[13][14][17]

    • Equilibrate the column with an appropriate buffer (e.g., water).

    • Load the supernatant onto the column.

    • Wash the column with several volumes of water to remove unbound impurities.

    • Elute the bound this compound using a basic solution such as aqueous pyridine (B92270) or 4% ammonium hydroxide.[5][13][14]

  • Intermediate Purification (Macroporous Resin): For industrial scale, macroporous resins like XAD1600 followed by SP207 can be highly effective.[18] This step helps in removing different classes of impurities. Elution is typically performed with an ethanol solution (>5%).[18] A patented process using this method reported a final yield of 89% with 99% purity.[18]

  • Polishing (Size Exclusion Chromatography): For very high purity, the eluted fractions containing this compound can be further purified by size exclusion chromatography on a Sephadex G-25 column.[13][14]

  • Final Step: Pool the fractions containing pure this compound, concentrate them (e.g., by rotary evaporation), and lyophilize (freeze-dry) to obtain a stable powder.[5][18]

Protocol 4: Quantification of this compound

Accurate quantification is essential for process monitoring and optimization.

  • Bioassay (Agar Diffusion):

    • A semi-quantitative method using a sensitive indicator strain, typically Staphylococcus aureus.[5]

    • Paper discs are impregnated with known concentrations of a this compound standard or with test samples (fermentation supernatant).

    • The discs are placed on an agar plate seeded with the indicator strain.

    • After incubation, the diameter of the zone of inhibition around each disc is measured and compared to the standard curve.

  • High-Performance Liquid Chromatography (HPLC):

    • A precise quantitative method.[10]

    • Sample Preparation: Centrifuge the broth sample and filter the supernatant through a 0.22 µm syringe filter.

    • System: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).

    • Detection: UV detector at ~210-220 nm or Mass Spectrometry (LC-MS) for confirmation.[5]

Genetic Engineering Strategies for Strain Improvement

When optimization of fermentation conditions reaches its limit, genetic engineering of the production strain can lead to significant improvements in yield.

  • Ribosome Engineering: Inducing cumulative drug resistance mutations (e.g., to streptomycin (B1217042) and rifampin) has been shown to trigger the overproduction of this compound in B. subtilis.[19] This is caused by mutations in genes like rpsL and rpoB, which can alter global transcription patterns.[19]

  • Promoter and RBS Engineering: The native expression level of the bac operon can be a limiting factor. Using CRISPR/Cas9 to edit the 5'-untranslated region (5'UTR) of the bac operon and introduce a strong, synthetic ribosome binding site (RBS) has been demonstrated to increase this compound production by 2.87-fold in B. subtilis PY79.[4] This approach enhances the translational efficiency of the biosynthetic genes without imposing a significant metabolic burden on the cells.[3][4]

References

Application Notes and Protocols: Investigating the Synergy of Bacilysin with Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacilysin is a dipeptide antibiotic produced by various Bacillus species, including Bacillus subtilis.[1] It consists of an L-alanine residue and a C-terminal non-proteinogenic amino acid, L-anticapsin.[1] this compound itself is a prodrug; upon transport into a target microbial cell, it is hydrolyzed by intracellular peptidases to release L-anticapsin.[2] This active component, L-anticapsin, inhibits glucosamine-6-phosphate synthase (GlcN-6-P synthase), a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][3] This mode of action suggests that this compound may exhibit synergistic effects when combined with other antimicrobial agents, particularly those that target different steps in cell wall synthesis or other essential cellular pathways.

These application notes provide a framework for investigating the potential synergistic interactions between this compound and other antimicrobial agents. The protocols outlined below describe standard methodologies for quantifying synergy, namely the checkerboard assay and the time-kill curve assay.

Rationale for Combination Therapy

Combining this compound with other antimicrobials could offer several advantages:

  • Enhanced Efficacy: A synergistic combination may be more effective than either agent alone.

  • Lower Dosage: Achieving a therapeutic effect with lower concentrations of each drug can reduce the risk of toxicity.

  • Broadened Spectrum: The combination may be effective against a wider range of pathogens.

  • Reduced Resistance: Attacking multiple targets simultaneously can decrease the likelihood of developing microbial resistance.

Given this compound's mechanism of targeting an early intracellular step of peptidoglycan synthesis, logical combinations for synergy testing include:

  • β-Lactam Antibiotics (e.g., Penicillins, Cephalosporins): These agents inhibit the final transpeptidation step of peptidoglycan synthesis in the periplasm.[4][5] A dual blockade of both early and late stages of cell wall construction could be highly synergistic.

  • Glycopeptides (e.g., Vancomycin): Vancomycin also targets cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[6][7] This represents another extracellular target that complements this compound's intracellular action.

  • Protein Synthesis Inhibitors (e.g., Aminoglycosides, Macrolides): Combining a cell wall inhibitor like this compound with an agent that disrupts essential protein synthesis could lead to a potent bactericidal effect. The weakened cell wall caused by this compound may also enhance the uptake of other antibiotics.

Signaling Pathway and Mechanism of Action

This compound's antimicrobial activity is initiated by its transport into the bacterial cell, followed by enzymatic cleavage and subsequent inhibition of a key metabolic pathway.

Bacilysin_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (L-Ala-L-Anticapsin) Transport Peptide Transport System (e.g., Opp) This compound->Transport Uptake Bacilysin_in This compound Transport->Bacilysin_in Peptidase Intracellular Peptidase Bacilysin_in->Peptidase Hydrolysis Anticapsin L-Anticapsin (Active Inhibitor) Peptidase->Anticapsin Releases GlmS Glucosamine-6-Phosphate Synthase (GlmS) Anticapsin->GlmS Inhibits PG Peptidoglycan Synthesis GlmS->PG Required for Pathway Fructose-6-P + Glutamine -> Glucosamine-6-P Lysis Cell Lysis PG->Lysis Inhibition leads to

Caption: Mechanism of action for this compound.

Data Presentation for Synergy Analysis

While specific quantitative data for this compound in combination with other antimicrobials is sparse in published literature, the following tables serve as templates for recording and interpreting experimental results from checkerboard and time-kill assays.

Table 1: Checkerboard Assay Results for this compound and Agent X against [Test Organism]

This compound Conc. (µg/mL)Agent X Conc. (µg/mL)Growth (+/-)FIC of this compoundFIC of Agent XΣFIC (FIC Index)Interpretation
MICthis compound0-1.001.0-
0MICAgent X-01.01.0-
[Conc. A1][Conc. B1]-[FICA1][FICB1][ΣFIC1][e.g., Synergy]
[Conc. A2][Conc. B2]-[FICA2][FICB2][ΣFIC2][e.g., Additive]
.....................
Interpretation Key: ΣFIC ≤ 0.5 Synergy
0.5 < ΣFIC ≤ 4 Additive/Indifference
ΣFIC > 4 Antagonism

Table 2: Time-Kill Assay Results for this compound and Agent Y against [Test Organism]

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (this compound alone)Log10 CFU/mL (Agent Y alone)Log10 CFU/mL (this compound + Agent Y)ΔLog10 CFU/mL (Combination vs. most active single agent)Interpretation (at 24h)
0[Initial Inoculum][Initial Inoculum][Initial Inoculum][Initial Inoculum]--
2[Count][Count][Count][Count][Difference]-
4[Count][Count][Count][Count][Difference]-
8[Count][Count][Count][Count][Difference]-
24[Count][Count][Count][Count][Difference][e.g., Synergy]
Interpretation Key: ≥ 2-log10 decrease Synergy
< 2-log10 change Indifference
≥ 2-log10 increase Antagonism
≥ 3-log10 decrease vs. initial inoculum Bactericidal

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

This assay determines the inhibitory concentrations of two antimicrobial agents in combination and calculates the Fractional Inhibitory Concentration (FIC) index.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis P1 Prepare stock solutions of this compound & Agent X A2 Create 2-fold serial dilutions of Agent X horizontally P1->A2 A3 Create 2-fold serial dilutions of this compound vertically P1->A3 P2 Prepare bacterial inoculum (0.5 McFarland) A4 Inoculate all wells with bacterial suspension P2->A4 P3 Determine MIC of each agent individually D3 Calculate FIC Index (ΣFIC) for each non-turbid well P3->D3 A1 Dispense broth to all wells A1->A2 A2->A3 A3->A4 A5 Incubate at 37°C for 18-24h A4->A5 D1 Read plate for turbidity (visual or spectrophotometer) A5->D1 D2 Identify MIC of each agent in combination (FIC wells) D1->D2 D2->D3 D4 Determine interaction type (Synergy, Additive, Antagonism) D3->D4

Caption: Workflow for the checkerboard synergy assay.

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of purified this compound and the second antimicrobial agent (Agent X) in an appropriate solvent (e.g., sterile deionized water, DMSO). The concentration should be at least 10-fold higher than the highest concentration to be tested.

    • Prepare the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).

    • Prepare a bacterial inoculum of the test organism equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Plate Setup:

    • Using a 96-well microtiter plate, add 50 µL of broth to all wells.

    • In column 1, add 50 µL of the this compound stock solution to row A. Perform a 2-fold serial dilution down the column (from row A to G). Row H will contain no this compound.

    • Similarly, in row A, add 50 µL of the Agent X stock solution to column 1 and perform 2-fold serial dilutions across the row (from column 1 to 11). Column 12 will contain no Agent X.

    • This setup creates a gradient of concentrations for both agents. Wells in row H will represent the MIC of Agent X alone, and wells in column 12 will represent the MIC of this compound alone.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible growth.

    • Calculate the FIC index (ΣFIC) for each well showing no growth using the formula: ΣFIC = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[1][8]

    • The interaction is defined as:

      • Synergy: ΣFIC ≤ 0.5

      • Additive/Indifference: 0.5 < ΣFIC ≤ 4.0

      • Antagonism: ΣFIC > 4.0[8]

Protocol 2: Time-Kill Curve Assay

This dynamic assay assesses the rate of bacterial killing by antimicrobial agents alone and in combination over time.

TimeKill_Workflow cluster_prep Preparation cluster_tubes Test Conditions (Flasks) cluster_sampling Sampling and Analysis P1 Grow bacterial culture to logarithmic phase P2 Dilute culture to ~5x10^5 CFU/mL in flasks with test agents P1->P2 T1 1. Growth Control (no drug) P2->T1 T2 2. This compound alone (e.g., 0.5x MIC) P2->T2 T3 3. Agent Y alone (e.g., 0.5x MIC) P2->T3 T4 4. This compound + Agent Y (e.g., 0.5x MIC each) P2->T4 S1 Incubate flasks at 37°C with shaking T1->S1 T2->S1 T3->S1 T4->S1 S2 Collect aliquots at time points (0, 2, 4, 8, 24h) S1->S2 S3 Perform serial dilutions and plate on agar (B569324) S2->S3 S4 Incubate plates and count colonies (CFU/mL) S3->S4 S5 Plot Log10 CFU/mL vs. Time S4->S5

Caption: Workflow for the time-kill curve synergy assay.

Methodology:

  • Inoculum Preparation:

    • Grow the test organism in broth to the logarithmic phase of growth.

    • Dilute the culture in fresh, pre-warmed broth to a starting concentration of approximately 5 x 105 CFU/mL.

  • Assay Setup:

    • Prepare flasks containing the diluted inoculum under the following conditions:

      • Growth control (no antimicrobial).

      • This compound alone (typically at a sub-inhibitory concentration, e.g., 0.5 x MIC).

      • Agent Y alone (e.g., 0.5 x MIC).

      • This compound and Agent Y in combination (e.g., 0.5 x MIC of each).

    • Incubate all flasks at 37°C with shaking.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate a defined volume of appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates for 18-24 hours at 37°C.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.

    • Plot the log10 CFU/mL against time for each condition.[2]

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[2]

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[2]

    • Indifference is a < 2-log10 change in CFU/mL, and antagonism is a ≥ 2-log10 increase in CFU/mL by the combination compared to the most active single agent.[2][8]

References

Troubleshooting & Optimization

Technical Support Center: Increasing Bacilysin Yield in Bacillus subtilis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bacilysin production. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing this compound yield in Bacillus subtilis. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and visualizations of key regulatory pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant? A1: this compound is a simple dipeptide antibiotic composed of L-alanine and a non-proteinogenic amino acid, L-anticapsin.[1] It is produced by various Bacillus species, including Bacillus subtilis.[1] Its significance lies in its broad-range antimicrobial activity against bacteria and fungi, its stability over a wide pH range (1.4-12.0), and its heat tolerance, making it a strong candidate for applications in the pharmaceutical, food, and agricultural industries.[1][2]

Q2: Which Bacillus subtilis strains are commonly used for this compound production? A2: Bacillus subtilis PY79, a prototrophic derivative of strain 168, is frequently used as a model organism and producer strain for this compound research.[1] Other strains like Bacillus amyloliquefaciens FZB42 are also known producers and have been studied for the regulatory mechanisms governing this compound synthesis.[3][4]

Q3: What is the primary genetic basis for this compound biosynthesis? A3: The biosynthesis of this compound is primarily encoded by the bacABCDEF operon.[1] An adjacent monocistronic gene, ywfH (also referred to as bacG), is also essential for the complete synthesis pathway.[3][5][6]

Q4: How does this compound exert its antimicrobial effect? A4: this compound itself is a pro-drug with no intrinsic antimicrobial activity.[7] To become active, it must be transported into a target cell and hydrolyzed, releasing L-anticapsin.[7] L-anticapsin then inhibits glucosamine (B1671600) 6-phosphate (GlcN6P) synthase, an essential enzyme for the synthesis of the bacterial cell wall peptidoglycan, ultimately leading to cell lysis.[7]

Troubleshooting Guide: Low this compound Yield

This guide addresses common problems encountered during this compound fermentation experiments.

Q5: My B. subtilis culture is growing well, but the this compound yield is very low or undetectable. What are the most likely causes? A5: Low this compound yield despite good cell growth often points to issues with fermentation conditions, media composition, or regulation. Here are the primary factors to investigate:

  • Suboptimal pH: this compound production is highly sensitive to pH. The optimal pH for production has been reported to be around 6.8.[8][9][10] Deviations from this value can significantly decrease yield.

  • Incorrect Temperature: The ideal temperature for this compound production is lower than the optimal growth temperature for B. subtilis. The highest production occurs at approximately 25°C, while temperatures above 30°C can inhibit synthesis.[7][8]

  • Inadequate Aeration: Dissolved oxygen (DO) is a critical parameter. While specific optimal DO levels for this compound are not extensively documented, insufficient oxygen can limit the synthesis of secondary metabolites.[10] For other Bacillus antibiotics, maintaining DO around 20-50% air saturation has been found to be beneficial.[10][11]

  • Feedback Inhibition: this compound itself can limit its own synthesis when added externally to early exponential-phase cultures.[8][9] This feedback effect does not appear to involve direct inhibition of the this compound synthetase enzyme but points to a more complex regulatory mechanism.[8]

Q6: How can I optimize the culture medium to enhance this compound production? A6: Media composition is crucial. The choice and concentration of carbon and nitrogen sources directly impact yield.

  • Carbon Sources: The addition of usable carbohydrates, such as glucose or sucrose (B13894), generally increases this compound production.[7] However, be aware that high initial concentrations of glucose can cause catabolite repression, so a fed-batch strategy may be more effective.[10]

  • Nitrogen Sources: The type of nitrogen source is important. The addition of asparagine to a glucose-containing medium has been shown to dramatically increase anti-E. coli activity, which is an indicator of this compound production.[7]

Q7: My this compound yield is inconsistent between fermentation batches. How can I improve reproducibility? A7: Inconsistency often stems from variations in inoculum quality or subtle shifts in experimental conditions.

  • Standardize Inoculum: Implement a strict protocol for preparing your seed culture, ensuring consistency in the age, cell density (OD600), and volume of the inoculum used for each fermentation.[10]

  • Precise Media Preparation: Ensure all media components are weighed accurately and the final pH is adjusted correctly before sterilization.

  • Monitor and Control Fermentation Parameters: In a bioreactor setting, use automated controls to maintain consistent pH, temperature, and dissolved oxygen levels throughout the experiment.[10]

Q8: I have optimized the fermentation conditions, but the yield is still lower than desired. What are the next steps? A8: If fermentation optimization is insufficient, consider metabolic engineering strategies to enhance the genetic potential of your production strain.

  • Ribosome Binding Site (RBS) Engineering: The native bac operon in B. subtilis may have a weak ribosome binding site, limiting translational efficiency.[1] Engineering a strong RBS upstream of the bacA start codon has been shown to significantly boost production.

  • Regulatory Gene Modification: this compound synthesis is controlled by a complex regulatory network. Overexpressing positive regulators or knocking out negative regulators can increase the transcription of the bac operon.

Summary of Factors Influencing this compound Yield
ParameterOptimal Condition/StrategyRationale & Citation
pH ~6.8Production is highest at this pH.[8][9][10]
Temperature ~25°CTemperatures above 30°C inhibit synthesis.[7][8]
Dissolved Oxygen (DO) Maintain 20-40% air saturation (starting point)Crucial for aerobic secondary metabolite synthesis.[10][11]
Carbon Source Usable carbohydrates (e.g., sucrose, glucose)Provides necessary building blocks and energy.[7]
Nitrogen Source Asparagine, GlutamateSpecific nitrogen sources can significantly boost production.[7]
Example of Yield Improvement via Metabolic Engineering
Engineering StrategyStrainFold Increase in YieldCitation
Introduction of a strong Ribosome Binding Site (RBS) for the bac operonB. subtilis PY792.87-fold[1][12]

Key Regulatory Pathways

The production of this compound is tightly controlled by a network of two-component systems and transcriptional regulators that respond to cell density (quorum sensing) and nutritional status.

Two-Component Regulatory Systems

Two-component systems are a primary mechanism through which bacteria sense and respond to environmental changes.[13] In B. subtilis, systems like DegS-DegU and ComP-ComA are crucial for regulating secondary metabolite production, including this compound.[3][14]

  • DegS-DegU System: The response regulator DegU positively controls the transcription of the bac operon by directly binding to its promoter region.[3][4] This system is a global regulator influencing degradative enzyme synthesis and competence.[13]

  • ComP-ComA System: This quorum-sensing system responds to cell density.[7] The response regulator ComA also directly binds to the bac operon promoter, initiating a basal level of expression and contributing to its induction as the cell population grows.[14][15]

Transcriptional Regulators

Several other DNA-binding proteins act to fine-tune the expression of the bac operon.

  • ScoC (also known as Hpr): This transition state regulator acts as a negative controller, repressing the expression of the bacA gene by binding to its promoter.[3][4]

  • AbrB: Another transition state regulator that negatively regulates the bac operon.[5][15] Its effect is partly indirect, as its expression is repressed by the master sporulation regulator Spo0A.

  • Spo0A: This key regulator for initiating sporulation also acts as a positive regulator for this compound synthesis, both directly by interacting with the bac promoter and indirectly by repressing abrB.[15]

Bacilysin_Regulation Simplified Regulatory Network of the bac Operon cluster_QS Quorum Sensing cluster_TCS Two-Component System cluster_Regulators Transition State Regulators cluster_Operon Biosynthesis Operon ComP ComP (Sensor Kinase) ComA ComA (Response Regulator) ComP->ComA Phosphorylates bac_operon bacABCDEF Operon ComA->bac_operon + DegS DegS (Sensor Kinase) DegU DegU (Response Regulator) DegS->DegU Phosphorylates DegU->bac_operon + ScoC ScoC ScoC->bac_operon - AbrB AbrB AbrB->bac_operon - Spo0A Spo0A Spo0A->AbrB - Spo0A->bac_operon + This compound This compound bac_operon->this compound

Caption: Regulation of the bac operon by key signaling systems.

Experimental Protocols

Protocol 1: this compound Production in Shake Flask Culture

This protocol is adapted from methodologies used in studies involving B. subtilis PY79.[1]

1. Media Preparation:

  • Luria-Bertani (LB) Medium (for seed culture):

    • Tryptone: 10 g/L

    • Yeast Extract: 5 g/L

    • NaCl: 10 g/L

    • Autoclave at 121°C for 15 minutes.

  • PA Medium (for this compound production):

    • Prepare as described in the relevant literature (composition can be proprietary or specific to the study, often a defined minimal medium).[1] A common base is a synthetic medium with sucrose and glutamate.[7]

    • Sterilize by autoclaving or filtration as appropriate.

2. Inoculum Preparation:

  • Inoculate a single colony of B. subtilis from a fresh LB agar (B569324) plate into 10 mL of sterile LB medium.

  • Incubate overnight at 37°C with shaking at 200 rpm.[1]

3. Production Culture:

  • Inoculate 100 mL of fresh PA medium with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1.[1]

  • Incubate the culture at the optimal production temperature (e.g., 25°C or 37°C depending on the experimental goal) for 24-48 hours with shaking at 200 rpm.[1][8]

4. Sample Collection:

  • Collect culture samples at desired time points.

  • Centrifuge the samples to pellet the cells.

  • Collect the supernatant, which contains the secreted this compound, for quantification. Store at -20°C if not used immediately.

Protocol 2: Quantification of this compound via Agar Diffusion Bioassay

This method provides a semi-quantitative measure of this compound activity based on its antimicrobial effect.

1. Materials:

  • Indicator Strain: Staphylococcus aureus ATCC 9144 is commonly used as it is sensitive to this compound.[1]

  • Assay Plates: LB agar plates.

  • Sterile paper discs (6 mm diameter).

  • Culture supernatant from Protocol 1.

2. Procedure:

  • Prepare a lawn of the indicator strain (S. aureus) on the surface of an LB agar plate.

  • Aseptically place sterile paper discs onto the agar surface.

  • Pipette a defined volume (e.g., 10-20 µL) of the B. subtilis culture supernatant onto each paper disc.

  • Use sterile PA medium as a negative control.

  • Incubate the plates at 37°C for 16-24 hours.

  • Measure the diameter of the clear zone of growth inhibition around each disc. The size of the zone is proportional to the concentration of active this compound in the supernatant.

Bacilysin_Workflow start Start inoculum 1. Inoculum Preparation (B. subtilis in LB, 37°C, overnight) start->inoculum production 2. Production Culture (Inoculate PA medium, 25°C, 24-48h) inoculum->production sampling 3. Sample Collection (Centrifuge, collect supernatant) production->sampling bioassay 4. Agar Diffusion Bioassay (Lawn of S. aureus) sampling->bioassay measurement 5. Measurement (Incubate and measure inhibition zone) bioassay->measurement end End measurement->end

Caption: General experimental workflow for this compound production and assay.

References

Technical Support Center: Optimizing Fermentation Media for Bacilysin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation media for the production of bacilysin, a dipeptide antibiotic.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Bacillus strain is not producing any detectable this compound. What are the initial troubleshooting steps?

A1: When no this compound production is detected, a systematic check of the fundamental components of your experiment is necessary:

  • Strain Verification: Confirm that your Bacillus strain, typically Bacillus subtilis or Bacillus amyloliquefaciens, possesses the this compound biosynthesis gene cluster (bac operon).[1][2] Not all strains of these species are producers.[2][3] In silico genome analysis can verify the presence of the required genes.[1]

  • Precursor Availability: The this compound biosynthesis pathway branches off from the aromatic amino acid pathway at the precursor prephenate.[4] Ensure your medium does not contain components that might inhibit this primary metabolic pathway. Mutants with lesions in the aromatic amino acid pathway (aro mutants) are deficient in this compound biosynthesis.[4]

  • Medium Composition: Double-check the composition and preparation of your fermentation medium. This compound production is highly dependent on the nutritional environment.[1][2] Start with a known production medium, such as PA medium or a chemically defined medium, to establish a baseline.[5][6][7]

  • Analytical Sensitivity: Verify that your detection method is sensitive enough. The paper disc-agar diffusion assay using a sensitive indicator strain like Staphylococcus aureus is a common method.[5][8] For low concentrations, more sensitive methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) may be required.[9]

Q2: My this compound yield is consistently low. How can I optimize the fermentation medium to improve it?

A2: Low yield is a common challenge.[8] Media optimization is a critical step to enhance productivity. Focus on the key nutritional components:

  • Carbon Source: The type and concentration of the carbon source are crucial. While glucose is commonly used, high concentrations can cause catabolite repression.[10] The addition of usable carbohydrates like sucrose (B13894) or glucose to agar (B569324) media has been shown to increase this compound production.[1]

  • Nitrogen Source: The choice of nitrogen source significantly impacts yield. The addition of asparagine to a glucose agar medium has been reported to dramatically increase anti-E. coli activity, an indicator of this compound production.[1][10] Other complex nitrogen sources like peptone and yeast extract are also effective.[11][12]

  • Phosphate (B84403) Concentration: Phosphate levels must be carefully controlled. While essential for growth, high phosphate concentrations can inhibit the production of secondary metabolites like antibiotics in many bacteria.[13]

  • Metal Ions: Certain metal ions are essential cofactors for enzymes in the biosynthetic pathway. Media for Bacillus subtilis often include magnesium sulfate, manganese sulfate, and ferric citrate.[6][11]

Q3: What are the optimal physical parameters (pH, temperature, aeration) for this compound production?

A3: Maintaining optimal physical conditions during fermentation is as important as the medium composition.

  • pH: The optimal pH for this compound production by Bacillus subtilis is reported to be around 6.8.[10] It is critical to maintain the pH within a narrow range. In a bioreactor, this is achieved through automated addition of acid and base. In shake flasks, a well-buffered medium (e.g., using potassium phosphate) is essential.[10]

  • Temperature: this compound production by B. subtilis can be inhibited at temperatures above 30°C in certain synthetic media.[1] However, a common cultivation temperature for B. subtilis is 37°C.[5][8] The optimal temperature may be strain-specific and should be determined experimentally, typically within the 30-37°C range.

  • Aeration: As an aerobic process, sufficient dissolved oxygen (DO) is critical for both cell growth and this compound synthesis.[10] In shake flasks, ensure adequate headspace and vigorous agitation (e.g., 200 rpm).[5][8] In a bioreactor, maintaining a specific DO level (e.g., 20-40% air saturation) through controlled agitation and airflow is a key optimization parameter.[10]

Q4: I am observing significant batch-to-batch variation in my this compound yield. What are the likely causes and solutions?

A4: Inconsistent yields often point to a lack of standardization in the experimental protocol.

  • Inoculum Quality: The age, size, and physiological state of the inoculum are major sources of variability. Implement a standardized, two-stage inoculum development protocol to ensure that the production culture is started with a consistent quantity of healthy, actively growing cells.[10]

  • Media Preparation: Ensure meticulous consistency in media preparation, including the quality of water, precise weighing of components, and a standardized sterilization procedure (time and temperature). Over-sterilization can degrade sensitive components like sugars.

  • Environmental Consistency: Minor variations in incubator temperature, shaking speed, or flask type can alter aeration and growth conditions, leading to different outcomes. Ensure all batches are run under identical physical conditions.

Q5: Are there any genetic strategies to enhance this compound production?

A5: Yes, metabolic engineering can significantly boost production. One successful approach involves editing the 5'-untranslated region (5'UTR) of the bac operon. By using CRISPR/Cas9 to introduce a strong, canonical ribosome binding site (RBS) upstream of the bacA start codon, researchers achieved a 2.87-fold increase in this compound production in B. subtilis PY79 without negatively impacting cell growth.[5][8] This strategy enhances the translation initiation efficiency of the entire operon, leading to higher enzyme levels and increased product synthesis.[5]

Data Presentation

Table 1: Example Fermentation Media Compositions for Bacillus sp.

ComponentPA Medium[5][8]Chemically Defined Medium[6][7]Patented Medium[11]
Carbon SourceNot specified, often supplementedGlucoseGlucose (1.0% - 2.0%)
Nitrogen SourceNutrient Broth componentsAmmonium (B1175870) Acetate or ChloridePeptone (1.2% - 2.5%)
Phosphate SourcePresent in Nutrient BrothPotassium PhosphateDipotassium Phosphate (0.1% - 0.3%)
Metal Salts/IonsPresent in Nutrient BrothFerric Citrate, other inorganicsNaCl, CaCl₂, MnSO₄

Table 2: Influence of Carbon and Nitrogen Sources on this compound Production

FactorObservationReference
Carbohydrates Addition of usable carbohydrates (e.g., glucose) to agar medium increased this compound production.[1]
Asparagine Addition of asparagine to glucose agar medium dramatically increased anti-E. coli activity.[1]
Glutamate Used as a nitrogen source in synthetic media for this compound production.[1]
Peptone & Glucose A combination of 1.2-2.5% peptone and 1.0-2.0% glucose was found to be effective.[11]

Experimental Protocols

Protocol 1: Two-Stage Inoculum Preparation

This protocol ensures a standardized and healthy inoculum for consistent fermentation results.[10]

  • Stage 1 (Pre-culture): Aseptically pick a single, well-isolated colony of the Bacillus subtilis producer strain from a fresh agar plate (e.g., LB agar). Inoculate it into a flask containing 10 mL of a suitable seed medium (e.g., LB broth or PA medium).[5][8]

  • Incubate at 37°C with shaking at 200 rpm overnight (approx. 12-16 hours) until the culture is turbid and in the mid-to-late logarithmic growth phase.

  • Stage 2 (Inoculum Culture): Transfer a defined volume of the pre-culture (e.g., 1% v/v) into a larger flask containing the production fermentation medium.

  • Incubate this culture under the same conditions until it reaches the late-logarithmic phase of growth. This culture is now ready to be used to inoculate the main production fermenter.

Protocol 2: Paper Disc-Agar Diffusion Bioassay for this compound Quantification

This is a semi-quantitative method to assess this compound activity.[5][8]

  • Indicator Strain Preparation: Prepare a lawn of a sensitive indicator organism, such as Staphylococcus aureus ATCC 9144, on a suitable agar medium (e.g., Mueller-Hinton or LB agar).

  • Sample Preparation: Centrifuge the Bacillus subtilis culture from the fermentation experiment to pellet the cells. Collect the supernatant.

  • Assay: Aseptically place sterile paper discs (6 mm diameter) onto the surface of the indicator lawn.

  • Pipette a precise volume (e.g., 20 µL) of the cell-free supernatant onto each paper disc.[8]

  • Incubate the plates at 37°C for 16-24 hours.

  • Measurement: Measure the diameter of the clear zone of inhibition around each disc. The size of the zone is proportional to the concentration of this compound. A standard curve can be generated using purified this compound of known concentrations.

Protocol 3: this compound Extraction for HPLC Analysis

This protocol provides a purified sample for accurate quantification.[9]

  • Harvest: Collect the culture filtrate from the fermentation broth by centrifugation.

  • Extraction: Extract the culture filtrate twice with ice-cold ethanol (B145695).

  • Chromatography: Subject the ethanol extracts to column chromatography using a resin like Dowex 50WX8-200.

  • Elution: After washing, elute the bound this compound with 4% aqueous ammonium hydroxide.

  • Lyophilization: Immediately freeze-dry the eluate to obtain a powdered sample.

  • Analysis: Re-suspend the sample in water for analysis by HPLC-MS, detecting this compound at an m/z of 271 [M+H]⁺.[8][9]

Visualizations

experimental_workflow strain Strain Selection (e.g., B. subtilis PY79) inoculum Standardized Inoculum Preparation strain->inoculum media Media Formulation & Optimization inoculum->media fermentation Fermentation (Controlled pH, Temp, DO) media->fermentation sampling Time-Course Sampling fermentation->sampling analysis This compound Quantification sampling->analysis bioassay Bioassay (S. aureus) analysis->bioassay Semi-quantitative hplc HPLC-MS analysis->hplc Quantitative data Data Analysis & Further Optimization bioassay->data hplc->data data->media Iterate biosynthesis_pathway cluster_regulators Transcriptional Regulation prephenate Prephenate (from Aromatic Amino Acid Pathway) intermediates Intermediates (e.g., L-anticapsin) prephenate->intermediates bacA, bacB, bacC... This compound This compound intermediates->this compound bacD (Ligase) bac_operon bac Operon Products (BacA, BacB, BacC, etc.) bac_operon->prephenate Catalyzes Spo0A Spo0A Spo0A->bac_operon + (Indirectly represses AbrB) AbrB AbrB AbrB->bac_operon - (Represses transcription) troubleshooting_logic start Problem: Low or No this compound Yield check_strain Is the strain a known producer? (Check for bac operon) start->check_strain check_media Is the medium composition correct? (C/N source, salts, pH) check_strain->check_media Yes reselect_strain Action: Reselect or verify strain check_strain->reselect_strain No check_params Are physical parameters optimal? (Temp, Aeration) check_media->check_params Yes optimize_media Action: Optimize media components (See Table 2) check_media->optimize_media No check_inoculum Is the inoculum standardized? (Age, size, viability) check_params->check_inoculum Yes optimize_params Action: Adjust temp/shaking speed check_params->optimize_params No check_inoculum->optimize_media No standardize_inoculum Action: Implement standard inoculum protocol standardize_inoculum->check_inoculum Implement

References

Technical Support Center: Enhancing Bacilysin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving high yields of bacilysin from its native producers, primarily Bacillus subtilis.

Frequently Asked Questions (FAQs)

Q1: My wild-type Bacillus subtilis strain produces very low levels of this compound. Is this normal?

A1: Yes, it is common for wild-type Bacillus strains to exhibit low production of this compound. This is largely due to tight negative regulation of the this compound biosynthesis operon (bac operon) at the transcriptional level. Several proteins, known as transition state regulators, act to repress the expression of these genes under standard laboratory conditions.

Q2: What are the main regulatory hurdles limiting this compound production?

A2: The primary bottleneck is transcriptional repression of the bac operon. Key negative regulators include ScoC (also known as Hpr), AbrB, and CodY.[1][2] These proteins can directly bind to the promoter region of the bac operon and inhibit its transcription.[1][3] Additionally, the native ribosome binding site (RBS) of the bac operon can be weak, leading to inefficient translation of the biosynthetic genes.[4][5]

Q3: I want to genetically engineer my strain for higher this compound yield. Where should I start?

A3: A good starting point is to alleviate the negative regulation. This can be achieved by knocking out the gene for the primary negative regulator, scoC. Disrupting scoC has been shown to significantly increase the expression of the this compound operon.[1][2] Another highly effective strategy is to engineer the ribosome binding site (RBS) of the bacA gene, the first gene in the operon, to enhance translational efficiency.[4][6][7]

Q4: Should I knock out multiple negative regulators like scoC, abrB, and codY?

A4: Knocking out multiple negative regulators can have an additive effect on increasing the activity of the bac operon promoter.[1] However, these are global regulators that affect many cellular processes, including sporulation and protease production.[8] Therefore, creating double or triple mutants might have unintended pleiotropic effects on the overall health and physiology of your strain. It is recommended to start with a single knockout, such as scoC, and carefully characterize the resulting phenotype before proceeding with multiple deletions.

Q5: Is it better to modify the native operon or to express it from a plasmid?

A5: Both strategies are effective. Modifying the chromosome (e.g., by RBS engineering or promoter replacement) provides stable, long-term expression without the need for constant antibiotic selection. However, expressing the entire bacABCDE gene cluster from a plasmid has been shown to result in a very significant (up to tenfold) increase in production.[7][9] The choice depends on your experimental goals, the desired level of production, and the importance of strain stability.

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Suggested Solution(s)
Low or undetectable this compound activity in culture supernatant. 1. Strong negative regulation of the bac operon. 2. Suboptimal culture conditions (media, aeration, temperature). 3. Weak native promoter or Ribosome Binding Site (RBS).1. Perform a targeted knockout of the scoC gene. 2. Ensure you are using an appropriate production medium (e.g., PA medium) and incubating at 37°C with vigorous shaking (200 rpm).[4] 3. Proceed with RBS or promoter engineering strategies.
Successful knockout of scoC but only a modest increase in yield. 1. Other negative regulators (AbrB, CodY) are still active. 2. Translational efficiency is now the limiting factor. 3. Precursor supply for this compound synthesis is insufficient.1. Consider additional knockouts of abrB and/or codY, but monitor for negative effects on cell growth.[1] 2. Engineer the 5'UTR of the bac operon by introducing a strong, consensus RBS.[4][6] 3. Optimize the fermentation medium with supplements like asparagine and glucose, which can enhance production.[10]
Strain with engineered RBS shows inconsistent production levels. 1. Genetic instability of the engineered construct. 2. Variability in culture conditions between experiments.1. Verify the genomic modification via PCR and sequencing to ensure it is stable. 2. Standardize your experimental workflow, including inoculum preparation, media composition, and incubation parameters.
High this compound production leads to cell lysis or growth inhibition. The bacF gene, responsible for self-resistance, is not sufficiently expressed to handle the increased antibiotic concentration.1. Consider placing the bacF gene under the control of a separate, strong constitutive promoter. 2. Supplement the culture medium with N-acetylglucosamine, which can act as an antagonist to this compound activity and reduce its toxic effects on the producer strain.[4]

Data on Improvement Strategies

The following table summarizes the reported improvements in this compound production from various genetic engineering strategies.

Genetic StrategyModification DetailFold Increase in ProductionHost Strain BackgroundReference
RBS Engineering Replacement of the native 5'UTR of the bac operon with a strong RBS (TAAGGAGG).2.87-fold B. subtilis PY79[4][6][11]
Operon Overexpression Amplification of the entire bacABCDE gene cluster on a plasmid.~10-fold B. amyloliquefaciens (bacAB deficient)[7][9]
Regulatory Gene Knockout Stepwise disruption of negative regulators scoC, abrB, and codY.~3-fold increase in promoter activity (for single scoC knockout); further stepwise increases with double/triple knockouts.B. subtilis 168[1]

Key Signaling Pathways and Workflows

This compound Regulatory Pathway

The biosynthesis of this compound is controlled by a complex network of positive and negative regulators that sense the cell's physiological state.

Bacilysin_Regulation cluster_neg Negative Regulators cluster_pos Positive Regulators cluster_operon Biosynthesis ScoC ScoC bac_promoter bac Promoter ScoC->bac_promoter AbrB AbrB AbrB->bac_promoter CodY CodY CodY->bac_promoter Spo0A Spo0A~P Spo0A->AbrB Represses AbrB DegU DegU DegU->bac_promoter bac_operon bacABCDEFG (this compound Synthesis) bac_promoter->bac_operon

Regulatory network controlling the this compound operon.
Experimental Workflow: Gene Knockout via Homologous Recombination

This workflow outlines the general steps for creating a markerless gene deletion in B. subtilis.

Gene_Knockout_Workflow A 1. Construct Deletion Cassette Amplify upstream/downstream homology arms and a selectable marker (e.g., antibiotic resistance) flanked by lox sites. B 2. Assemble Cassette Ligate the three fragments together (Upstream Arm + Marker + Downstream Arm). A->B C 3. Transform B. subtilis Introduce the linear DNA cassette into competent B. subtilis cells. B->C D 4. Select for Double Crossover Plate on selective media. Colonies that grow have integrated the cassette, replacing the target gene. C->D E 5. Introduce Cre Recombinase Transform the mutant with a temperature-sensitive plasmid expressing Cre recombinase (e.g., pDR244). D->E F 6. Induce Marker Excision Grow at the non-permissive temperature to induce Cre expression and subsequent plasmid loss. Cre excises the marker via the lox sites. E->F G 7. Final Strain Markerless deletion mutant with only a small 'lox' scar remaining. F->G

Workflow for creating a markerless gene deletion.

Detailed Experimental Protocols

Protocol 1: Markerless Deletion of the scoC Gene

This protocol describes the creation of a clean, in-frame deletion of a negative regulator, such as scoC, using a temperature-sensitive plasmid and Cre-lox recombination.[10]

Materials:

  • B. subtilis strain (e.g., PY79 or 168)

  • E. coli cloning strain (e.g., DH5α)

  • Temperature-sensitive shuttle vector (e.g., pMiniMAD)

  • Cre recombinase expression plasmid (e.g., pDR244)

  • Primers for amplifying homology arms flanking scoC

  • Antibiotic resistance cassette flanked by lox sites (e.g., lox71-cat-lox66)

  • Restriction enzymes, T4 DNA ligase

  • Competent cell solutions for E. coli and B. subtilis

  • LB medium, Spizizen minimal medium

  • Appropriate antibiotics (e.g., ampicillin, chloramphenicol (B1208), erythromycin)

Procedure:

  • Construct the Deletion Vector:

    • Amplify a ~500 bp region upstream of the scoC start codon (Upstream Homology Arm).

    • Amplify a ~500 bp region downstream of the scoC stop codon (Downstream Homology Arm).

    • Using standard cloning techniques, ligate the upstream arm, the chloramphenicol resistance cassette (cat), and the downstream arm into the pMiniMAD vector.

    • Transform the final plasmid into E. coli for amplification and sequence verification.

  • First Recombination Event (Integration):

    • Transform naturally competent B. subtilis cells with the constructed plasmid.

    • Plate the transformants on LB agar (B569324) with erythromycin (B1671065) and chloramphenicol at a non-permissive temperature (e.g., 37°C) to select for single-crossover integration into the chromosome.

  • Second Recombination Event (Excision):

    • Inoculate a positive colony from the first recombination into LB medium without antibiotics.

    • Grow the culture at a permissive temperature (e.g., 30°C) for several generations to allow for the plasmid to replicate and excise from the chromosome, leaving either the wild-type gene or the deletion cassette.

    • Plate dilutions of the culture onto LB agar with chloramphenicol to select for cells that have retained the deletion. Plate on LB agar with erythromycin to screen for cells that have lost the plasmid.

  • Marker Removal (Cre-lox Excision):

    • Make the deletion mutant competent and transform it with the pDR244 plasmid, which expresses Cre recombinase.

    • Select for transformants on LB agar with spectinomycin (B156147) (or the appropriate marker for pDR244) at a permissive temperature (30°C).

    • To induce Cre expression and cure the plasmid, streak the transformants on LB agar without antibiotics and incubate at a non-permissive temperature (e.g., 42°C).

    • Screen colonies for loss of both the chloramphenicol resistance marker and the pDR244 plasmid.

  • Verification:

    • Confirm the final markerless deletion of scoC by colony PCR using primers that bind outside the original homology arms and by DNA sequencing.

Protocol 2: Engineering a Strong Ribosome Binding Site (RBS) for the bac Operon

This protocol outlines the use of CRISPR/Cas9 to precisely edit the 5'-untranslated region (5'UTR) of the bacA gene to insert a strong, consensus Shine-Dalgarno sequence.[4][11]

Materials:

  • B. subtilis strain

  • CRISPR/Cas9 editing plasmid for B. subtilis (e.g., pJOE8999-based single-plasmid system)

  • Primers for sgRNA construction and for amplifying homology repair template

  • Repair template DNA: A ~1kb DNA fragment containing the desired strong RBS sequence ("TAAGGAGG") positioned at an optimal distance (e.g., 8 nt) upstream of the bacA start codon, flanked by sequences homologous to the regions upstream and downstream of the target editing site.

Procedure:

  • Design the sgRNA:

    • Identify a suitable 20-nucleotide target sequence in the 5'UTR of bacA that is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

    • Synthesize and clone the sgRNA sequence into the CRISPR/Cas9 editing plasmid according to the plasmid manufacturer's protocol.

  • Construct the Repair Template:

    • Using overlap extension PCR, create the repair template. This template should contain the native sequences upstream and downstream of the target site, but with the native RBS region replaced by your engineered strong RBS sequence.

  • Assemble the Final Editing Plasmid:

    • Clone the repair template into the sgRNA-containing CRISPR/Cas9 plasmid.

    • Transform the final plasmid into E. coli for amplification and sequence verification.

  • Transform B. subtilis:

    • Transform competent B. subtilis with the final, verified editing plasmid.

    • Plate on LB agar with the appropriate antibiotic to select for transformants. Incubate at a temperature that allows for plasmid replication (e.g., 30°C).

  • Induce Cas9 Expression and Editing:

    • Inoculate a positive transformant into LB medium containing the antibiotic and an inducer for the Cas9 promoter (e.g., mannitol (B672) or xylose, depending on the plasmid system).

    • Incubation allows for the expression of Cas9 and the sgRNA, leading to a double-strand break at the target site, which is then repaired by homologous recombination using the provided repair template.

  • Screen for Edited Clones:

    • Plate the culture on agar containing the inducer to ensure editing has occurred.

    • Screen individual colonies by PCR and Sanger sequencing to confirm the successful and precise insertion of the strong RBS sequence.

  • Cure the Plasmid:

    • Cure the CRISPR/Cas9 plasmid from the successfully edited strain by growing it for several generations in non-selective medium at a non-permissive temperature if the plasmid has a temperature-sensitive origin.

Protocol 3: this compound Bioassay (Agar Diffusion Assay)

This protocol provides a method to quantify and compare this compound production between different strains.[4]

Materials:

  • B. subtilis culture supernatants (from wild-type and engineered strains)

  • Indicator organism: Staphylococcus aureus (e.g., ATCC 9144)

  • Nutrient agar or similar rich medium for the indicator strain

  • Sterile paper discs (6.0 mm diameter)

  • Sterile petri dishes

  • Incubator at 37°C

Procedure:

  • Prepare Indicator Plates:

    • Prepare a fresh overnight culture of S. aureus.

    • Create a lawn of S. aureus on the surface of nutrient agar plates by spreading a diluted culture evenly. Allow the plates to dry.

  • Prepare Samples:

    • Grow your B. subtilis strains in a suitable production medium (e.g., PA medium) for a set time (e.g., 18-24 hours) at 37°C with shaking.

    • Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.

  • Perform the Assay:

    • Aseptically place sterile paper discs onto the surface of the S. aureus lawn plates.

    • Carefully pipette a standard volume (e.g., 20 µl) of each B. subtilis culture supernatant onto a separate paper disc.

    • Use sterile production medium as a negative control.

  • Incubation and Measurement:

    • Incubate the plates overnight (approx. 16 hours) at 37°C.

    • Measure the diameter of the clear zones of growth inhibition around each disc. The size of the zone is proportional to the concentration of this compound in the supernatant.

  • Quantification (Optional):

    • To quantify activity in Units/ml (U/ml), a standard curve can be created using serial dilutions of a supernatant with known high activity. The activity (U) is typically defined as the reciprocal of the highest dilution that still produces a clear zone of inhibition.

References

Technical Support Center: CRISPR/Cas9-Mediated Enhancement of Bacilysin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enhancement of bacilysin synthesis using CRISPR/Cas9 technology.

Troubleshooting Guide

This guide addresses common problems encountered during experiments aimed at increasing this compound production in Bacillus subtilis through CRISPR/Cas9-mediated genome editing.

Problem IDSymptomPossible Cause(s)Suggested Solution(s)
BAC-001 Low or no increase in this compound production after CRISPR/Cas9 editing. Inefficient Ribosome Binding Site (RBS). The native RBS of the bac operon may be weak, leading to a low translation initiation rate.[1][2][3][4]Engineer the 5'-untranslated region (5'UTR) of the bac operon to introduce a strong, canonical Shine-Dalgarno (SD) sequence (e.g., TAAGGAGG) with optimal spacing (around 8 nucleotides) from the AUG start codon.[1][2][3][4]
Ineffective sgRNA design. The sgRNA may not be efficiently guiding the Cas9 nuclease to the target site.Use sgRNA design software (e.g., CCTop) to select a spacer sequence with a low off-target score.[1] Ensure the sgRNA targets a region critical for expression, such as the promoter or RBS.
Low efficiency of Homology Directed Repair (HDR). The cell's repair mechanism may not be efficiently incorporating the engineered DNA template.[5]Optimize the length of the homology arms in the repair template. Ensure the repair template is provided in sufficient quantity during transformation.
Plasmid instability or loss. The CRISPR/Cas9 plasmid may be unstable or lost from the bacterial population before editing can occur.Utilize systems with stable plasmids or chromosomal integration of the Cas9 cassette.[6] After transformation and selection, verify the presence of the plasmid.
BAC-002 Low transformation efficiency with the CRISPR/Cas9 plasmid. Poor competency of B. subtilis cells.Prepare highly competent B. subtilis cells using established protocols.
Plasmid size or conformation. Large plasmids can be more difficult to transform.Use smaller, all-in-one plasmid systems where possible.[7] Ensure the plasmid DNA is of high quality and purity.
BAC-003 High frequency of off-target mutations. Suboptimal sgRNA design with potential off-target sites.Use sgRNA design tools that predict and help minimize off-target effects.[8] Perform whole-genome sequencing to verify the absence of unintended mutations in edited strains.
Prolonged expression of Cas9 nuclease. Continuous presence of the Cas9/sgRNA complex increases the chances of off-target cleavage.[9]Use inducible promoters (e.g., mannose-inducible PmanP) to control Cas9 expression.[1] Consider using anti-CRISPR proteins to deactivate Cas9 after a desired period.[10]
BAC-004 Difficulty in curing the CRISPR/Cas9 plasmid after editing. Stable replication of the plasmid.Use temperature-sensitive replication origins (e.g., pE194ts) in the plasmid backbone, allowing for curing by shifting the incubation temperature.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target for enhancing this compound synthesis using CRISPR/Cas9?

A1: The primary target is the 5'-untranslated region (5'UTR) of the bacABCDEF operon.[1][2][3] The native producer, Bacillus subtilis, often has a weak ribosome binding site (RBS) upstream of this operon, which limits the translation of the enzymes required for this compound biosynthesis.[1][2][4] By using CRISPR/Cas9 to introduce a strong, canonical Shine-Dalgarno sequence, translation initiation can be significantly enhanced.[1][3][4]

Q2: How much of an increase in this compound production can be expected with this method?

A2: Studies have shown that editing the 5'UTR to introduce a strong RBS can result in a significant increase in this compound production. For example, the introduction of a canonical Shine-Dalgarno sequence with an 8-nucleotide spacing from the start codon led to a 2.87-fold increase in this compound yield without negatively impacting bacterial growth.[1][2][3][4][12][13] Another approach, replacing the native promoter with a strong constitutive promoter (P43) and adding an extra copy of the bacG gene, resulted in a 2.7-fold increase in the expression of the bacB gene.[14]

Q3: What are the key components of the CRISPR/Cas9 system used for editing B. subtilis?

A3: A common approach is to use a single-plasmid system.[1][5] This plasmid typically contains:

  • The cas9 gene under the control of an inducible promoter (e.g., mannose-inducible PmanP).[1]

  • A guide RNA (gRNA) expression cassette containing a specific spacer sequence that targets the desired genomic location (e.g., the 5'UTR of the bac operon).[1]

  • A repair template with the desired edit (e.g., the strong RBS sequence) flanked by homology arms that match the sequences upstream and downstream of the target site.[15][16]

  • A selectable marker (e.g., kanamycin (B1662678) resistance).[1]

  • A temperature-sensitive origin of replication for efficient plasmid curing.[11]

Q4: How can I verify the successful editing and enhancement of this compound production?

A4: Verification involves a multi-step process:

  • Colony PCR and Sanger Sequencing: After transformation and selection, screen colonies by PCR to identify those with the desired insertion or modification. Confirm the edit by Sanger sequencing of the PCR product.

  • Plasmid Curing: Remove the CRISPR/Cas9 plasmid from the successfully edited strains.[7]

  • Phenotypic Assay: Perform a bioassay to check for antibacterial activity. For instance, screen for growth inhibition of a sensitive indicator strain like Staphylococcus aureus.[5]

  • Quantitative Analysis: Quantify this compound production using methods like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to detect and measure the [M+H]+ ion of this compound at m/z 271.[1]

  • Gene Expression Analysis: Use Reverse Transcription-quantitative PCR (RT-qPCR) to measure the transcript levels of the bac operon and confirm that the RBS engineering has improved mRNA stability and/or translation.[1][5]

Q5: Are there any known negative regulators of the bac operon that could be targeted for deletion?

A5: Yes, the transcription regulator AbrB negatively regulates the expression of many genes in B. subtilis, and blocking AbrB has been shown to significantly increase this compound production.[17] Therefore, in addition to enhancing the RBS, deleting negative regulators like abrB could be another strategy to boost this compound synthesis.

Quantitative Data Summary

The following table summarizes the quantitative improvements in this compound synthesis and related gene expression reported in the literature.

Genetic ModificationOrganismFold Increase in this compound ProductionFold Increase in bac Operon mRNA LevelReference
Introduction of a strong RBS in the 5'UTR of the bac operonBacillus subtilis PY792.87~3-fold (early stationary phase)[1][5]
Replacement of native promoter with P43 and addition of an extra bacG copyBacillus velezensis FZB42Not directly measured2.7 (bacB gene)[14]

Experimental Protocols

Detailed Methodology for CRISPR/Cas9-Mediated RBS Engineering of the bac Operon

This protocol is a synthesized methodology based on published research.[1][5]

1. sgRNA Design and Plasmid Construction:

  • Use a CRISPR design tool (e.g., CCTop) to identify a 20 nt spacer sequence in the 5'UTR of the bacA gene. Select a sequence with a low predicted off-target score.

  • Synthesize the sgRNA cassette and the repair template. The repair template should contain the strong RBS (e.g., TAAGGAGG) with optimal spacing (e.g., 8 nt) from the bacA start codon, flanked by homology arms of at least 500 bp.

  • Clone the sgRNA cassette and the repair template into a suitable single-plasmid CRISPR/Cas9 vector for B. subtilis (e.g., pJOE9958.1), which contains a mannose-inducible cas9 and a temperature-sensitive origin of replication.

2. Transformation of B. subtilis:

  • Prepare competent B. subtilis cells (e.g., strain PY79) using a standard protocol.

  • Transform the competent cells with the constructed CRISPR/Cas9 plasmid.

  • Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin) and 0.2% mannose to induce Cas9 expression.

  • Incubate the plates at a permissive temperature (e.g., 30°C) for 1-2 days until colonies appear.

3. Screening and Verification of Edited Colonies:

  • Restreak the resulting colonies on fresh selective plates.

  • Perform colony PCR using primers that flank the targeted 5'UTR region to screen for the desired insertion.

  • Confirm the correct sequence of the edited region by Sanger sequencing of the PCR product from positive colonies.

4. Plasmid Curing:

  • To remove the CRISPR plasmid, cultivate the confirmed mutant strain in LB broth without selective pressure at a non-permissive temperature (e.g., 42°C) for the plasmid's temperature-sensitive replicon.

  • Plate the culture on non-selective LB agar and then replica-plate onto selective and non-selective plates to identify colonies that have lost the plasmid (i.e., are no longer antibiotic-resistant).

5. Analysis of this compound Production:

  • Cultivate the wild-type and the engineered, plasmid-cured B. subtilis strains in a suitable production medium.

  • Harvest the culture supernatant at different time points (e.g., 18 and 24 hours).

  • Extract the this compound from the supernatant.

  • Analyze and quantify this compound production using UPLC-MS, monitoring for the characteristic mass-to-charge ratio.[1]

Visualizations

Bacilysin_Biosynthesis_Pathway cluster_operon bacABCDEF Operon bacA bacA bacB bacB Intermediates Biosynthetic Intermediates bacA->Intermediates bacC bacC bacB->Intermediates bacD bacD bacC->Intermediates bacE bacE bacD->Intermediates bacF bacF bacE->Intermediates bacF->Intermediates bacG bacG bacG->Intermediates Prephenate Prephenate Prephenate->bacA Anticapsin L-Anticapsin Intermediates->Anticapsin This compound This compound Anticapsin->this compound L_Alanine L-Alanine L_Alanine->this compound

Caption: The this compound biosynthesis pathway is primarily governed by the bac operon.

CRISPR_Workflow A 1. sgRNA & Repair Template Design B 2. Plasmid Construction (Single-Plasmid System) A->B C 3. Transformation into B. subtilis B->C D 4. Selection & Induction of Cas9 Expression C->D E 5. Colony PCR & Sanger Sequencing for Verification D->E F 6. Plasmid Curing E->F G 7. Fermentation & this compound Quantification (UPLC-MS) F->G H Enhanced this compound Production Strain G->H

Caption: Workflow for CRISPR/Cas9-mediated enhancement of this compound synthesis.

Troubleshooting_Logic rect_node rect_node Start Low this compound Yield? Check_Edit Is the genomic edit correct? Start->Check_Edit Check_Expression Is bac operon expression low? Check_Edit->Check_Expression Yes Sol_Seq Action: Sequence target locus. If incorrect, re-design sgRNA or repair template. Check_Edit->Sol_Seq No Check_Plasmid Was the plasmid cured successfully? Check_Expression->Check_Plasmid No Sol_RBS Action: Engineer a stronger RBS. Consider deleting negative regulators (e.g., abrB). Check_Expression->Sol_RBS Yes Sol_Cure Action: Repeat plasmid curing protocol. Verify loss of antibiotic resistance. Check_Plasmid->Sol_Cure No End Problem Resolved Check_Plasmid->End Yes Sol_Seq->Check_Edit Sol_RBS->Check_Expression Sol_Cure->Check_Plasmid

Caption: Troubleshooting logic for low this compound yield post-CRISPR editing.

References

Technical Support Center: Optimizing Bacilysin Production through Ribosome Binding Site (RBS) Engineering

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the engineering of Ribosome Binding Sites (RBS) for improved Bacilysin yield in Bacillus subtilis.

Frequently Asked Questions (FAQs)

Q1: What is a Ribosome Binding Site (RBS) and why is it important for this compound production?

A1: A Ribosome Binding Site (RBS) is a sequence on the messenger RNA (mRNA) upstream of the start codon where the ribosome binds to initiate protein synthesis.[1] In the context of this compound, a non-ribosomally synthesized dipeptide antibiotic, the RBS controls the translation efficiency of the enzymes encoded by the bac operon, which are responsible for its biosynthesis.[2][3] A weak or suboptimal RBS can be a significant bottleneck, leading to low production of these enzymes and consequently, a poor yield of this compound.[2]

Q2: What are the key components of a Bacillus subtilis RBS?

A2: The two primary components of a B. subtilis RBS are:

  • The Shine-Dalgarno (SD) sequence: This is a purine-rich sequence (consensus: 5'-AGGAGG-3') that is complementary to the 3' end of the 16S rRNA of the small ribosomal subunit.[1][2]

  • The spacer region: This is the sequence of nucleotides between the SD sequence and the start codon (typically AUG). The optimal length of this spacer is critical for proper positioning of the ribosome.[4]

Q3: What is the reported impact of RBS engineering on this compound yield?

A3: A study involving the replacement of the native RBS of the bac operon in Bacillus subtilis PY79 with a strong, canonical Shine-Dalgarno sequence (5'-TAAGGAGG-3') and an 8-nucleotide spacer resulted in a 2.87-fold increase in this compound production.[2][5] This modification also led to improved mRNA stability of the bac operon.[2]

Q4: Can simply using the strongest possible RBS guarantee the highest this compound yield?

A4: Not necessarily. While a strong RBS can significantly increase the translation of the this compound biosynthesis enzymes, it can also lead to a phenomenon known as "metabolic burden."[6] This occurs when the high-level production of specific proteins drains cellular resources (e.g., amino acids, ATP, ribosomes), which can impair overall cell health, reduce growth rate, and may not lead to a proportional increase in the final product yield.[6][7] Therefore, fine-tuning the RBS strength is often necessary to balance enzyme expression with cellular fitness.

Q5: What are the common methods for engineering the RBS of the bac operon?

A5: The most common and precise method for RBS engineering in Bacillus subtilis is CRISPR/Cas9-mediated genome editing.[2][5] This technique allows for the targeted replacement of the native RBS sequence with a designed synthetic sequence. Another approach is to create and screen a library of RBS variants to identify the optimal sequence for this compound production.[8]

Troubleshooting Guides

Problem 1: Low or no improvement in this compound yield after introducing a "strong" RBS.
Possible Cause Troubleshooting Steps
Suboptimal Spacer Length The distance between the Shine-Dalgarno (SD) sequence and the start codon is crucial. In B. subtilis, the optimal spacer length is typically 7-9 nucleotides.[4][9] A shorter or longer spacer can significantly reduce translation efficiency. Verify your construct's spacer length. If it falls outside the optimal range, re-engineer the RBS with a corrected spacer.
mRNA Secondary Structure The formation of secondary structures (e.g., hairpins) in the mRNA can mask the RBS, preventing ribosome binding. B. subtilis is particularly sensitive to such structures.[10] Use RNA folding prediction software to analyze the 5' untranslated region (5'UTR) of your engineered bac operon. If a stable secondary structure is predicted, redesign the RBS region to minimize its formation.
Metabolic Burden Overexpression of the bac operon enzymes may be placing a significant metabolic load on the cells, leading to reduced overall productivity.[6] Consider creating a small library of RBS sequences with varying strengths to find a balance between enzyme expression and cell health. Monitor cell growth and viability alongside this compound production.
Incorrect Sequence Confirmation Errors during PCR or cloning can lead to an incorrect RBS sequence in the final construct. Always verify the sequence of your engineered RBS region through Sanger sequencing before and after integration into the B. subtilis genome.
Problem 2: High variability in this compound production across different clones with the same engineered RBS.
Possible Cause Troubleshooting Steps
Genomic Instability If the engineered RBS is part of a plasmid-based expression system, plasmid instability or copy number variation can lead to inconsistent results. For stable and consistent expression, it is recommended to integrate the engineered bac operon into the B. subtilis chromosome.[11]
Off-target Effects of CRISPR/Cas9 Although less common in bacteria than in eukaryotes, off-target cleavage by Cas9 can occur, potentially affecting genes involved in cell growth or metabolism.[12] If you suspect off-target effects, perform whole-genome sequencing on a few clones to check for unintended mutations. When designing the guide RNA (gRNA), use tools that predict and minimize off-target binding.
Inconsistent Culture Conditions Variations in media composition, temperature, aeration, or pH can significantly impact secondary metabolite production.[13] Ensure that all experimental replicates are performed under identical and well-controlled culture conditions.

Data Presentation

Table 1: Effect of RBS Engineering on this compound Production in Bacillus subtilis PY79

StrainRBS Sequence (SD + Spacer)This compound Titer (U/mL)Fold IncreaseReference
Wild-Type (PY79)Native RBS27.9 ± 4.51.00[2]
Engineered (HWA)5'-TAAGGAGGACAAACTC-3'80.3 ± 9.12.87[2]

Table 2: Influence of Spacer Length on Protein Production in Bacillus subtilis

Spacer Length (nucleotides)Relative Production of Intracellular Protein (β-glucuronidase)Relative Production of Secreted Protein (Cutinase)Reference
4~5%~10%[4]
5~15%~20%[4]
6~40%~30%[4]
7~80%~80%[4]
8100%100%[4]
9~100%~95%[4]
10~100%~90%[4]
11~95%~85%[4]
12~95%~80%[4]

Note: Data is normalized to the highest observed production level for each protein.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated RBS Replacement in Bacillus subtilis

This protocol is adapted from the methodology used to successfully increase this compound production.[2]

  • Design and Construction of the Editing Plasmid:

    • Utilize a single-plasmid CRISPR/Cas9 system for B. subtilis (e.g., pJOE9958.1).[2]

    • Design a 20-nucleotide guide RNA (sgRNA) targeting the native RBS region of the bacA gene. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

    • Synthesize and clone the sgRNA into the editing plasmid under the control of a suitable promoter.

    • Design a repair template containing the desired strong RBS sequence (e.g., 5'-TAAGGAGG-3') with an optimal spacer (e.g., 8 nucleotides) flanked by homologous arms (typically ~500 bp) corresponding to the regions upstream and downstream of the target integration site.

    • Clone the repair template into the same editing plasmid.

  • Transformation of Bacillus subtilis :

    • Prepare competent B. subtilis cells using standard protocols.

    • Transform the competent cells with the constructed editing plasmid via natural transformation or electroporation.

    • Plate the transformed cells on selective media (e.g., LB agar (B569324) with the appropriate antibiotic for the plasmid) and incubate at 37°C.

  • Screening and Verification of Mutants:

    • Select colonies from the transformation plate and screen for the desired RBS replacement using colony PCR with primers flanking the integration site. The engineered allele will produce a PCR product of a slightly different size than the wild-type allele.

    • Confirm the correct sequence of the engineered RBS in PCR-positive clones by Sanger sequencing.

  • Plasmid Curing:

    • To obtain a marker-free mutant, cure the editing plasmid from the verified clones. This is often achieved by growing the cells at a non-permissive temperature for plasmid replication (if the plasmid has a temperature-sensitive origin of replication) in the absence of antibiotic selection.

    • Verify plasmid loss by replica plating onto selective and non-selective media.

Protocol 2: Construction and Screening of a Degenerate RBS Library

This protocol provides a general framework for creating and screening an RBS library to fine-tune this compound production.

  • Design of the Degenerate RBS Library:

    • Define the regions of the RBS to be randomized. This typically includes the Shine-Dalgarno sequence and the spacer region.

    • Design degenerate primers for PCR that incorporate randomized nucleotides (using 'N' or other degenerate bases) at the desired positions. For example, to create variations in the SD sequence, a primer could contain 'NNGGNN'.

  • Library Construction:

    • Use the degenerate primers to amplify a DNA fragment containing the randomized RBS library. This fragment should also contain homologous arms for integration into the B. subtilis genome upstream of the bacA gene.

    • Ligate the library fragment into a suitable integration vector or use it directly for transformation in a CRISPR/Cas9-based approach.

  • Library Transformation and Screening:

    • Transform the RBS library into B. subtilis.

    • Plate the transformants to obtain individual colonies, each theoretically containing a different RBS variant.

    • Screen individual clones for this compound production. A common method is the paper disc-agar diffusion assay using a sensitive indicator strain like Staphylococcus aureus.[2]

    • Measure the diameter of the inhibition zone around each colony to quantify this compound activity.

  • Characterization of Top-Performing Clones:

    • Select the clones exhibiting the highest this compound production.

    • Sequence the RBS region of these top-performing clones to identify the optimal RBS sequences.

    • Further characterize the best-performing mutants in liquid culture to accurately quantify the increase in this compound yield using HPLC.[2]

Protocol 3: Quantification of this compound by UPLC-MS

This protocol is based on the analytical method used to confirm increased this compound production.[2]

  • Sample Preparation:

    • Grow B. subtilis cultures under production conditions.

    • Centrifuge the culture to pellet the cells and collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter.

  • UPLC-MS Analysis:

    • Column: Waters Acquity Peptide BEH C18 column (2.1 mm × 100 mm).[2]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 1% to 40% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration.[2]

    • Flow Rate: 0.2 mL/min.[2]

    • Column Temperature: 65°C.[2]

    • Detection: Mass spectrometry in positive ion mode, monitoring for the [M+H]⁺ ion of this compound (m/z 271).[2]

  • Data Analysis:

    • Integrate the peak area corresponding to the this compound ion.

    • Quantify the concentration using a standard curve prepared with purified this compound.

Visualizations

Bacilysin_Biosynthesis_Pathway cluster_operon bac Operon Prephenate Prephenate Intermediate1 Intermediate 1 Prephenate->Intermediate1 bacA Intermediate2 Intermediate 2 Intermediate1->Intermediate2 bacB Anticapsin L-Anticapsin Intermediate2->Anticapsin bacC This compound This compound Anticapsin->this compound bacD L_Alanine L-Alanine L_Alanine->this compound bacD bacA bacA bacB bacB bacC bacC bacD bacD bacE bacE ywfG ywfG RBS_Engineering_Workflow start Start: Low this compound Yield design_rbs Design Strong RBS or Library start->design_rbs crispr CRISPR/Cas9 Editing design_rbs->crispr transform Transform B. subtilis crispr->transform screen Screen Clones for this compound Production transform->screen sequence Sequence Best Performers screen->sequence troubleshoot Troubleshoot Low Yield screen->troubleshoot quantify Quantify Yield by HPLC sequence->quantify end End: Improved this compound Yield quantify->end troubleshoot->design_rbs Re-design Troubleshooting_Logic start Low this compound Yield Post-Engineering check_sequence Is the RBS sequence correct? start->check_sequence check_spacer Is the spacer length optimal (7-9 nt)? check_sequence->check_spacer Yes reclone Re-clone and verify sequence check_sequence->reclone No check_secondary_structure Are inhibitory mRNA secondary structures present? check_spacer->check_secondary_structure Yes redesign_spacer Re-engineer with optimal spacer check_spacer->redesign_spacer No check_metabolic_burden Is cell growth impaired? check_secondary_structure->check_metabolic_burden No redesign_rbs Redesign RBS to minimize secondary structure check_secondary_structure->redesign_rbs Yes screen_library Screen an RBS library for balanced expression check_metabolic_burden->screen_library Yes

References

Addressing feedback inhibition in Bacilysin biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing feedback inhibition in Bacilysin biosynthesis. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to overcome common challenges in the lab.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its biosynthesis regulated?

This compound is a simple dipeptide antibiotic produced by various species of Bacillus. It consists of an L-alanine and a C-terminal non-proteinogenic amino acid, L-anticapsin. Its biosynthesis is tightly regulated to prevent overproduction, which can be toxic to the producing organism and energetically costly. The primary mechanism of regulation is feedback inhibition, where the final product or an intermediate metabolite inhibits an early enzyme in the pathway.

Q2: Which enzyme is the primary target of feedback inhibition in the this compound biosynthesis pathway?

The primary target of feedback inhibition in the this compound biosynthesis pathway is the enzyme chorismate mutase (CM), which catalyzes the conversion of chorismate to prephenate. This is a crucial branch point in the aromatic amino acid biosynthesis pathway, from which the precursor for L-anticapsin is derived.

Q3: What are the common experimental indicators of feedback inhibition in my Bacillus culture?

Researchers may suspect feedback inhibition if they observe the following:

  • A plateau in this compound production despite an abundance of precursor substrates.

  • Decreased this compound yield when the culture medium is supplemented with this compound or its precursors.

  • Accumulation of early pathway intermediates, such as chorismate.

Troubleshooting Guide

Issue: Low or no this compound production in my fermentation culture.

This is a common issue that can arise from several factors, with feedback inhibition being a primary suspect. Follow this guide to troubleshoot the problem.

Step 1: Confirm the presence and activity of essential biosynthetic genes.

Before investigating feedback inhibition, it is crucial to ensure that the genetic machinery for this compound synthesis is intact and functional.

Experimental Protocol: RT-qPCR for this compound Biosynthesis Gene Expression

  • RNA Extraction: Isolate total RNA from your Bacillus culture at various time points during fermentation.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • qPCR: Perform quantitative PCR (qPCR) using primers specific for key this compound biosynthesis genes (e.g., bacA, bacB, bacC).

  • Data Analysis: Normalize the expression levels to a housekeeping gene and compare the expression profiles between your low-producing strain and a wild-type or high-producing control.

Step 2: Assess the impact of exogenous this compound on your culture.

To directly test for feedback inhibition, you can add exogenous this compound to your culture and monitor the effect on de novo synthesis.

Experimental Protocol: Exogenous this compound Challenge

  • Culture Setup: Prepare several parallel fermentation cultures of your Bacillus strain.

  • This compound Addition: To the experimental cultures, add varying concentrations of purified this compound at the beginning of the fermentation.

  • Sample Collection: Collect samples at regular intervals.

  • Quantification: Measure the concentration of newly synthesized this compound, for instance by using isotopic labeling of a precursor, and compare it to the control cultures without added this compound.

Quantitative Data Summary
Condition Relative Gene Expression (Fold Change) This compound Yield (µg/mL)
Wild-Type Control1.0150 ± 15
Low-Producing Mutant0.9 ± 0.125 ± 5
Wild-Type + 50 µg/mL this compound0.4 ± 0.05145 ± 20
Wild-Type + 100 µg/mL this compound0.2 ± 0.03155 ± 18

This table presents hypothetical data for illustrative purposes.

Visualizing the Pathway and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the this compound biosynthesis pathway, the feedback inhibition loop, and the troubleshooting workflow.

Bacilysin_Biosynthesis_Pathway cluster_pathway This compound Biosynthesis Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate L_Tyrosine L_Tyrosine Prephenate->L_Tyrosine L_Phenylalanine L_Phenylalanine Phenylpyruvate->L_Phenylalanine L_Anticapsin L_Anticapsin L_Phenylalanine->L_Anticapsin This compound This compound L_Anticapsin->this compound L_Alanine L_Alanine L_Alanine->this compound

Caption: The biosynthetic pathway of this compound.

Feedback_Inhibition_Loop Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase This compound This compound Prephenate->this compound ...multiple steps... Chorismate_Mutase Chorismate Mutase This compound->Chorismate_Mutase Inhibition

Caption: Feedback inhibition loop in this compound biosynthesis.

Troubleshooting_Workflow Start Low/No this compound Production Check_Genes Step 1: RT-qPCR for Biosynthesis Gene Expression Start->Check_Genes Exogenous_Test Step 2: Exogenous This compound Challenge Check_Genes->Exogenous_Test Analyze_Data Analyze Gene Expression and this compound Yield Exogenous_Test->Analyze_Data Identify_Cause Feedback Inhibition? Analyze_Data->Identify_Cause Identify_Cause->Start No, re-evaluate Optimize_Conditions Optimize Fermentation Conditions Identify_Cause->Optimize_Conditions Yes Strain_Engineering Consider Strain Engineering Identify_Cause->Strain_Engineering Yes End Improved Production Optimize_Conditions->End Strain_Engineering->End

Caption: Troubleshooting workflow for low this compound production.

Technical Support Center: Strategies to Overcome Bacilysin Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bacilysin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming this compound resistance in bacteria.

Troubleshooting Guides

This section provides step-by-step guidance to troubleshoot common issues observed during this compound susceptibility testing and resistance mechanism investigation.

Problem 1: No Zone of Inhibition in this compound Disc Diffusion Assay
Possible Cause Troubleshooting Step
Inactive this compound 1. Verify this compound Activity: Test the this compound stock against a known susceptible control strain (e.g., Staphylococcus aureus ATCC 9144). 2. Proper Storage: Ensure this compound is stored under recommended conditions to prevent degradation. This compound is heat-stable but may be sensitive to other factors.
Resistant Bacterial Strain 1. Perform MIC Testing: Determine the Minimum Inhibitory Concentration (MIC) to quantify the level of resistance. 2. Investigate Resistance Mechanisms: Proceed to the troubleshooting guides for investigating efflux pumps, target modification, or enzymatic inactivation.
Incorrect Assay Conditions 1. Media Composition: Use an appropriate medium, such as Mueller-Hinton agar (B569324), for susceptibility testing. 2. Inoculum Density: Ensure the bacterial lawn is prepared using a standardized inoculum (e.g., 0.5 McFarland standard). 3. Incubation Conditions: Incubate plates at the optimal temperature and duration for the test organism.
Problem 2: Inconsistent or Unreliable MIC Results
Possible Cause Troubleshooting Step
Inoculum Variability 1. Standardize Inoculum: Always use a freshly prepared inoculum adjusted to a 0.5 McFarland standard. 2. Growth Phase: Use bacteria from the mid-logarithmic growth phase for consistent results.
Media pH and Composition 1. Control pH: this compound activity can be pH-dependent. Ensure the pH of the test medium is controlled and consistent across experiments. 2. Component Interference: Some media components may interfere with this compound activity. Use a defined minimal medium if complex media yield inconsistent results.
This compound Degradation 1. Fresh Solutions: Prepare fresh dilutions of this compound for each experiment from a properly stored stock.
Problem 3: Difficulty in Confirming the Resistance Mechanism
Possible Cause Troubleshooting Step
Multiple Resistance Mechanisms 1. Efflux Pump Inhibition: Test this compound susceptibility in the presence of a broad-spectrum efflux pump inhibitor (EPI). A significant decrease in MIC suggests efflux involvement. 2. Target Gene Sequencing: Sequence the glmS gene (encoding glucosamine-6-phosphate synthase) to identify potential mutations. 3. Hydrolysis Assay: Perform an assay to determine if the resistant strain can hydrolyze and inactivate this compound.
Efflux Pump Overexpression 1. qRT-PCR: Quantify the expression levels of known efflux pump genes (e.g., cmeDEF) in the resistant strain compared to a susceptible control. 2. Reporter Gene Fusion: Create a transcriptional fusion of the efflux pump promoter to a reporter gene (e.g., lacZ) to monitor its expression.
Impaired this compound Uptake 1. Transport Competition Assay: Use labeled dipeptides that compete with this compound for uptake to assess transport efficiency in resistant versus susceptible strains. 2. Mutant Complementation: If a specific peptide transport system is suspected, complement the resistant mutant with a functional copy of the transporter gene to see if susceptibility is restored.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in bacteria?

A1: The main reported mechanisms of this compound resistance include:

  • Active Efflux: Bacteria can utilize efflux pumps to actively transport this compound out of the cell, preventing it from reaching its intracellular target. For instance, the CmeDEF efflux pump has been implicated in this compound resistance in Campylobacter jejuni.

  • Reduced Uptake/Transport: this compound requires transport into the bacterial cell to be effective. Mutations in peptide transport systems can lead to reduced uptake and, consequently, resistance. This has been observed in Staphylococcus aureus, where resistant mutants show defective transport of this compound and other dipeptides.

  • Impaired Hydrolysis: this compound is a pro-drug that needs to be hydrolyzed intracellularly to release the active inhibitor, L-anticapsin. Strains that are unable to hydrolyze this compound will be resistant. This compound-sensitive S. aureus strains hydrolyze this compound, while resistant strains do not.

  • Target Modification: Although less commonly reported for this compound, mutations in the target enzyme, glucosamine-6-phosphate synthase (glmS), could theoretically confer resistance by preventing the binding of the active inhibitor, L-anticapsin.

Q2: How does this compound exert its antibacterial effect?

A2: this compound is a dipeptide composed of L-alanine and L-anticapsin. It is transported into the bacterial cell where it is hydrolyzed by intracellular peptidases to release L-anticapsin. L-anticapsin then inhibits glucosamine-6-phosphate synthase (GlcN-6-P synthase), a key enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of this enzyme leads to cell wall disruption and ultimately cell lysis.

Q3: My bacterial strain shows increased resistance to this compound. How can I determine if an efflux pump is responsible?

A3: To investigate the role of an efflux pump in this compound resistance, you can perform the following experiments:

  • MIC Determination with an Efflux Pump Inhibitor (EPI): Determine the MIC of this compound for your resistant strain in the presence and absence of a known broad-spectrum EPI (e.g., reserpine, CCCP). A significant reduction (four-fold or more) in the MIC in the presence of the EPI strongly suggests the involvement of an efflux pump.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of candidate efflux pump genes in your resistant strain and a susceptible parent strain. Upregulation of an efflux pump gene in the resistant strain is indicative of its role in resistance.

  • Construction of a Knockout Mutant: Create a knockout mutant of the suspected efflux pump gene in the resistant background. If the knockout mutant shows increased susceptibility to this compound compared to the resistant parent strain, it confirms the pump's involvement.

Q4: Can mutations in the target enzyme, glucosamine-6-phosphate synthase, cause this compound resistance?

A4: Yes, in theory, mutations in the glmS gene, which encodes glucosamine-6-phosphate synthase, could lead to this compound resistance. Such mutations might alter the enzyme's active site, preventing the binding of L-anticapsin, the active form of this compound. To investigate this, you can sequence the glmS gene from your resistant strain and compare it to the sequence from a susceptible strain to identify any mutations.

Q5: Are there any known compounds that can reverse this compound resistance?

A5: Efflux pump inhibitors (EPIs) are a class of compounds that can reverse resistance mediated by efflux pumps. While specific EPIs for this compound efflux are not extensively documented, broad-spectrum EPIs used for other antibiotics could be tested for their ability to restore this compound susceptibility in strains where efflux is the primary resistance mechanism.

Data Presentation

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound
Bacterial StrainGenotypeThis compound MIC (µg/mL)Reference
Staphylococcus aureus NCTC 6571Wild-type (susceptible)0.1
Staphylococcus aureus MutantThis compound-resistant (transport defect)> 100
Campylobacter jejuniWild-type-
Campylobacter jejuni ΔcmeFEfflux pump component knockoutIncreased susceptibility

Note: Specific MIC values can vary depending on the experimental conditions and the specific bacterial strains used.

Experimental Protocols

Protocol 1: this compound Disc Diffusion Bioassay

This protocol provides a method for qualitatively assessing the susceptibility of a bacterial strain to this compound.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Sterile paper discs (6 mm diameter)

  • This compound solution of known concentration

  • Sterile forceps

  • Incubator

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a uniform bacterial lawn.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place sterile paper discs onto the surface of the agar using sterile forceps.

  • Pipette a known volume (e.g., 10 µL) of the this compound solution onto each disc.

  • Incubate the plates at the optimal temperature for the test organism for 16-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Protocol 2: Construction of an Efflux Pump Knockout Mutant

This protocol outlines a general workflow for creating a gene knockout mutant to confirm the role of an efflux pump in this compound resistance, often using homologous recombination.

Materials:

  • Resistant bacterial strain

  • Plasmids for gene knockout (e.g., suicide vectors)

  • Antibiotic resistance cassette

  • PCR reagents

  • Electroporator (if applicable)

  • Selective agar plates

Procedure:

  • Construct the Knockout Cassette: Amplify the upstream and downstream flanking regions of the target efflux pump gene by PCR. Ligate these fragments with an antibiotic resistance cassette to create a knockout construct.

  • Introduce the Construct into the Host: Transform the resistant bacterial strain with the knockout construct. This can be done through natural transformation, electroporation, or conjugation, depending on the bacterial species.

  • Select for Recombinants: Plate the transformed cells on selective agar containing the antibiotic corresponding to the resistance cassette.

  • Screen for Double Crossover Events: Screen the resulting colonies to identify those in which a double crossover event has occurred, leading to the replacement of the target gene with the resistance cassette. This can be done by PCR using primers that flank the target gene.

  • Confirm the Knockout: Confirm the absence of the target gene and the presence of the resistance cassette by PCR and DNA sequencing.

  • Phenotypic Analysis: Test the confirmed knockout mutant for its susceptibility to this compound using MIC determination to see if resistance has been reversed.

Mandatory Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting this compound Resistance start Observe this compound Resistance (High MIC or No Inhibition Zone) mic Confirm Resistance with MIC Assay start->mic efflux Test with Efflux Pump Inhibitor mic->efflux target_seq Sequence glmS Gene mic->target_seq hydrolysis Perform this compound Hydrolysis Assay mic->hydrolysis efflux_pos MIC Decreases efflux->efflux_pos Yes efflux_neg MIC Unchanged efflux->efflux_neg No mutation Mutation Found target_seq->mutation Yes no_mutation No Mutation target_seq->no_mutation No hydrolysis_neg No Hydrolysis hydrolysis->hydrolysis_neg No hydrolysis_pos Hydrolysis Occurs hydrolysis->hydrolysis_pos Yes conclusion_efflux Conclusion: Efflux-Mediated Resistance efflux_pos->conclusion_efflux conclusion_target Conclusion: Target Modification mutation->conclusion_target conclusion_transport Conclusion: Impaired Transport/Hydrolysis hydrolysis_neg->conclusion_transport

Caption: Troubleshooting workflow for identifying this compound resistance mechanisms.

signaling_pathway cluster_cell Bacterial Cell bacilysin_ext This compound (extracellular) transporter Peptide Transporter bacilysin_ext->transporter Uptake bacilysin_int This compound (intracellular) transporter->bacilysin_int peptidase Intracellular Peptidase bacilysin_int->peptidase Hydrolysis efflux_pump Efflux Pump bacilysin_int->efflux_pump Efflux l_ala L-Alanine peptidase->l_ala anticapsin L-Anticapsin (Active Inhibitor) peptidase->anticapsin glms Glucosamine-6-Phosphate Synthase (glmS) anticapsin->glms Inhibition peptidoglycan Peptidoglycan Synthesis glms->peptidoglycan Blocked cell_lysis Cell Lysis peptidoglycan->cell_lysis Disrupted efflux_pump->bacilysin_ext

Technical Support Center: Improving the Stability and Shelf-Life of Bacilysin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of Bacilysin formulations. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a dipeptide antibiotic produced by various Bacillus species, composed of L-alanine and the non-proteinogenic amino acid L-anticapsin.[1] Its antimicrobial activity stems from the inhibition of glucosamine-6-phosphate synthase, a crucial enzyme in bacterial cell wall synthesis.[2] Like many peptide-based molecules, this compound is susceptible to degradation in aqueous solutions, which can lead to a loss of potency and a shortened shelf-life, posing a significant challenge for its development as a therapeutic agent.[3]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for peptides like this compound in aqueous solutions include hydrolysis of the peptide bond, oxidation of susceptible amino acid residues, and deamidation.[4] While specific degradation products of this compound are not extensively documented in publicly available literature, hydrolysis would cleave it into L-alanine and L-anticapsin. The epoxide ring in the L-anticapsin moiety is also a potential site for hydrolysis under acidic or basic conditions.

Q3: What is the optimal pH for this compound stability in aqueous solutions?

A3: this compound is reported to be stable over a broad pH range, from 1.4 to 12.0, for at least four hours at 20°C.[5] However, for long-term storage of peptide formulations, a pH range of 5-6 is generally recommended to minimize hydrolysis and other degradation reactions.[1] It is crucial to determine the specific pH-rate profile for your this compound formulation to identify the optimal pH for maximum stability.

Q4: How does temperature affect the stability of this compound?

A4: this compound is described as a heat-tolerant antibacterial compound.[5] However, as with most chemical reactions, degradation rates increase with temperature. For long-term storage, lyophilized (freeze-dried) this compound should be stored at -20°C or below.[2] Aqueous formulations should be stored at refrigerated temperatures (2-8°C) to slow down degradation kinetics.

Q5: What are the benefits of lyophilizing this compound?

A5: Lyophilization, or freeze-drying, is a process that removes water from a product at low temperatures, resulting in a stable, dry powder.[3][6] This process significantly enhances the shelf-life of peptides like this compound by preventing degradation pathways that require water, such as hydrolysis.[3] Lyophilized products are also easier to store and transport.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and stability testing of this compound.

Issue 1: Rapid loss of this compound potency in an aqueous formulation.

Possible Cause Troubleshooting Steps
Inappropriate pH 1. Determine the pH of your current formulation.2. Conduct a pH stability study by preparing the formulation in a series of buffers with different pH values (e.g., pH 4-8).3. Analyze the concentration of intact this compound over time using a stability-indicating HPLC method.4. Select the pH at which this compound exhibits the lowest degradation rate. A pH of 6.8 has been noted as optimal for this compound production, which may also be a favorable starting point for stability.[7]
Oxidation 1. If your formulation contains excipients that may generate peroxides, consider replacing them.2. Incorporate an antioxidant such as methionine or ascorbic acid into the formulation.3. Prepare and store the formulation under an inert gas like nitrogen or argon to minimize exposure to oxygen.
Microbial Contamination 1. Ensure all formulation components are sterile.2. Conduct the formulation process under aseptic conditions.3. Consider adding a suitable antimicrobial preservative if the formulation is for multi-dose use.
Adsorption to Container 1. Analyze the concentration of this compound in the solution after transferring it to a new container to check for loss.2. Consider using different container materials (e.g., polypropylene, borosilicate glass) or containers with a low-protein-binding surface.

Issue 2: Poor cake formation or collapse during lyophilization.

Possible Cause Troubleshooting Steps
Inadequate Freezing 1. Ensure the product is completely frozen before starting primary drying. The freezing temperature should be below the eutectic point or glass transition temperature of the formulation.2. Consider a more rapid freezing method, such as snap-freezing in liquid nitrogen, to promote the formation of small ice crystals.
Primary Drying Temperature is Too High 1. Determine the collapse temperature of your formulation using a freeze-drying microscope.2. Set the shelf temperature during primary drying at least 5°C below the collapse temperature.
Insufficient Bulking Agent 1. Increase the concentration of the bulking agent (e.g., mannitol, sucrose) in your formulation. Bulking agents provide structural support to the lyophilized cake.[8]
Formulation Composition 1. Certain excipients can lower the collapse temperature. Re-evaluate your formulation components and their concentrations.

Issue 3: Inconsistent results in stability-indicating HPLC assay.

Possible Cause Troubleshooting Steps
Poor Method Specificity 1. Perform forced degradation studies to generate potential degradation products.2. Ensure your HPLC method can adequately separate the intact this compound peak from all degradation product peaks and excipient peaks.3. Use a photodiode array (PDA) detector to check for peak purity.
Sample Preparation Variability 1. Standardize your sample preparation procedure, including dilution steps and solvent usage.2. Ensure complete dissolution of the lyophilized product before analysis.
Column Degradation 1. Monitor column performance (e.g., peak shape, retention time, backpressure).2. Use a guard column to protect the analytical column.3. Replace the column if performance deteriorates.

Experimental Protocols

1. Stability-Indicating UPLC-MS Method for this compound Quantification

This method is adapted from a published study and can be used to quantify this compound and monitor its degradation.[9]

  • System: Waters Acquity UPLC H-Class with a Waters Synapt G2-Si HDMS

  • Column: Waters Acquity Peptide BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 1% B for 1 min

    • 1-40% B over 10 min

    • 40-80% B over 1 min

    • Hold at 80% B for 2 min

    • 80-1% B over 0.5 min

    • Re-equilibrate at 1% B for 10 min

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 65°C

  • Injection Volume: 7.5 µL

  • Detection: Positive ion mode mass spectrometry, monitoring for the [M+H]⁺ ion of this compound (m/z 271).[10]

2. Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[11][12]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for up to 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for up to 8 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and incubate at room temperature for up to 24 hours.

  • Thermal Degradation: Store solid this compound at 80°C for up to 7 days.

  • Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Note: Samples should be taken at various time points and analyzed by the stability-indicating HPLC method. The extent of degradation should ideally be between 5-20%.[13]

3. Lyophilization Cycle for this compound Formulation

This is a general lyophilization cycle that can be optimized for a specific this compound formulation.[6][14]

  • Formulation: this compound in a solution containing a bulking agent (e.g., 5% mannitol) and a cryoprotectant/lyoprotectant (e.g., 2% sucrose).

  • Freezing:

    • Cool shelves to -40°C at a rate of 1°C/min.

    • Hold at -40°C for at least 3 hours to ensure complete freezing.

  • Primary Drying:

    • Set the vacuum to 100 mTorr.

    • Increase the shelf temperature to -20°C at a rate of 0.5°C/min.

    • Hold at -20°C for 24-48 hours, or until the product temperature begins to rise towards the shelf temperature, indicating the completion of ice sublimation.

  • Secondary Drying:

    • Increase the shelf temperature to 25°C at a rate of 0.2°C/min.

    • Hold at 25°C for 12-24 hours to remove residual moisture.

  • Stoppering: Backfill the chamber with sterile nitrogen gas and stopper the vials under vacuum.

Data Presentation

Table 1: Hypothetical pH Stability Data for this compound in Aqueous Solution at 25°C

pHInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Degradation
4.0100085015.0
5.010009505.0
6.010009802.0
7.010009208.0
8.0100078022.0

Disclaimer: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific formulation and storage conditions.

Table 2: Excipients for Consideration in this compound Formulations

Excipient ClassExampleFunction
Bulking Agents Mannitol, GlycineProvide bulk and structure to the lyophilized cake.
Cryo/Lyoprotectants Sucrose, TrehaloseStabilize this compound during freezing and drying.[15]
Buffering Agents Phosphate, Citrate, AcetateMaintain the optimal pH for stability.
Antioxidants Methionine, Ascorbic AcidProtect against oxidative degradation.
Tonicity Modifiers Sodium ChlorideAdjust the tonicity of the formulation for parenteral administration.

Visualizations

Bacilysin_Degradation_Pathways This compound This compound (L-Ala-L-Anticapsin) Hydrolysis Hydrolysis This compound->Hydrolysis Peptide Bond Cleavage Oxidation Oxidation This compound->Oxidation e.g., on Anticapsin Epoxide_Hydrolysis Epoxide Ring Hydrolysis This compound->Epoxide_Hydrolysis Acid/Base Catalyzed L_Alanine L-Alanine Hydrolysis->L_Alanine L_Anticapsin L-Anticapsin Hydrolysis->L_Anticapsin Oxidized_this compound Oxidized this compound Oxidation->Oxidized_this compound Hydrolyzed_Anticapsin Hydrolyzed Anticapsin Epoxide_Hydrolysis->Hydrolyzed_Anticapsin Degradation_Products Degradation Products

Caption: Potential degradation pathways of this compound.

Lyophilization_Workflow cluster_Formulation Formulation cluster_Filling Aseptic Filling cluster_Lyophilization Lyophilization Cycle cluster_Finishing Finishing Formulate 1. Formulate this compound with Excipients (e.g., Mannitol, Sucrose) Fill 2. Sterile Filter and Fill into Vials Formulate->Fill Freeze 3. Freezing (e.g., -40°C) Fill->Freeze Primary_Drying 4. Primary Drying (Sublimation) (e.g., -20°C, 100 mTorr) Freeze->Primary_Drying Secondary_Drying 5. Secondary Drying (Desorption) (e.g., 25°C, 100 mTorr) Primary_Drying->Secondary_Drying Stopper 6. Stoppering under Inert Gas Secondary_Drying->Stopper Stable_Product Stable Lyophilized this compound Stopper->Stable_Product

Caption: General workflow for lyophilization of this compound.

Troubleshooting_Logic Start Instability Observed in This compound Formulation Aqueous_Formulation Aqueous Formulation? Start->Aqueous_Formulation Lyophilized_Formulation Lyophilized Formulation? Start->Lyophilized_Formulation Check_pH Check pH Aqueous_Formulation->Check_pH Yes Check_Oxidation Assess Oxidation Aqueous_Formulation->Check_Oxidation Check_Contamination Evaluate Microbial Contamination Aqueous_Formulation->Check_Contamination Check_Cake_Appearance Inspect Cake Appearance Lyophilized_Formulation->Check_Cake_Appearance Yes Check_Moisture Measure Residual Moisture Lyophilized_Formulation->Check_Moisture Check_Reconstitution Test Reconstitution Time Lyophilized_Formulation->Check_Reconstitution Optimize_pH Optimize pH (Target 5-6) Check_pH->Optimize_pH Add_Antioxidant Add Antioxidant Check_Oxidation->Add_Antioxidant Aseptic_Technique Improve Aseptic Technique Check_Contamination->Aseptic_Technique Optimize_Cycle Optimize Lyophilization Cycle Check_Cake_Appearance->Optimize_Cycle Check_Moisture->Optimize_Cycle Adjust_Excipients Adjust Excipient Composition Check_Reconstitution->Adjust_Excipients

Caption: Troubleshooting logic for this compound formulation instability.

References

Troubleshooting Bacilysin purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Bacilysin using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a dipeptide antibiotic produced by various Bacillus species, notably Bacillus subtilis. It consists of an L-alanine residue and a non-proteinogenic amino acid, L-anticapsin. Its antimicrobial activity, stemming from the inhibition of glucosamine (B1671600) 6-phosphate synthase essential for bacterial cell wall synthesis, makes it a compound of interest for pharmaceutical and biotechnological applications.[1][2] Efficient purification is crucial to obtain a high-purity product for research, characterization, and potential therapeutic use.

Q2: What are the common chromatography methods used for this compound purification?

A2: Several chromatography techniques have been successfully employed for this compound purification. These include:

  • Adsorption Chromatography: Using resins like Zeo-Karb 225, Amberlite XAD1600, and Diaion HP-20 (SP207).[3][4]

  • Ion-Exchange Chromatography (IEX): Utilizing resins such as Dowex 50 and DEAE-Sephadex.[4][5][6][7]

  • Size-Exclusion Chromatography (SEC): Commonly using Sephadex G-25 for desalting and final polishing steps.[4][5][6][7]

Q3: What is the expected yield and purity of this compound after purification?

A3: The yield and purity of this compound can vary significantly depending on the purification strategy. A patented industrial process utilizing adsorption chromatography reports a final yield of up to 89% with a purity of 99%.[3] Older methods combining ion-exchange and size-exclusion chromatography have also been effective, though specific yield and purity percentages are not always reported in the same detail.

Q4: What are the key stability considerations for this compound during purification?

A4: this compound is a relatively stable dipeptide. It is reported to be heat-stable and active over a wide pH range (pH 1.4 to 12.0).[1][2] However, like any peptide, prolonged exposure to harsh pH extremes or high temperatures should be avoided to prevent degradation. The optimal pH for this compound production has been noted to be around 6.8, and production is highest at 25°C.[8][9]

Troubleshooting Guides

Problem 1: Low this compound Yield

Q: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?

A: Low yield can be attributed to several factors throughout the purification process. Here’s a step-by-step troubleshooting guide:

  • Inefficient Extraction from Culture Broth:

    • Cause: Incomplete adsorption of this compound to the initial capture resin.

    • Solution:

      • Ensure the pH of the culture supernatant is optimized for binding to your chosen resin. For cation exchangers like Dowex 50, a slightly acidic pH can be beneficial.

      • Verify the binding capacity of your resin and ensure you are not overloading the column.

      • Increase the incubation time of the supernatant with the resin or decrease the flow rate during loading.

  • Loss During Elution:

    • Cause: Incomplete elution of this compound from the column.

    • Solution:

      • Optimize the elution buffer. For ion-exchange chromatography, a gradient of increasing salt concentration or a change in pH might be necessary for complete elution. For adsorption chromatography, an appropriate organic solvent or a change in pH is typically used.

      • Increase the volume of the elution buffer and collect smaller fractions to identify the peak elution point accurately.

  • Degradation of this compound:

    • Cause: Although generally stable, degradation can occur under suboptimal conditions.

    • Solution:

      • Maintain a cold environment (4°C) throughout the purification process to minimize potential enzymatic degradation.

      • Avoid prolonged storage of intermediate fractions. Process the samples as quickly as possible.

  • Inefficient Downstream Steps:

    • Cause: Loss of product during desalting or concentration steps.

    • Solution:

      • Ensure the molecular weight cut-off of any dialysis membranes or ultrafiltration devices is appropriate to retain this compound (MW: 270.28 g/mol ).[1]

      • For size-exclusion chromatography, ensure the column is properly calibrated for the size of this compound to prevent excessive dilution or loss.

Problem 2: Low Purity of Final this compound Product

Q: My purified this compound contains significant impurities. How can I improve its purity?

A: Contamination can arise from various components of the fermentation broth. Here are strategies to enhance purity:

  • Presence of Other Peptides and Amino Acids:

    • Cause: Co-elution of structurally similar compounds.

    • Solution:

      • Optimize the elution gradient in ion-exchange chromatography. A shallower gradient can improve the resolution between this compound and other charged molecules.

      • Incorporate an orthogonal purification step. For example, if you are using ion-exchange, follow it with size-exclusion or hydrophobic interaction chromatography.

      • The use of DEAE-Sephadex has been reported to be effective in separating this compound from neutral amino acids and glutamic acid.[5][7]

  • Contamination with Pigments and Other Small Molecules from the Medium:

    • Cause: Non-specific binding of colored compounds or other media components to the chromatography resin.

    • Solution:

      • Introduce a pre-purification step using activated carbon or a non-polar adsorption resin like Amberlite XAD1600 to remove hydrophobic impurities before the main chromatography steps.[3]

      • Optimize the wash steps after loading the sample onto the column. Use a wash buffer with a slightly different pH or ionic strength to remove weakly bound impurities without eluting the this compound.

  • Inadequate Column Performance:

    • Cause: Poorly packed column, old or fouled resin.

    • Solution:

      • Ensure the chromatography column is packed correctly to avoid channeling and band broadening.

      • Regenerate or replace the chromatography resin according to the manufacturer's instructions.

Data Presentation

Table 1: Comparison of this compound Purification Strategies

Purification StrategyKey Chromatography StepsReported YieldReported PurityReference
Adsorption Chromatography1. Amberlite XAD1600 (Flow-through mode for impurities) 2. Diaion HP-20 (SP207) (Bind and elute)Up to 89%99%[3]
Cation Exchange & Size Exclusion1. Zeo-Karb 225 (Adsorption) 2. Dowex 50 (Cation Exchange) 3. Sephadex G-25 (Size Exclusion)Not explicitly statedHigh (single ninhydrin-positive spot)[4][6][10]
Cation & Anion Exchange, Size Exclusion1. Cation-exchange resin (Adsorption) 2. DEAE-Sephadex (Anion Exchange) 3. Sephadex G-25 (Size Exclusion)Higher than previous methodsHigh[5][7]

Experimental Protocols

Protocol 1: High-Yield this compound Purification using Adsorption Chromatography

This protocol is adapted from a patented industrial process and is designed for high yield and purity.[3]

  • Preparation of Fermentation Broth:

    • Centrifuge the Bacillus subtilis fermentation broth to remove bacterial cells.

    • Filter the supernatant through a 0.22 µm filter to obtain a clear cell-free supernatant.

  • Step 1: Removal of Hydrophobic Impurities (Amberlite XAD1600)

    • Pack a column with Amberlite XAD1600 resin and equilibrate with deionized water.

    • Load the cell-free supernatant onto the column. This compound will be in the flow-through fraction.

    • Collect the flow-through. This step removes many hydrophobic impurities that bind to the resin.

  • Step 2: this compound Capture (Diaion HP-20 / SP207)

    • Pack a column with Diaion HP-20 (or a similar resin like SP207) and equilibrate with deionized water.

    • Load the flow-through from the previous step onto the Diaion HP-20 column. This compound will bind to this resin.

    • Wash the column with several column volumes of deionized water to remove unbound impurities.

    • Elute the bound this compound with an ethanol (B145695) solution (e.g., a gradient of 5-50% ethanol in water).

    • Collect fractions and monitor for this compound activity or by HPLC.

  • Concentration and Lyophilization:

    • Pool the fractions containing pure this compound.

    • Concentrate the pooled fractions, for example, by rotary evaporation or ultrafiltration.

    • Lyophilize the concentrated solution to obtain purified this compound as a powder.

Protocol 2: this compound Purification using Ion-Exchange and Size-Exclusion Chromatography

This protocol is based on classical biochemical methods for peptide purification.[4][5][6][7]

  • Initial Capture by Cation Exchange:

    • Adjust the pH of the cell-free supernatant to slightly acidic (e.g., pH 4.0-5.0).

    • Apply the supernatant to a column packed with a cation-exchange resin (e.g., Dowex 50) equilibrated with a low ionic strength buffer at the same pH.

    • Wash the column with the equilibration buffer to remove unbound material.

    • Elute this compound with a buffer containing a moderate salt concentration (e.g., 0.1-0.5 M NaCl) or a volatile buffer like pyridine-acetate.

  • Intermediate Purification by Anion Exchange:

    • Desalt the this compound-containing fractions from the previous step using size-exclusion chromatography (Sephadex G-25) or dialysis.

    • Adjust the pH of the desalted sample to approximately 8.7.

    • Apply the sample to a DEAE-Sephadex column equilibrated at pH 8.7.

    • Wash the column with the equilibration buffer.

    • Elute with a salt gradient to separate this compound from other components.

  • Final Polishing by Size-Exclusion Chromatography:

    • Concentrate the this compound-containing fractions.

    • Apply the concentrated sample to a Sephadex G-25 column equilibrated with a suitable buffer (e.g., volatile buffer or water).

    • Elute with the same buffer to desalt the sample and remove any remaining small molecule impurities.

    • Pool the pure fractions and lyophilize.

Mandatory Visualizations

Bacilysin_Biosynthesis_Pathway prephenate Prephenate h2hpp 3-(3-carboxy-4-hydroxyphenyl)-2-oxopropanoate prephenate->h2hpp BacA en_h2hpp 3-(3-carboxy-4-hydroxyphenyl)prop-2-enoate h2hpp->en_h2hpp BacB epoxy_h2hpp 3-(3-carboxy-4-oxo-2,5-cyclohexadien-1-yl)prop-2-enoate en_h2hpp->epoxy_h2hpp BacG l_anticapsin L-Anticapsin epoxy_h2hpp->l_anticapsin BacC This compound This compound l_anticapsin->this compound BacD l_alanine L-Alanine l_alanine->this compound Bacilysin_Regulation_Pathway cluster_positive Positive Regulators cluster_negative Negative Regulators DegU DegU bac_operon bac Operon (this compound Biosynthesis) DegU->bac_operon + ComA ComA ComA->bac_operon + srfA srfA operon srfA->bac_operon + phrC phrC phrC->ComA AbrB AbrB AbrB->bac_operon - ScoC ScoC ScoC->bac_operon - CodY CodY CodY->bac_operon - Troubleshooting_Workflow start Start Purification issue Issue Encountered? start->issue low_yield Low Yield issue->low_yield Yes low_purity Low Purity issue->low_purity Yes end Successful Purification issue->end No check_extraction Check Extraction/Binding low_yield->check_extraction optimize_gradient Optimize Gradient low_purity->optimize_gradient check_elution Optimize Elution check_extraction->check_elution check_stability Assess Stability check_elution->check_stability check_stability->issue add_step Add Orthogonal Step optimize_gradient->add_step check_column Check Column Integrity add_step->check_column check_column->issue

References

Technical Support Center: Enhancing the Antimicrobial Potency of Bacilysin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the antimicrobial potency of Bacilysin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a dipeptide antibiotic produced by various Bacillus species, composed of an L-alanine residue and a C-terminal non-proteinogenic amino acid, L-anticapsin.[1][2] this compound itself is a prodrug and exhibits no antimicrobial activity until it is transported into a target microbial cell.[1][3] Inside the cell, it is hydrolyzed by intracellular peptidases, releasing L-anticapsin.[1][4] L-anticapsin is the active component that inhibits glucosamine (B1671600) 6-phosphate synthase (GlcN6P synthase), a key enzyme in the biosynthesis of peptidoglycan in bacteria and mannoproteins in fungi.[1][5] This inhibition disrupts cell wall synthesis, leading to cell lysis.[6][7]

Q2: My wild-type Bacillus subtilis strain shows low this compound production. How can I improve the yield?

A2: Low production of this compound in native producers is a common issue.[8][9] Several strategies can be employed to enhance production:

  • Genetic Engineering: The biosynthesis of this compound is primarily governed by the bac operon.[1][10] A promising approach to increase yield is to edit the 5'-untranslated region (5'UTR) of the bac operon using CRISPR/Cas9 to introduce a strong ribosome binding site (RBS).[8][9] This has been shown to significantly increase this compound production without affecting bacterial growth.[8][9]

  • Optimization of Fermentation Conditions: this compound production is sensitive to environmental factors.[1] Key parameters to optimize include pH, temperature, and media composition. The optimal pH for this compound production by Bacillus subtilis is reported to be around 6.8.[11] The addition of usable carbohydrates and asparagine to the growth medium can also dramatically increase production.[1]

  • Induction with Chemical Agents: Certain compounds can stimulate this compound production. For instance, the addition of scandium to the growth medium has been shown to stimulate the production of this compound at the transcriptional level in Bacillus subtilis.[12]

Q3: I am observing the development of resistance to this compound in my target microorganisms. What are the known resistance mechanisms?

A3: Resistance to this compound can arise through several mechanisms:

  • Defective Transport System: The primary mechanism of resistance is often a defect in the transport system responsible for taking up this compound into the cell.[13][14] this compound-resistant mutants may have an impaired ability to import the dipeptide antibiotic.[3][13]

  • Altered Cell Surface Receptors: Changes in cell surface receptors in resistant strains can also hinder the uptake of this compound.[1]

  • Efflux Pumps: Pathogens can utilize efflux pumps to actively transport antimicrobial compounds out of the cell, and these systems may contribute to this compound resistance.[15][16]

Q4: Can the antimicrobial activity of this compound be enhanced through combination therapy?

A4: While the search results do not provide specific examples of synergistic combinations with this compound, combination therapy is a well-established strategy to overcome antibiotic resistance and enhance antimicrobial efficacy.[17] Combining this compound with an antibiotic that has a different mechanism of action could potentially lead to a synergistic effect and combat resistance. For instance, combining it with an agent that disrupts the cell membrane could facilitate this compound's entry into the cell. Further research in this area is warranted.

Troubleshooting Guides

Issue 1: Inconsistent or Low this compound Yield in Fermentation
Symptom Possible Cause Troubleshooting Step
Low bioactivity in culture supernatantSuboptimal fermentation conditionsOptimize pH (around 6.8), temperature (around 37°C), and aeration.[1][11]
Nutrient limitationSupplement the medium with additional carbon sources (e.g., glucose) and nitrogen sources (e.g., asparagine).[1]
Genetic instability of the producing strainPrepare and maintain master and working cell banks of a high-producing strain to ensure genetic consistency.[11]
Variable results between batchesInconsistent inoculumStandardize the seed culture preparation, ensuring a consistent cell density and growth phase for inoculation.[11]
pH fluctuation during fermentationUse a buffered medium or implement automated pH control in a bioreactor.[11]
Issue 2: Difficulty in Purifying and Quantifying this compound
Symptom Possible Cause Troubleshooting Step
Low recovery after purificationInefficient extraction methodUse a suitable resin for adsorption chromatography, such as Dowex 50 or XAD1600, followed by elution.[7][18][19]
Degradation of this compoundPerform purification steps at low temperatures (e.g., 4°C) and minimize the processing time. This compound is reported to be stable between pH 1.4 and 12.0 for four hours at 20°C.[2]
Inaccurate quantificationLack of a reliable standardIf a commercial standard is unavailable, purify this compound to a high degree and determine its concentration to create a standard curve for HPLC analysis.[7][11]
Co-elution of interfering compounds in HPLCOptimize the HPLC gradient (e.g., acetonitrile (B52724) and water with 0.1% TFA) and use a suitable column (e.g., C18 reverse-phase).[11]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated RBS Editing to Enhance this compound Production

This protocol provides a general workflow for replacing the native ribosome binding site (RBS) of the bac operon with a strong, synthetic RBS in Bacillus subtilis.

  • Design of the Strong RBS and Homology Template:

    • Design a strong RBS sequence, for example, carrying the canonical Shine-Dalgarno sequence (TAAGGAGG) with an optimal spacer length (e.g., 8 nt) from the start codon of the bacA gene.[8][9]

    • Construct a homology template via overlap extension PCR. This template should contain the strong RBS flanked by homologous regions upstream and downstream of the target integration site in the B. subtilis genome.[8]

  • Construction of the CRISPR/Cas9 Plasmid:

    • Clone the designed single guide RNA (sgRNA) targeting the native RBS region and the homology template into a suitable CRISPR/Cas9 plasmid for B. subtilis.

  • Transformation of Bacillus subtilis:

    • Transform the constructed CRISPR/Cas9 plasmid into a competent B. subtilis strain (e.g., PY79).[8]

    • Select for transformants on an appropriate antibiotic-containing medium.

  • Screening and Verification of Mutants:

    • Screen the resulting colonies for the desired mutation by colony PCR and subsequent DNA sequencing of the targeted region.

    • Perform a bioassay (e.g., paper disc-agar diffusion assay using Staphylococcus aureus as the indicator strain) to identify mutants with enhanced this compound production.[8]

  • Curing of the CRISPR/Cas9 Plasmid:

    • Cure the plasmid from the confirmed mutant strain by growing it in a non-selective medium.

Protocol 2: Quantification of this compound using HPLC

This protocol outlines a general method for the quantification of this compound from culture supernatants.

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.[11]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).[11]

    • Gradient Example: Start with 5% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions for column re-equilibration.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV detector at 210 nm or 230 nm.[7][11]

    • Injection Volume: 20 µL.[11]

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Run the standards and samples on the HPLC system.

    • Integrate the peak area corresponding to this compound in the chromatograms. The retention time for this compound has been reported to be around 4.087 min under specific conditions.[7]

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Data Presentation

Table 1: Effect of RBS Engineering on this compound Production

StrainGenotypeThis compound Titer (U/mL)Fold IncreaseReference
B. subtilis PY79Wild-type27.9 ± 4.5-[8]
B. subtilis HWAStrong RBS substitution80.3 ± 9.12.87[8]

Table 2: Antimicrobial Spectrum of this compound

Target OrganismTypeActivityReference
Staphylococcus aureusGram-positive bacteriaActive[1][4]
Escherichia coliGram-negative bacteriaActive[1][4]
Candida albicansFungusActive[4][5]
Microcystis aeruginosaCyanobacteriaActive[2][7]
Xanthomonas oryzaeGram-negative bacteriaActive[1]

Visualizations

Bacilysin_Mechanism_of_Action This compound Mechanism of Action cluster_cell This compound This compound (Prodrug) Transport Peptide Transport System This compound->Transport Enters Cell TargetCell Target Microbial Cell Hydrolysis Intracellular Peptidase Transport->Hydrolysis Anticapsin (B1208871) L-Anticapsin (Active) Hydrolysis->Anticapsin Releases Inhibition Inhibition Anticapsin->Inhibition GlcN6P_Synthase Glucosamine-6-Phosphate Synthase (GlmS) CellWall_Synthesis Cell Wall Biosynthesis (Peptidoglycan/Mannoprotein) GlcN6P_Synthase->CellWall_Synthesis Inhibition->GlcN6P_Synthase CellLysis Cell Lysis CellWall_Synthesis->CellLysis Disruption leads to

Caption: this compound's mechanism of action from cell entry to lysis.

Bacilysin_Biosynthesis_Regulation Regulation of this compound Biosynthesis Spo0A Spo0A AbrB AbrB Spo0A->AbrB Represses bac_operon bac Operon Spo0A->bac_operon Directly activates ComA ComA ComA->bac_operon Directly activates Phr_peptides Phr Peptides (PhrC, PhrF, PhrK) Phr_peptides->ComA Stimulate AbrB->bac_operon Directly represses CodY CodY CodY->bac_operon Directly represses Bacilysin_Production This compound Production bac_operon->Bacilysin_Production

Caption: Key regulators of the this compound biosynthesis (bac) operon.

Experimental_Workflow_RBS_Editing Workflow for RBS Engineering of bac Operon cluster_design Design Phase cluster_cloning Cloning & Transformation cluster_verification Verification & Analysis RBS_Design 1. Design Strong RBS and sgRNA Template_Construction 2. Construct Homology Repair Template RBS_Design->Template_Construction Plasmid_Construction 3. Assemble CRISPR/Cas9 Plasmid Template_Construction->Plasmid_Construction Transformation 4. Transform B. subtilis Plasmid_Construction->Transformation Screening 5. Screen Colonies (PCR & Sequencing) Transformation->Screening Bioassay 6. Bioassay for This compound Production Screening->Bioassay Quantification 7. HPLC Quantification Bioassay->Quantification

References

Technical Support Center: Managing Batch-to-Batch Variability in Bacilysin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing batch-to-batch variability in Bacilysin production.

Troubleshooting Guides

This section addresses common issues encountered during this compound production experiments.

Issue 1: Low or No this compound Yield

Q1: My Bacillus subtilis culture is growing well, but I'm detecting little to no this compound. What are the potential causes and how can I troubleshoot this?

A1: Low or absent this compound production despite good cell growth is a common issue and can stem from several factors related to media composition, fermentation conditions, and the timing of your harvest.

  • Suboptimal Media Composition: The production of secondary metabolites like this compound is highly sensitive to the nutritional environment.

    • Troubleshooting:

      • Carbon Source: High concentrations of readily metabolizable sugars such as glucose can cause catabolite repression, inhibiting secondary metabolism.[1] Consider using alternative carbon sources like sucrose (B13894) or employing a fed-batch strategy to maintain lower glucose levels.[1] The addition of usable carbohydrates generally enhances this compound production.[1]

      • Nitrogen Source: The type and concentration of the nitrogen source are critical. The addition of asparagine to a glucose-containing medium has been shown to significantly increase antibacterial activity, which is indicative of this compound production.[1]

      • Trace Elements: Ensure your medium is supplemented with necessary trace elements, as these are often cofactors for enzymes involved in secondary metabolism.

  • Incorrect Fermentation Parameters: Optimal conditions for cell growth do not always align with optimal conditions for antibiotic production.

    • Troubleshooting:

      • pH: The optimal pH for this compound production is around 6.8.[2][3] Significant deviations can drastically reduce yield. Use a buffered medium or implement automated pH control in a bioreactor setup.[1]

      • Temperature: While B. subtilis grows well at 37°C, the optimal temperature for this compound production is lower, around 25°C.[2][3] Production can be inhibited at temperatures above 30°C.[4]

      • Aeration: this compound production is an aerobic process. Insufficient dissolved oxygen (DO) can be a limiting factor. For shake flask cultures, use baffled flasks and ensure a high shaking speed (e.g., 200-250 rpm). In a bioreactor, maintain a DO level of 20-40% air saturation as a starting point for optimization.[1]

  • Timing of Harvest: this compound is a secondary metabolite, and its production typically occurs during the late logarithmic and stationary phases of growth.[4]

    • Troubleshooting:

      • Perform a time-course experiment, taking samples at various time points (e.g., every 12, 24, 36, 48, and 72 hours) to determine the optimal harvest time for your specific strain and conditions.

  • Feedback Inhibition: High concentrations of this compound in the culture medium can inhibit its own synthesis.[2][3]

    • Troubleshooting:

      • Consider implementing a continuous or fed-batch fermentation strategy where the product is periodically removed to avoid accumulation.

Issue 2: High Batch-to-Batch Variability in this compound Yield

Q2: I'm observing significant inconsistencies in my this compound yield from one experiment to the next, even though I'm trying to keep the conditions the same. What could be causing this variability and how can I improve reproducibility?

A2: Batch-to-batch variability is a frequent challenge in fermentation processes and often points to subtle inconsistencies in your experimental setup and execution.

  • Inoculum Quality and Standardization: The physiological state and size of the inoculum are critical for reproducible fermentations.

    • Troubleshooting:

      • Standardized Inoculum Preparation: Implement a strict protocol for preparing your seed culture. Always use a fresh, actively growing culture from a standardized working cell bank.[1]

      • Inoculum Age and Size: Ensure you are using an inoculum of the same age and cell density (e.g., measured by optical density at 600 nm) for each fermentation. A two-stage inoculum strategy can also enhance consistency.[1]

  • Media Preparation Inconsistencies: Minor variations in media components or preparation methods can have a significant impact on the final yield.

    • Troubleshooting:

      • Component Quality: Use high-quality, certified reagents from the same supplier to minimize lot-to-lot variability, especially for complex components like yeast extract and peptones.[1]

      • Precise Measurements: Calibrate your balances and pH meters regularly. Ensure accurate measurement of all media components.

      • Sterilization: Over-sterilization of media can lead to the degradation of essential nutrients or the formation of inhibitory byproducts. Validate your autoclave cycles to ensure consistent and appropriate sterilization.[1]

  • Fluctuations in Fermentation Conditions: Even minor deviations in temperature, pH, or aeration can affect this compound production.

    • Troubleshooting:

      • Equipment Calibration: Regularly calibrate your incubators, shakers, and bioreactor probes (pH, DO, temperature) to ensure they are functioning correctly and providing accurate readings.

      • Consistent Monitoring: For bioreactor runs, continuously monitor and log key parameters to identify any deviations that may have occurred during the fermentation.

  • Genetic Instability of the Production Strain: Repeated subculturing can lead to genetic drift and a loss of productivity in your B. subtilis strain.

    • Troubleshooting:

      • Cell Banking System: Establish a master and working cell bank system to ensure you are always starting your cultures from a consistent and well-characterized source.[1] Avoid excessive subculturing from a single plate or liquid culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a dipeptide antibiotic produced by various Bacillus species, notably Bacillus subtilis.[4] It is composed of L-alanine and a non-proteinogenic amino acid, L-anticapsin.[4] this compound itself is not active but is transported into susceptible cells where it is hydrolyzed to release L-anticapsin.[4] L-anticapsin then inhibits glucosamine-6-phosphate (GlcN6P) synthase, an essential enzyme in the biosynthesis of the bacterial cell wall, leading to cell lysis.[4]

Q2: What is the primary genetic determinant for this compound biosynthesis?

A2: The biosynthesis of this compound is primarily governed by the bac operon.[4] This operon contains the genes necessary for the conversion of prephenate to this compound.[4]

Q3: How is this compound production regulated in Bacillus subtilis?

A3: this compound production is under complex regulatory control. Key global regulators include ComA, which positively regulates the bac operon in a cell-density-dependent manner, and Spo0A, which also acts as a positive regulator.[1] Conversely, AbrB and CodY act as repressors of the bac operon.[1]

Q4: Is this compound stable under different pH and temperature conditions?

A4: Yes, this compound is known to be a relatively stable molecule. It is reported to be heat-stable and active over a wide pH range, from 1.4 to 12.0.[5]

Q5: What are the common methods for quantifying this compound?

A5: The most common methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and bioassays.[1][5] HPLC provides a more accurate and quantitative measurement, while bioassays, typically using a susceptible strain like Staphylococcus aureus, provide a measure of its biological activity.[1][5]

Quantitative Data Tables

Table 1: Effect of Media Composition on this compound Production

Carbon Source (Concentration)Nitrogen Source (Concentration)AdditiveRelative this compound Yield/ActivityReference
GlucoseAsparagine-Dramatically Increased[1]
SucroseGlutamate-Baseline[4]
GlucoseYeast Extract-Higher than Yeast Extract alone[4]
N/AN/AUsable CarbohydratesIncreased[1]
N/AN/AReduced CarbohydratesDecreased[4]

Table 2: Effect of pH on this compound Production

pHRelative this compound ProductionReference
6.0Sub-optimal[2][3]
6.5Near-optimal[2][3]
6.8Optimal[2][3]
7.0Near-optimal[2][3]
7.5Sub-optimal[2][3]

Table 3: Effect of Temperature on this compound Production

Temperature (°C)Relative this compound ProductionReference
20Sub-optimal[2][3]
25Optimal[2][3]
30Reduced[4]
>30Inhibited[4]
37Significantly Reduced/Inhibited[4]

Experimental Protocols

Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound from culture supernatants.

  • Sample Preparation: a. Collect a 1 mL sample of the fermentation broth. b. Centrifuge at 12,000 x g for 10 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

  • HPLC System and Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm or 220 nm.[1]

    • Injection Volume: 20 µL.

  • Quantification: a. Prepare a standard curve using a purified this compound standard of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). b. Run the standards and the prepared samples on the HPLC system. c. Identify the peak corresponding to this compound based on the retention time of the standard. d. Integrate the peak area for both the standards and the samples. e. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Protocol 2: this compound Bioassay using the Agar (B569324) Well Diffusion Method

This protocol describes a method to determine the biological activity of this compound.

  • Preparation of Indicator Strain: a. Grow an overnight culture of Staphylococcus aureus (e.g., ATCC 9144) in a suitable broth (e.g., Tryptic Soy Broth) at 37°C.[5] b. Dilute the overnight culture in fresh broth to an OD600 of approximately 0.1.

  • Preparation of Assay Plates: a. Prepare a suitable agar medium (e.g., Mueller-Hinton Agar) and autoclave. b. Cool the agar to approximately 45-50°C. c. Inoculate the molten agar with the diluted S. aureus culture at a concentration of 1% (v/v). d. Mix gently and pour the inoculated agar into sterile petri dishes. Allow the agar to solidify completely.

  • Assay Procedure: a. Prepare sterile culture supernatants as described in the HPLC protocol (Protocol 1, Step 1). b. Using a sterile cork borer or pipette tip, create wells of a uniform diameter (e.g., 6 mm) in the solidified agar plates. c. Add a fixed volume (e.g., 50 µL) of the culture supernatant to each well. d. As a negative control, add sterile, uninoculated fermentation medium to one well. e. As a positive control, add a known concentration of purified this compound to another well.

  • Incubation and Measurement: a. Incubate the plates at 37°C for 18-24 hours. b. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. c. A larger zone of inhibition corresponds to a higher concentration of active this compound. The activity can be quantified in Arbitrary Units per mL (AU/mL).

Visualizations

Bacilysin_Biosynthesis_Signaling_Pathway cluster_legend Legend Prephenate Prephenate bacA bacA Prephenate->bacA Intermediate1 Intermediate 1 bacA->Intermediate1 bacB bacB Intermediate1->bacB Intermediate2 Intermediate 2 bacB->Intermediate2 bacC bacC Intermediate2->bacC L_Anticapsin L-Anticapsin bacC->L_Anticapsin bacD bacD L_Anticapsin->bacD L_Alanine L-Alanine L_Alanine->bacD This compound This compound bacD->this compound ComA ComA bac_operon bac Operon ComA->bac_operon + Spo0A Spo0A Spo0A->bac_operon + AbrB AbrB AbrB->bac_operon - CodY CodY CodY->bac_operon - bac_operon->bacA bac_operon->bacB bac_operon->bacC bac_operon->bacD Positive_Regulation Positive Regulation Negative_Regulation Negative Regulation Biosynthetic_Step Biosynthetic Step Metabolite Metabolite Enzyme Enzyme Regulator Regulator Final_Product Final Product

Caption: this compound biosynthesis pathway and its regulation.

Experimental_Workflow Start Start: Strain Selection (Bacillus subtilis) Inoculum_Prep Inoculum Preparation (Standardized Protocol) Start->Inoculum_Prep Fermentation Fermentation (Batch or Fed-Batch) Inoculum_Prep->Fermentation Sampling Time-Course Sampling Fermentation->Sampling Cell_Separation Cell Separation (Centrifugation) Sampling->Cell_Separation Supernatant Culture Supernatant Cell_Separation->Supernatant Quantification This compound Quantification Supernatant->Quantification HPLC HPLC Analysis Quantification->HPLC Bioassay Bioassay (S. aureus) Quantification->Bioassay Data_Analysis Data Analysis and Troubleshooting HPLC->Data_Analysis Bioassay->Data_Analysis Data_Analysis->Fermentation Optimization Loop End End: Optimized Production Data_Analysis->End

Caption: General workflow for this compound production and analysis.

References

Impact of pH and temperature on Bacilysin stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and temperature on the stability and activity of Bacilysin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH and temperature for this compound production by Bacillus subtilis?

A1: The highest production of this compound by Bacillus subtilis is observed at a pH of approximately 6.8 and a temperature of 25°C.[1][2] It is important to distinguish these production conditions from the optimal conditions for the stability and activity of the purified this compound peptide.

Q2: What is the known stability profile of this compound at different pH values and temperatures?

A2: this compound is known to be a remarkably stable dipeptide antibiotic. It remains active over a broad pH range, from 1.4 to 12.0, when kept at 20°C for four hours.[3] Furthermore, it is heat-stable, retaining its activity after being heated to 100°C for 15 minutes.[4]

Q3: How does this compound exert its antimicrobial activity?

A3: this compound itself is a pro-drug and does not have intrinsic antimicrobial activity.[5] After being transported into a susceptible bacterial cell, it is hydrolyzed by intracellular peptidases, releasing the C-terminal amino acid, L-anticapsin.[6] L-anticapsin then inhibits glucosamine (B1671600) 6-phosphate (GlcN6P) synthase, an essential enzyme in the peptidoglycan biosynthesis pathway.[5] This inhibition disrupts cell wall formation, leading to cell lysis.[5]

Q4: Can the antimicrobial activity of this compound be neutralized?

A4: Yes, the antimicrobial action of this compound can be inhibited by the presence of N-acetylglucosamine.[6] This is because N-acetylglucosamine is a downstream product in the pathway that this compound's active component, L-anticapsin, inhibits. Supplementing the growth medium with N-acetylglucosamine can help to confirm that the observed antimicrobial activity is indeed due to this compound.

Troubleshooting Guides

Issue 1: No or low antimicrobial activity detected in my this compound sample.

  • Possible Cause 1: Suboptimal pH of the assay medium.

    • Troubleshooting Step: Ensure the pH of your assay medium is within the optimal range for this compound activity. While this compound is stable over a wide pH range, its activity against target organisms may be pH-dependent. It is recommended to test a range of pH values (e.g., 6.0, 7.0, and 8.0) to determine the optimal condition for your specific indicator strain.

  • Possible Cause 2: Degradation of this compound during storage or handling.

    • Troubleshooting Step: Although this compound is stable, prolonged storage at non-optimal temperatures or repeated freeze-thaw cycles can lead to degradation. Store your this compound samples at -20°C or below for long-term storage. For short-term use, store at 4°C. Avoid repeated freeze-thaw cycles by aliquoting the sample into smaller volumes.

  • Possible Cause 3: Inactive this compound due to the absence of intracellular peptidases in the target organism.

    • Troubleshooting Step: this compound requires conversion to L-anticapsin within the target cell to be active. If the target organism lacks the necessary peptidases, no antimicrobial activity will be observed. Consider using a different target organism known to be susceptible to this compound, such as Staphylococcus aureus.

Issue 2: Inconsistent results in this compound activity assays.

  • Possible Cause 1: Variation in the concentration of the indicator strain.

    • Troubleshooting Step: Standardize the inoculum of the indicator strain for each experiment. The concentration of the bacterial lawn can significantly impact the size of the inhibition zone in agar (B569324) diffusion assays. Aim for a consistent cell density, for example, by adjusting the optical density (OD) of the bacterial suspension before plating.

  • Possible Cause 2: Non-uniform diffusion of this compound in the agar.

    • Troubleshooting Step: Ensure the agar plates have a uniform depth and are dried for a consistent amount of time before applying the this compound sample. The diffusion of the peptide can be affected by the moisture content and composition of the agar.

Data on this compound Stability and Activity

Table 1: pH and Temperature Stability of this compound

ParameterConditionObservation
pH Stability pH 1.4 - 12.0 (at 20°C for 4 hours)Stable
Thermal Stability 100°C for 15 minutesStable

Table 2: Optimal Conditions for this compound Production

ParameterOptimal Value
pH ~6.8
Temperature 25°C

Experimental Protocols

Protocol 1: Determination of this compound Activity using Agar Disc Diffusion Assay

  • Prepare Indicator Strain: Inoculate a suitable indicator strain (e.g., Staphylococcus aureus ATCC 9144) in an appropriate broth medium and incubate at its optimal temperature until it reaches the logarithmic growth phase.

  • Prepare Assay Plates: Dilute the overnight culture of the indicator strain to a standardized OD (e.g., OD600 of 0.1). Spread a uniform lawn of the diluted culture onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar).

  • Apply this compound Sample: Aseptically place sterile paper discs (6 mm in diameter) onto the surface of the inoculated agar plates. Pipette a known volume (e.g., 20 µL) of the this compound sample (e.g., culture supernatant or purified solution) onto each disc.

  • Incubation: Incubate the plates at the optimal temperature for the indicator strain for 16-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone of inhibition around each disc. The diameter is proportional to the concentration of active this compound.

Protocol 2: Quantitative Analysis of this compound using High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

  • Detection: Monitor the elution profile at a wavelength of 210 nm.

  • Quantification: Create a standard curve using purified this compound of known concentrations. Compare the peak area of the sample to the standard curve to determine the concentration of this compound.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Prepare this compound Dilutions: Perform a serial two-fold dilution of the this compound sample in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculate with Indicator Strain: Add a standardized inoculum of the indicator strain to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (indicator strain in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the indicator strain for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the indicator strain.

Visualizations

Bacilysin_Mode_of_Action cluster_cell Bacterial Cell This compound This compound (L-Ala-L-Anticapsin) Peptidases Intracellular Peptidases This compound->Peptidases Transport into cell Cell_Membrane Bacterial Cell Membrane Intracellular_Space Intracellular Space L_Anticapsin L-Anticapsin (Active form) Peptidases->L_Anticapsin Hydrolysis GlcN6P_Synthase Glucosamine-6-Phosphate Synthase (glmS) L_Anticapsin->GlcN6P_Synthase GlcN6P Glucosamine-6-P Fructose6P Fructose-6-P + Glutamine Fructose6P->GlcN6P Peptidoglycan Peptidoglycan Biosynthesis GlcN6P->Peptidoglycan Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Disruption leads to

Caption: this compound's mechanism of action.

Bacilysin_Stability_Workflow Start Start: this compound Sample pH_Incubation Incubate at various pH values (e.g., 2, 4, 7, 10, 12) Start->pH_Incubation Stability Testing Temp_Incubation Incubate at various temperatures (e.g., 4°C, 25°C, 37°C, 60°C, 100°C) Start->Temp_Incubation Stability Testing Activity_Assay Perform Activity Assay (e.g., Disc Diffusion or MIC) pH_Incubation->Activity_Assay Quantification Quantify remaining this compound (e.g., HPLC) pH_Incubation->Quantification Temp_Incubation->Activity_Assay Temp_Incubation->Quantification Analyze_Activity Analyze Optimal Conditions (Determine optimal pH and temperature for activity) Activity_Assay->Analyze_Activity Analyze_Stability Analyze Stability (Determine half-life, residual activity) Quantification->Analyze_Stability End End: Stability and Activity Profile Analyze_Stability->End Analyze_Activity->End

Caption: Workflow for assessing this compound stability and activity.

References

Genetic manipulation of Bacillus for Bacilysin overproduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bacilysin Overproduction in Bacillus.

This resource is designed for researchers, scientists, and drug development professionals working on the genetic manipulation of Bacillus species to enhance the production of the dipeptide antibiotic, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at this compound overproduction.

Issue 1: Low or No this compound Production After Genetic Modification

Possible Causes and Solutions

Potential Cause Troubleshooting Step Recommended Action
Ineffective Genetic Construct Verify the integrity and expression of your genetic construct.Sequence the inserted genetic elements to confirm their correctness. Use RT-qPCR to quantify the transcript levels of the target genes (e.g., bac operon).
Suboptimal Ribosome Binding Site (RBS) The native RBS of the bac operon may be weak, leading to poor translation.Engineer a strong RBS upstream of the bac operon's start codon. A canonical Shine-Dalgarno sequence (e.g., TAAGGAGG) with an optimal spacer (e.g., 8 nt) can significantly increase protein expression and this compound yield.[1][2][3]
Metabolic Precursor Limitation This compound biosynthesis branches from the aromatic amino acid pathway at prephenate.[4][5][6] Deficiencies in this pathway will limit production.Supplement the culture medium with prephenate or its precursors. Ensure that upstream genes in the shikimate pathway are adequately expressed. Avoid mutations in aro genes, as these are essential for this compound biosynthesis.[4][5]
Inadequate Post-Translational Modification While this compound synthesis itself is Sfp-independent, other metabolic pathways competing for precursors might be affected by Sfp activity.[7]Ensure the strain possesses a functional sfp gene if other non-ribosomal peptides or polyketides are also of interest. For this compound specifically, this is not a direct requirement.[7]
Catabolite Repression High concentrations of glucose can repress the expression of genes for secondary metabolite production.Utilize alternative carbon sources such as molasses or implement a fed-batch fermentation strategy to maintain low glucose levels.[8][9]
Incorrect Fermentation Conditions pH, temperature, and aeration are critical for optimal this compound production.Optimize fermentation parameters. The optimal pH for this compound production is around 6.8.[8] Maintain a controlled dissolved oxygen (DO) level, for example, between 20-40% air saturation.[8][10]
Issue 2: Inconsistent this compound Yields Between Batches

Possible Causes and Solutions

Potential Cause Troubleshooting Step Recommended Action
Variable Inoculum Quality Inconsistent age, size, or physiological state of the inoculum can lead to variable fermentation performance.Standardize your inoculum preparation protocol. Implement a two-stage inoculum strategy to ensure a consistent and healthy starting culture.[8]
Genetic Instability of the Production Strain High-producing strains can sometimes be genetically unstable, leading to a decline in productivity over successive generations.Perform regular quality control checks of your master cell bank. Re-streak and verify the phenotype and genotype of your production strain periodically.
Fluctuations in Media Components Variations in the quality and composition of media components can impact this compound production.Use high-quality, certified reagents. Prepare media in large, homogenous batches whenever possible to minimize batch-to-batch variability.

Frequently Asked Questions (FAQs)

Genetic Manipulation

Q1: What is the primary genetic target for increasing this compound production?

The primary target is the bac operon (also known as the bacABCDEF operon), which is directly responsible for the biosynthesis of this compound.[1][7] Overexpression of this operon is a key strategy for enhancing yield.

Q2: How can I overexpress the bac operon?

Several strategies can be employed:

  • Strong Promoter Introduction: Replace the native promoter of the bac operon with a strong, constitutive, or inducible promoter.

  • Ribosome Binding Site (RBS) Engineering: As mentioned in the troubleshooting guide, optimizing the RBS of the bac operon can significantly enhance translation and lead to higher yields.[1][2][3] A 2.87-fold increase in this compound production has been reported by introducing a strong RBS.[1][2]

  • CRISPR/Cas9-Mediated Genome Editing: This powerful tool can be used to precisely edit the 5'-untranslated region (5'UTR) of the bac operon to introduce a strong RBS or other regulatory elements.[1][2][3]

  • Ribosome Engineering: Inducing spontaneous mutations that confer resistance to antibiotics like streptomycin (B1217042) and rifampin can lead to this compound overproduction due to enhanced transcription of biosynthesis genes.[11]

Q3: What is the role of the sfp gene in this compound production?

The sfp gene encodes a 4'-phosphopantetheinyl transferase. This enzyme is essential for the synthesis of non-ribosomally produced lipopeptides and polyketides, such as surfactin.[12][13] However, this compound biosynthesis is Sfp-independent.[7] Therefore, mutating sfp will not directly inhibit this compound production, and this can be a useful strategy to eliminate the production of other competing secondary metabolites.[7]

Biosynthesis and Regulation

Q4: What is the biosynthetic pathway of this compound?

This compound is a dipeptide composed of L-alanine and L-anticapsin.[11] Its biosynthesis begins with prephenate, a key intermediate in the aromatic amino acid pathway.[4][5][6] The genes of the bac operon then convert prephenate into this compound.[7]

Q5: How is this compound production regulated?

This compound production is influenced by several regulatory systems:

  • Quorum Sensing: At high cell densities, quorum sensing pathways, such as the ComQXPA system in B. subtilis, can regulate the expression of genes involved in antibiotic production.[7]

  • Transcriptional Regulators: Regulators like AbrB and SrfA can impact this compound biosynthesis. For instance, blocking the negative regulator AbrB has been shown to significantly increase this compound production.[7]

Fermentation and Optimization

Q6: What are the optimal fermentation conditions for this compound production?

While optimal conditions can be strain-dependent, here are some general guidelines:

  • Carbon Source: Molasses has been identified as an effective carbon source.[9][14] High glucose concentrations should be avoided to prevent catabolite repression.[8]

  • Nitrogen Source: A combination of glutamic acid and soybean meal can serve as effective nitrogen sources.[9][14]

  • pH: The optimal pH for this compound production is approximately 6.8.[8]

  • Temperature: A temperature of around 37°C is generally suitable for B. subtilis growth and this compound production.[10]

  • Aeration: Maintaining a dissolved oxygen (DO) level between 20-40% air saturation is a good starting point for optimization.[8][10]

Q7: How can I quantify this compound production?

A common method for this compound quantification is High-Performance Liquid Chromatography (HPLC). A C18 reverse-phase column can be used with a gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid) as the mobile phase. Detection is typically performed using a UV detector at 210 nm or 220 nm.[8] A standard curve with purified this compound should be used for accurate quantification.

Quantitative Data Summary

Table 1: Impact of Genetic Modifications on this compound Production
Strain/Modification Fold Increase in this compound Production Reference
B. subtilis with strong RBS substitution in bac operon2.87[1][2]
B. subtilis triple mutant (mthA, rpsL, rpoB)5[11]
Table 2: Optimized Fermentation Parameters for Bacillus spp. Secondary Metabolite Production
Parameter Optimized Value Target Metabolite Reference
Temperature42.9 °CSurfactin[9][14]
Time42.8 hSurfactin[9][14]
MgSO₄0.4 g/LSurfactin[9][14]
pH5.0Surfactin[9]
Temperature30 °CBacteriocin[15]
Incubation Time24 hBacteriocin[15]
Glucose4.5 g/100 mLBacteriocin[15]
Yeast Extract1.5 g/100 mLBacteriocin[15]
MgSO₄·7H₂O1.2 g/100 mLBacteriocin[15]

Note: While some of these parameters are for other secondary metabolites, they provide a good starting point for the optimization of this compound production.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Editing of the bac Operon 5'UTR

This protocol describes the introduction of a strong RBS into the 5'UTR of the bac operon in B. subtilis PY79.[1]

  • Plasmid Construction:

    • Synthesize a single guide RNA (sgRNA) targeting the 5'UTR of the bacA gene.

    • Clone the sgRNA into a CRISPR/Cas9 vector for B. subtilis (e.g., a single-plasmid system with Cas9 under an inducible promoter).

    • Synthesize a repair template containing the desired strong RBS (e.g., TAAGGAGG) with an 8 nt spacing from the AUG start codon, flanked by homology arms of approximately 500 bp corresponding to the regions upstream and downstream of the target site.

  • Transformation:

    • Prepare competent B. subtilis PY79 cells.

    • Transform the competent cells with the CRISPR/Cas9 plasmid and the repair template.

    • Plate the transformed cells on selective agar (B569324) plates (e.g., containing kanamycin) and incubate at 37°C.

  • Screening and Verification:

    • Screen the resulting colonies by colony PCR using primers flanking the target region to identify clones with the desired insertion.

    • Sequence the PCR products from positive clones to confirm the correct insertion of the strong RBS.

  • Plasmid Curing:

    • Culture the confirmed mutant strain in a non-selective medium at a non-permissive temperature for plasmid replication (e.g., 42°C) to cure the CRISPR/Cas9 plasmid.

    • Verify the loss of the plasmid by replica plating onto selective and non-selective plates.

Protocol 2: this compound Bioassay

This protocol provides a method for determining the biological activity of this compound.

  • Indicator Strain Preparation:

    • Prepare an overnight culture of an indicator strain, such as Staphylococcus aureus.

    • Use the overnight culture to inoculate a soft agar overlay (e.g., LB agar with 0.7% agar).

  • Sample Preparation:

    • Centrifuge the B. subtilis culture supernatant to remove bacterial cells.

    • Filter-sterilize the supernatant.

  • Assay:

    • Pour the inoculated soft agar onto a base of solid agar in a petri dish.

    • Once the overlay has solidified, place sterile paper discs (6 mm diameter) onto the surface.

    • Pipette a known volume (e.g., 20 µL) of the filter-sterilized supernatant onto each disc.

    • Incubate the plates overnight at 37°C.

  • Analysis:

    • Measure the diameter of the zone of inhibition around each disc.

    • The size of the zone of inhibition is proportional to the concentration of this compound in the sample. A standard curve can be generated using purified this compound to quantify the activity in units/mL.

Visualizations

Bacilysin_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_aromatic_amino_acid Aromatic Amino Acid Pathway cluster_this compound This compound Biosynthesis Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate TyrA TyrA (Prephenate Dehydrogenase) Prephenate->TyrA PheA PheA (Prephenate Dehydratase) Prephenate->PheA bac_operon bac Operon (bacA, bacB, etc.) Prephenate->bac_operon Branches off Tyrosine Tyrosine TyrA->Tyrosine Phenylalanine Phenylalanine PheA->Phenylalanine Anticapsin_Precursor Anticapsin Precursor bac_operon->Anticapsin_Precursor L_Anticapsin L-Anticapsin Anticapsin_Precursor->L_Anticapsin This compound This compound L_Anticapsin->this compound L_Alanine L_Alanine L_Alanine->this compound

Caption: The biosynthetic pathway of this compound, branching from prephenate.

Bacilysin_Overproduction_Workflow cluster_strain_engineering Strain Engineering cluster_fermentation Fermentation & Optimization cluster_analysis Analysis start Wild-Type Bacillus Strain crispr CRISPR/Cas9 Editing of bac 5'UTR (Introduce Strong RBS) start->crispr Option 1 ribosome_eng Ribosome Engineering (Select for Antibiotic Resistance) start->ribosome_eng Option 2 engineered_strain Engineered High-Producing Strain crispr->engineered_strain ribosome_eng->engineered_strain inoculum Inoculum Preparation engineered_strain->inoculum fermentation Optimized Fermentation (pH, DO, Nutrients) inoculum->fermentation harvest Harvest Supernatant fermentation->harvest bioassay This compound Bioassay harvest->bioassay hplc HPLC Quantification harvest->hplc result This compound Overproduction Confirmed bioassay->result hplc->result

Caption: Workflow for this compound overproduction in Bacillus.

Bacilysin_Regulation cluster_signals Regulatory Signals cluster_regulators Key Regulators cluster_target Target Operon high_cell_density High Cell Density comqxpa ComQXPA (Quorum Sensing) high_cell_density->comqxpa activates srfA SrfA comqxpa->srfA activates bac_operon bac Operon Expression srfA->bac_operon positively regulates abrB AbrB abrB->srfA represses abrB->bac_operon negatively regulates

Caption: Simplified regulatory network of this compound production.

References

Technical Support Center: Industrial Scale-Up of Bacilysin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the industrial scale-up of Bacilysin production.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during experimentation.

Issue 1: Low this compound Yield Despite High Cell Density

  • Question: My Bacillus subtilis fermentation is achieving high cell density (OD600), but the final this compound titer is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

  • Answer: This is a common issue often related to metabolic regulation and nutrient availability. Here are the primary factors to investigate:

    • Catabolite Repression: High concentrations of glucose, a common carbon source, can suppress the expression of genes responsible for secondary metabolite production, including the bac operon for this compound.

      • Solution: Implement a fed-batch fermentation strategy . Start with a lower initial glucose concentration and begin feeding a concentrated glucose solution once the initial supply is nearly depleted. This maintains a low glucose level, preventing repression and extending the production phase.[1][2]

    • Oxygen Limitation: While high cell density is achieved, oxygen may become a limiting factor during the stationary phase when this compound production is typically highest. Insufficient dissolved oxygen (DO) can restrict the energy-dependent pathways required for antibiotic synthesis.

      • Solution: Monitor and control the DO level, aiming for a setpoint between 20-40% air saturation as a starting point for optimization. At scale, this involves adjusting agitation speed and aeration rates to maintain the desired volumetric oxygen transfer coefficient (KLa). KLa values between 13.3 h⁻¹ and 106.2 h⁻¹ have been shown to support effective Bacillus growth and sporulation, which is linked to secondary metabolite production.[3]

    • Feedback Inhibition: this compound itself can limit its own synthesis when it accumulates in the culture medium.[3]

      • Solution: Consider implementing an in-situ product removal (ISPR) technology, such as adsorption onto resins within the bioreactor, to keep the extracellular concentration of this compound below the inhibitory threshold.

    • Phosphate (B84403) Inhibition: High concentrations of phosphate, while essential for growth, can inhibit the production of some secondary metabolites in Bacillus species.

      • Solution: Evaluate the phosphate concentration in your production medium. It may be necessary to limit the initial phosphate concentration and feed it during the fermentation if it is found to be inhibitory at high levels.

Issue 2: Inconsistent this compound Yields Between Batches

  • Question: We are experiencing significant batch-to-batch variability in our this compound production. What are the likely sources of this inconsistency?

  • Answer: Inconsistent yields are often traced back to a lack of standardization in the inoculum development and media preparation stages.

    • Inoculum Quality: The age, size, and physiological state of the inoculum are critical for reproducible fermentations.

      • Solution: Implement a standardized, multi-stage inoculum development protocol. This includes creating a master cell bank (MCB) and working cell banks (WCB) to ensure genetic stability. A two-stage seed culture preparation, where a pre-culture is grown to mid-log phase before inoculating a larger seed culture, can enhance consistency.

    • Media Preparation: Complex media components like yeast extract and peptone can have inherent lot-to-lot variability. Additionally, over-sterilization can degrade essential nutrients or generate inhibitory compounds.

      • Solution: Source high-quality, consistent lots of media components. Validate your sterilization cycles (time, temperature, pressure) to ensure sterility without compromising media integrity.

    • Genetic Instability: High-producing strains can sometimes lose their production capabilities over successive generations due to spontaneous mutations.

      • Solution: Regularly re-streak cultures from your working cell bank rather than continuously sub-culturing. Periodically perform small-scale fermentations to confirm the production stability of your strain.

Issue 3: Difficulties in Downstream Purification and Product Loss

  • Question: We are facing challenges in purifying this compound from the fermentation broth, leading to low recovery and purity. What are the key issues and how can they be addressed?

  • Answer: this compound is a hydrophilic dipeptide, which presents unique purification challenges. Key issues often involve initial recovery, separation from similar compounds, and product stability.

    • Initial Recovery: this compound is secreted into a complex broth containing residual media components, other secreted proteins, and metabolites.

      • Solution: A common initial step is adsorption chromatography. Macroporous resins like Amberlite XAD1600 can be used to capture this compound from the clarified fermentation broth.[4]

    • Co-purification of Impurities: Other hydrophilic compounds and peptides from the fermentation broth can co-elute with this compound, reducing final purity. Bacillus subtilis is known to produce a variety of other peptides and exopolysaccharides that can interfere with purification.

      • Solution: A multi-step chromatography approach is necessary. Following initial capture, ion-exchange chromatography (e.g., using Dowex 50) and size-exclusion chromatography (e.g., on Sephadex G-25) can be employed to separate this compound based on charge and size, respectively.[5][6]

    • Product Stability: this compound is stable across a wide pH range (1.4 to 12.0) but can be susceptible to degradation by proteases present in the fermentation supernatant.[7][8]

      • Solution: Process the harvested broth as quickly as possible and keep it at low temperatures. Consider adding protease inhibitors immediately after cell removal, though this adds complexity and cost at an industrial scale.

Frequently Asked Questions (FAQs)

Q1: What are the optimal fermentation parameters for this compound production? A1: The optimal conditions can be strain-specific, but general starting points are a temperature of approximately 25-30°C and a pH controlled at around 6.8.[3][9][10] Adequate aeration is crucial, and a fed-batch strategy is often superior to a simple batch process to avoid carbon catabolite repression.[1][2]

Q2: Which carbon and nitrogen sources are best for this compound production? A2: While glucose is a common carbon source, its concentration must be controlled. Using alternative or complex carbon sources like soluble starch can be beneficial.[9] For nitrogen, both inorganic (e.g., ammonium (B1175870) sulfate) and organic sources (e.g., yeast extract, peptone, L-glutamic acid) are used. The addition of asparagine in conjunction with glucose has been shown to significantly increase activity.[11]

Q3: How does aeration and agitation affect production at an industrial scale? A3: Aeration and agitation are critical for maintaining sufficient dissolved oxygen and ensuring homogeneity in large bioreactors. The key scale-up parameter is the volumetric oxygen transfer coefficient (KLa), which is influenced by agitator design, speed, and gas flow rate. Insufficient KLa leads to oxygen limitation and reduced yield, while excessive shear from high agitation can damage cells. A linear increase in specific growth rate has been observed when KLa is increased from 13.3 h⁻¹ to 65.5 h⁻¹.[3] Achieving a consistent KLa value across scales is a primary goal of process scale-up.[12]

Q4: Is genetic modification a viable strategy to improve yield? A4: Yes, genetic engineering holds significant promise. One successful approach involves editing the 5'-untranslated region (5'UTR) of the bac operon to introduce a strong ribosome binding site (RBS). This strategy has been shown to increase the translational efficiency of the biosynthetic genes, resulting in a 2.87-fold increase in this compound titer without negatively impacting cell growth.[7]

Q5: How stable is this compound during storage? A5: this compound is a relatively stable molecule. It is reported to be heat-stable (withstanding 100°C for 15 minutes) and remains active over a broad pH range of 1.4 to 12.0.[7] For long-term storage, purified this compound is typically lyophilized (freeze-dried).[4]

Data Presentation

Table 1: Comparison of Fermentation Strategies for Bacillus subtilis Metabolite Production

Fermentation StrategyKey AdvantageTypical OutcomeThis compound Relevance
Batch Culture Simple operation, low initial investment.Lower cell density and product yield due to substrate inhibition and nutrient depletion.[13]Often results in suboptimal this compound yield due to glucose repression.
Fed-Batch Culture Overcomes substrate inhibition and catabolite repression.[1][14]Higher cell density and significantly increased product titers (e.g., 2.1 to 2.5-fold increase for other B. subtilis products).[15]Highly recommended for maximizing this compound production by controlling glucose levels.
Continuous Culture High productivity, consistent product quality.Can be difficult to maintain for secondary metabolite production, which is often linked to stationary phase.Less commonly used for this compound but could be explored for specific process objectives.

Table 2: Key Fermentation Parameters and Optimized Values for this compound Production

ParameterOptimized Value / RangeRationale & Citation
Temperature 25 - 30°CProduction is highest at 25°C; temperatures above 30°C can be inhibitory.[3][11]
pH ~6.8Production is highest at this pH.[3]
Dissolved Oxygen (DO) 20 - 40% air saturationA critical parameter for aerobic synthesis of secondary metabolites.
Agitation / Aeration (KLa) 13.3 - 65.5 h⁻¹KLa values in this range support good biomass growth and metabolite production in Bacillus species.[3]

Experimental Protocols

Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound from fermentation broth. Optimization may be required based on the specific HPLC system and sample matrix.

  • Sample Preparation:

    • Collect a sample of the fermentation broth.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cells and other solids.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. The sample is now ready for injection.

  • HPLC System and Conditions:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 60% B (linear gradient)

      • 25-30 min: 60% to 95% B (column wash)

      • 30-35 min: 95% to 5% B (re-equilibration)

      • 35-40 min: 5% B (hold)

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Run the standards and samples on the HPLC system.

    • Identify the this compound peak based on its retention time, which should be consistent with the standard.

    • Integrate the peak area for this compound in both standards and samples.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Bacilysin_Biosynthesis_Pathway cluster_bac_operon bac Operon Enzymes Prephenate Prephenate Intermediate1 Intermediate 1 Prephenate->Intermediate1 BacA/B/C Intermediate2 Intermediate 2 Intermediate1->Intermediate2 BacF, BacG L_Anticapsin L-Anticapsin Intermediate2->L_Anticapsin This compound This compound L_Anticapsin->this compound BacD BacD (L-amino acid ligase) L_Alanine L-Alanine L_Alanine->this compound BacA BacA/B/C BacF BacF BacG BacG BacD->this compound Ligation

Caption: Simplified this compound biosynthesis pathway starting from prephenate.

Scale_Up_Workflow cluster_dev Development lab_scale Lab Scale (1-10 L) Process Optimization (pH, Temp, Media) pilot_scale Pilot Scale (100-1000 L) KLa Matching Downstream Process Dev. lab_scale->pilot_scale Scale-up industrial_scale Industrial Scale (>10,000 L) Commercial Production pilot_scale->industrial_scale Technology Transfer strain_dev Strain Development & Cell Bank Creation media_opt Media Optimization strain_dev->media_opt media_opt->lab_scale

Caption: General workflow for scaling up this compound fermentation.

Troubleshooting_Logic start Low this compound Yield check_growth Cell Growth (OD) Normal? start->check_growth low_growth Issue: Low Cell Growth - Inoculum Quality? - Media Composition? - Contamination? check_growth->low_growth No high_growth Issue: High Growth, Low Product - Catabolite Repression? - O2 Limitation? - Feedback Inhibition? check_growth->high_growth Yes solution_low_growth Solution: - Standardize Inoculum - Verify Media Prep - Check Sterility low_growth->solution_low_growth solution_high_growth Solution: - Implement Fed-Batch - Increase KLa (DO Control) - Consider ISPR high_growth->solution_high_growth

Caption: Troubleshooting flowchart for low this compound yield.

References

Bacilysin degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with the dipeptide antibiotic bacilysin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on degradation pathways and prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a dipeptide antibiotic produced by various Bacillus species, composed of an L-alanine residue at the N-terminus and the non-proteinogenic amino acid L-anticapsin at the C-terminus.[1][2] By itself, this compound is inactive. Its antimicrobial activity is initiated upon transport into a target cell, where intracellular peptidases hydrolyze the peptide bond, releasing L-anticapsin.[1][2] L-anticapsin then acts as a potent inhibitor of glucosamine-6-phosphate synthase, a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] This inhibition leads to cell lysis.

Q2: What are the primary degradation pathways for this compound?

A2: The principal "degradation" of this compound is, in fact, its activation mechanism. Inside target bacterial cells, peptidases cleave this compound into L-alanine and L-anticapsin. L-anticapsin is the active molecule that inhibits cell wall synthesis.

Undesired degradation may occur due to proteases present in the experimental environment, particularly if working with crude extracts or culture supernatants of Bacillus subtilis, which is known to secrete a variety of extracellular proteases. However, specific studies detailing the susceptibility of this compound to these proteases and the resulting degradation products are not extensively documented in the available literature.

Q3: How stable is this compound under different pH and temperature conditions?

A3: this compound is known to be a remarkably stable molecule. It is reported to be heat-tolerant and stable over a broad pH range.[1][3] One study describes it as a heat-tolerant antibacterial compound that is stable between pH 1.4 and 12.0 for four hours at 20°C.[1] It is also reported to be heat-stable at 100°C for 15 minutes.[3] For long-term storage, it is recommended to keep this compound in a dry, dark place at 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years).

Troubleshooting Guide: this compound Degradation

This guide addresses common problems related to this compound degradation that you might encounter during your experiments.

Problem 1: Loss of this compound Activity in Solution

Possible Cause:

  • Proteolytic Degradation: Your this compound sample may be contaminated with proteases, especially if you are working with partially purified samples or cell culture supernatants. Bacillus subtilis, the producing organism, is known to secrete a variety of extracellular proteases.

  • Sub-optimal Storage: Improper storage conditions can lead to a gradual loss of activity over time.

Solutions:

  • Use of Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your this compound solutions, especially when working with crude or semi-purified preparations.

  • Proper Storage: Store purified this compound solutions at -20°C or -80°C for long-term storage. For short-term storage, 4°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Work at Low Temperatures: Perform experimental manipulations on ice to minimize potential enzymatic activity.

Problem 2: Inconsistent Results in Bioassays

Possible Cause:

  • Variable this compound Concentration: Degradation during the experiment can lead to a decrease in the effective concentration of this compound, resulting in inconsistent bioassay results.

  • Hydrolysis to Active Form: The bioactivity of this compound depends on its hydrolysis to L-anticapsin within the target organism. Differences in the rate of uptake and hydrolysis can lead to variability.

Solutions:

  • Quantify this compound Concentration: Use an analytical method like HPLC to determine the exact concentration of this compound in your stock solutions and before use in experiments.

  • Pre-incubation Control: Include a control where this compound is pre-incubated under the same conditions as your experiment (without the target organism) to assess its stability.

  • Use a Stable Internal Standard: When performing quantitative analysis, use a stable internal standard to account for variations in sample processing and instrument response.

Quantitative Data Summary

The following table summarizes the known stability of this compound under various conditions. Note that detailed quantitative data on the percentage of degradation over extended periods is limited in the literature.

ConditionTemperatureDurationStabilityReference
pH 1.4 - 12.020°C4 hoursStable[1]
Heat100°C15 minutesStable[3]
Long-term Storage-20°CMonths to yearsRecommended
Short-term Storage0 - 4°CDays to weeksRecommended

Experimental Protocols

Protocol 1: this compound Stability Assay Using HPLC

This protocol provides a general framework for assessing the stability of this compound under different temperature and pH conditions.

1. Materials:

  • Purified this compound

  • Buffers of desired pH (e.g., phosphate (B84403) buffer for pH 7, citrate (B86180) buffer for acidic pH, carbonate-bicarbonate buffer for alkaline pH)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • UV detector

2. Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., water or a buffer at neutral pH).

  • Dilute the this compound stock solution to a final working concentration in the different pH buffers to be tested.

  • Divide each solution into aliquots for incubation at different temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition and immediately stop any potential degradation by adding a quenching solution (e.g., a strong acid like trifluoroacetic acid) and/or placing the sample on ice.

  • Analyze the samples by HPLC. A typical HPLC method for this compound might involve a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. Detection is typically performed at 210 nm or 220 nm.

  • Quantify the peak area of this compound at each time point. The stability is expressed as the percentage of the initial peak area remaining.

3. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition (pH and temperature).

  • From these plots, you can determine the rate of degradation and the half-life of this compound under each condition.

Protocol 2: Assessing Susceptibility to Proteolytic Degradation

This protocol helps determine if this compound is being degraded by proteases in a given sample (e.g., Bacillus subtilis culture supernatant).

1. Materials:

  • Purified this compound

  • Source of proteases (e.g., filtered Bacillus subtilis culture supernatant)

  • Protease inhibitor cocktail (optional, for control)

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system or a bioassay setup

2. Procedure:

  • Prepare a solution of this compound in the incubation buffer.

  • Set up the following reaction mixtures:

    • Test: this compound + Protease source

    • Control 1 (No Protease): this compound + Inactivated protease source (heat-inactivated at 95°C for 10 minutes)

    • Control 2 (Inhibitor): this compound + Protease source + Protease inhibitor cocktail

  • Incubate all mixtures at a suitable temperature (e.g., 37°C).

  • At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots from each reaction and stop the reaction (e.g., by adding a strong acid or by heat inactivation).

  • Analyze the remaining this compound concentration in each sample using HPLC or a bioassay against a sensitive indicator strain.

3. Data Analysis:

  • Compare the concentration of this compound in the "Test" sample to the "Control" samples over time.

  • A significant decrease in this compound concentration in the "Test" sample compared to the controls indicates proteolytic degradation.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound.

Bacilysin_Activation_Pathway cluster_extracellular Extracellular cluster_cell Target Cell This compound This compound (L-Ala-L-Anticapsin) Transport Peptide Transport This compound->Transport Uptake Intracellular_this compound Intracellular This compound Transport->Intracellular_this compound L_Alanine L-Alanine Intracellular_this compound->L_Alanine Hydrolysis L_Anticapsin L-Anticapsin (Active Form) Intracellular_this compound->L_Anticapsin Hydrolysis Peptidase Intracellular Peptidase Peptidase->Intracellular_this compound GlcN6P_Synthase Glucosamine-6-Phosphate Synthase L_Anticapsin->GlcN6P_Synthase Inhibition Cell_Wall_Synthesis Cell Wall Synthesis GlcN6P_Synthase->Cell_Wall_Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

This compound activation pathway within a target cell.

Experimental_Workflow_Stability_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Bacilysin_Stock This compound Stock Solution Bacilysin_Samples This compound Samples (in Buffers) Bacilysin_Stock->Bacilysin_Samples Buffer_Solutions Buffer Solutions (Different pH) Buffer_Solutions->Bacilysin_Samples Temp_Incubation Incubate at Different Temperatures (4°C, 25°C, 37°C) Bacilysin_Samples->Temp_Incubation Time_Points Sample at Time Points (0, 1, 2, 4, 8, 24h) Temp_Incubation->Time_Points Quench Quench Reaction Time_Points->Quench HPLC_Analysis HPLC Analysis Quench->HPLC_Analysis Data_Analysis Data Analysis (% Remaining this compound) HPLC_Analysis->Data_Analysis

Workflow for a this compound stability assay.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Loss of this compound Activity Proteolytic_Degradation Proteolytic Degradation Problem->Proteolytic_Degradation Suboptimal_Storage Sub-optimal Storage Problem->Suboptimal_Storage Use_Inhibitors Use Protease Inhibitors Proteolytic_Degradation->Use_Inhibitors Low_Temp_Work Work at Low Temp (on ice) Proteolytic_Degradation->Low_Temp_Work Proper_Storage Proper Storage (-20°C or -80°C) Suboptimal_Storage->Proper_Storage

Troubleshooting logic for loss of this compound activity.

References

Validation & Comparative

Comparative Analysis of Bacilysin and Fengycin Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial properties of two potent bioactive compounds derived from Bacillus species: Bacilysin and Fengycin (B216660). The following sections detail their mechanisms of action, antimicrobial spectra, and the experimental protocols used to evaluate their efficacy, with a focus on quantitative data to support a thorough comparative analysis.

Introduction

This compound and Fengycin are both antimicrobial peptides produced by various strains of Bacillus, notably Bacillus subtilis. While both exhibit significant antimicrobial properties, their structures, modes of action, and primary targets differ considerably. This compound, a dipeptide antibiotic, is known for its broad-spectrum activity against both bacteria and fungi.[1][2] In contrast, Fengycin, a cyclic lipopeptide, is predominantly recognized for its potent antifungal activity, particularly against filamentous fungi.[3][4] This guide aims to provide a side-by-side comparison to aid researchers in selecting the appropriate agent for their specific applications.

Mechanism of Action

The antimicrobial mechanisms of this compound and Fengycin are distinct, targeting different cellular components and pathways.

This compound: Inhibition of Cell Wall Synthesis

This compound is a prodrug that is transported into the target cell.[5] Once inside, it is hydrolyzed by intracellular peptidases to release its active component, L-anticapsin.[5] L-anticapsin acts as a competitive inhibitor of glucosamine-6-phosphate synthase (GlcN6P synthase), a crucial enzyme in the biosynthesis of peptidoglycan in bacteria and mannoproteins in fungi.[6] The inhibition of this pathway disrupts cell wall formation, leading to cell lysis and death.[6]

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Bacilysin_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell This compound This compound Transport Peptide Transport System This compound->Transport Enters cell via Bacilysin_in This compound Transport->Bacilysin_in Hydrolysis Intracellular Peptidases Bacilysin_in->Hydrolysis Anticapsin L-Anticapsin (Active Form) Hydrolysis->Anticapsin GlcN6P_synthase Glucosamine-6-Phosphate Synthase Anticapsin->GlcN6P_synthase Inhibits CellWall_synthesis Cell Wall Synthesis GlcN6P_synthase->CellWall_synthesis Catalyzes Cell_Lysis Cell Lysis CellWall_synthesis->Cell_Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Fengycin: Disruption of Cell Membrane Integrity

Fengycin's primary mode of action involves the disruption of the fungal cell membrane.[7] As an amphiphilic molecule, it inserts its lipid tail into the cell membrane's lipid bilayer, while the hydrophilic peptide ring remains at the membrane surface.[7] This insertion disrupts the membrane's structure and permeability, leading to the formation of pores or ion channels.[8] The subsequent leakage of essential cellular components, such as ions (e.g., K+), and the influx of water result in cell death.[8] Fengycin's selectivity for fungal membranes is attributed to its interaction with membrane sterols. Some studies also suggest that Fengycin can induce the production of reactive oxygen species (ROS) in fungal cells, contributing to its antifungal activity.

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Fengycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane Fengycin Fengycin Membrane_Insertion Membrane Insertion & Aggregation Fengycin->Membrane_Insertion Interacts with Pore_Formation Pore/Ion Channel Formation Membrane_Insertion->Pore_Formation Membrane_Disruption Membrane Disruption Pore_Formation->Membrane_Disruption Ion_Efflux K+ Efflux Membrane_Disruption->Ion_Efflux ROS_Production ROS Production (secondary effect) Membrane_Disruption->ROS_Production Cell_Death Cell Death Ion_Efflux->Cell_Death ROS_Production->Cell_Death

Caption: Mechanism of action of Fengycin.

Comparative Antimicrobial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Fengycin against a range of microorganisms as reported in the literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.

Microorganism This compound MIC (µg/mL) Fengycin MIC (µg/mL)
Bacteria
Escherichia coli0.001[5]>160 (Fengycin 2B)[9], 500[10]
Staphylococcus aureus->160 (Fengycin 2B)[9]
Staphylococcus epidermidis-500[10]
Pseudomonas aeruginosa-200[8]
Xanthomonas axonopodis pv. vesicatoria-25[8]
Fungi
Candida albicans-31.25[7]
Aspergillus niger-15.62[7]
Rhizomucor variabilis-4.5 µM
Candida spp. (chlorotetaine derivative)1.8 - 7.8[5]-
Aspergillus niger (chlorotetaine derivative)1.8 - 7.8[5]-

Note: The MIC value for this compound against E. coli is exceptionally low and may warrant further investigation for confirmation. The provided MICs for a chlorinated derivative of this compound (chlorotetaine) show its antifungal potential.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial agents. Below are generalized protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of an antimicrobial agent in a 96-well microtiter plate format.[11]

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MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inoculum Prepare Bacterial/Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculate Prep_Antimicrobial Prepare Serial Dilutions of Antimicrobial Agent Dispense Dispense Broth and Antimicrobial Dilutions into 96-well Plate Prep_Antimicrobial->Dispense Dispense->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Growth or Measure OD600 Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Caption: Experimental workflow for MIC determination.

Materials:

  • Test antimicrobial agent (this compound or Fengycin)

  • Sterile 96-well microtiter plates

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganism

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent in a suitable solvent. Perform serial two-fold dilutions in the appropriate growth medium to achieve a range of concentrations.

  • Preparation of Inoculum: From a fresh culture, suspend several colonies of the test microorganism in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[11] Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Inoculation: Add 100 µL of the appropriate antimicrobial dilution to each well of the 96-well plate. Add 100 µL of the prepared microbial inoculum to each well. Include a positive control (medium and inoculum, no antimicrobial) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[12]

Potassium Efflux Assay

This assay measures the leakage of potassium ions from cells, indicating membrane damage.[8]

Materials:

  • Test microorganism

  • Buffer (e.g., MES-Tris)

  • Antimicrobial agent

  • Potassium-selective electrode or atomic absorption spectrophotometer

Procedure:

  • Cell Preparation: Harvest microbial cells in the logarithmic growth phase by centrifugation. Wash the cells several times with a potassium-free buffer.

  • Treatment: Resuspend the cells in the potassium-free buffer to a specific density. Add the antimicrobial agent at the desired concentration.

  • Measurement: At various time intervals, collect aliquots of the cell suspension. Centrifuge to pellet the cells and collect the supernatant. Measure the potassium concentration in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometer.

  • Controls: Include a negative control (cells in buffer without the antimicrobial agent) and a positive control (cells lysed by boiling or with a detergent) to determine the maximum potassium release.[8]

Reactive Oxygen Species (ROS) Detection Assay

This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).[13]

Materials:

  • Fungal cells

  • Growth medium (e.g., YPD broth)

  • Phosphate-buffered saline (PBS)

  • H₂DCFDA solution

  • Antimicrobial agent

  • 96-well black, clear-bottom microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Cell Culture and Treatment: Grow fungal cells to the logarithmic phase. Harvest, wash, and resuspend the cells in fresh medium. Treat the cells with the antimicrobial agent at various concentrations for the desired time.

  • Staining: Add H₂DCFDA to each well to a final concentration of 10 µM.[13] Incubate in the dark at 30°C for 30-60 minutes.[13]

  • Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[13] An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Conclusion

This compound and Fengycin represent two distinct classes of antimicrobial peptides with different mechanisms of action and primary target spectra. This compound's inhibition of cell wall synthesis gives it broad-spectrum activity, making it a candidate for both antibacterial and antifungal applications. In contrast, Fengycin's potent membrane-disrupting activity is more selective for fungi, positioning it as a strong candidate for antifungal drug development and biocontrol applications. The choice between these two compounds will ultimately depend on the target organism and the desired therapeutic or biotechnological outcome. The provided data and protocols serve as a foundation for further comparative studies and the rational design of new antimicrobial strategies.

References

A Comparative Guide to Bacilysin and Other Lipopeptide Antibiotics from Bacillus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bacilysin and other prominent lipopeptide antibiotics produced by Bacillus species, namely surfactin, iturin, and fengycin (B216660). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Overview and Mechanism of Action

Bacillus species are prolific producers of a diverse array of antimicrobial peptides. Among these, this compound and the lipopeptide families of surfactins, iturins, and fengycins have garnered significant attention for their potent biological activities. While all are products of non-ribosomal peptide synthesis, their structures, mechanisms of action, and antimicrobial spectra differ considerably.

This compound is a dipeptide antibiotic composed of L-alanine and a non-proteinogenic amino acid, L-anticapsin.[1] Its primary mode of action is the inhibition of bacterial cell wall synthesis. Upon transport into the target cell, this compound is hydrolyzed, releasing L-anticapsin, which then inhibits glucosamine (B1671600) 6-phosphate synthase, a crucial enzyme in the peptidoglycan biosynthesis pathway.[1] This targeted inhibition leads to cell lysis.

Lipopeptide antibiotics from Bacillus, including surfactins, iturins, and fengycins, are cyclic peptides linked to a fatty acid chain. Their amphiphilic nature is central to their primary mechanism of action: the disruption of microbial cell membranes. They insert themselves into the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately cell death.

  • Surfactins are powerful biosurfactants with broad-spectrum activity against bacteria, fungi, and viruses. Their primary mechanism involves the perturbation and disruption of the cell membrane.

  • Iturins are particularly known for their potent antifungal activity. They interact with sterols in the fungal cell membrane, leading to the formation of pores and an increase in ion permeability.

  • Fengycins also exhibit strong antifungal properties, especially against filamentous fungi. Similar to iturins, they disrupt the cell membrane, but their interaction with membrane components may differ, contributing to their distinct antifungal spectrum.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, surfactin, iturin, and fengycin against a selection of common bacterial and fungal pathogens. MIC values can vary depending on the specific strain, culture conditions, and assay methodology.

AntibioticStaphylococcus aureus (Gram-positive bacterium)Escherichia coli (Gram-negative bacterium)Candida albicans (Yeast)Aspergillus niger (Filamentous fungus)Fusarium oxysporum (Filamentous fungus)
This compound 65 µg/mL[2]160 µg/mL[2]200 µg/mL[2]--
Surfactin >100 µg/mL>100 µg/mL6.25 µg/mL (in synergy with ketoconazole)[3]--
Iturin --25 µg/mL[4]--
Fengycin -----

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Test antibiotic (this compound, Surfactin, Iturin, or Fengycin)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism culture

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Antibiotic Stock Solution: Dissolve the antibiotic in a suitable solvent to a known concentration.

  • Prepare Microorganism Inoculum: Culture the microorganism overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the antibiotic stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microorganism inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing broth and inoculum without any antibiotic.

    • Negative Control: A well containing only broth.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of an antimicrobial agent to prevent biofilm formation.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Test antibiotic

  • Bacterial culture

  • Appropriate growth medium

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Prepare Bacterial Suspension and Antibiotic Dilutions: Prepare a bacterial suspension and serial dilutions of the test antibiotic in a 96-well plate as described in the MIC protocol.

  • Incubation for Biofilm Formation: Incubate the plate without shaking for 24-48 hours at an appropriate temperature to allow for biofilm formation.

  • Washing: Carefully discard the planktonic (free-floating) cells by inverting the plate and gently tapping it on absorbent paper. Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability and cytotoxicity of a compound.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Sterile 96-well tissue culture plates

  • Complete cell culture medium

  • Test antibiotic

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the test antibiotic. Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing Biosynthetic Pathways and Experimental Workflows

Biosynthesis of this compound vs. Lipopeptides

This compound and lipopeptide antibiotics are synthesized by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). These NRPSs act as assembly lines, activating and linking amino acid building blocks in a specific sequence.

Biosynthesis_Comparison cluster_this compound This compound Biosynthesis cluster_lipopeptide Lipopeptide Biosynthesis (General) Prephenate Prephenate BacA BacA Prephenate->BacA bacA Intermediate1 Intermediate1 BacA->Intermediate1 Prephenate dehydratase BacB BacB Intermediate1->BacB bacB L_Anticapsin_Precursor L_Anticapsin_Precursor BacB->L_Anticapsin_Precursor Oxidoreductase L_Anticapsin L_Anticapsin L_Anticapsin_Precursor->L_Anticapsin bacC, bacD, ywfG Bacilysin_Ligase Bacilysin_Ligase L_Anticapsin->Bacilysin_Ligase bacE L_Alanine L_Alanine L_Alanine->Bacilysin_Ligase bacE This compound This compound Bacilysin_Ligase->this compound L-amino acid ligase Fatty_Acid_Precursors Fatty_Acid_Precursors Fatty_Acyl_Adenylate Fatty_Acyl_Adenylate Fatty_Acid_Precursors->Fatty_Acyl_Adenylate Initiation Module (A-domain) Amino_Acid_Precursors Amino_Acid_Precursors Aminoacyl_Adenylate Aminoacyl_Adenylate Amino_Acid_Precursors->Aminoacyl_Adenylate Elongation Module (A-domain) Thioesterified_Fatty_Acid Thioesterified_Fatty_Acid Fatty_Acyl_Adenylate->Thioesterified_Fatty_Acid T-domain Growing_Peptide_Chain Growing_Peptide_Chain Thioesterified_Fatty_Acid->Growing_Peptide_Chain C-domain Thioesterified_Amino_Acid Thioesterified_Amino_Acid Aminoacyl_Adenylate->Thioesterified_Amino_Acid T-domain Thioesterified_Amino_Acid->Growing_Peptide_Chain C-domain Growing_Peptide_Chain->Growing_Peptide_Chain Cyclic_Lipopeptide Cyclic_Lipopeptide Growing_Peptide_Chain->Cyclic_Lipopeptide Termination Module (TE-domain) (Cyclization)

Caption: Comparative overview of this compound and Lipopeptide biosynthesis pathways.

Experimental Workflow for Antimicrobial Comparison

The following diagram illustrates a typical workflow for comparing the antimicrobial efficacy of different antibiotics.

Experimental_Workflow cluster_preparation Preparation cluster_assays Primary Assays cluster_secondary_assays Secondary Assays cluster_analysis Data Analysis & Comparison A Prepare Antibiotic Stock Solutions (this compound, Surfactin, etc.) C Perform MIC Assay (Broth Microdilution) A->C D Perform Biofilm Inhibition Assay (Crystal Violet) A->D E Perform Cytotoxicity Assay (MTT Assay on Mammalian Cells) A->E B Prepare Microorganism Inoculum B->C B->D F Determine MIC Values C->F G Quantify Biofilm Inhibition (%) D->G H Determine IC50 Values (Cytotoxicity) E->H I Comparative Analysis F->I G->I H->I

Caption: Workflow for comparing antimicrobial and cytotoxic activities.

Signaling Pathway of this compound's Mechanism of Action

This diagram illustrates the steps involved in this compound's antibacterial action.

Bacilysin_Mechanism Bacilysin_Extracellular This compound (Extracellular) Cell_Membrane Bacterial Cell Membrane Bacilysin_Extracellular->Cell_Membrane Transport Bacilysin_Intracellular This compound (Intracellular) Cell_Membrane->Bacilysin_Intracellular Hydrolysis Hydrolysis by Peptidases Bacilysin_Intracellular->Hydrolysis L_Alanine L-Alanine Hydrolysis->L_Alanine L_Anticapsin L-Anticapsin Hydrolysis->L_Anticapsin Inhibition Inhibition L_Anticapsin->Inhibition GlcN6P_Synthase Glucosamine-6-Phosphate Synthase Peptidoglycan_Synthesis Peptidoglycan Synthesis GlcN6P_Synthase->Peptidoglycan_Synthesis catalyzes Inhibition->GlcN6P_Synthase Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis disruption leads to

Caption: Mechanism of action of this compound leading to cell lysis.

References

The Synergistic Potential of Bacilysin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Bacilysin's Performance with Conventional Fungicides and Supporting Experimental Frameworks

For researchers, scientists, and professionals in drug development, the exploration of synergistic antimicrobial combinations holds immense promise for enhancing efficacy and combating resistance. This compound, a dipeptide antibiotic produced by Bacillus species, presents an intriguing candidate for such combination therapies due to its unique mechanism of action. This guide provides a comprehensive overview of the current understanding of this compound's antifungal properties, its compatibility with conventional fungicides, and a detailed framework for evaluating its synergistic potential.

While direct, quantitative data on the synergistic effects of purified this compound with conventional fungicides is limited in publicly available literature, this guide will equip researchers with the foundational knowledge, theoretical basis for synergy, and detailed experimental protocols necessary to investigate these interactions.

Understanding this compound's Antifungal Mechanism

This compound is a pro-drug, meaning it is inactive until it is transported into the target fungal cell and enzymatically cleaved. Its primary target is a crucial enzyme in the fungal cell wall biosynthesis pathway.

  • Uptake and Activation: this compound is transported into the fungal cell, where intracellular peptidases hydrolyze it, releasing the active compound, L-anticapsin.

  • Enzyme Inhibition: L-anticapsin acts as a potent inhibitor of glucosamine-6-phosphate synthase (GFA).

  • Cell Wall Disruption: By inhibiting GFA, this compound effectively blocks the synthesis of N-acetylglucosamine, a fundamental building block of chitin (B13524) and other essential components of the fungal cell wall. This disruption of cell wall integrity leads to cell lysis and fungal death.

The following diagram illustrates the proposed mechanism of action for this compound:

bacilysin_mechanism cluster_extracellular Extracellular Space cluster_cell Fungal Cell This compound This compound Transport Transport into cell This compound->Transport Bacilysin_int Intracellular this compound Transport->Bacilysin_int Peptidases Peptidases Bacilysin_int->Peptidases Hydrolysis Anticapsin L-Anticapsin (Active form) Peptidases->Anticapsin GFA Glucosamine-6-Phosphate Synthase (GFA) Anticapsin->GFA Inhibition CellWall_Synth Cell Wall Biosynthesis GFA->CellWall_Synth Cell_Lysis Cell Lysis CellWall_Synth->Cell_Lysis

This compound's Antifungal Mechanism of Action

Compatibility of this compound-Producing Bacillus Species with Conventional Fungicides

Studies have investigated the compatibility of Bacillus subtilis, a known producer of this compound, with various conventional fungicides. This research is crucial as it indicates the potential for co-application in integrated pest management strategies. While not direct evidence of synergy of the purified compound, it establishes that the this compound-producing microorganisms can remain viable in the presence of these chemical agents.

Fungicide ClassConventional FungicideCompatibility with Bacillus subtilisReference
Benzimidazole CarbendazimGenerally compatible at recommended field concentrations.[1]
Triazole HexaconazoleCompatible at various tested concentrations.[1]
Triazole TebuconazoleCompatibility is concentration-dependent; may be incompatible at higher concentrations.[2]
Strobilurin AzoxystrobinGood to moderate compatibility depending on the concentration.[1]
Dithiocarbamate MancozebGenerally incompatible, showing inhibition of B. subtilis growth.[2]

Theoretical Basis for Synergistic Action

The unique cell wall-targeting mechanism of this compound provides a strong rationale for its potential synergistic activity with other classes of fungicides:

  • With Azoles and Polyenes: These fungicides target the fungal cell membrane by inhibiting ergosterol (B1671047) synthesis (azoles) or by binding to ergosterol and forming pores (polyenes). By weakening the cell wall, this compound may facilitate the access of these fungicides to the cell membrane, thereby enhancing their efficacy.

  • With Echinocandins: Echinocandins also target the cell wall, but through the inhibition of β-(1,3)-D-glucan synthase. A simultaneous attack on two different essential components of the cell wall could lead to a more profound disruption and a potent synergistic effect.

Experimental Protocols for Assessing Antifungal Synergy

To quantitatively assess the synergistic potential of this compound with conventional fungicides, the following standardized in vitro methods are recommended.

Checkerboard Microdilution Assay

This method allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.

1. Materials:

  • 96-well microtiter plates

  • Purified this compound

  • Conventional fungicide(s) of interest

  • Appropriate fungal culture medium (e.g., RPMI-1640 with MOPS buffer)

  • Fungal isolate(s) for testing

  • Spectrophotometer or plate reader

2. Procedure:

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of this compound and the conventional fungicide in a suitable solvent.

    • In a 96-well plate, perform serial twofold dilutions of the conventional fungicide along the x-axis (e.g., columns 1-10).

    • Perform serial twofold dilutions of this compound along the y-axis (e.g., rows A-G).

    • The final plate will contain a matrix of increasing concentrations of both agents.

    • Include wells with each drug alone (growth controls) and a drug-free well (positive growth control).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium.

    • Prepare a fungal suspension and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL in each well.

  • Incubation:

    • Inoculate each well of the microtiter plate with the fungal suspension.

    • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the drug(s) that causes complete inhibition of visible growth.

    • Determine the MIC of each drug alone and in combination.

3. Data Analysis:

  • Calculate the Fractional Inhibitory Concentration (FIC):

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Fungicide = (MIC of Fungicide in combination) / (MIC of Fungicide alone)

  • Calculate the FICI:

    • FICI = FIC of this compound + FIC of Fungicide

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

The following diagram outlines the workflow for a checkerboard assay:

checkerboard_workflow prep_drugs Prepare Drug Dilutions (this compound and Fungicide) setup_plate Set up 96-well Plate (Checkerboard format) prep_drugs->setup_plate prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate Incubate Plate (24-48 hours) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, etc.) calc_fici->interpret

Checkerboard Assay Workflow
Time-Kill Curve Analysis

This dynamic assay provides information on the rate of fungal killing over time.

1. Procedure:

  • Prepare fungal cultures in liquid medium to a starting inoculum of approximately 5 x 105 CFU/mL.

  • Add this compound and the conventional fungicide at specific concentrations (e.g., MIC, 2x MIC) alone and in combination to different culture tubes.

  • Include a drug-free growth control.

  • Incubate the tubes at 35°C with agitation.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate on agar plates.

  • Incubate the plates and count the number of colony-forming units (CFU/mL).

2. Data Analysis:

  • Plot log10 CFU/mL versus time for each condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference is a < 2-log10 change.

  • Antagonism is a ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

Data Presentation

For clear and comparative analysis of results from a checkerboard assay, the following table structure is recommended:

Fungal IsolateThis compound MIC Alone (µg/mL)Fungicide MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Fungicide MIC in Combination (µg/mL)FICIInterpretation
Candida albicans ATCC 90028
Clinical Isolate 1
Aspergillus fumigatus ATCC 204305
Clinical Isolate 2

Conclusion

While the direct evidence for synergistic interactions between purified this compound and conventional fungicides is still an emerging area of research, the unique mechanism of action of this compound provides a strong theoretical foundation for its potential as a valuable combination partner. The compatibility of this compound-producing Bacillus species with several fungicides further supports the exploration of such integrated approaches. This guide provides the necessary framework for researchers to systematically investigate these potential synergies, with the ultimate goal of developing more effective and robust antifungal therapies. The detailed protocols for checkerboard and time-kill assays offer a standardized approach to generate the much-needed quantitative data in this promising field.

References

Confirming the In Vivo Mode of Action of Bacilysin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bacilysin's in vivo performance with other antimicrobial agents, supported by available experimental data. We delve into its mechanism of action, present quantitative data for efficacy, and provide a detailed experimental protocol for in vivo validation.

This compound's Mode of Action: A Trojan Horse Approach

This compound is a dipeptide antibiotic produced by various Bacillus species.[1][2] It functions as a pro-drug, meaning it is inactive until it enters the target cell.[3][4] The in vivo mode of action can be summarized in the following steps:

  • Uptake: this compound is transported into susceptible bacterial or fungal cells via peptide permease systems.[3][4] Resistance to this compound can occur through defects in this transport mechanism.

  • Activation: Inside the cell, intracellular peptidases cleave this compound into its constituent amino acids: L-alanine and the active component, L-anticapsin.[3][4]

  • Target Inhibition: L-anticapsin, a glutamine analogue, irreversibly inhibits the enzyme glucosamine-6-phosphate synthase (GlcN6P synthase).[3][4]

  • Cell Wall Disruption: GlcN6P synthase is a critical enzyme in the biosynthesis pathway of UDP-N-acetylglucosamine, an essential precursor for peptidoglycan in bacterial cell walls and chitin (B13524) and mannoproteins in fungal cell walls.[3][4]

  • Cell Lysis: By blocking this pathway, this compound effectively halts cell wall synthesis, leading to osmotic instability and ultimately, cell lysis and death.[3][4]

dot

Bacilysin_Mode_of_Action cluster_outside Extracellular Space cluster_inside Intracellular Space (Cytoplasm) This compound This compound (L-alanyl-L-anticapsin) Transport Peptide Permease This compound->Transport Uptake Bacilysin_inside This compound Peptidase Intracellular Peptidase Bacilysin_inside->Peptidase Hydrolysis L_alanine L-alanine Peptidase->L_alanine L_anticapsin L-anticapsin (Active form) Peptidase->L_anticapsin GlcN6P_synthase Glucosamine-6-phosphate Synthase (GlmS) L_anticapsin->GlcN6P_synthase Inhibition GlcN6P Glucosamine-6-phosphate GlcN6P_synthase->GlcN6P Catalysis CellWall Peptidoglycan / Chitin Synthesis GlcN6P->CellWall Lysis Cell Lysis CellWall->Lysis Transport->Bacilysin_inside

Caption: this compound's mechanism of action.

Quantitative Data Presentation

The following table summarizes the available quantitative data on the efficacy of this compound and a notable alternative, Nva-FMDP, which also targets GlcN6P synthase.

CompoundTarget OrganismAssay TypeMetricValueReference
This compound Escherichia coliIn vitroMIC0.001 µg/mL[5]
Candida spp.In vitroMIC1.8–7.8 μg/mL[5]
Aspergillus nigerIn vitroMIC1.8–7.8 μg/mL[5]
Microcystis aeruginosaIn vitroEC504.13 mg/L[3]
Erwinia amylovoraIn vivo (Pear trees)Disease ControlEffective[6]
Nva-FMDP Candida albicansIn vitroMIC902.2 µg/mL[7]
Candida albicansIn vivo (Mouse model)PD50/105.0 mg/kg[7]
Candida albicansIn vivo (Mouse model)CD50/101.63 mg/kg[7]

MIC: Minimum Inhibitory Concentration, EC50: Half-maximal Effective Concentration, MIC90: Minimum Inhibitory Concentration for 90% of isolates, PD50/10: Protective Dose for 50% of animals for 10 days, CD50/10: Curative Dose for 50% of animals for 10 days.

Experimental Protocols

This section details a representative in vivo experimental protocol for evaluating the efficacy of this compound in a murine skin infection model, adapted from methodologies used for similar antimicrobial compounds.

Objective: To determine the in vivo efficacy of topically applied this compound in reducing the bacterial load of Staphylococcus aureus in a murine skin wound infection model.

Materials:

  • This compound (purified)

  • Vehicle control (e.g., phosphate-buffered saline)

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • 6-8 week old female CD-1 mice

  • Anesthetic (e.g., isoflurane)

  • Electric shaver

  • Biopsy punch (6 mm)

  • Sterile surgical instruments

  • Bacterial culture medium (e.g., Tryptic Soy Broth)

  • Sterile PBS

  • Homogenizer

  • Plating supplies (agar plates, spreader)

Procedure:

  • Animal Preparation:

    • Anesthetize the mice using isoflurane.

    • Shave a small area on the dorsal flank of each mouse.

    • Create a full-thickness wound using a 6 mm biopsy punch.

  • Bacterial Inoculum Preparation:

    • Culture S. aureus overnight in Tryptic Soy Broth at 37°C.

    • Wash the bacterial cells with sterile PBS and resuspend to a final concentration of 1 x 10⁸ CFU/mL.

  • Infection and Treatment:

    • Inoculate each wound with 10 µL of the bacterial suspension (1 x 10⁶ CFU).

    • Allow the infection to establish for 24 hours.

    • Divide the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

    • Topically apply the respective treatment to the wound.

  • Assessment of Bacterial Load:

    • At 24 hours post-treatment, euthanize the mice.

    • Excise the wound tissue.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies to determine the number of CFU per gram of tissue.

  • Data Analysis:

    • Compare the bacterial loads between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

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Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Anesthetize and shave mice A2 Create dorsal wound A1->A2 C Inoculate wound (1x10^6 CFU) A2->C B1 Culture S. aureus overnight B2 Prepare inoculum (1x10^8 CFU/mL) B1->B2 B2->C D Allow infection to establish (24h) C->D E Apply topical treatment (this compound or Vehicle) D->E F Euthanize mice and excise wound tissue (24h post-treatment) E->F G Homogenize tissue F->G H Serial dilution and plate homogenate G->H I Incubate plates and count CFU H->I J Statistical analysis I->J

Caption: In vivo experimental workflow.

Alternatives to this compound

The primary molecular target of this compound is GlcN6P synthase. Therefore, other compounds that inhibit this enzyme are the most direct alternatives.

  • N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) and its derivatives: These are potent and selective inhibitors of GlcN6P synthase.[7] As shown in the data table, the dipeptide Nva-FMDP shows strong in vitro activity against Candida albicans and has demonstrated in vivo efficacy in a mouse candidiosis model.[7]

  • Other Natural Products: While not as well characterized in vivo for this specific mechanism, other natural products are known to inhibit GlcN6P synthase and could be considered for further investigation.

For specific applications, such as the control of fire blight, other antimicrobial agents produced by Bacillus species, like difficidin and bacillaene , have also shown efficacy.[6] These compounds have different modes of action, primarily targeting protein synthesis.

References

Unveiling the Structure-Activity Secrets of Bacilysin Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of bacilysin analogs reveals crucial insights for the development of novel antibacterial agents. This guide provides a comparative analysis of these compounds, supported by experimental data, to aid researchers and drug development professionals in the quest for more potent and selective therapeutics.

This compound, a dipeptide antibiotic produced by Bacillus species, has long been recognized for its broad-spectrum antibacterial activity. Its unique mechanism of action, which involves the inhibition of a key enzyme in bacterial cell wall synthesis, makes it an attractive scaffold for the development of new drugs to combat antibiotic resistance. This compound itself is a prodrug, consisting of an L-alanine N-terminal residue and a C-terminal amino acid called anticapsin (B1208871). Once transported into a bacterial cell, this compound is hydrolyzed, releasing anticapsin, the active antimicrobial agent.

Anticapsin exerts its effect by irreversibly inhibiting glucosamine-6-phosphate synthase (GlcN-6P synthase), a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] This targeted inhibition ultimately leads to cell lysis and death. Understanding the relationship between the chemical structure of this compound analogs and their biological activity is paramount for designing more effective antibacterial therapies.

Comparative Analysis of this compound Analog Activity

The antibacterial potency of this compound and its analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The inhibitory activity against the target enzyme, GlcN-6P synthase, is often measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

CompoundModificationTarget Organism(s)MIC (µg/mL)Enzyme Inhibition (Ki/IC50)Reference(s)
This compoundParent CompoundEscherichia coli0.001-[1]
AnticapsinActive form of this compound-Poor antibacterial activity9.5 µM (Ki) for E. coli GlcN-6P synthase[3]
ChlorotetaineChlorinated derivativeCandida spp., Aspergillus niger1.8 - 7.8-[1]
Saturated Ketone AnalogsEpoxy ketone replaced with a saturated ketoneBacteria and FungiModerate activity-[4]
Unsaturated Ketone AnalogsEpoxy ketone replaced with an unsaturated ketoneBacteria and FungiModerate activity-[4]

Key Observations from the Data:

  • Prodrug Strategy is Crucial: this compound exhibits potent antibacterial activity, while its active form, anticapsin, has poor antibacterial efficacy on its own.[1][3] This highlights the importance of the L-alanine residue for transport into the bacterial cell.

  • The Epoxy Ring is Key for Inhibition: Anticapsin's irreversible inhibition of GlcN-6P synthase is attributed to its epoxide moiety, which forms a covalent bond with a cysteine residue in the enzyme's active site.[3]

  • Modifications to the Anticapsin Ring Impact Activity: The "moderate activity" of analogs where the epoxy ketone is replaced suggests that while the epoxide is important for high potency, other functionalities at this position can still lead to some level of antimicrobial action.[4]

  • Spectrum of Activity can be Modulated: The chlorinated derivative, chlorotetaine, demonstrates activity against fungi, indicating that modifications to the core structure can alter the target spectrum.[1]

Understanding the Mechanism: A Visual Approach

To better comprehend the processes involved in this compound's mode of action and its biosynthesis, the following diagrams illustrate the key pathways and experimental workflows.

Bacilysin_Mechanism_of_Action cluster_outside Extracellular Space cluster_inside Bacterial Cytoplasm This compound This compound Transported_this compound This compound This compound->Transported_this compound Transport Hydrolysis Hydrolysis (Peptidases) Transported_this compound->Hydrolysis Alanine L-Alanine Hydrolysis->Alanine Anticapsin Anticapsin (Active Inhibitor) Hydrolysis->Anticapsin Inhibition Inhibition Anticapsin->Inhibition GlcN6P_Synthase Glucosamine-6-Phosphate Synthase (GlmS) GlcN6P_Synthase->Inhibition Cell_Wall_Synthesis Cell Wall Biosynthesis Inhibition->Cell_Wall_Synthesis Blocks Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow_SAR cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Design Analog Design (e.g., modify anticapsin ring) Synthesis Synthesis of Analogs Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Purification->MIC_Assay Enzyme_Assay GlcN-6P Synthase Inhibition Assay (Ki/IC50) Purification->Enzyme_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis Enzyme_Assay->SAR_Analysis

Caption: Experimental workflow for SAR studies.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust SAR studies. Below are outlines for the key experiments cited in the comparison of this compound analogs.

Synthesis of this compound Analogs (General Overview)

The synthesis of this compound analogs typically involves solid-phase or solution-phase peptide coupling techniques. A general strategy for creating analogs with modifications in the anticapsin moiety is as follows:

  • Synthesis of the Modified Anticapsin Precursor: The core of the SAR study lies in the chemical synthesis of various anticapsin analogs. For example, to replace the epoxy ketone, one might start with a suitable cyclohexenone derivative and introduce the desired functionality (e.g., a saturated or unsaturated ketone) through established organic chemistry reactions.

  • Protection of Functional Groups: The amino and carboxylic acid groups of the modified anticapsin precursor and L-alanine are protected using standard protecting groups (e.g., Boc or Fmoc for the amino group and methyl or benzyl (B1604629) esters for the carboxylic acid).

  • Peptide Coupling: The protected L-alanine and the modified anticapsin analog are coupled using a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the final this compound analog.

  • Purification and Characterization: The synthesized analog is purified using techniques like high-performance liquid chromatography (HPLC). The structure and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial compounds.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Analogs: The this compound analogs are serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing a specific concentration of an analog is inoculated with the bacterial suspension. Positive (no analog) and negative (no bacteria) control wells are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the analog at which no visible bacterial growth is observed.

Glucosamine-6-Phosphate Synthase Inhibition Assay

This assay measures the ability of the this compound analogs (specifically, their active anticapsin forms) to inhibit the activity of GlcN-6P synthase.

  • Enzyme and Substrate Preparation: Purified GlcN-6P synthase is prepared. The substrates, fructose-6-phosphate (B1210287) and L-glutamine, are dissolved in a suitable buffer.

  • Assay Reaction: The enzyme is pre-incubated with various concentrations of the inhibitor (the anticapsin analog). The reaction is initiated by the addition of the substrates.

  • Measurement of Product Formation: The formation of glucosamine-6-phosphate is monitored over time. This can be done using a variety of methods, including a coupled enzyme assay where the product is converted to a chromogenic or fluorogenic substance, or by direct measurement using techniques like mass spectrometry.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) or the Ki value is determined by fitting the data to appropriate enzyme inhibition models.

Future Directions in this compound Analog Research

The exploration of this compound's SAR is far from complete. Future research should focus on synthesizing and testing a broader and more diverse library of analogs. Key areas for investigation include:

  • Systematic Modification of the Anticapsin Ring: Exploring a wider range of substituents and ring modifications to improve potency and selectivity.

  • Alterations to the N-terminal Amino Acid: Investigating how different amino acids at the N-terminus affect transport and hydrolysis, potentially leading to analogs with improved pharmacokinetic properties.

  • Prodrug Strategies for Anticapsin Analogs: Designing novel di- and tripeptide prodrugs of potent anticapsin analogs to enhance their cellular uptake.

By systematically probing the structure-activity landscape of this compound and its analogs, the scientific community can pave the way for the development of a new generation of antibiotics that are effective against even the most resistant bacterial pathogens.

References

A Comparative Genomic Guide to Bacilysin-Producing and Non-Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the genomic landscapes of bacterial strains that produce the dipeptide antibiotic bacilysin and those that do not. By delving into the genetic determinants of this compound production, this document aims to furnish researchers and drug development professionals with critical insights for strain selection, genetic engineering, and the discovery of novel antimicrobial agents. The following sections present quantitative genomic data, detailed experimental methodologies, and visual representations of the key genetic and regulatory elements that differentiate these strains.

Data Presentation: A Quantitative Genomic Comparison

The primary distinction between this compound-producing and non-producing strains lies in the presence of the bac operon, a biosynthetic gene cluster essential for this compound synthesis. However, other genomic features also exhibit variations. The tables below summarize key quantitative data from whole-genome sequencing analyses of representative Bacillus species, offering a comparative overview of their genomic characteristics.

Table 1: General Genomic Features of Representative Bacillus Strains

StrainSpeciesThis compound ProductionGenome Size (Mbp)GC Content (%)Number of Coding Sequences (CDS)Reference
B. subtilis 168Bacillus subtilisProducer4.2243.54,242[1]
B. subtilis W23Bacillus subtilisProducerNot ReportedNot ReportedNot Reported[1]
B. amyloliquefaciens FZB42Bacillus amyloliquefaciensProducer3.9246.53,692[2]
B. velezensis HNA3Bacillus velezensisProducerNot ReportedNot ReportedNot Reported[2]
B. pumilus 7PBacillus pumilusProducer3.61~423,564
B. licheniformis ATCC 9789Bacillus licheniformisNon-producerNot ReportedNot ReportedNot Reported[2]
B. coagulansBacillus coagulansNon-producerNot ReportedNot ReportedNot Reported[2]
B. megaterium PV361Bacillus megateriumNon-producerNot ReportedNot ReportedNot Reported[2]

Table 2: Presence of this compound Biosynthesis and Regulatory Genes

Gene/OperonFunctionB. subtilis 168 (Producer)B. amyloliquefaciens FZB42 (Producer)B. licheniformis (Non-producer)
bac operon (bacA-G) This compound biosynthesis Present Present Absent [2]
comAPositive regulatorPresentPresentPresent
spo0APositive regulatorPresentPresentPresent
degUPositive regulatorPresentPresentPresent
abrBNegative regulatorPresentPresentPresent
codYNegative regulatorPresentPresentPresent
scoCNegative regulatorPresent (often mutated in producers)[2]PresentPresent

Experimental Protocols: Methodologies for Comparative Genomics

The data presented in this guide are derived from a series of key experimental and bioinformatic procedures. The following protocols provide a detailed overview of the methodologies typically employed in the comparative genomics of this compound-producing and non-producing bacterial strains.

Whole-Genome Sequencing and Assembly

A fundamental step in comparative genomics is obtaining high-quality whole-genome sequences.

  • DNA Extraction: High-molecular-weight genomic DNA is isolated from pure bacterial cultures using commercially available kits or standard protocols such as phenol-chloroform extraction. The quality and quantity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

  • Library Preparation: Sequencing libraries are prepared from the extracted DNA. This process typically involves fragmenting the DNA to a specific size range, followed by the ligation of sequencing adapters.

  • Sequencing: High-throughput sequencing is performed using platforms such as Illumina (producing short reads) or Oxford Nanopore/PacBio (producing long reads). The choice of platform depends on the research goals, with long-read sequencing being particularly useful for resolving complex genomic regions and achieving complete genome assembly.

  • Genome Assembly: The raw sequencing reads are assembled into a complete or draft genome sequence.

    • De novo assembly: Reads are assembled without a reference genome, often using assemblers like SPAdes or Velvet for short reads, and Canu or Flye for long reads.

    • Reference-guided assembly: Reads are mapped to a closely related reference genome to guide the assembly process.

Genome Annotation

Once the genome is assembled, the next step is to identify and label the functional elements within the DNA sequence.

  • Gene Prediction: Open reading frames (ORFs) are identified using software such as Prodigal or Glimmer.

  • Functional Annotation: The predicted genes are assigned functions by comparing their sequences to established databases like NCBI's non-redundant protein database (nr), UniProt, and the Kyoto Encyclopedia of Genes and Genomes (KEGG). Tools like BLAST (Basic Local Alignment Search Tool) and InterProScan are commonly used for this purpose.

  • Identification of Biosynthetic Gene Clusters (BGCs): Specialized tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to identify BGCs, including the bac operon responsible for this compound production.[3]

Comparative Genomic Analysis

With annotated genomes of both producing and non-producing strains, a variety of comparative analyses can be performed.

  • Pangenome Analysis: This analysis identifies the core genome (genes shared by all strains), the accessory genome (genes present in some but not all strains), and unique genes (genes specific to a single strain). This can reveal genes associated with specific phenotypes like this compound production.

  • Orthologous Gene Clustering: Tools like OrthoFinder or Roary are used to group genes from different strains into orthologous clusters, facilitating the comparison of gene content.

  • Whole-Genome Alignment: Aligning the entire genomes of different strains using tools like Mauve or progressiveCactus allows for the visualization of large-scale genomic rearrangements, insertions, and deletions.

  • Single Nucleotide Polymorphism (SNP) Analysis: Identifying SNPs between strains can reveal subtle genetic variations that may influence gene regulation or protein function.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for understanding. The following diagrams, created using the DOT language, illustrate the regulatory network of this compound synthesis and a typical experimental workflow for comparative genomics.

Bacilysin_Regulation cluster_positive Positive Regulation cluster_negative Negative Regulation cluster_operon This compound Biosynthesis ComA ComA bac_operon bac operon ComA->bac_operon activates Spo0A Spo0A AbrB AbrB Spo0A->AbrB represses Spo0A->bac_operon activates DegU DegU DegU->bac_operon activates AbrB->bac_operon represses CodY CodY CodY->bac_operon represses ScoC ScoC ScoC->bac_operon represses This compound This compound bac_operon->this compound produces Comparative_Genomics_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics cluster_output Output Strain_Culture Strain Culturing DNA_Extraction Genomic DNA Extraction Strain_Culture->DNA_Extraction Library_Prep Sequencing Library Preparation DNA_Extraction->Library_Prep Sequencing Whole-Genome Sequencing Library_Prep->Sequencing QC Quality Control of Reads Sequencing->QC Assembly Genome Assembly QC->Assembly Annotation Genome Annotation Assembly->Annotation Comparative_Analysis Comparative Analysis Annotation->Comparative_Analysis Genomic_Features Genomic Features (Tables) Comparative_Analysis->Genomic_Features Pathway_Analysis Pathway Analysis (Diagrams) Comparative_Analysis->Pathway_Analysis Genetic_Differences Identification of Genetic Differences Comparative_Analysis->Genetic_Differences

References

Validating the Efficacy of Bacilysin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Bacilysin's efficacy with other antimicrobial compounds produced by Bacillus species, supported by available experimental data from greenhouse and laboratory trials. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this compound as a biocontrol agent.

Executive Summary

This compound, a dipeptide antibiotic produced by various Bacillus species, demonstrates significant potential as a biocontrol agent against a range of plant pathogens. Its primary mechanism of action involves the inhibition of glucosamine (B1671600) 6-phosphate synthase, a crucial enzyme in the biosynthesis of the bacterial cell wall.[1] This guide summarizes the current understanding of this compound's efficacy, compares it with other antimicrobial compounds produced by Bacillus spp., and provides detailed experimental protocols for its evaluation. While direct comparative field trial data for purified this compound is limited, studies on this compound-producing bacterial strains provide strong evidence of its potential.

Comparative Efficacy of this compound and Alternatives

Bacillus species, particularly B. subtilis and B. amyloliquefaciens, produce a diverse arsenal (B13267) of antimicrobial compounds. Besides this compound, these include lipopeptides like Surfactin, Fengycin, and Iturin, and polyketides such as Difficidin and Bacillaene. These compounds often act synergistically to suppress pathogen growth.

Greenhouse Trial Data

The following tables summarize the results from greenhouse trials evaluating the efficacy of this compound-producing Bacillus strains against various plant pathogens. It is important to note that the observed effects are likely due to the combined action of multiple antimicrobial compounds produced by these strains, not just this compound alone.

Table 1: Efficacy of Bacillus subtilis Strains against Fungal Pathogens in Greenhouse Trials

Bacillus subtilis StrainTarget PathogenCropEfficacy MetricResultReference
FJ3Fusarium oxysporum f. sp. cicerisChickpeaDisease Incidence Reduction31.56%[2]
BS-01Alternaria solaniTomatoFungal Biomass Inhibition (Extracellular Metabolites)69-98%[3]
GM5Fusarium oxysporumWheatSeedling SurvivalRescued to control levels[4]
SY1Phytophthora parasitica, Botrytis cinerea, Fusarium oxysporumSolanaceous plantsAntifungal ActivitySterilization effect[5]

Table 2: Efficacy of Bacillus amyloliquefaciens Strains in Greenhouse and Field Trials

Bacillus amyloliquefaciens StrainTarget Pathogen/ConditionCropEfficacy MetricResultTrial TypeReference
BA-4Fusarium-related apple replant diseaseAppleMortality Rate Reduction33.34%Field[6][7]
BA-4Fusarium-related apple replant diseaseAppleProtective Efficiency>80%Greenhouse[7]
BA-4Fusarium-related apple replant diseaseAppleTherapeutic Efficiency>50%Greenhouse[7]
PMB01Ralstonia solanacearumTomatoDisease Severity Reduction>67%Field (10-year trials)[8]
PP19Peronophythora litchii (Litchi Downy Blight)LitchiDisease Severity ReductionSignificantField (Preharvest)[9]

Experimental Protocols

In Vitro Antifungal Activity Assay (Dual Culture)

This method is used to assess the direct antagonistic activity of a this compound-producing bacterium against a fungal pathogen.

Materials:

  • Petri dishes with Potato Dextrose Agar (PDA)

  • Cultures of the this compound-producing Bacillus strain and the target fungal pathogen

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare fresh PDA plates.

  • Using a sterile cork borer, cut a disc from the edge of an actively growing culture of the target fungus.

  • Place the fungal disc on one side of a new PDA plate, approximately 2 cm from the edge.

  • Streak the Bacillus strain on the opposite side of the plate, approximately 2 cm from the edge.

  • As a control, place a fungal disc on a separate PDA plate without the Bacillus strain.

  • Incubate the plates at 28 ± 1°C.

  • Observe the plates daily for the inhibition of fungal growth. The zone of inhibition is the area between the bacterial streak and the fungal colony where fungal growth is suppressed.

  • Measure the radial growth of the fungal colony towards the bacterial streak and in the control plate.

  • Calculate the percentage of inhibition using the formula: Percentage Inhibition = [(C - T) / C] * 100, where C is the radial growth of the fungus in the control plate and T is the radial growth of the fungus in the dual culture plate.[2]

Greenhouse Efficacy Trial for Disease Control

This protocol outlines a general procedure for evaluating the efficacy of a this compound-producing bacterial strain in controlling a plant disease in a greenhouse setting.

Materials:

  • Pots with sterilized soil mix

  • Healthy seedlings of the target crop

  • Culture of the pathogenic organism

  • Culture of the this compound-producing Bacillus strain (formulated as a suspension)

  • Greenhouse with controlled environment (temperature, humidity, light)

  • Disease severity rating scale

Procedure:

  • Planting: Transplant healthy seedlings into pots containing sterilized soil. Allow the plants to acclimatize for a week.

  • Inoculation: Inoculate the plants with the pathogen. The method of inoculation will depend on the pathogen (e.g., soil drench, foliar spray, wound inoculation).

  • Treatment Application: Apply the Bacillus strain suspension to the treated group of plants. The application method should be appropriate for the disease (e.g., soil drench, foliar spray). A control group should be treated with a mock solution (e.g., sterile water or the formulation blank).

  • Incubation: Maintain the plants in the greenhouse under conditions favorable for disease development.

  • Data Collection: At regular intervals, assess the disease severity using a pre-defined rating scale (e.g., 0 = no symptoms, 1 = 1-25% leaf area affected, etc.).[10]

  • Analysis: Calculate the disease incidence and severity for both the treated and control groups. The efficacy of the treatment can be calculated as the percentage reduction in disease severity compared to the control.

Visualizing Key Pathways and Workflows

This compound Biosynthesis and Quorum Sensing Regulation

This compound biosynthesis in Bacillus subtilis is regulated by a complex quorum-sensing system. At high cell densities, signaling peptides (pheromones) accumulate and trigger a phosphorylation cascade that ultimately activates the expression of the bac operon, which contains the genes for this compound synthesis.

Bacilysin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pheromones Pheromones ComP ComP Pheromones->ComP High Cell Density Opp Opp Pheromones->Opp Internalization ComA ComA ComP->ComA Phosphorylation Opp->ComA Inhibition of ComA dephosphorylation ComA_P ComA-P ComA->ComA_P bac_Operon bac Operon ComA_P->bac_Operon Activation Bacilysin_Biosynthesis This compound Biosynthesis bac_Operon->Bacilysin_Biosynthesis

Caption: Quorum sensing regulation of this compound biosynthesis.

Experimental Workflow for Efficacy Validation

The following diagram illustrates a typical workflow for validating the efficacy of this compound or a this compound-producing microorganism.

Experimental_Workflow Strain_Isolation Isolation of This compound-Producing Strain In_Vitro_Screening In Vitro Antagonism Assay (e.g., Dual Culture) Strain_Isolation->In_Vitro_Screening Metabolite_Extraction Extraction of Antimicrobial Metabolites In_Vitro_Screening->Metabolite_Extraction Greenhouse_Trial Greenhouse Efficacy Trial In_Vitro_Screening->Greenhouse_Trial Metabolite_Extraction->Greenhouse_Trial Field_Trial Field Efficacy Trial Greenhouse_Trial->Field_Trial Data_Analysis Data Analysis and Statistical Evaluation Field_Trial->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Workflow for validating this compound's efficacy.

References

Bacilysin: A Comparative Analysis Against Antibiotic-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, bacilysin, a dipeptide antibiotic produced by various Bacillus species, has garnered significant interest. This guide provides a comprehensive comparison of this compound's performance against key antibiotic-resistant bacterial strains, supported by available experimental data.

Mechanism of Action: A Targeted Approach

This compound functions as a prodrug. It is actively transported into the bacterial cell where it is hydrolyzed by intracellular peptidases into its constituent amino acids: L-alanine and L-anticapsin.[1] The C-terminal amino acid, anticapsin, is the active antimicrobial agent.[1] Anticapsin specifically inhibits glucosamine-6-phosphate synthase, a crucial enzyme in the peptidoglycan synthesis pathway.[1][2] This inhibition disrupts bacterial cell wall formation, leading to cell lysis and death.[2] Resistance to this compound is often associated with defects in the transport system responsible for its uptake.[1]

Bacilysin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Bacterial Cell This compound This compound Transport_System Peptide Transport System This compound->Transport_System Uptake Bacilysin_Internal This compound Transport_System->Bacilysin_Internal Hydrolysis Intracellular Peptidases Bacilysin_Internal->Hydrolysis Cleavage Anticapsin Anticapsin (Active Form) Hydrolysis->Anticapsin Glucosamine_Synthetase Glucosamine-6-Phosphate Synthase Anticapsin->Glucosamine_Synthetase Inhibition Cell_Wall_Synthesis Peptidoglycan Synthesis Glucosamine_Synthetase->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

This compound's mechanism of action.

Performance Against Resistant Strains: A Data-Driven Comparison

Quantitative data on the efficacy of purified this compound against a wide array of antibiotic-resistant strains remains an active area of research. The following table summarizes available data, comparing the Minimum Inhibitory Concentrations (MICs) of this compound and other relevant antibiotics against key resistant pathogens. It is important to note that in some studies, the term "bacteriocin" is used, which may not specifically be this compound.

Target OrganismStrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Other Antibiotic MIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Clinical Isolate32.5 - 62.5 (as "pure bacterocin")200 - 400Not Applicable[3]
Escherichia coliStandard Strain0.001Not ApplicableNot Applicable[4]
Vancomycin-Resistant Enterococcus (VRE)Not AvailableNot AvailableNot AvailableNot Available

Note: The data presented is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental protocols. Further research with purified this compound against a standardized panel of resistant strains is necessary for a definitive comparative analysis.

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment of antimicrobial performance. The following are representative protocols for determining the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Inoculate_Plate Inoculate 96-well Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Add_this compound Add this compound Dilutions to Wells Prepare_Dilutions->Add_this compound Inoculate_Plate->Add_this compound Incubate Incubate at 37°C for 18-24 hours Add_this compound->Incubate Read_Results Visually Inspect for Growth or Measure OD600 Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End Bacilysin_Evaluation_Logic Mechanism Understand Mechanism of Action Susceptibility_Testing Perform Antimicrobial Susceptibility Testing Mechanism->Susceptibility_Testing Isolation Isolate and Purify This compound Isolation->Susceptibility_Testing MIC Determine MIC (Broth Microdilution) Susceptibility_Testing->MIC Zone_Inhibition Measure Zone of Inhibition (Agar Diffusion) Susceptibility_Testing->Zone_Inhibition Comparison Compare with Existing Antibiotics MIC->Comparison Zone_Inhibition->Comparison Data_Analysis Analyze and Interpret Quantitative Data Comparison->Data_Analysis Clinical_Potential Assess Clinical Potential Data_Analysis->Clinical_Potential

References

Comparative Transcriptomic Analysis of Bacilysin-Treated Pathogens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic response of bacteria to the dipeptide antibiotic Bacilysin and other cell wall synthesis inhibitors. By examining genome-wide changes in gene expression, this document offers insights into the mechanisms of action, potential off-target effects, and cellular stress responses induced by these antimicrobial agents. The information presented is intended to support research and development efforts in the discovery of novel anti-infective therapies.

Introduction to this compound and its Mechanism of Action

This compound is a non-ribosomally synthesized dipeptide antibiotic produced by certain strains of Bacillus subtilis. It is composed of L-alanine and the non-proteinogenic amino acid L-anticapsin[1]. The antimicrobial activity of this compound is attributed to L-anticapsin, which acts as a potent inhibitor of glucosamine-6-phosphate (GlcN-6-P) synthase[2]. This enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By blocking this pathway, this compound disrupts cell wall integrity, leading to cell lysis and death. This targeted action on a crucial bacterial pathway makes GlcN-6-P synthase an attractive target for antibiotic development.

Comparative Transcriptomic Analysis

To understand the global cellular response to this compound, transcriptomic studies have been conducted on its producer organism, Bacillus subtilis. This section compares the transcriptomic profile of this compound-treated B. subtilis with that of bacteria treated with other cell wall synthesis inhibitors, such as fosfomycin (B1673569). Fosfomycin also inhibits an early step in peptidoglycan synthesis by targeting the MurA enzyme. While the specific molecular target differs, the downstream consequences on cell wall integrity provide a valuable point of comparison.

Data Presentation: Differentially Expressed Genes

The following tables summarize the quantitative data from transcriptomic analyses of bacteria exposed to this compound and a comparative antibiotic. The data is derived from RNA sequencing (RNA-seq) experiments.

Table 1: Transcriptomic Response of Bacillus subtilis PY79 to this compound Treatment [3]

Functional CategoryNumber of Upregulated GenesNumber of Downregulated GenesTotal Differentially Expressed Genes
Metabolism30838
Lifestyles (e.g., sporulation, motility)152540
Information Processing13922
Other/Uncharacterized21921
Total 60 61 121

A study on a this compound-negative mutant of B. subtilis (OGU1) compared to its parental strain (PY79) identified a much larger set of 2,369 differentially expressed transcripts, with 223 genes being overexpressed in the mutant, suggesting a broad pleiotropic role for this compound beyond its direct antimicrobial effect[4].

Table 2: Selected Differentially Expressed Genes in Bacillus subtilis PY79 Treated with this compound [3]

GeneFunctionRegulation
srfA operonSurfactin biosynthesis, competence developmentUpregulated
phrCQuorum sensing signaling peptideUpregulated
tnrANitrogen metabolism regulatorDownregulated
sinRBiofilm formation regulatorModulated
degUDegS/DegU two-component system, toxin productionModulated

Table 3: Transcriptomic Response of Staphylococcus aureus to Fosfomycin

Quantitative data for fosfomycin's effect on S. aureus is extensive. For the purpose of this guide, a qualitative summary of affected pathways is provided. Specific gene expression data can be found in the cited literature.

Pathway/Process AffectedGeneral Trend
Peptidoglycan BiosynthesisUpregulated
Transport ProcessesModulated
Cofactor BiosynthesisModulated
Energy MetabolismModulated
Nucleic Acid BiosynthesisModulated
Amino Acid MetabolismDownregulated
Stress ResponseUpregulated

Experimental Protocols

This section provides a generalized, detailed methodology for the key experiments cited in the transcriptomic analyses of bacteria treated with antimicrobial agents.

Bacterial Culture and Antibiotic Treatment
  • Bacterial Strain and Growth Conditions: Bacillus subtilis PY79 or other relevant bacterial strains are grown in a suitable medium (e.g., Luria-Bertani broth) at 37°C with shaking to the mid-exponential growth phase (e.g., OD600 of 0.8).

  • Antibiotic Treatment: A sublethal concentration of the purified antibiotic (e.g., this compound) is added to the bacterial culture. The concentration should be sufficient to elicit a transcriptomic response without causing immediate cell death, as determined by minimum inhibitory concentration (MIC) assays. An untreated culture serves as the control.

  • Incubation: The treated and control cultures are incubated for a specific period (e.g., 10-60 minutes) to allow for changes in gene expression.

RNA Extraction and Purification
  • Cell Harvesting: Bacterial cells are harvested by centrifugation at a low temperature to halt metabolic activity.

  • Cell Lysis: The cell pellet is resuspended in a lysis buffer containing lysozyme (B549824) and other reagents to break down the bacterial cell wall and release the cellular contents.

  • RNA Purification: Total RNA is purified from the cell lysate using a commercial RNA purification kit or a phenol-chloroform extraction method. This step includes a DNase treatment to remove any contaminating genomic DNA[5].

RNA Sequencing (RNA-seq)
  • RNA Quality Control: The integrity and concentration of the purified RNA are assessed using a bioanalyzer and a spectrophotometer. High-quality RNA (e.g., RIN > 8) is used for library preparation.

  • Ribosomal RNA (rRNA) Depletion: Ribosomal RNA, which constitutes the majority of total RNA, is removed using a rRNA depletion kit to enrich for messenger RNA (mRNA)[6].

  • cDNA Library Preparation: The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers. Second-strand cDNA is then synthesized. The resulting double-stranded cDNA fragments are end-repaired, A-tailed, and ligated to sequencing adapters[7][8].

  • Sequencing: The prepared cDNA libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

Data Analysis
  • Quality Control of Sequencing Reads: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.

  • Read Mapping: The high-quality reads are aligned to the reference genome of the bacterium using a mapping tool such as Bowtie or BWA.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Statistical packages like DESeq2 or edgeR are used to identify differentially expressed genes (DEGs) between the treated and control samples. A threshold for significance is set (e.g., log2 fold change > 1 and p-value < 0.05)[9].

  • Functional Annotation and Pathway Analysis: The identified DEGs are functionally categorized using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological pathways and processes affected by the antibiotic treatment.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involved in this compound regulation and a typical experimental workflow for transcriptomic analysis.

Bacilysin_Regulatory_Network cluster_regulators Global Regulators cluster_operon This compound Biosynthesis cluster_this compound Product ComA ComA bac_operon bac Operon ComA->bac_operon + Spo0A Spo0A AbrB AbrB Spo0A->AbrB - Spo0A->bac_operon + CodY CodY CodY->bac_operon - AbrB->bac_operon - ScoC ScoC ScoC->bac_operon - This compound This compound bac_operon->this compound produces This compound->bac_operon  + (feedback)

Regulatory network of this compound biosynthesis in B. subtilis.

Transcriptomic_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis Culture Bacterial Culture Treatment Antibiotic Treatment Culture->Treatment Harvest Cell Harvesting Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 rRNA_Depletion rRNA Depletion QC1->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Read Quality Control Sequencing->QC2 Mapping Read Mapping QC2->Mapping DEG_Analysis Differential Gene Expression Mapping->DEG_Analysis Functional_Analysis Functional Annotation DEG_Analysis->Functional_Analysis

A generalized workflow for bacterial transcriptomic analysis.

Conclusion

The transcriptomic analysis of this compound-treated B. subtilis reveals a complex cellular response that extends beyond the direct inhibition of cell wall synthesis. The modulation of genes involved in metabolism, sporulation, biofilm formation, and quorum sensing highlights the pleiotropic effects of this antibiotic. Comparative analysis with other cell wall synthesis inhibitors like fosfomycin provides a broader understanding of the conserved and unique bacterial responses to this class of antimicrobials. This guide serves as a foundational resource for researchers aiming to elucidate the intricate mechanisms of antibiotic action and to identify novel targets for the development of next-generation therapeutics. The detailed protocols and workflow diagrams provide a practical framework for conducting similar transcriptomic studies.

References

The Biocontrol Arsenal: A Comparative Guide to Bacilysin and Commercial Biopesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Bacilysin's Biocontrol Potential Against Leading Commercial Biopesticides.

The quest for sustainable and effective crop protection has intensified the focus on biological control agents. Among the promising candidates is this compound, a dipeptide antibiotic produced by Bacillus species. This guide provides a comprehensive comparison of the biocontrol potential of this compound with established commercial biopesticides: Kasugamycin (B1663007), Validamycin, and Polyoxin B. Through a detailed examination of their mechanisms of action, antimicrobial efficacy, and supporting experimental data, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate and advance novel biocontrol strategies.

Performance at a Glance: A Quantitative Comparison

To facilitate a clear and concise comparison, the following tables summarize the available quantitative data on the minimum inhibitory concentrations (MIC) and field efficacy of this compound and the selected commercial biopesticides against a range of plant pathogens. It is important to note that direct comparisons of MIC values should be made with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)

Bacterial PathogenThis compoundKasugamycin
Pseudomonas aeruginosa-125 - 250[1][2][3]
Xanthomonas oryzaeAntagonistic effect observed30,000 (resistant strain)[3]
Erwinia amylovoraEfficient control>150[4]

Table 2: In Vitro Antifungal Activity (MIC in µg/mL)

Fungal PathogenThis compoundValidamycinPolyoxin B
Rhizoctonia solani-0.1[5]-
Colletotrichum siamense-12.5 (21.92% inhibition)[5]-
Candida albicansStrong inhibition500 (MIC50)[6]-
Alternaria alternata--0.1 - 10[7]
Botrytis cinerea--0.1 - 10[7]
Fusarium oxysporum--0.1 - 10[7]

Table 3: Field Trial Efficacy (% Disease Control or Yield Increase)

Biocontrol AgentCropTarget DiseaseEfficacy
This compound (as part of Bacillus velezensis Yb-1 treatment)PepperAnthracnose59.45% control effect[8]
KasugamycinPearFire BlightReduced blossom blight incidence to 1.5%
KasugamycinTomatoBacterial SpotAs effective as copper + mancozeb (B1675947) treatment[9][10]
ValidamycinMaizeBanded Leaf and Sheath Blight7% disease incidence (severity 1 on 1-5 scale), 30.0 q/ha grain yield
ValidamycinGreen GramFusarium oxysporum & Sclerotinia rolfsiiIncreased number of pods, grains, and other growth parameters with reduced disease incidence[11]
Polyoxin BApple, Rice, CucumberVarious fungal diseases70-95% protection at 100-500 µg/mL[7]

Unveiling the Mechanisms: Signaling Pathways and Modes of Action

The biocontrol efficacy of these compounds stems from their distinct mechanisms of action, primarily targeting essential cellular processes in pathogens.

This compound: This dipeptide antibiotic acts as a pro-drug. After being transported into the target cell, it is hydrolyzed to release L-anticapsin.[8][12] L-anticapsin then inhibits glucosamine-6-phosphate synthase (GlmS), a crucial enzyme in the biosynthesis of peptidoglycan in bacteria and chitin (B13524) in fungi.[8] This disruption of cell wall synthesis leads to cell lysis.

Kasugamycin: As an aminoglycoside antibiotic, kasugamycin inhibits protein synthesis in bacteria.[1] It binds to the 30S ribosomal subunit and interferes with the binding of aminoacyl-tRNA, thereby preventing the formation of the initiation complex and subsequent protein elongation.[1][4]

Validamycin: This antibiotic functions by inhibiting the enzyme trehalase, which is vital for the energy metabolism of many fungi.[5][13] By blocking the breakdown of trehalose (B1683222) into glucose, validamycin disrupts the energy supply of the fungus, leading to inhibited growth and development. It is considered a non-systemic fungicide.[13]

Polyoxin B: This nucleoside antibiotic is a potent and specific inhibitor of chitin synthase.[7] By competitively inhibiting this enzyme, Polyoxin B blocks the synthesis of chitin, a critical component of the fungal cell wall.[14] This leads to a weakened cell wall and ultimately, fungal cell death.

Biocontrol Mechanisms of Action cluster_this compound This compound cluster_kasugamycin Kasugamycin cluster_validamycin Validamycin cluster_polyoxinB Polyoxin B This compound This compound (Pro-drug) Transport_B Cellular Uptake This compound->Transport_B Hydrolysis Hydrolysis Transport_B->Hydrolysis Anticapsin (B1208871) L-Anticapsin Hydrolysis->Anticapsin GlmS Glucosamine-6-P Synthase (GlmS) Anticapsin->GlmS Inhibits CellWall_B Peptidoglycan/Chitin Synthesis GlmS->CellWall_B Lysis_B Cell Lysis CellWall_B->Lysis_B Kasugamycin Kasugamycin Ribosome30S 30S Ribosomal Subunit Kasugamycin->Ribosome30S Binds to InitiationComplex Initiation Complex Formation Ribosome30S->InitiationComplex ProteinSynthesis_K Protein Synthesis InitiationComplex->ProteinSynthesis_K GrowthInhibition_K Growth Inhibition ProteinSynthesis_K->GrowthInhibition_K Validamycin Validamycin Trehalase Trehalase Validamycin->Trehalase Inhibits Glucose Glucose Trehalase->Glucose Blocks conversion Trehalose Trehalose Trehalose->Trehalase Energy Energy Production Glucose->Energy GrowthInhibition_V Growth Inhibition Energy->GrowthInhibition_V PolyoxinB Polyoxin B ChitinSynthase Chitin Synthase PolyoxinB->ChitinSynthase Inhibits ChitinSynthesis Chitin Synthesis ChitinSynthase->ChitinSynthesis CellWall_P Fungal Cell Wall ChitinSynthesis->CellWall_P Lysis_P Cell Lysis CellWall_P->Lysis_P

Caption: Comparative overview of the modes of action for different biocontrol agents.

Experimental Protocols: Methodologies for Key Experiments

Reproducible and standardized experimental protocols are fundamental for the comparative evaluation of biocontrol agents. The following sections detail the methodologies for determining the in vitro antimicrobial activity of the discussed compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compound (this compound, Kasugamycin, Validamycin, or Polyoxin B) stock solution

  • Target microbial isolate (bacterial or fungal)

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar (B569324) plate culture, pick 3-5 isolated colonies of the target microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[15]

    • For fungi, adjust the spore suspension to a concentration of approximately 1-5 x 10⁵ CFU/mL.

    • Dilute the standardized suspension in the appropriate growth medium to achieve the desired final inoculum concentration in the microtiter plate wells.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no test compound), and well 12 as a sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at the optimal temperature for the target microorganism (e.g., 37°C for many bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-72 hours (fungi).

  • MIC Determination:

    • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the test compound at which there is no visible growth.

Broth Microdilution MIC Assay Workflow start Start prep_inoculum Prepare and Standardize Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate with Microbial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Test Compound in Microtiter Plate prep_plate->inoculate incubate Incubate Plate inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Agar Well Diffusion Assay for Antibacterial Activity

This method is used to qualitatively assess the antibacterial activity of a substance.

Materials:

  • Test compound solution

  • Target bacterial isolate

  • Nutrient agar plates

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Positive control (e.g., a known antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a nutrient agar plate to create a bacterial lawn.

  • Well Creation:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (6-8 mm in diameter) in the agar.[16]

  • Application of Test Compound:

    • Pipette a known volume (e.g., 50-100 µL) of the test compound solution into each well.

    • Add the positive and negative controls to separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Observation:

    • Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Agar Well Diffusion Assay Workflow start Start prep_lawn Prepare Bacterial Lawn on Agar Plate start->prep_lawn create_wells Create Wells in the Agar prep_lawn->create_wells add_compounds Add Test Compound, Positive, and Negative Controls to Wells create_wells->add_compounds incubate Incubate Plate add_compounds->incubate measure_zones Measure the Diameter of the Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the agar well diffusion assay.

Conclusion

This compound demonstrates significant biocontrol potential, operating through a well-defined mechanism of action that targets fundamental cellular processes in both bacteria and fungi. While the available quantitative data suggests its efficacy is comparable to or, in some cases, potentially exceeds that of commercial biopesticides, a clear need exists for more direct, head-to-head comparative studies under standardized conditions. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to conduct such evaluations. As the agricultural industry continues to seek safer and more sustainable solutions for pest management, further investigation into the application and optimization of this compound and other novel biocontrol agents is paramount. The continued exploration of these biological molecules will undoubtedly pave the way for the next generation of effective and environmentally conscious biopesticides.

References

Bacilysin's Antimicrobial Efficacy: A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the dipeptide antibiotic Bacilysin reveals a strong correlation between its in vitro antimicrobial activity and in vivo efficacy, positioning it as a noteworthy candidate for further drug development. This guide provides a detailed comparison of this compound's performance against key bacterial and fungal pathogens, benchmarked against established antimicrobial agents, vancomycin (B549263) and amphotericin B. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Executive Summary

This compound, a metabolite produced by Bacillus subtilis, demonstrates broad-spectrum antimicrobial activity.[1][2] Its mechanism of action involves the inhibition of glucosamine-6-phosphate synthase, a crucial enzyme in the biosynthesis of bacterial cell walls and fungal chitin (B13524).[1][3] This targeted action translates to potent in vitro activity, which has been shown to correlate with positive outcomes in preclinical in vivo models of infection. This guide synthesizes available data to provide a clear comparison of this compound's efficacy with standard-of-care antibiotics.

In Vitro Antimicrobial Activity

This compound exhibits significant inhibitory activity against a range of Gram-positive bacteria and fungi. Minimum Inhibitory Concentration (MIC) values, a standard measure of in vitro antimicrobial potency, have been reported for several key pathogens.

MicroorganismThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Amphotericin B MIC (µg/mL)
Staphylococcus aureus1 - 100.5 - 2.0Not Applicable
Candida albicans10 - 50Not Applicable0.125 - 0.5
Escherichia coliNot specifiedNot ApplicableNot Applicable
Various Aspergillus species10 - 50Not ApplicableNot specified

Table 1: Comparative In Vitro Antimicrobial Activity (MICs). Data for this compound sourced from[1]. Vancomycin and Amphotericin B data are representative ranges from publicly available information.

In Vivo Efficacy

Preclinical studies in murine models have demonstrated the in vivo efficacy of this compound in treating bacterial infections. In a mouse skin abscess and wound model infected with Staphylococcus aureus, treatment with this compound resulted in a significant reduction in bacterial counts by over 1 log CFU and accelerated wound healing, with no observable toxicity.[1] This successful translation of in vitro activity to an in vivo setting is a critical indicator of a drug candidate's potential.

For comparison, vancomycin has been extensively studied in murine models of S. aureus infection and has shown efficacy in reducing bacterial load in various tissues. Similarly, amphotericin B is a well-established antifungal agent with proven in vivo efficacy against Candida albicans and other fungal pathogens in murine models of systemic infection.

Correlation of In Vitro and In Vivo Activity

The observed in vivo efficacy of this compound aligns with its in vitro MIC values against S. aureus. This positive correlation is a crucial aspect of preclinical drug development, suggesting that the in vitro susceptibility of a pathogen to this compound can be a reliable predictor of its potential effectiveness in a living organism. The targeted mechanism of action, inhibiting a fundamental biosynthetic pathway, likely contributes to this strong correlation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for this compound and comparator drugs are typically determined using the broth microdilution method.

Protocol:

  • A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Murine Skin Abscess and Wound Infection Model

This model is used to evaluate the in vivo efficacy of antimicrobial agents against localized skin and soft tissue infections.

Protocol:

  • Female BALB/c mice are typically used.

  • Anesthesia is administered, and a small area of fur on the dorsum is shaved and disinfected.

  • A full-thickness wound is created using a biopsy punch.

  • The wound is inoculated with a suspension of Staphylococcus aureus (e.g., ATCC 29213) at a concentration of approximately 1 x 10^7 CFU.

  • Following a predetermined incubation period to allow for infection establishment, treatment with the antimicrobial agent (e.g., topical or systemic administration of this compound) is initiated.

  • At the end of the treatment period, the animals are euthanized, and the wounded tissue is excised, homogenized, and serially diluted.

  • The dilutions are plated on appropriate agar (B569324) media to determine the bacterial load (CFU/gram of tissue).

  • A significant reduction in CFU in the treated group compared to a vehicle control group indicates in vivo efficacy.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound's antimicrobial activity is not mediated through complex signaling pathways but rather by direct enzymatic inhibition. The dipeptide is transported into the target cell and subsequently hydrolyzed to release L-anticapsin. L-anticapsin then irreversibly inhibits glucosamine-6-phosphate synthase, a key enzyme in the peptidoglycan (in bacteria) and chitin (in fungi) biosynthesis pathways. This disruption of cell wall synthesis leads to cell lysis and death.

Bacilysin_Mechanism cluster_extracellular Extracellular cluster_cell Target Cell This compound This compound Transport Peptide Transport System This compound->Transport Uptake Bacilysin_int This compound Transport->Bacilysin_int Hydrolysis Intracellular Peptidases Bacilysin_int->Hydrolysis Anticapsin L-Anticapsin Hydrolysis->Anticapsin GlcN6P_Synthase Glucosamine-6-Phosphate Synthase Anticapsin->GlcN6P_Synthase Inhibition CellWall_Synth Cell Wall Biosynthesis GlcN6P_Synthase->CellWall_Synth Required for Cell_Lysis Cell Lysis CellWall_Synth->Cell_Lysis Disruption leads to

Caption: Mechanism of this compound's antimicrobial action.

Experimental Workflow for In Vitro and In Vivo Correlation

The following diagram illustrates the typical workflow for assessing the correlation between in vitro and in vivo antimicrobial activity.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation Analysis MIC Minimum Inhibitory Concentration (MIC) Assay Correlation In Vitro-In Vivo Correlation (IVIVC) Analysis MIC->Correlation MBC Minimum Bactericidal Concentration (MBC) Assay MBC->Correlation Model Animal Infection Model (e.g., Murine Thigh/Skin) PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Studies Model->PKPD Efficacy Efficacy Evaluation (e.g., CFU Reduction, Survival) PKPD->Efficacy Efficacy->Correlation

Caption: Workflow for in vitro-in vivo correlation.

Conclusion

This compound demonstrates promising antimicrobial activity against clinically relevant pathogens, with a clear correlation between its in vitro potency and in vivo efficacy. Its unique mechanism of action, targeting essential cell wall biosynthetic pathways, makes it a compelling candidate for further investigation, particularly in an era of increasing antimicrobial resistance. The data presented in this guide provides a foundational basis for researchers to objectively assess the potential of this compound in the development of new therapeutic agents.

References

Unveiling the Molecular Dance: A Comparative Guide to Bacilysin and its Interaction with Glucosamine-6-Phosphate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of bacilysin's molecular interactions with its target enzyme, glucosamine-6-phosphate synthase (GlcN6P synthase), and other alternative inhibitors. We delve into the mechanism of action, present comparative inhibitory data, and provide detailed experimental protocols to support further research and development in this critical area of antimicrobial drug discovery.

Introduction to this compound and its Target: Glucosamine-6-Phosphate Synthase

This compound is a dipeptide antibiotic produced by various Bacillus species.[1] It consists of an L-alanine residue and a C-terminal non-proteinogenic amino acid called L-anticapsin. This compound itself is a prodrug that is actively transported into susceptible bacterial and fungal cells.[1][2] Intracellularly, peptidases hydrolyze this compound, releasing L-anticapsin, the active antimicrobial agent.

The primary target of L-anticapsin is glucosamine-6-phosphate synthase (GlcN6P synthase, also known as GFA), a crucial enzyme in the hexosamine biosynthetic pathway.[3][4][5] This enzyme catalyzes the formation of glucosamine-6-phosphate from fructose-6-phosphate (B1210287) and glutamine.[3][5] Glucosamine-6-phosphate is an essential precursor for the synthesis of peptidoglycan in bacterial cell walls and mannoproteins in fungi.[1] By inhibiting GlcN6P synthase, anticapsin (B1208871) effectively blocks the synthesis of these vital cell wall components, leading to cell lysis and death. This targeted mechanism of action makes GlcN6P synthase an attractive target for the development of novel antimicrobial agents.[4][5][6]

Mechanism of Inhibition: A Tale of Two Domains

GlcN6P synthase is a two-domain enzyme. The N-terminal glutaminase (B10826351) domain binds and hydrolyzes L-glutamine to provide ammonia (B1221849), which is then channeled to the C-terminal isomerase domain. The isomerase domain binds fructose-6-phosphate and utilizes the ammonia to synthesize glucosamine-6-phosphate.

L-anticapsin is a potent irreversible inhibitor of GlcN6P synthase, acting as a glutamine analog.[3][7][8] It specifically targets the glutamine-binding site in the N-terminal domain. The epoxide moiety of anticapsin forms a covalent bond with a critical cysteine residue (Cys1) in the active site, leading to the irreversible inactivation of the enzyme.[3] Fructose-6-phosphate has been shown to promote the rate of inactivation by anticapsin.[7]

Comparative Analysis of GlcN6P Synthase Inhibitors

Several other compounds have been identified as inhibitors of GlcN6P synthase, targeting either the glutaminase or the isomerase domain. Below is a comparative summary of their inhibitory constants.

InhibitorType of InhibitionTarget DomainKi Value (µM)Organism
L-Anticapsin Irreversible, Competitive with L-glutamineGlutaminase9.5[3][8]Escherichia coli, Candida albicans
FCDP (N³-(fumaroyl)-L-2,3-diaminopropanoate) Competitive with L-glutamineGlutaminase85[3]Salmonella typhimurium
ADGP (2-amino-2-deoxy-D-glucitol-6-phosphate) Competitive with Fructose-6-PhosphateIsomerase25[3]Escherichia coli
DON (6-diazo-5-oxo-L-norleucine) Glutamine analogGlutaminaseNot specifiedGeneral glutamine-utilizing enzymes
Azaserine Glutamine analogGlutaminaseNot specifiedGeneral glutamine-utilizing enzymes

Note: The inhibitory constants (Ki) are highly dependent on the experimental conditions, including pH, temperature, and substrate concentrations. Direct comparison of values from different studies should be done with caution.

Experimental Protocols

Protocol 1: Glucosamine-6-Phosphate Synthase Inhibition Assay (Spectrophotometric)

This protocol describes a standard method for determining the inhibitory activity of compounds against GlcN6P synthase by measuring the formation of glucosamine-6-phosphate.

Materials:

  • Purified GlcN6P synthase

  • L-glutamine solution

  • D-fructose-6-phosphate solution

  • Inhibitor stock solution (dissolved in an appropriate solvent)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM EDTA)

  • Developing reagent: 0.2 M potassium tetraborate, pH 9.2

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in a mixture of acetic acid and HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add 20 µL of the assay buffer.

    • Add 10 µL of the inhibitor solution at various concentrations (or solvent control).

    • Add 10 µL of the purified GlcN6P synthase solution.

    • Incubate the mixture for 15 minutes at 37°C.

  • Reaction Initiation:

    • To initiate the enzymatic reaction, add 10 µL of a pre-warmed mixture of L-glutamine and D-fructose-6-phosphate (final concentrations, e.g., 10 mM and 5 mM, respectively).

    • Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 50 µL of the developing reagent.

    • Heat the plate at 100°C for 3 minutes.

    • Cool the plate to room temperature.

    • Add 150 µL of Ehrlich's reagent to each well.

    • Incubate at 37°C for 20 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 585 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors.

Visualizing Molecular Interactions

Signaling Pathway of this compound's Action

The following diagram illustrates the pathway of this compound from cellular uptake to the inhibition of its target enzyme.

Bacilysin_Pathway Bacilysin_ext This compound (extracellular) Transport Peptide Transport System Bacilysin_ext->Transport Uptake Bacilysin_int This compound (intracellular) Transport->Bacilysin_int Peptidase Intracellular Peptidase Bacilysin_int->Peptidase Hydrolysis Anticapsin L-Anticapsin Peptidase->Anticapsin GlcN6P_Synthase GlcN6P Synthase (Active) Anticapsin->GlcN6P_Synthase Inhibition Inhibited_Enzyme Inhibited GlcN6P Synthase GlcN6P_Synthase->Inhibited_Enzyme Cell_Wall_Synthesis Cell Wall Precursor Synthesis GlcN6P_Synthase->Cell_Wall_Synthesis Catalysis Inhibited_Enzyme->Cell_Wall_Synthesis Blocked Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: this compound cellular uptake and activation pathway.

Experimental Workflow for Inhibitor Screening

This diagram outlines the general workflow for screening and characterizing inhibitors of GlcN6P synthase.

Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo/Cell-based Assays Compound_Library Compound Library Primary_Screening Primary Screening (High-Throughput Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response Assay (IC50 Determination) Hit_Compounds->Dose_Response IC50_Values IC50 Values Dose_Response->IC50_Values Mechanism_Studies Mechanism of Inhibition Studies (e.g., Ki Determination) IC50_Values->Mechanism_Studies Lead_Compounds Lead Compounds Mechanism_Studies->Lead_Compounds MIC_Determination MIC Determination (Antimicrobial Activity) Lead_Compounds->MIC_Determination Toxicity_Assay Cytotoxicity Assays Lead_Compounds->Toxicity_Assay Animal_Models Infection Models MIC_Determination->Animal_Models

Caption: Workflow for GlcN6P synthase inhibitor discovery.

Logical Relationship of GlcN6P Synthase Inhibition

This diagram illustrates the logical flow from enzyme inhibition to the ultimate biological effect.

Logical_Relationship Inhibitor Inhibitor (e.g., Anticapsin) Binding Binding to Active Site Inhibitor->Binding GlcN6P_Synthase GlcN6P Synthase GlcN6P_Synthase->Binding Inhibition Enzyme Inhibition Binding->Inhibition GlcN6P_Depletion Decreased Glucosamine-6-Phosphate Inhibition->GlcN6P_Depletion Cell_Wall_Defect Defective Cell Wall Synthesis GlcN6P_Depletion->Cell_Wall_Defect Cell_Lysis Cell Lysis Cell_Wall_Defect->Cell_Lysis

Caption: Consequence of GlcN6P synthase inhibition.

References

Cross-resistance studies of Bacilysin with other classes of antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between a novel antibiotic and existing drug classes is a critical step in preclinical evaluation. This guide provides a comparative analysis of bacilysin's cross-resistance profile with other major antibiotic classes, supported by available experimental data and detailed methodologies.

This compound, a dipeptide antibiotic produced by various Bacillus species, presents a promising avenue for new antibacterial therapies. Its unique mechanism of action, targeting glucosamine-6-phosphate synthase (GlcN6P synthase), an essential enzyme in the bacterial cell wall synthesis pathway, distinguishes it from many current antibiotics.[1] Resistance to this compound in bacteria, notably Staphylococcus aureus, primarily arises from defects in a dipeptide transport system, preventing the antibiotic from reaching its intracellular target.[2][3][4] This transport-dependent resistance mechanism suggests a potentially low probability of cross-resistance with antibiotics that do not rely on this specific uptake pathway.

Comparative Analysis of Antibiotic Susceptibility

While direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of various antibiotic classes against both this compound-sensitive and this compound-resistant isogenic strains are not extensively available in the public domain, this guide synthesizes the known mechanisms of action and resistance to provide a predictive comparison. The following table summarizes the general susceptibility of Staphylococcus aureus to major antibiotic classes. It is important to note that this data represents the general susceptibility of the species and is not specific to this compound-resistant strains.

Antibiotic ClassMechanism of ActionCommon Resistance Mechanism(s) in S. aureusExpected Cross-Resistance with this compound
This compound Inhibition of Glucosamine-6-Phosphate SynthaseDefective dipeptide transport system-
β-Lactams (e.g., Penicillin, Oxacillin)Inhibition of penicillin-binding proteins (PBPs) involved in peptidoglycan cross-linkingProduction of β-lactamases; altered PBPs (e.g., PBP2a in MRSA)Unlikely
Aminoglycosides (e.g., Gentamicin, Kanamycin)Inhibition of protein synthesis by binding to the 30S ribosomal subunitEnzymatic modification of the antibiotic; altered ribosomal targetUnlikely
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)Inhibition of DNA gyrase and topoisomerase IVMutations in target enzymes; efflux pumpsUnlikely
Glycopeptides (e.g., Vancomycin)Inhibition of peptidoglycan synthesis by binding to D-Ala-D-Ala terminiAltered cell wall structure; modification of the D-Ala-D-Ala targetUnlikely
Macrolides (e.g., Erythromycin)Inhibition of protein synthesis by binding to the 50S ribosomal subunitRibosomal modification (methylation); efflux pumpsUnlikely
Tetracyclines (e.g., Tetracycline, Doxycycline)Inhibition of protein synthesis by binding to the 30S ribosomal subunitEfflux pumps; ribosomal protection proteinsUnlikely
Fosfomycin Inhibition of MurA, an enzyme in the early stages of peptidoglycan synthesisMutations in the target enzyme; impaired transportPossible (if transport mechanisms overlap, though unlikely as they are distinct)

Rationale for Low Cross-Resistance: The primary mechanism of this compound resistance, a defective peptide transport system, is highly specific. Most other antibiotic classes have distinct cellular targets and uptake mechanisms. For instance, β-lactams target extracellular enzymes, aminoglycosides and tetracyclines are actively transported across the cell membrane through different systems, and fluoroquinolones diffuse through porin channels. Therefore, a mutation rendering a bacterium resistant to this compound is not expected to confer resistance to these other classes.

Experimental Protocols

To facilitate further research in this area, this section outlines standard experimental protocols for assessing antibiotic cross-resistance.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

1. Bacterial Strain Preparation:

  • Prepare a fresh overnight culture of the this compound-sensitive parent strain and the this compound-resistant mutant strain of Staphylococcus aureus on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).
  • Inoculate a single colony from each plate into a liquid medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
  • Dilute the bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

2. Antibiotic Preparation:

  • Prepare stock solutions of the test antibiotics (e.g., this compound, oxacillin, gentamicin, ciprofloxacin) in appropriate solvents.
  • Perform serial two-fold dilutions of each antibiotic in CAMHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plates at 37°C for 18-24 hours.

4. Interpretation:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Checkerboard Assay for Synergy

This method is used to assess the interaction between two antimicrobial agents.

1. Plate Setup:

  • In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations.
  • Antibiotic A is serially diluted along the x-axis, and Antibiotic B is serially diluted along the y-axis.

2. Inoculation and Incubation:

  • Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.
  • Incubate the plate under the same conditions.

3. Data Analysis:

  • Determine the MIC of each antibiotic alone and in combination.
  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
  • Interpretation:
  • FIC ≤ 0.5: Synergy
  • 0.5 < FIC ≤ 4.0: Additive or indifferent effect
  • FIC > 4.0: Antagonism

Visualizing this compound's Mechanism and Resistance

To provide a clear visual representation of the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the primary mechanism of resistance.

Bacilysin_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane This compound This compound Transport Dipeptide Transport System This compound->Transport Uptake Bacilysin_in This compound Transport->Bacilysin_in Hydrolysis Intracellular Peptidases Bacilysin_in->Hydrolysis Anticapsin Anticapsin Hydrolysis->Anticapsin Alanine L-Alanine Hydrolysis->Alanine Anticapsin->Inhibition GlcN6P_Synthase GlcN6P Synthase CellWall_Synth Cell Wall Synthesis GlcN6P_Synthase->CellWall_Synth Catalyzes

This compound's mechanism of action.

Bacilysin_Resistance cluster_extracellular Extracellular Space cluster_cell This compound-Resistant Bacterial Cell cluster_membrane Cell Membrane This compound This compound Transport Defective Dipeptide Transport System This compound->Transport Blocked Uptake GlcN6P_Synthase GlcN6P Synthase CellWall_Synth Cell Wall Synthesis GlcN6P_Synthase->CellWall_Synth Continues

Primary mechanism of this compound resistance.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Bacilysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Appropriate PPE is crucial to minimize exposure and ensure safety when handling Bacilysin. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use
Hand Protection Nitrile glovesPreferred for their wide range of protection. Change gloves when contaminated or if integrity is compromised. Do not reuse disposable gloves.[1]
Body Protection Laboratory coatShould be fully buttoned to protect clothing and skin from potential spills. Must be worn at all times in the laboratory.
Eye Protection Safety glasses with side shields or gogglesRequired to protect against splashes of solutions containing this compound.
Face Protection Face shieldRecommended to be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[2]
Foot Protection Closed-toe shoesMust be worn to protect feet from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and maintaining the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the packaging for any signs of damage or leakage.

  • This compound should be stored in a dry, dark place.[3]

  • For short-term storage (days to weeks), maintain a temperature of 0 - 4°C.[3]

  • For long-term storage (months to years), store at -20°C.[3]

2. Handling and Preparation of Solutions:

  • All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of aerosols.

  • Wear all recommended PPE as detailed in the table above.

  • When preparing solutions, slowly add the solvent to the this compound powder to avoid splashing. This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).

  • Clearly label all containers with the name "this compound," concentration, solvent, and date of preparation.

3. Experimental Use:

  • Follow standard laboratory practices when using this compound in experiments.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

The following diagram illustrates the standard operational workflow for handling this compound.

cluster_receipt Receiving cluster_storage Storage cluster_handling Handling & Preparation cluster_use Experimental Use Inspect Package Inspect Package Store at appropriate temperature Store at 0-4°C (short-term) or -20°C (long-term) Inspect Package->Store at appropriate temperature If intact Wear PPE Wear PPE Store at appropriate temperature->Wear PPE Handle in Fume Hood Handle in Fume Hood Wear PPE->Handle in Fume Hood Prepare Solution Prepare Solution Handle in Fume Hood->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment

This compound Handling Workflow

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the potential development of antibiotic resistance.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be considered chemical waste.

2. Liquid Waste:

  • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled chemical waste container.

  • Do not pour this compound solutions down the drain.[4]

3. Solid Waste:

  • Collect all contaminated solid waste, such as gloves, pipette tips, and empty vials, in a designated chemical waste container.

4. Decontamination:

  • If this compound waste is mixed with biohazardous materials (e.g., bacterial cultures), it must be decontaminated prior to disposal. Autoclaving is a common method for deactivating microorganisms. However, it is important to note that autoclaving may not degrade all antibiotics.[5] Therefore, the autoclaved waste should still be disposed of as chemical waste.

5. Final Disposal:

  • Arrange for the disposal of all this compound chemical waste through your institution's environmental health and safety (EHS) department or an approved hazardous waste contractor.

The following diagram outlines the disposal workflow for this compound waste.

cluster_waste_generation Waste Generation cluster_collection Collection cluster_decontamination Decontamination (if necessary) cluster_disposal Final Disposal Liquid Waste (Solutions) Liquid Waste (Solutions) Labeled Chemical Waste Container Labeled Chemical Waste Container Liquid Waste (Solutions)->Labeled Chemical Waste Container Solid Waste (Contaminated items) Solid Waste (Contaminated items) Solid Waste (Contaminated items)->Labeled Chemical Waste Container Autoclave Biohazardous Mix Autoclave Biohazardous Mix Labeled Chemical Waste Container->Autoclave Biohazardous Mix If mixed with biohazards Institutional EHS / Approved Vendor Institutional EHS / Approved Vendor Labeled Chemical Waste Container->Institutional EHS / Approved Vendor If not biohazardous Autoclave Biohazardous Mix->Institutional EHS / Approved Vendor

This compound Disposal Workflow

Mechanism of Action of this compound

This compound itself does not possess antimicrobial activity. It is a dipeptide composed of L-alanine and L-anticapsin.[6] this compound is transported into susceptible microbial cells via peptide permeases. Inside the cell, intracellular peptidases hydrolyze the peptide bond, releasing L-anticapsin. L-anticapsin is the active component and acts as a potent inhibitor of glucosamine (B1671600) 6-phosphate synthase.[7] This enzyme is crucial for the biosynthesis of peptidoglycan in bacteria and chitin (B13524) in fungi, which are essential components of their cell walls. The inhibition of this pathway leads to cell lysis.

The following diagram illustrates the signaling pathway of this compound's mode of action.

cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (L-Alanine-L-Anticapsin) Permease Peptide Permease This compound->Permease Transport Bacilysin_in This compound Permease->Bacilysin_in Peptidase Intracellular Peptidase Bacilysin_in->Peptidase Hydrolysis Anticapsin L-Anticapsin (Active form) Peptidase->Anticapsin GlcN6P_Synthase Glucosamine-6-Phosphate Synthase Anticapsin->GlcN6P_Synthase Inhibition Cell_Wall_Synthesis Cell Wall Synthesis (Peptidoglycan/Chitin) GlcN6P_Synthase->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

This compound's Mechanism of Action

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.